molecular formula C59H90O4 B1233062 Ubisemiquinone CAS No. 27696-12-4

Ubisemiquinone

Número de catálogo: B1233062
Número CAS: 27696-12-4
Peso molecular: 863.3 g/mol
Clave InChI: ACTIUHUUMQJHFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ubisemiquinone is the radical (semiquinone) form of Coenzyme Q (Ubiquinone) and is a critical intermediate in the mitochondrial electron transport chain. Research evidence identifies this compound as the specific electron donor for superoxide formation by Complex III of the mitochondrial respiratory chain, particularly in the presence of antimycin A . This makes it an essential compound for studying mechanisms of oxidative stress and mitochondrial redox biology. Within the Q-cycle of oxidative phosphorylation, this compound functions at the Qo site of Complex III to reduce cytochrome c1 via the Rieske iron-sulfur protein, playing a central role in generating the proton motive force used for ATP synthesis . Studies utilizing inhibitors like myxothiazol, which prevents the formation of this compound, confirm its exclusive role in superoxide generation, excluding other reduced carriers like ubiquinol or cytochrome b as the primary reductants of O2 . This reagent is intended for use in fundamental research on energy metabolism, neurodegenerative diseases, and aging. FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES IN HUMANS.

Propiedades

IUPAC Name

2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTIUHUUMQJHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H90O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859323
Record name 2-(3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27696-12-4
Record name 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27696-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubisemiquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Pivotal Role of Ubisemiquinone in the Mitochondrial Respiratory Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubisemiquinone, a free radical intermediate of coenzyme Q, occupies a central and multifaceted role within the mitochondrial respiratory chain. This transient species is not merely a passive electron carrier but an active participant in the intricate processes of energy transduction and a significant contributor to cellular redox signaling through the generation of reactive oxygen species (ROS). A thorough understanding of the biochemistry and biophysics of this compound is paramount for researchers in mitochondrial biology and for professionals engaged in the development of therapeutics targeting mitochondrial dysfunction. This technical guide provides an in-depth exploration of the functions of this compound, with a focus on its critical involvement in the Q-cycle at Complex III, its role as a primary source of mitochondrial superoxide (B77818), and its participation in both forward and reverse electron transport. Detailed experimental protocols for the study of this compound and associated mitochondrial processes are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding.

Introduction

The mitochondrial respiratory chain, or electron transport chain (ETC), is the final common pathway for the oxidation of metabolic fuels, coupling electron transfer to the generation of a proton motive force that drives ATP synthesis. Coenzyme Q (ubiquinone) serves as a mobile electron carrier, shuttling electrons from Complexes I and II to Complex III. In its one-electron reduced form, this compound (UQ•−), it exists as a transient but highly reactive intermediate. The stability and reactivity of this compound are tightly controlled by the protein environment of the respiratory complexes, which dictates its functional roles. This guide will elucidate the critical functions of this compound, with a particular emphasis on its paradoxical nature as both an essential intermediate in energy conservation and a potent source of damaging free radicals.

The Central Role of this compound in the Q-Cycle of Complex III

The Q-cycle, occurring at Complex III (cytochrome bc1 complex), is a sophisticated mechanism that facilitates the transfer of electrons from the two-electron carrier ubiquinol (B23937) (QH2) to the one-electron carrier cytochrome c, while simultaneously pumping protons across the inner mitochondrial membrane.[1][2] this compound is a key intermediate in this process, existing at two distinct binding sites within Complex III: the Qo site, located near the intermembrane space, and the Qi site, situated closer to the mitochondrial matrix.[3]

The operation of the Q-cycle can be described in two half-cycles:

  • First Half-Cycle: A molecule of ubiquinol binds to the Qo site and is oxidized. One electron is transferred to the high-potential chain, via the Rieske iron-sulfur protein and cytochrome c1, ultimately reducing cytochrome c. The second electron is transferred to the low-potential chain, specifically to the bL heme, and then to the bH heme. This electron then reduces a molecule of ubiquinone bound at the Qi site to form a stable this compound radical.[2] Two protons from the initial ubiquinol are released into the intermembrane space.[2]

  • Second Half-Cycle: A second molecule of ubiquinol binds to the Qo site and undergoes the same oxidative process. One electron again reduces a second molecule of cytochrome c. The other electron is transferred via the b-hemes to the this compound at the Qi site, fully reducing it to ubiquinol, a process that consumes two protons from the matrix.[2]

This intricate cycle results in the net oxidation of one ubiquinol molecule, the reduction of two cytochrome c molecules, and the translocation of four protons from the matrix to the intermembrane space, contributing significantly to the proton motive force.[1][2] The transient formation of this compound at both the Qo and Qi sites is fundamental to the successful operation of the Q-cycle.

Q_Cycle cluster_complex_III Complex III cluster_protons Proton Movement Qo_site Qo Site (Intermembrane Space Side) FeS Rieske Fe-S Qo_site->FeS e- heme_bL Heme bL Qo_site->heme_bL e- IMS Intermembrane Space Qo_site->IMS 4H+ Qi_site Qi Site (Matrix Side) cyt_c1 Cyt c1 FeS->cyt_c1 e- cyt_c_ox 2 Cyt c (ox) cyt_c1->cyt_c_ox 2e- (net) heme_bH Heme bH heme_bL->heme_bH e- heme_bH->Qi_site e- QH2_in QH2 (from C I/II) QH2_in->Qo_site Binds Q_in Q Q_in->Qi_site Binds cyt_c_red 2 Cyt c (red) Matrix Matrix Matrix->Qi_site 2H+

Figure 1. Simplified schematic of the Q-cycle in Complex III.

This compound as a Major Source of Mitochondrial Superoxide

While essential for bioenergetics, the this compound intermediate, particularly at the Qo site, is a primary source of mitochondrial reactive oxygen species (ROS).[4][5][6] The this compound radical can donate its unpaired electron to molecular oxygen (O2) to form the superoxide anion (O2•−).[4][7]

O2 + e- (from UQ•− at Qo) → O2•−

This reaction is particularly favored when the electron flow through the high-potential chain is inhibited, for instance by the inhibitor antimycin A, which blocks the Qi site and leads to an accumulation of this compound at the Qo site.[4][7] The generated superoxide can be released into both the mitochondrial matrix and the intermembrane space.[5] Superoxide is a precursor to other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH), which can cause oxidative damage to mitochondrial DNA, proteins, and lipids.

Role in Forward and Reverse Electron Transport

In forward electron transport , electrons from NADH and succinate (B1194679) are transferred through Complexes I and II, respectively, to the ubiquinone pool, reducing it to ubiquinol. This ubiquinol is then oxidized by Complex III, with this compound acting as the critical intermediate in the Q-cycle as described above.

Reverse electron transport (RET) is a phenomenon where electrons flow backward from the ubiquinol pool to Complex I, reducing NAD+ to NADH.[8][9] This process is driven by a high proton motive force and a highly reduced ubiquinone pool, often occurring when there is an abundance of succinate as a substrate for Complex II.[8] During RET, this compound is thought to be formed at the Q-binding site of Complex I and is a major source of superoxide production from this complex.[9]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound and associated processes.

ParameterValueSpecies/ConditionsReference(s)
Midpoint Potential (E'm) of UQ/UQ•−+42 mVParacoccus denitrificans, pH 8.5 (Qi site)[10]
Midpoint Potential (E'm) of UQ•−/UQH2+140 mV and +80 mVIntact mitochondrial membrane, pH 7.4 (SQS)[11]
Rate of H2O2 Production (State 4)0.6–1.0 nmol/min/mg proteinIsolated mitochondria[12]
This compound Concentration (in Complex I)Up to 40% of total Q contentIsolated beef heart mitochondria[13]

Note: Midpoint potentials can vary depending on the specific protein environment and experimental conditions.

Experimental Protocols

Detection and Quantification of this compound by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for detecting and characterizing paramagnetic species like the this compound radical.

Principle: Unpaired electrons have a magnetic moment that can align with or against an external magnetic field. EPR measures the absorption of microwave radiation that induces transitions between these spin states. The g-value and hyperfine structure of the EPR signal provide information about the identity and environment of the radical.

Illustrative Protocol for Isolated Mitochondria:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.

  • Sample Preparation: Resuspend the mitochondrial pellet in a suitable buffer (e.g., KCl-based respiration buffer) to a final protein concentration of 20-40 mg/mL.

  • Induction of this compound Signal: To generate a detectable steady-state concentration of this compound, add a respiratory substrate (e.g., succinate) and an inhibitor that stabilizes the semiquinone intermediate (e.g., antimycin A for the Qo site signal).

  • EPR Sample Loading: Transfer the mitochondrial suspension to a quartz EPR tube and rapidly freeze it in liquid nitrogen to trap the radical species.

  • EPR Spectroscopy:

    • Perform EPR measurements at cryogenic temperatures (e.g., 77 K or lower) to increase signal intensity.

    • Typical X-band (9.5 GHz) spectrometer settings might include:

      • Microwave power: 1-20 mW (avoid saturation)

      • Modulation frequency: 100 kHz

      • Modulation amplitude: 1-5 G

      • Sweep width: 100 G centered around g = 2.00

    • Record the first-derivative absorption spectrum. The this compound radical typically exhibits a signal at g ≈ 2.004.[13]

  • Quantification: The concentration of the this compound radical can be quantified by double integration of the EPR signal and comparison with a standard of known spin concentration (e.g., a stable nitroxide radical).

EPR_Workflow start Start: Tissue Sample mito_isolation Mitochondrial Isolation (Differential Centrifugation) start->mito_isolation sample_prep Sample Preparation (Resuspend in Buffer, Add Substrate/Inhibitor) mito_isolation->sample_prep epr_loading Transfer to EPR Tube & Rapid Freezing (Liquid N2) sample_prep->epr_loading epr_measurement EPR Spectroscopy (Cryogenic Temperatures) epr_loading->epr_measurement data_analysis Data Analysis (Signal Integration, Quantification) epr_measurement->data_analysis end End: this compound Concentration & Characterization data_analysis->end

Figure 2. Experimental workflow for EPR analysis of this compound.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Principle: MitoSOX Red is a cell-permeant dye that accumulates in the mitochondria. In the presence of superoxide, it is oxidized, and the product intercalates with mitochondrial DNA, exhibiting a red fluorescence.

Step-by-Step Protocol for Cultured Cells (Microscopy):

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of MitoSOX Red Working Solution:

    • Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of anhydrous DMSO.[14]

    • On the day of the experiment, dilute the stock solution to a final working concentration of 2.5-5 µM in a suitable buffer (e.g., HBSS with Ca2+/Mg2+ or serum-free medium).[14]

  • Cell Staining:

    • Wash the cells twice with pre-warmed buffer.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[14]

  • Washing: Gently wash the cells three times with pre-warmed buffer to remove excess probe.[14]

  • Imaging:

    • Mount the coverslip on a microscope slide or place the dish on the microscope stage.

    • Acquire images using a fluorescence microscope with appropriate filter sets (e.g., excitation ~510 nm, emission ~580 nm).[15]

  • Image Analysis: Quantify the fluorescence intensity in the mitochondrial regions of the cells using image analysis software.

Quantification of Ubiquinone and Ubiquinol by HPLC

High-performance liquid chromatography (HPLC) with UV or electrochemical detection is a standard method for quantifying the different redox states of coenzyme Q.

Principle: A lipid extract from the sample is separated by reverse-phase HPLC. Ubiquinone and ubiquinol have different retention times and can be detected by their UV absorbance (typically at 275 nm for ubiquinone and 290 nm for ubiquinol) or by their electrochemical properties.

General Protocol for Mitochondrial Extracts:

  • Mitochondrial Isolation: Isolate mitochondria as described previously.

  • Lipid Extraction:

    • Resuspend the mitochondrial pellet in a suitable buffer.

    • Perform a biphasic extraction using a mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to extract the lipophilic quinones.[16][17] An internal standard (e.g., CoQ9 for samples containing CoQ10) should be added at the beginning of the extraction.

  • Sample Preparation for HPLC:

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use an isocratic or gradient mobile phase (e.g., a mixture of methanol, ethanol, and a salt) to separate ubiquinone and ubiquinol.

    • Detect the eluting compounds using a UV detector or an electrochemical detector.

  • Quantification: Calculate the concentrations of ubiquinone and ubiquinol by comparing their peak areas to those of known standards.

Conclusion

This compound is a linchpin in mitochondrial bioenergetics, serving as a critical intermediate in the Q-cycle of Complex III. Its inherent reactivity, however, also positions it as a major contributor to mitochondrial ROS production, implicating it in a wide range of physiological and pathological processes. A detailed understanding of the factors that govern the formation, stability, and reactivity of this compound is essential for the development of novel therapeutic strategies for diseases associated with mitochondrial dysfunction. The experimental approaches outlined in this guide provide a framework for the rigorous investigation of this fascinating and functionally significant molecule.

References

Ubisemiquinone: The Free Radical Intermediate in Mitochondrial Electron Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial electron transport chain (ETC) is a fundamental biological process responsible for the majority of cellular ATP production. Central to this process is the transient formation of a highly reactive free radical intermediate, ubisemiquinone. This technical guide provides a comprehensive overview of the formation, function, and detection of this compound within the ETC. It delves into the critical role of this intermediate in the Q-cycle of Complex III, its involvement as a primary source of cellular reactive oxygen species (ROS), and its implications in various pathological states. Detailed experimental protocols for the study of this compound and associated phenomena are provided, alongside structured data tables and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Pivotal Role of this compound

The transfer of electrons through the mitochondrial ETC is a meticulously orchestrated series of redox reactions.[1] Ubiquinone (Coenzyme Q), a lipid-soluble molecule within the inner mitochondrial membrane, serves as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.[1] During this process, ubiquinone can exist in three distinct redox states: the fully oxidized form (ubiquinone, Q), the fully reduced form (ubiquinol, QH₂), and a one-electron reduced intermediate, the this compound radical (Q•⁻).[2] This semiquinone intermediate, though transient, is a critical player in the bifurcation of electron flow within Complex III and is a major site of superoxide (B77818) production, a key reactive oxygen species (ROS).[3] Understanding the dynamics of this compound is therefore paramount for comprehending mitochondrial bioenergetics, redox signaling, and the pathogenesis of diseases linked to oxidative stress.

Formation and Function of this compound in the Electron Transport Chain

This compound is primarily formed at two key sites within the ETC: Complex I (NADH:ubiquinone oxidoreductase) and Complex III (Q-cytochrome c oxidoreductase).

This compound in Complex I

In Complex I, electrons from NADH are transferred through a series of iron-sulfur clusters to ubiquinone.[2] This two-electron reduction from ubiquinone to ubiquinol (B23937) proceeds via a this compound intermediate.[2] While several this compound species associated with Complex I have been detected by Electron Paramagnetic Resonance (EPR) spectroscopy, their precise roles in the proton-pumping mechanism are still under investigation.[4][5]

The Q-Cycle and this compound in Complex III

The role of this compound is most clearly defined in the Q-cycle of Complex III. This intricate mechanism allows for the transfer of two electrons from ubiquinol to two molecules of the one-electron carrier, cytochrome c, while simultaneously pumping protons across the inner mitochondrial membrane. The Q-cycle proceeds in a two-step process involving two distinct ubiquinone binding sites: the Qₒ (quinone oxidation) site near the intermembrane space and the Qᵢ (quinone reduction) site near the mitochondrial matrix.[3]

  • Step 1: A molecule of ubiquinol (QH₂) from the membrane pool binds to the Qₒ site. It is oxidized in two sequential one-electron steps. The first electron is transferred to the high-potential Rieske iron-sulfur protein, which then reduces cytochrome c₁. The second electron is transferred to the low-potential cytochrome bL, leaving a transient, unstable this compound at the Qₒ site (SQₒ). This this compound then rapidly transfers its electron to cytochrome bH.[3]

  • Step 2: A second molecule of ubiquinol binds to the Qₒ site and undergoes the same oxidation process, reducing a second molecule of cytochrome c. The electron transferred to the cytochrome b chain reduces a molecule of ubiquinone bound at the Qᵢ site to a stable this compound radical (SQᵢ). This SQᵢ then accepts the second electron from the cytochrome b chain (originating from the second QH₂ oxidation at the Qₒ site) and, after taking up two protons from the matrix, is fully reduced to ubiquinol.

This cyclical process ensures the efficient transfer of electrons and contributes to the proton motive force.

This compound as a Source of Reactive Oxygen Species (ROS)

The this compound radical, particularly the species at the Qₒ site of Complex III (SQₒ), is a major source of mitochondrial superoxide (O₂•⁻).[3] Due to its location near the intermembrane space, the unstable SQₒ can donate its unpaired electron to molecular oxygen, forming superoxide.[3] This process is enhanced when the electron flow through the ETC is inhibited, for example, by the Complex III inhibitor antimycin A, which blocks the Qᵢ site and leads to an accumulation of this compound at the Qₒ site.[6][7] The superoxide produced can be released into both the mitochondrial matrix and the intermembrane space.[3]

Quantitative Data on this compound

The following tables summarize key quantitative parameters related to this compound species identified in the mitochondrial electron transport chain.

Table 1: Midpoint Redox Potentials (Em) of this compound Species

This compound SpeciesComplexpHEm1 (Q/Q•⁻) (mV)Em2 (Q•⁻/QH₂) (mV)Em (Q/QH₂) (mV)Reference(s)
SQᵢ (stable)Complex III8.5--+42[8]
SQ in isolated Complex IComplex I7.8-45-63-54[5]

Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopic Parameters of this compound Radicals

This compound SpeciesComplexg-valueLinewidth (Gauss)Temperature (K)Reference(s)
SQᵢ (stable)Complex III2.004--[8]
SQ in isolated Complex IComplex I2.00~6.1173[5]
SQₒ (inferred)Complex III2.0068.8-[9]
SQ in coupled SMPs (SQNf, SQNs, SQNx)Complex I2.00-40[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its role in electron transport and ROS production.

Isolation of Functional Mitochondria from Mammalian Tissue (e.g., Rat Liver)

This protocol describes the isolation of mitochondria using differential centrifugation, a standard method that yields a preparation suitable for functional assays.[11][12][13][14]

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dounce homogenizer with loose and tight-fitting pestles.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Excise the liver and immediately place it in ice-cold Isolation Buffer I.

  • Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I with 0.5 mg/mL BSA using a Dounce homogenizer (5-10 strokes with the loose pestle, followed by 5-10 strokes with the tight pestle).

  • Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

EPR Spectroscopy for the Detection of this compound

EPR spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like the this compound radical.[15][16]

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs).

  • EPR spectrometer with a cryostat.

  • EPR tubes.

  • Substrates (e.g., NADH, succinate) and inhibitors (e.g., antimycin A, myxothiazol).

Procedure:

  • Prepare the mitochondrial sample (typically 10-30 mg/mL protein) in a suitable buffer.

  • To trap specific this compound species, add appropriate substrates and inhibitors. For example, to detect the SQᵢ radical in Complex III, add succinate (B1194679) (to reduce the Q pool) and antimycin A (to block the Qᵢ site).

  • Transfer the sample to an EPR tube and rapidly freeze it in liquid nitrogen to trap the radical intermediates.

  • Record the EPR spectrum at cryogenic temperatures (e.g., 40 K) to enhance signal intensity and resolution.[10]

  • Typical X-band (9.5 GHz) spectrometer settings for this compound detection are:

    • Microwave frequency: ~9.43 GHz

    • Microwave power: 2-20 mW (power saturation studies can distinguish different radical species)[15]

    • Modulation frequency: 100 kHz

    • Modulation amplitude: 4 G

    • Receiver gain: 4 x 10⁵

    • Time constant: 0.655 s

    • Sweep width: 80 G centered around g = 2.00.[15]

  • Analyze the resulting spectrum to determine the g-value, linewidth, and signal intensity.

Measurement of Superoxide Production

The rate of superoxide production from this compound can be measured using various assays, including the reduction of cytochrome c or fluorescent probes.[17][18] The Amplex Red assay indirectly measures superoxide by detecting hydrogen peroxide (H₂O₂), the dismutation product of superoxide.[17][19]

Materials:

  • Isolated mitochondria.

  • Assay buffer (e.g., KCl-based respiration buffer).

  • Amplex Red reagent.

  • Horseradish peroxidase (HRP).

  • Superoxide dismutase (SOD).

  • Substrates and inhibitors.

  • Fluorometric plate reader or spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Amplex Red (e.g., 50 µM), and HRP (e.g., 0.1 U/mL).

  • Add isolated mitochondria (e.g., 0.05 mg/mL) to the reaction mixture.

  • Add substrates and inhibitors to stimulate superoxide production from a specific site. For example, to measure production from Complex III, add succinate and antimycin A.

  • To confirm that the signal is due to superoxide, run a parallel control experiment with the addition of SOD (e.g., 20 U/mL), which will scavenge superoxide and prevent the formation of H₂O₂.

  • Monitor the increase in fluorescence (excitation ~570 nm, emission ~585 nm) over time.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂. The SOD-inhibitable portion of the rate represents superoxide production.

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry allows for the measurement of rapid kinetic events in the millisecond timescale, making it suitable for studying the pre-steady-state kinetics of electron transfer reactions involving this compound.[20][21][22][23][24]

Materials:

  • Stopped-flow spectrophotometer.

  • Isolated mitochondrial complexes or SMPs.

  • Reductants (e.g., NADH, reduced ubiquinone analogues) and oxidants (e.g., oxidized cytochrome c).

  • Anaerobic chamber (for studying reactions sensitive to oxygen).

Procedure:

  • Prepare the protein sample and substrate solutions in separate syringes. For anaerobic experiments, all solutions must be deoxygenated, and the experiment must be performed in an anaerobic chamber.[22]

  • Load the syringes into the stopped-flow instrument.

  • Rapidly mix the contents of the syringes. The reaction is initiated upon mixing.

  • Monitor the change in absorbance at a specific wavelength corresponding to a redox-active component (e.g., the reduction of cytochrome c at 550 nm).

  • The resulting kinetic trace (absorbance vs. time) can be fitted to appropriate kinetic models to determine rate constants for electron transfer steps.

Visualization of Key Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central processes involving this compound.

Diagram 1: The Q-Cycle in Complex III

Q_Cycle cluster_IMS Intermembrane Space cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix CytC_ox1 Cytochrome c (ox) CytC_red1 Cytochrome c (red) CytC_ox1->CytC_red1 CytC_ox2 Cytochrome c (ox) CytC_red2 Cytochrome c (red) CytC_ox2->CytC_red2 H_out1 2H+ H_out2 2H+ Qo Qo Site Qo->H_out1 Qo->H_out2 Rieske Fe-S Qo->Rieske e- Qo->Rieske e- SQo Q•⁻ (SQo) Qo->SQo Q_out Q Qo->Q_out Qi Qi Site SQi Q•⁻ (SQi) Qi->SQi CytC1 Cyt c1 Rieske->CytC1 e- Rieske->CytC1 e- CytC1->CytC_ox1 e- CytC1->CytC_ox2 e- CytB_L Cyt bL CytB_H Cyt bH CytB_L->CytB_H e- CytB_L->CytB_H e- CytB_H->Qi e- CytB_H->SQi e- H_in 2H+ QH2_out QH2 H_in->QH2_out QH2_1 QH2 QH2_1->Qo 1st QH2 Q_pool Q Pool Q_pool->Qi QH2_2 QH2 QH2_2->Qo 2nd QH2 Q_pool2 Q Pool SQo->CytB_L e- SQi->QH2_out

Caption: The Q-Cycle in Complex III.

Diagram 2: this compound and ROS Production

ROS_Production cluster_ETC Electron Transport Chain ComplexI Complex I This compound This compound (Q•⁻) ComplexI->this compound e- ComplexIII Complex III (Qo Site) ComplexIII->this compound Forms unstable Q•⁻ e_flow Electron Flow Ubiquinone Ubiquinone (Q) Ubiquinone->this compound e- Ubiquinol Ubiquinol (QH2) Ubiquinol->ComplexIII 2e- This compound->Ubiquinol e- + 2H+ Oxygen Oxygen (O2) This compound->Oxygen e- leak Superoxide Superoxide (O2•⁻) Oxygen->Superoxide

Caption: this compound as a source of superoxide.

Diagram 3: Experimental Workflow for this compound Detection

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Output Tissue Mammalian Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria EPR EPR Spectroscopy Mitochondria->EPR Sample for EPR ROS_Assay ROS Measurement Mitochondria->ROS_Assay Sample for ROS assay Kinetics Kinetic Analysis Mitochondria->Kinetics Sample for kinetics EPR_Spectrum EPR Spectrum (g-value, linewidth) EPR->EPR_Spectrum ROS_Rate Rate of Superoxide Production ROS_Assay->ROS_Rate Rate_Constants Electron Transfer Rate Constants Kinetics->Rate_Constants

References

Unveiling the Transient Radical: A Technical Guide to the Discovery and Characterization of Ubisemiquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and significance of ubisemiquinone species. This compound, the free radical intermediate of coenzyme Q (ubiquinone), plays a pivotal role in mitochondrial electron transport and is a key source of reactive oxygen species. Understanding its properties is crucial for research in bioenergetics, aging, and the development of drugs targeting mitochondrial dysfunction.

Historical Perspective: From Coenzyme Q to a Radical Intermediate

The journey to understanding this compound began with the discovery of ubiquinone (Coenzyme Q) in the 1950s. However, the existence of a semiquinone radical as a stable intermediate was a subject of investigation for years to come. A pivotal moment in this discovery was the observation of "oxidant-induced reduction of cytochrome b" by Britton Chance, which provided crucial evidence for a bifurcated electron transfer pathway in the bc1 complex.[1] This observation, along with the theoretical work on the role of semiquinones by Wikström and Berden, laid the groundwork for Peter Mitchell's formulation of the protonmotive Q-cycle in 1976.[1][2][3][4] Mitchell's theory, which earned him a Nobel Prize, proposed the existence of two distinct quinone-binding sites (Qo and Qi) in Complex III and a central role for a transient this compound radical in the transfer of electrons and the pumping of protons across the inner mitochondrial membrane.[1][2][3][4] While the direct detection of the highly unstable Qo site semiquinone proved challenging for decades, its existence was eventually confirmed through sophisticated experimental techniques.[5]

The Central Role of this compound in the Q-Cycle

The Q-cycle, operating within Complex III (cytochrome bc1 complex) of the electron transport chain, is a fundamental process in cellular respiration. It facilitates the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c while simultaneously pumping protons from the mitochondrial matrix to the intermembrane space, thus contributing to the proton motive force that drives ATP synthesis. This compound is a critical, albeit transient, intermediate in this cycle.

The cycle proceeds in two rounds. In the first round, a molecule of ubiquinol binds to the Qo site and is oxidized, releasing two protons into the intermembrane space. One electron is transferred to the high-potential chain via the Rieske iron-sulfur protein and cytochrome c1 to cytochrome c. The second electron is transferred to the low-potential chain, specifically to an ubiquinone molecule bound at the Qi site, forming a stable this compound anion (SQi•-).

In the second round, a second molecule of ubiquinol is oxidized at the Qo site, again transferring one electron to a second molecule of cytochrome c. The other electron is passed down the low-potential chain to the this compound at the Qi site, which, upon accepting the electron and taking up two protons from the matrix, is reduced to ubiquinol. This newly formed ubiquinol can then re-enter the ubiquinone pool.

Q_Cycle cluster_IMS Intermembrane Space cluster_Membrane Inner Mitochondrial Membrane cluster_ComplexIII Complex III cluster_Matrix Matrix H+_out1 2H+ H+_out2 2H+ Cyt_c_Fe3+_1 Cyt c (Fe³⁺) Cyt_c_Fe2+_1 Cyt c (Fe²⁺) Cyt_c_Fe3+_1->Cyt_c_Fe2+_1 Cyt_c_Fe3+_2 Cyt c (Fe³⁺) Cyt_c_Fe2+_2 Cyt c (Fe²⁺) Cyt_c_Fe3+_2->Cyt_c_Fe2+_2 Qo_site Qo Site Qo_site->H+_out1 Releases Qo_site->H+_out2 Releases Rieske Fe-S Qo_site->Rieske e⁻ Qo_site->Rieske e⁻ Cyt_bL Cyt bL Qo_site->Cyt_bL e⁻ Qo_site->Cyt_bL e⁻ Q_1 Q Qo_site->Q_1 2. Oxidized to Q Q_2 Q Qo_site->Q_2 5. Oxidized to Q Qi_site Qi Site SQ_i SQ•⁻ Qi_site->SQ_i 3. Forms SQ•⁻ QH2_out QH₂ Qi_site->QH2_out 7. Releases QH₂ Cyt_c1 Cyt c₁ Rieske->Cyt_c1 e⁻ Rieske->Cyt_c1 e⁻ Cyt_c1->Cyt_c_Fe3+_1 e⁻ Cyt_c1->Cyt_c_Fe3+_2 e⁻ Cyt_bH Cyt bH Cyt_bL->Cyt_bH e⁻ Cyt_bL->Cyt_bH e⁻ Cyt_bH->Qi_site e⁻ Cyt_bH->SQ_i e⁻ H+_in 2H+ H+_in->Qi_site Uptakes QH2_1 QH₂ SQ_i->Qi_site 6. Reduced QH2_2 QH₂

Caption: The Q-Cycle in Complex III of the mitochondrial electron transport chain.

This compound and Reactive Oxygen Species (ROS) Production

The this compound radical, particularly at the Qo site, is a major source of mitochondrial reactive oxygen species (ROS).[6][7] Under certain conditions, the electron from the this compound intermediate can be prematurely transferred to molecular oxygen (O2) instead of the intended acceptor, resulting in the formation of the superoxide (B77818) radical (O2•-).[6][7] This "electron leak" is a significant contributor to cellular oxidative stress and has been implicated in a variety of pathological conditions.

ROS_Production QH2 Ubiquinol (QH₂) ComplexIII Complex III (Qo Site) QH2->ComplexIII Oxidation SQ This compound (SQ•⁻) ComplexIII->SQ Forms Rieske Rieske Fe-S SQ->Rieske Intended Path (e⁻) O2 Oxygen (O₂) SQ->O2 Electron Leak (e⁻) Superoxide Superoxide (O₂•⁻) O2->Superoxide Reduction

Caption: this compound at the Qo site of Complex III as a source of superoxide.

Characterization of this compound Species: Quantitative Data

The properties of this compound species have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data.

Table 1: Redox Potentials of Ubiquinone and Related Species

Redox CoupleMidpoint Potential (Em) at pH 7 (mV vs. NHE)Reference
UQ/UQ•⁻-163[8]
Menaquinone/Menaquinone•⁻-260[8]
Phylloquinone/Phylloquinone•⁻-260[8]
Plastoquinone (B1678516)/Plastoquinone•⁻-154[8]

Table 2: Properties of this compound Species Detected by EPR Spectroscopy

SpeciesLocationg-valueKey Characteristics
SQNfComplex I~2.00Fast-relaxing signal, sensitive to uncouplers and rotenone.[9]
SQNsComplex I~2.00Slow-relaxing signal, less sensitive to uncouplers.[9]
SQiComplex III (Qi site)~2.004Stable, antimycin-sensitive.
SQoComplex III (Qo site)Not readily observedHighly unstable, transient intermediate.[5]

Experimental Protocols for this compound Characterization

The primary technique for the direct detection and characterization of the this compound radical is Electron Paramagnetic Resonance (EPR) spectroscopy.

Sample Preparation for EPR Spectroscopy of Mitochondrial this compound
  • Isolation of Mitochondria: Isolate mitochondria from the tissue of interest (e.g., bovine heart, rat liver) using differential centrifugation. A detailed protocol for mitochondrial isolation can be found in various publications.

  • Induction of Respiration: To detect this compound intermediates, it is crucial that the electron transport chain is active.[10] Resuspend the isolated mitochondria in a suitable respiration buffer (e.g., containing mannitol, sucrose, and phosphate (B84403) buffer).

  • Addition of Substrates and Inhibitors:

    • To study Complex I-associated ubisemiquinones, add an NADH-linked substrate such as glutamate/malate.

    • To study Complex III-associated this compound at the Qi site, add a substrate like succinate (B1194679) and an inhibitor of the Qo site such as myxothiazol, along with an inhibitor of cytochrome c oxidase like KCN. The presence of antimycin A, a Qi site inhibitor, can be used to confirm the signal's origin.[11]

  • Rapid Freezing: The this compound radical is a transient species. Therefore, it is essential to rapidly freeze the sample in liquid nitrogen to trap the radical for EPR analysis.[10] The sample is typically loaded into an EPR tube and plunged into liquid nitrogen.

EPR Spectroscopy Parameters for this compound Detection

The following are typical parameters for X-band EPR spectroscopy of this compound radicals in frozen mitochondrial samples.

  • Temperature: Cryogenic temperatures are essential for detecting this compound signals due to rapid relaxation at higher temperatures.[10] Measurements are typically performed at very low temperatures, often in the range of 4-10 K, using a liquid helium cryostat.[10]

  • Microwave Frequency: Approximately 9.5 GHz (X-band).

  • Microwave Power: The microwave power should be optimized to avoid saturation of the signal. Power saturation curves can be used to distinguish between different this compound species, such as the fast-relaxing SQNf and the slow-relaxing SQNs in Complex I.[9]

  • Modulation Frequency: 100 kHz.

  • Modulation Amplitude: Optimized to resolve the signal without over-modulation.

  • g-value Determination: The g-value is determined by calibration with a standard of known g-value, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

EPR_Workflow cluster_SamplePrep Sample Preparation cluster_EPR EPR Spectroscopy cluster_Analysis Data Analysis IsolateMito 1. Isolate Mitochondria Resuspend 2. Resuspend in Respiration Buffer IsolateMito->Resuspend AddReagents 3. Add Substrates/Inhibitors Resuspend->AddReagents Freeze 4. Rapid Freeze in Liquid Nitrogen AddReagents->Freeze LoadSample 5. Load Sample into EPR Spectrometer Freeze->LoadSample SetParams 6. Set Cryogenic Temperature (4-10 K) LoadSample->SetParams AcquireData 7. Acquire EPR Spectrum SetParams->AcquireData DetermineG 8. Determine g-value AcquireData->DetermineG AnalyzeLine 9. Analyze Lineshape and Linewidth DetermineG->AnalyzeLine PowerSat 10. Perform Power Saturation Studies AnalyzeLine->PowerSat

Caption: A generalized workflow for the detection of this compound by EPR spectroscopy.

Concluding Remarks

The discovery and characterization of this compound have been instrumental in advancing our understanding of mitochondrial bioenergetics. This transient radical intermediate is not only a cornerstone of the Q-cycle but also a significant contributor to cellular redox signaling and oxidative stress. The experimental techniques outlined in this guide, particularly EPR spectroscopy, remain indispensable tools for probing the intricate mechanisms of the electron transport chain. For researchers and professionals in drug development, a thorough understanding of this compound's properties is essential for identifying novel therapeutic targets for a range of mitochondrial-related diseases. Further research into the precise regulation of this compound stability and reactivity will undoubtedly unveil new avenues for therapeutic intervention.

References

Thermodynamic Properties of Ubisemiquinone Radicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubisemiquinone (SQ•) radicals are paramagnetic intermediates formed during the one-electron reduction of ubiquinone (coenzyme Q) to ubiquinol (B23937). These radicals play a crucial, albeit transient, role in various biological processes, most notably within the mitochondrial electron transport chain (ETC).[1] Their thermodynamic properties, including redox potentials and stability, are fundamental to understanding their function as electron carriers and their involvement in the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the thermodynamic characteristics of this compound radicals, details the experimental protocols for their study, and illustrates their involvement in key signaling pathways.

Core Thermodynamic Properties

The stability and reactivity of this compound are dictated by its thermodynamic properties, which are influenced by the local microenvironment, including pH and the presence of specific binding proteins. The formation of this compound can be described by the following equilibrium:

Ubiquinone (Q) + Ubiquinol (QH₂) ⇌ 2 this compound (SQ•)

The key thermodynamic parameters governing this equilibrium are the standard reduction potentials of the two successive one-electron transfers.

Redox Potentials

The reduction of ubiquinone to ubiquinol occurs in two single-electron steps, each with a distinct midpoint potential (E'm). These potentials are crucial for determining the direction of electron flow in the ETC.

Redox CoupleMidpoint Potential (E'm) at pH 7SystemReference
Q/SQ•-230 mVBulk Solution
SQ•/QH₂+190 mVBulk Solution[2]
Q/QH₂ (overall)+45 mVGeneral[3]
Antimycin-sensitive SQ• (Qi)+42 mV (at pH 8.5)Paracoccus denitrificans cytochrome bc1 complex
Thenoyltrifluoroacetone-sensitive SQ• (Qs)+84 mV (at pH 7.4)Purified succinate-cytochrome c reductase[4]
SQ(Ns) in Complex I (Q/SQ•)-45 mV (at pH 7.8)Isolated bovine heart complex I[5]
SQ(Ns) in Complex I (SQ•/QH₂)-63 mV (at pH 7.8)Isolated bovine heart complex I[5]

Note: The midpoint potentials can vary significantly depending on the specific protein environment and the experimental conditions. For instance, the binding site can preferentially bind one redox species over another, altering the observed potentials.[6]

This compound in the Mitochondrial Electron Transport Chain

This compound radicals are key intermediates in the Q-cycle, a process that couples electron transfer to proton translocation in Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[7]

The Q-Cycle Signaling Pathway

The Q-cycle involves two distinct quinone-binding sites in Complex III: the Qo site (outer) and the Qi site (inner).

Q_Cycle cluster_complex_III Complex III (Cytochrome bc1) Qo_site Qo Site SQ_o SQ• (Qo) Qo_site->SQ_o 1e- Rieske Rieske Fe-S Qo_site->Rieske 1e- H_out H+ (IMS) Qo_site->H_out 2H+ Qi_site Qi Site SQ_i SQ• (Qi) Qi_site->SQ_i 1e- H_in H+ (Matrix) Qi_site->H_in 2H+ QH2 Ubiquinol (QH2) QH2->Qo_site binds Q Ubiquinone (Q) Q->Qi_site binds SQ_o->Q 1e- Cyt_bL Cyt bL SQ_o->Cyt_bL 1e- SQ_i->QH2 1e- + 2H+ Cyt_c1 Cyt c1 Rieske->Cyt_c1 Cyt_c Cytochrome c (oxidized) Cyt_c1->Cyt_c Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site Cyt_c_red Cytochrome c (reduced) Cyt_c->Cyt_c_red

Caption: The Q-cycle in Complex III of the mitochondrial respiratory chain.

In the first turnover of the cycle, a ubiquinol molecule from the mitochondrial pool binds to the Qo site and is oxidized in two steps. The first electron is transferred to the high-potential Rieske iron-sulfur protein, leaving a transient this compound radical. This radical then transfers the second electron to the low-potential cytochrome bL, regenerating ubiquinone. The electrons follow separate paths, with one ultimately reducing cytochrome c and the other contributing to the reduction of a ubiquinone molecule at the Qi site to form a stable this compound radical. A second turnover of the cycle fully reduces this this compound to ubiquinol.[7]

Role in Superoxide (B77818) Formation

This compound, particularly the species at the Qo site of Complex III, is a significant source of mitochondrial superoxide, a primary reactive oxygen species.[8][9] Under certain conditions, the this compound radical can directly transfer an electron to molecular oxygen, forming the superoxide radical (O₂•⁻).[10]

Superoxide_Formation cluster_process Superoxide Generation at Complex III SQ_o This compound (SQ•) at Qo Superoxide Superoxide (O2•-) SQ_o->Superoxide e- transfer Q Ubiquinone (Q) SQ_o->Q Oxidation O2 Molecular Oxygen (O2) O2->Superoxide Reduction

Caption: this compound-mediated superoxide formation.

This process is particularly pronounced when the electron flow through Complex III is inhibited, for instance by the antibiotic antimycin A, which blocks the Qi site and leads to an accumulation of this compound at the Qo site.[8]

Experimental Protocols for Studying this compound Radicals

The transient and reactive nature of this compound radicals necessitates specialized techniques for their characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like this compound radicals.[11]

Methodology:

  • Sample Preparation: Mitochondria, submitochondrial particles, or purified respiratory complexes are suspended in a suitable buffer. The redox state of the sample is controlled by the addition of substrates (e.g., succinate) and inhibitors (e.g., antimycin A) to generate and stabilize the this compound radical.[4]

  • EPR Measurement: The sample is placed in a quartz EPR tube and frozen in liquid nitrogen to trap the radical species. The EPR spectrum is then recorded at cryogenic temperatures.

  • Spectral Analysis: The g-value and linewidth of the EPR signal are characteristic of the this compound radical and its environment.[12] For instance, the g-value is typically around 2.004-2.005.[13][4] Power saturation studies can provide information about the relaxation properties of the radical, which can help distinguish between different this compound species.[4]

EPR_Workflow cluster_workflow EPR Spectroscopy Workflow for this compound prep Sample Preparation (Mitochondria/Complexes) redox Redox Poising (Substrates/Inhibitors) prep->redox freeze Rapid Freezing (Liquid Nitrogen) redox->freeze epr EPR Measurement (Cryogenic Temperatures) freeze->epr analysis Spectral Analysis (g-value, linewidth, power saturation) epr->analysis

Caption: Experimental workflow for EPR analysis of this compound.

Redox Potentiometry Coupled with EPR Spectroscopy

To determine the midpoint potentials of the ubiquinone/ubisemiquinone and this compound/ubiquinol couples, redox potentiometry is combined with EPR spectroscopy.[6]

Methodology:

  • Sample and Mediator Setup: The sample (e.g., submitochondrial particles) is placed in an electrochemical cell with a set of redox mediators that cover a wide range of potentials.

  • Redox Titration: The ambient redox potential (Eh) of the sample is adjusted by adding small amounts of a reductant (e.g., sodium dithionite) or an oxidant (e.g., potassium ferricyanide).

  • EPR Sampling: At each stable potential, a small aliquot of the sample is withdrawn and rapidly frozen for EPR analysis.

  • Data Analysis: The intensity of the this compound EPR signal is plotted against the measured Eh. The resulting titration curve is then fitted to the Nernst equation to determine the midpoint potentials and the number of electrons transferred.

Conclusion

The thermodynamic properties of this compound radicals are central to their multifaceted roles in cellular bioenergetics and redox signaling. As transient but essential intermediates, their stability and reactivity are finely tuned by their protein environments within the mitochondrial respiratory chain. A thorough understanding of their redox potentials and the factors that govern their formation and decay is critical for researchers in mitochondrial biology and for professionals involved in the development of drugs targeting mitochondrial function and dysfunction. The experimental approaches outlined in this guide provide the necessary tools to probe the intricate world of these fascinating radical species.

References

The Cornerstone of Cellular Respiration: A Technical Guide to the Chemical Structure and Redox States of Ubiquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of ubiquinone (Coenzyme Q), a vital lipid-soluble molecule at the heart of cellular energy production and antioxidant defense. Tailored for researchers, scientists, and drug development professionals, this guide delves into the core aspects of ubiquinone's chemical structure, its versatile redox states, and the methodologies used for its study.

The Chemical Architecture of Ubiquinone

Ubiquinone, also referred to as Coenzyme Q (CoQ), is a benzoquinone with a distinctive structure that dictates its biological function.[1][2][3] It consists of a 1,4-benzoquinone (B44022) ring, which is the redox-active head, and a long isoprenoid tail.[1][2] The number of isoprenoid units in this tail varies among species; in humans, the most common form is Coenzyme Q10 (CoQ10), featuring 10 isoprenoid units.[2] This hydrophobic tail anchors the molecule within the lipid bilayer of cellular membranes, particularly the inner mitochondrial membrane.[4]

The benzoquinone ring is substituted with two methoxy (B1213986) groups, a methyl group, and the aforementioned polyisoprenoid side chain. It is this ring that participates in the reversible acceptance and donation of electrons, a process fundamental to its roles in cellular respiration and as an antioxidant.[4]

The Triad of Redox States: Ubiquinone, Semiquinone, and Ubiquinol (B23937)

Ubiquinone exists in three distinct redox states, allowing it to function as a versatile electron carrier.[1][2] The interplay between these forms is central to its biological activity.[4]

  • Ubiquinone (Q): The fully oxidized state.

  • Semiquinone (SQ or CoQH•): A partially reduced, free-radical intermediate formed by the acceptance of one electron and one proton.

  • Ubiquinol (QH₂): The fully reduced state, formed by the acceptance of two electrons and two protons.[1][2]

The transition between these states allows Coenzyme Q to shuttle electrons between different protein complexes in the electron transport chain.[5]

Quantitative Physicochemical Properties

The precise measurement of the physicochemical properties of ubiquinone's redox states is crucial for understanding its function. The following tables summarize key quantitative data.

PropertyUbiquinone (Q)Semiquinone (SQ)Ubiquinol (QH₂)
UV Absorption λmax (in Ethanol) ~275 nm[6][7]~445-450 nm~290 nm[6]
Molar Extinction Coefficient (ε) at λmax ~14,000 M⁻¹cm⁻¹ at 275 nmNot widely reported~4,000 M⁻¹cm⁻¹ at 290 nm
Redox CoupleStandard Redox Potential (E°') vs. NHE (in water)
Ubiquinone (Q) / Semiquinone (SQ) -163 mV[8]
Semiquinone (SQ) / Ubiquinol (QH₂) ** +243 mV (calculated)
Overall: Ubiquinone (Q) / Ubiquinol (QH₂) **+40 mV

Ubiquinone in Cellular Signaling and Metabolism

Ubiquinone is a central player in two critical cellular processes: the mitochondrial electron transport chain and antioxidant defense.

The Q-Cycle in the Electron Transport Chain

Within the inner mitochondrial membrane, ubiquinone functions as a mobile electron carrier, shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[5][9] This process, known as the Q-cycle, is a sophisticated mechanism that couples electron transfer to proton translocation across the membrane, generating the proton-motive force that drives ATP synthesis.[5][10]

In the Q-cycle, a ubiquinol molecule donates its two electrons to Complex III. One electron is passed to cytochrome c, while the other is recycled through the complex to reduce another ubiquinone molecule, transiently forming a semiquinone radical.[9][10] This intricate cycle ensures the efficient transfer of electrons and the pumping of protons.[9]

Electron_Transport_Chain cluster_ETC Inner Mitochondrial Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone_pool Ubiquinone Pool (Q/QH2) Complex_I->Ubiquinone_pool e- NAD NAD+ Complex_I->NAD H_ims H+ Complex_I->H_ims 4H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone_pool e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_ims 4H+ Complex_IV Complex IV (Cytochrome c Oxidase) H2O H2O Complex_IV->H2O Complex_IV->H_ims 2H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Ubiquinone_pool->Complex_III e- Cyt_c->Complex_IV e- NADH NADH NADH->Complex_I e- Succinate (B1194679) Succinate Succinate->Complex_II e- O2 O2 O2->Complex_IV ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_matrix H+ H_ims->ATP_Synthase H+

Caption: The role of Ubiquinone in the mitochondrial electron transport chain.

Antioxidant Function

The reduced form of ubiquinone, ubiquinol (QH₂), is a potent lipid-soluble antioxidant.[11][12] It protects cellular membranes and lipoproteins from oxidative damage by directly scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[13] Ubiquinol can also regenerate other antioxidants, such as vitamin E (α-tocopherol), by reducing the tocopheroxyl radical.[14]

Antioxidant_Function cluster_Antioxidant Antioxidant Defense Mechanism Ubiquinol Ubiquinol (QH2) Semiquinone Semiquinone (QH•) Ubiquinol->Semiquinone e- donation ROS Reactive Oxygen Species (ROS) e.g., Lipid Peroxyl Radical (LOO•) Vitamin_E_radical Vitamin E Radical (Tocopheryl•) Ubiquinol->Vitamin_E_radical Regeneration Ubiquinone Ubiquinone (Q) Semiquinone->Ubiquinone e- donation Non_Radical Non-Radical Species (e.g., Lipid Hydroperoxide, LOOH) ROS->Non_Radical Neutralization Vitamin_E Vitamin E (Tocopherol) Vitamin_E_radical->Vitamin_E

Caption: Antioxidant action of Ubiquinol (QH2).

Experimental Protocols for Ubiquinone Analysis

The accurate quantification of ubiquinone and its redox states is essential for research in bioenergetics and oxidative stress. The following are detailed methodologies for key experiments.

Extraction and Quantification by HPLC-UV/MS

This protocol outlines the extraction of ubiquinone from tissues and its analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][15][16]

5.1.1. Sample Preparation and Extraction

  • Tissue Homogenization: Weigh frozen tissue (~50-100 mg) and homogenize in a cold buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation and Extraction: To the homogenate, add a 2:5 (v/v) mixture of cold ethanol (B145695) and n-hexane.[17] Vortex vigorously for 2 minutes. The addition of an antioxidant like butylated hydroxytoluene (BHT) can prevent the auto-oxidation of ubiquinol during this process.[1][15]

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the phases.

  • Solvent Evaporation: Carefully collect the upper hexane (B92381) layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis, such as ethanol or a mixture of methanol (B129727) and hexane.[17]

5.1.2. HPLC Analysis

  • Column: A C18 reverse-phase column is typically used.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and ethanol, or a gradient with acetonitrile (B52724) and isopropanol, often containing a salt like ammonium (B1175870) formate, is effective for separating ubiquinone and ubiquinol.[1][15]

  • Detection:

    • UV Detection: Ubiquinone (oxidized form) is monitored at approximately 275 nm, while ubiquinol (reduced form) is monitored at 290 nm.[6][18][19]

    • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, LC-MS/MS can be employed.[1][20][21][22] Detection is typically performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the ubiquinone and ubiquinol adducts.[22]

HPLC_Workflow start Tissue Sample homogenization Homogenization (on ice) start->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction (Ethanol/Hexane) homogenization->extraction centrifugation Centrifugation (Phase Separation) extraction->centrifugation evaporation Evaporation of Hexane Layer (under Nitrogen) centrifugation->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution injection HPLC Injection reconstitution->injection separation C18 Reverse-Phase Separation injection->separation detection Detection (UV or MS) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the extraction and HPLC analysis of Ubiquinone.

Detection of the Semiquinone Radical by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that directly detects unpaired electrons, making it indispensable for studying the semiquinone radical.[23]

5.2.1. Sample Preparation

  • Isolation of Mitochondria: For a concentrated source of the semiquinone radical, isolate mitochondria from tissues by differential centrifugation.

  • Redox Poising: To generate a detectable steady-state concentration of the semiquinone radical, the mitochondrial sample can be poised at a specific redox potential using a combination of substrates and inhibitors of the electron transport chain. For instance, the addition of succinate in the presence of the Complex III inhibitor antimycin A can lead to the accumulation of the semiquinone radical at the Qi site.[24]

5.2.2. EPR Spectroscopy

  • Instrument Settings:

    • Temperature: EPR measurements for biological radicals are often conducted at cryogenic temperatures (e.g., 4-77 K) to increase signal intensity.[25]

    • Microwave Frequency: X-band (~9.5 GHz) is commonly used.

    • Magnetic Field Sweep: The magnetic field is swept to bring the unpaired electron into resonance.

    • Modulation Amplitude and Microwave Power: These parameters are optimized to maximize the signal-to-noise ratio without causing signal distortion or saturation.

  • Data Analysis: The resulting EPR spectrum for the ubisemiquinone radical is typically a single line centered at a g-value of approximately 2.004.[26] The line shape and any hyperfine splitting can provide information about the environment of the radical.

EPR_Workflow start Isolated Mitochondria redox_poising Redox Poising (e.g., Succinate + Antimycin A) start->redox_poising sample_loading Loading into EPR Tube & Freezing redox_poising->sample_loading epr_measurement EPR Measurement (Cryogenic Temperatures) sample_loading->epr_measurement spectral_analysis Spectral Analysis (g-value, line shape) epr_measurement->spectral_analysis radical_identification Identification of Semiquinone Radical spectral_analysis->radical_identification

Caption: Workflow for the detection of the this compound radical by EPR spectroscopy.

Conclusion

Ubiquinone's unique chemical structure and its ability to exist in multiple redox states underpin its critical functions in cellular bioenergetics and antioxidant protection. A thorough understanding of its properties and the application of precise analytical techniques are paramount for advancing research in metabolic diseases, aging, and the development of novel therapeutics targeting mitochondrial function. This guide provides a foundational resource for professionals in these fields, offering both a conceptual framework and practical methodologies for the study of this essential molecule.

References

An In-depth Technical Guide to Ubisemiquinone Formation in Mitochondrial Complex I and III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial electron transport chain (ETC) is a cornerstone of cellular bioenergetics, responsible for the majority of ATP synthesis through oxidative phosphorylation. Within this intricate machinery, the lipid-soluble electron carrier, ubiquinone (Coenzyme Q), plays a pivotal role, shuttling electrons between the various respiratory complexes. The one-electron reduction of ubiquinone or the one-electron oxidation of ubiquinol (B23937) results in the formation of a highly reactive intermediate, the ubisemiquinone radical (UQ•-). This transient species is a key player in the generation of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂•-), and is therefore of significant interest in the study of mitochondrial physiology, pathology, and the development of novel therapeutics targeting mitochondrial dysfunction.

This technical guide provides a comprehensive overview of this compound formation within mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase). It delves into the core mechanisms of its generation, the specific sites of formation, and its role in superoxide production. Furthermore, this guide presents detailed experimental protocols for the detection and characterization of this compound and associated ROS, along with a compilation of quantitative data to facilitate comparative analysis.

Mechanism of this compound Formation

This compound is a free radical intermediate formed during the redox cycling of ubiquinone. It can exist in either a neutral (UQH•) or anionic (UQ•-) form, with the anionic species predominating at physiological pH. Its formation is a critical aspect of the electron transfer processes within both Complex I and Complex III.

This compound in Mitochondrial Complex I

Complex I is the first and largest enzyme of the ETC. It catalyzes the transfer of two electrons from NADH to ubiquinone, coupled with the translocation of four protons across the inner mitochondrial membrane.[1] The electron transfer pathway within Complex I involves a flavin mononucleotide (FMN) and a series of iron-sulfur (Fe-S) clusters.

This compound formation in Complex I is thought to occur at the ubiquinone-binding site (Q-site), a hydrophobic pocket that accommodates the mobile ubiquinone molecule. The precise mechanism is still under investigation, but it is generally accepted that the two electrons from NADH are transferred sequentially to ubiquinone. The transfer of the first electron results in the formation of the this compound intermediate. The stability and reactivity of this this compound species are influenced by the redox state of the Fe-S clusters and the proton motive force.

There are two primary sites of superoxide production in Complex I, designated as site IF (the flavin) and site IQ (the ubiquinone-binding site).[2] During forward electron transport, superoxide is primarily generated at site IF.[3] However, under conditions of reverse electron transport (RET), where electrons from the ubiquinol pool flow back through Complex I to reduce NAD+, a significant amount of superoxide is produced at site IQ, likely involving the this compound radical.[3][4]

This compound in Mitochondrial Complex III

Complex III, also known as the cytochrome bc1 complex, facilitates the transfer of electrons from ubiquinol (the fully reduced form of ubiquinone) to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane and is described by the Q-cycle mechanism . The Q-cycle is a key process that involves the bifurcation of electron flow from ubiquinol, leading to the formation of a relatively stable this compound intermediate.

The Q-cycle involves two distinct ubiquinone-binding sites: the Qo (quinone oxidation) site, located near the intermembrane space, and the Qi (quinone reduction) site, situated closer to the mitochondrial matrix.

The process unfolds in two half-cycles:

  • First Half-Cycle: A ubiquinol molecule binds to the Qo site and is oxidized in a two-step process. The first electron is transferred to the high-potential Rieske iron-sulfur protein (ISP), which then reduces cytochrome c1. This initial one-electron oxidation generates a this compound radical at the Qo site. The second electron from this this compound is transferred to the low-potential cytochrome bL heme and then to the cytochrome bH heme. This electron is subsequently used to reduce a ubiquinone molecule at the Qi site to a this compound.

  • Second Half-Cycle: A second ubiquinol molecule binds to the Qo site and undergoes the same oxidation process. One electron reduces another molecule of cytochrome c1, while the second electron is transferred through the cytochrome b hemes to the this compound at the Qi site, fully reducing it to ubiquinol.

The this compound formed at the Qo site is considered a major source of mitochondrial superoxide production.[5][6] If the electron transfer from the Qo-bound this compound to cytochrome bL is slowed or inhibited (for example, by the inhibitor antimycin A acting at the Qi site), the lifetime of the this compound radical is prolonged, increasing the probability of its reaction with molecular oxygen to form superoxide.[7][8]

Quantitative Data on this compound and Superoxide Production

The rates of this compound formation and subsequent superoxide production can vary significantly depending on the metabolic state of the mitochondria, the substrate being utilized, and the presence of inhibitors. The following tables summarize key quantitative data from the literature.

ParameterComplex I (Forward Electron Transport)Complex I (Reverse Electron Transport)Complex IIIReference(s)
Maximal Superoxide Production Rate (nmol/min/mg protein) ~0.2 - 0.5~0.3 - 2.7High, can be the highest of all sites[4][6]
Primary Site of Superoxide Production Site IF (Flavin)Site IQ (Ubiquinone-binding site)Site Qo (Outer quinone-binding site)[2][6]
Topology of Superoxide Release MatrixMatrixBoth Matrix and Intermembrane Space[9][10]
Midpoint Potential (E1/2) for Superoxide Production -0.359 ± 0.005 VNot explicitly definedNot explicitly defined[4]

Table 1: Comparative Overview of Superoxide Production by Mitochondrial Complexes I and III.

ConditionRate of H₂O₂ Production (nmol/min/mg protein)Reference(s)
Complex I - Forward ET (e.g., with glutamate/malate) Low[4]
Complex I - Forward ET + Rotenone Increased[4]
Complex I - Reverse ET (e.g., with succinate) High[4]
Complex III + Antimycin A High[7]

Table 2: Representative Rates of Hydrogen Peroxide Production (a proxy for superoxide) under Different Conditions.

Experimental Protocols

Accurate measurement of this compound and superoxide is crucial for understanding their roles in mitochondrial function. Below are detailed protocols for key experimental techniques.

Isolation of Functional Mitochondria

A prerequisite for most in vitro assays is the isolation of intact and functional mitochondria.

Protocol for Isolation of Mitochondria from Rodent Liver:

  • Homogenization:

    • Euthanize the animal according to approved institutional protocols.

    • Rapidly excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Mince the tissue finely with scissors and wash with isolation buffer to remove blood.

    • Homogenize the minced tissue in a Dounce homogenizer with a loose-fitting pestle on ice.[2]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.[11]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.[12]

    • Discard the supernatant (cytosolic fraction).

  • Washing:

    • Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

    • Repeat the high-speed centrifugation step.

    • Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer without substrates).

  • Protein Quantification:

    • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.[13]

Detection of this compound by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct method for detecting and characterizing paramagnetic species like the this compound radical.

General Protocol for EPR Detection of this compound:

  • Sample Preparation:

    • Prepare a concentrated suspension of isolated mitochondria (e.g., 20-30 mg/mL) in a suitable buffer.

    • To induce this compound formation, add respiratory substrates (e.g., NADH for Complex I, or succinate (B1194679) in the presence of antimycin A for Complex III).[14]

    • Transfer the mitochondrial suspension to a quartz EPR tube.

    • Rapidly freeze the sample in liquid nitrogen to trap the radical species.[14]

  • EPR Spectrometer Settings:

    • Temperature: Low temperatures (e.g., 4-10 K or up to 200 K) are typically required to observe the signal.[14]

    • Microwave Frequency: X-band (~9.5 GHz) is commonly used.[14]

    • Microwave Power: Use non-saturating power levels (e.g., 2-20 mW).[14]

    • Modulation Frequency: Typically 100 kHz.

    • Modulation Amplitude: Optimize to maximize signal-to-noise without broadening the signal (e.g., 4 G).[14]

    • Center Field: Set around g ≈ 2.00, which is characteristic of organic free radicals.[15]

    • Sweep Width: A range of 80-200 G is often used.[14]

  • Data Acquisition and Analysis:

    • Acquire the EPR spectrum.

    • The this compound radical typically exhibits a signal at g ≈ 2.004-2.005 with a linewidth of about 6.8 Gauss.[15]

    • Signal intensity can be quantified by double integration of the spectrum and comparison to a known standard.

Spectrophotometric Assays for Superoxide and Hydrogen Peroxide

Spectrophotometric methods provide a more accessible means of quantifying superoxide and its dismutation product, hydrogen peroxide.

This assay is based on the reduction of cytochrome c by superoxide, which can be monitored by the increase in absorbance at 550 nm. The specificity for superoxide is confirmed by the inhibition of this reduction by superoxide dismutase (SOD).

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8, containing 0.1 mM EDTA). Add oxidized cytochrome c (e.g., 10-20 µM).

  • Sample and Control:

    • To the sample cuvette, add isolated mitochondria (e.g., 0.1-0.5 mg/mL) and the desired respiratory substrates.

    • To a parallel control cuvette, add the same components plus SOD (e.g., 50-100 units/mL).

  • Measurement:

    • Monitor the change in absorbance at 550 nm over time in both cuvettes using a spectrophotometer.

    • The rate of SOD-inhibitable cytochrome c reduction is calculated from the difference in the rates between the sample and control cuvettes, using an extinction coefficient for reduced cytochrome c of 21.1 mM⁻¹cm⁻¹.

This highly sensitive fluorometric assay detects the release of H₂O₂ from mitochondria. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin (B1680543).

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., mitochondrial respiration buffer). Add Amplex® Red (e.g., 5-10 µM) and HRP (e.g., 0.1-1 U/mL).[16] To measure total superoxide and H₂O₂ production, exogenous SOD (e.g., 25 U/mL) can be added to convert all released superoxide to H₂O₂.[5]

  • Standard Curve: Prepare a standard curve using known concentrations of H₂O₂.

  • Measurement:

    • Add isolated mitochondria (e.g., 0.1-0.2 mg/mL) and the desired respiratory substrates to the reaction mixture.[16]

    • Incubate at the desired temperature (e.g., 37°C).

    • Measure the fluorescence of resorufin using a fluorometer with excitation at ~530-560 nm and emission at ~590 nm.[10]

    • Calculate the rate of H₂O₂ production by comparing the rate of fluorescence increase to the standard curve.

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

Electron Flow and this compound Formation in Complex I

Complex_I_Ubisemiquinone_Formation cluster_complex_I Complex I NADH NADH FMN FMN NADH->FMN 2e- FeS Fe-S Clusters FMN->FeS e- UQ Ubiquinone (Q) FeS->UQ e- UQS This compound (Q•-) UQ->UQS +e- UQH2 Ubiquinol (QH2) UQS->UQH2 +e- +2H+ O2 O₂ UQS->O2 e- Superoxide Superoxide (O₂•-)

Caption: Electron flow in Complex I leading to the formation of this compound.

The Q-Cycle and this compound in Complex III

Q_Cycle_Complex_III cluster_IMS Intermembrane Space cluster_ComplexIII Complex III cluster_Matrix Matrix CytC_ox1 Cyt c (ox) CytC_red1 Cyt c (red) CytC_ox2 Cyt c (ox) CytC_red2 Cyt c (red) Qo_site Qo Site ISP Rieske ISP Qo_site->ISP e- Qo_site->ISP e- UQS_Qo1 Q•- UQS_Qo2 Q•- Qi_site Qi Site UQS_Qi1 Q•- Cyt_c1 Cyt c1 ISP->Cyt_c1 ISP->Cyt_c1 Cyt_bL Cyt bL Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bL->Cyt_bH UQ_Qi1 Q Cyt_bH->UQ_Qi1 Cyt_bH->UQS_Qi1 Cyt_c1->CytC_ox1 Cyt_c1->CytC_ox2 H_in 2H+ UQH2_1 QH₂ (1) UQH2_1->Qo_site UQS_Qo1->Cyt_bL e- UQ_Qo1 Q O2 O₂ UQS_Qo1->O2 e- UQH2_Qi QH₂ UQS_Qi1->UQH2_Qi +2H+ UQH2_2 QH₂ (2) UQH2_2->Qo_site UQS_Qo2->Cyt_bL e- UQ_Qo2 Q Superoxide O₂•-

Caption: The Q-cycle in Complex III, highlighting the formation of this compound at both the Qo and Qi sites.

Experimental Workflow for Measuring Mitochondrial Superoxide

Superoxide_Measurement_Workflow start Start: Tissue/Cell Sample isolate_mito Isolate Mitochondria (Differential Centrifugation) start->isolate_mito quantify_protein Quantify Mitochondrial Protein (BCA/Bradford Assay) isolate_mito->quantify_protein setup_assay Set up Assay quantify_protein->setup_assay epr_assay EPR Spectroscopy (Direct Detection of UQ•-) setup_assay->epr_assay spec_assay Spectrophotometric Assay (Indirect Detection) setup_assay->spec_assay data_analysis Data Analysis and Quantification epr_assay->data_analysis cytochrome_c SOD-inhibitable Cytochrome c Reduction spec_assay->cytochrome_c amplex_red Amplex Red Assay (H₂O₂ Detection) spec_assay->amplex_red cytochrome_c->data_analysis amplex_red->data_analysis end End: Rate of Superoxide Production data_analysis->end

Caption: A generalized workflow for the experimental measurement of mitochondrial superoxide production.

Conclusion

The formation of this compound in mitochondrial Complex I and III is a fundamental aspect of cellular respiration and a critical nexus for the production of reactive oxygen species. A thorough understanding of the mechanisms governing its formation, stability, and reactivity is essential for researchers in mitochondrial biology and for professionals in drug development targeting mitochondria-related diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for investigating the intricate role of this compound in health and disease. Future research in this area will undoubtedly continue to uncover novel regulatory mechanisms and therapeutic opportunities related to this pivotal free radical intermediate.

References

The Pivotal Role of Ubisemiquinone in Mitochondrial Superoxide Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation of superoxide (B77818) radicals within the mitochondrial electron transport chain (ETC), with a specific focus on the critical role of the ubisemiquinone intermediate. Superoxide, a primary reactive oxygen species (ROS), is an unavoidable byproduct of aerobic respiration and a key signaling molecule. However, its overproduction is a central factor in oxidative stress, cellular damage, and the pathogenesis of numerous diseases. Understanding the precise mechanisms of its formation is therefore paramount for the development of novel therapeutic strategies targeting a wide range of pathologies.

The Biochemical Basis of this compound-Mediated Superoxide Production

This compound (CoQ•− or UQ•−) is a highly reactive, free-radical intermediate formed during the redox cycling of ubiquinone (Coenzyme Q or UQ) within the mitochondrial inner membrane. This process is central to the function of both Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase). Due to its unstable nature, with an unpaired electron, this compound can readily donate this electron to molecular oxygen (O₂), resulting in the formation of the superoxide radical (O₂•−).

The two primary sites of this compound-mediated superoxide production in the ETC are:

  • Complex I (NADH:ubiquinone oxidoreductase): While the flavin mononucleotide (FMN) at the NADH-binding site is a recognized source of superoxide, a bound this compound radical at the Q-binding site (site IQ) is also a significant contributor.[1][2] Superoxide production at Complex I is particularly pronounced during reverse electron transport (RET), a condition where electrons from the ubiquinol (B23937) pool flow backward through Complex I to reduce NAD+.[3] This process is favored by a high mitochondrial membrane potential and a highly reduced CoQ pool.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase): This complex is a major and well-characterized source of superoxide. The generation of superoxide at Complex III is an intrinsic feature of the Q-cycle. Specifically, the unstable this compound intermediate formed at the Qo (quinol oxidation) site is the primary electron donor to O₂.[4][5] The production of superoxide at this site is significantly enhanced by inhibitors such as antimycin A, which blocks the Qi (quinone reduction) site and prolongs the lifespan of the this compound radical at the Qo site.[6][7]

Quantitative Analysis of Superoxide Production

The rate of superoxide production is highly dynamic and influenced by substrate availability, the redox state of the electron carriers, mitochondrial membrane potential, and the presence of specific inhibitors. Hydrogen peroxide (H₂O₂) is often measured as a stable proxy for superoxide, as superoxide is rapidly dismutated to H₂O₂ by superoxide dismutase (SOD).

Table 1: Rates of Mitochondrial H₂O₂ Production Under Various Conditions

ConditionSubstrate(s)Inhibitor(s)Mitochondrial SourceRate of H₂O₂ Production (nmol/min/mg protein)Key Findings
Forward Electron TransportNADH-linked (e.g., glutamate, malate)NoneRat Skeletal Muscle~0.08Low basal superoxide production from Complex I.
Forward Electron Transport with InhibitionNADH-linkedRotenoneRat Skeletal Muscle0.2 - 0.5Inhibition of the Q-site in Complex I increases superoxide production from the flavin site.[2]
Reverse Electron TransportSuccinateNoneRat Skeletal Muscle~2.65High rates of superoxide production from Complex I during RET.[3]
Reverse Electron Transport with InhibitionSuccinateRotenoneRat Skeletal MuscleAlmost abolishedConfirms Complex I as the source of superoxide during RET.[3]
Complex III InhibitionSuccinateAntimycin ARat Heart/BrainSignificantly increasedAntimycin A enhances superoxide production from the Qo site of Complex III.[6][8]
Complex III InhibitionSuccinateMyxothiazolRat Heart/BrainStimulated (in absence of Antimycin A)Myxothiazol, a Qo site inhibitor, can also induce H₂O₂ production, suggesting a complex mechanism.[9][10]
Combined SubstratesGlutamate + SuccinateNoneRat Skeletal Muscle~1.1Synergistic increase in superoxide production, largely from RET through Complex I.[11]

Signaling Pathways and Experimental Workflows

The Q-Cycle and Superoxide Leakage at Complex III

The Q-cycle is an elegant mechanism that couples electron transfer from ubiquinol to cytochrome c with proton translocation across the inner mitochondrial membrane. However, the formation of the this compound intermediate at the Qo site presents an inherent risk of superoxide production.

Q_Cycle_Superoxide cluster_IMM Inner Mitochondrial Membrane cluster_ComplexIII Complex III cluster_IMS Intermembrane Space Qo Qo Site bL Cyt bL Qo->bL 2nd e- (forms UQ•−) FeS Rieske Fe-S Qo->FeS Superoxide_IMS O2•− Qo->Superoxide_IMS e- leak Qi Qi Site UQ UQ Qi->UQ UQ•− -> UQH2 bH Cyt bH bL->bH bH->Qi c1 Cyt c1 FeS->c1 CytC Cytochrome c c1->CytC UQ->Qi UQH2_IMS UQH2 UQH2_IMS->Qo 1st e- O2_IMS O2

Caption: The Q-Cycle mechanism in Complex III, highlighting superoxide leakage from the this compound intermediate at the Qo site.

Forward vs. Reverse Electron Transport and Superoxide Production at Complex I

The direction of electron flow through Complex I significantly impacts the primary site and rate of superoxide production.

ComplexI_Superoxide cluster_FET Forward Electron Transport (FET) cluster_RET Reverse Electron Transport (RET) NADH_FET NADH FMN_FET FMN NADH_FET->FMN_FET e- FeS_FET Fe-S Clusters FMN_FET->FeS_FET e- Superoxide_FMN O2•− FMN_FET->Superoxide_FMN e- leak UQ_FET UQ FeS_FET->UQ_FET e- UQH2_RET UQH2 IQ_RET UQ•− Site (IQ) UQH2_RET->IQ_RET e- FeS_RET Fe-S Clusters IQ_RET->FeS_RET e- Superoxide_IQ O2•− IQ_RET->Superoxide_IQ e- leak NAD_RET NAD+ FeS_RET->NAD_RET e- FET_label Low Superoxide Production cluster_FET cluster_FET RET_label High Superoxide Production cluster_RET cluster_RET

Caption: Superoxide production sites in Complex I during Forward (FET) and Reverse (RET) Electron Transport.

Detailed Experimental Protocols

Measurement of H₂O₂ Production in Isolated Mitochondria using Amplex® Red

This protocol describes a common method for quantifying the rate of H₂O₂ release from isolated mitochondria, which serves as an indicator of superoxide production.

Materials:

  • Isolated mitochondria (0.03–0.1 mg/ml)

  • Respiration Buffer (e.g., 125 mM KCl, 4 mM KH₂PO₄, 14 mM NaCl, 20 mM HEPES-NaOH, pH 7.2, 1 mM MgCl₂, 0.020 mM EGTA)

  • Amplex® Red reagent (10 mM stock in DMSO)

  • Horseradish peroxidase (HRP) (10 U/mL stock solution)

  • Superoxide dismutase (SOD) (40 U/ml) (optional, to ensure all superoxide is converted to H₂O₂)

  • Substrates (e.g., succinate, glutamate, malate)

  • Inhibitors (e.g., rotenone, antimycin A)

  • Standardized H₂O₂ solution (~0.1 mM) for calibration

  • Fluorometer or fluorescence plate reader (Excitation: ~540-570 nm, Emission: ~585-590 nm)

Procedure:

  • Preparation of Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture containing respiration buffer, 10 μM Amplex® Red, and 1 U/mL HRP. If desired, add SOD to the final concentration.

  • Baseline Measurement: Add the isolated mitochondria to the reaction mixture and record the baseline fluorescence for approximately 100 seconds to establish the endogenous rate of H₂O₂ production.

  • Initiation of Respiration: Add the desired respiratory substrates to initiate electron transport and H₂O₂ production.

  • Inhibitor Studies: To investigate specific sites of production, add inhibitors at appropriate concentrations and continue to monitor the fluorescence.

  • Calibration: At the end of the experiment, perform a calibration by making several sequential additions of a known amount of H₂O₂ (e.g., ~100 nmol) and recording the corresponding increase in fluorescence.

  • Data Analysis: Plot the fluorescence units over time. The slope of this line is proportional to the rate of H₂O₂ production. Use the calibration curve to convert the rate from fluorescence units/min to pmol H₂O₂/min/mg of mitochondrial protein.[12]

Detection of Mitochondrial Superoxide using MitoSOX™ Red

This protocol is for the specific detection of superoxide within the mitochondria of live cells.

Materials:

  • Cultured cells

  • MitoSOX™ Red reagent (5 mM stock in DMSO)

  • Appropriate cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

  • Staining: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM) in pre-warmed culture medium or buffer. Remove the existing medium from the cells and add the MitoSOX™ Red solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess probe.

  • Imaging/Analysis: Immediately analyze the cells by fluorescence microscopy (Excitation: ~510 nm, Emission: ~580 nm) or flow cytometry. The fluorescence intensity is proportional to the amount of mitochondrial superoxide.

Note: It is crucial to use appropriate controls, such as cells treated with an antioxidant (e.g., N-acetylcysteine) or an inducer of mitochondrial ROS (e.g., antimycin A), to validate the results.

High-Resolution Respirometry and Simultaneous H₂O₂ Measurement

This advanced technique allows for the simultaneous measurement of mitochondrial oxygen consumption and H₂O₂ production, providing a comprehensive picture of mitochondrial function and ROS generation.

Instrumentation:

  • High-Resolution Respirometer (e.g., Oroboros O2k) equipped with a fluorescence module.

General Protocol:

  • Instrument Setup and Calibration: Calibrate the oxygen sensors and the fluorescence module according to the manufacturer's instructions.

  • Reaction Medium: Use a suitable mitochondrial respiration medium (e.g., MiR05) containing the components of the Amplex® Red assay (Amplex® Red, HRP, and SOD).

  • Mitochondrial Addition: Add a known amount of isolated mitochondria, permeabilized cells, or tissue homogenate to the chamber.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Perform a stepwise titration of various substrates, uncouplers (e.g., FCCP), and inhibitors to dissect the function of different parts of the ETC. Simultaneously record oxygen flux and H₂O₂ production rate at each step.[13][14][15]

  • Data Analysis: The specialized software accompanying the instrument is used to calculate and plot respiration rates and H₂O₂ fluxes under different respiratory states.

Conclusion and Future Directions

The this compound radical is a key player in the production of mitochondrial superoxide at both Complex I and Complex III. Its formation and stability are tightly regulated by the metabolic state of the cell. The overproduction of superoxide from this source is a critical event in the initiation and progression of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The methodologies outlined in this guide provide a robust framework for the quantitative assessment of this compound-mediated superoxide production. Future research in this area will likely focus on the development of more specific probes and inhibitors to further dissect the roles of different superoxide-producing sites in both physiological signaling and pathological conditions. A deeper understanding of these processes will be instrumental in the design of novel therapeutics that can selectively modulate mitochondrial ROS production for the treatment of human diseases.

References

Spontaneous formation of ubisemiquinone from ubiquinol and ubiquinone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubisemiquinone, the one-electron reduced intermediate of ubiquinone, plays a pivotal role in cellular bioenergetics and is implicated in the generation of reactive oxygen species. While its formation within mitochondrial complexes is extensively studied, the spontaneous, non-enzymatic formation of this compound from the comproportionation of ubiquinol (B23937) and ubiquinone is a fundamental process governing the redox state of the coenzyme Q pool. This technical guide provides an in-depth exploration of this equilibrium, detailing the underlying thermodynamics, kinetics, and the experimental methodologies used for its characterization. Quantitative data are presented for comparative analysis, and key experimental workflows are visualized to aid in the design and interpretation of studies in this critical area of research.

The Comproportionation-Disproportionation Equilibrium

The spontaneous formation of this compound (UQ•−) from ubiquinone (UQ) and ubiquinol (UQH₂) occurs through a reversible comproportionation reaction. Conversely, the reverse reaction, where two this compound radicals react to form one molecule of ubiquinone and one of ubiquinol, is termed disproportionation.

The equilibrium can be represented as:

UQ + UQH₂ ⇌ 2 UQ•−

The stability of the this compound radical is described by the stability constant (Ks), which is the equilibrium constant for the comproportionation reaction. A higher Ks value indicates a greater stability of the semiquinone species at equilibrium.

The stability constant is related to the midpoint potentials of the two successive one-electron reductions of ubiquinone:

  • E₁ (UQ/UQ•−): The midpoint potential for the reduction of ubiquinone to this compound.

  • E₂ (UQ•−/UQH₂): The midpoint potential for the reduction of this compound to ubiquinol.

The relationship is given by the equation:

Ks = exp [ (F/RT) * (E₂ - E₁) ]

Where:

  • F is the Faraday constant

  • R is the gas constant

  • T is the absolute temperature

A larger difference between E₂ and E₁ results in a higher stability constant for the this compound radical.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on its environment, including the solvent, pH, and the presence of interacting molecules such as proteins. The following tables summarize key quantitative data from the literature.

ParameterValueConditionsReference(s)
Stability Constant (Ks)
In isolated bovine heart complex I2.0pH 7.8[1]
In E. coli quinol oxidase (cytochrome bo)5-10pH 9.0[2]
Midpoint Potentials (Em)
Eₘ₁ (UQ/UQ•⁻) in isolated bovine heart complex I-45 mVpH 7.8[1]
Eₘ₂ (UQ•⁻/UQH₂) in isolated bovine heart complex I-63 mVpH 7.8[1]
Eₘ (UQ/UQH₂) in isolated bovine heart complex I-54 mVpH 7.8[1]
Eₘ of stable this compound (Qi) in Paracoccus denitrificans bc1 complex+42 mVpH 8.5[3]
Eₘ of the two-electron couple in E. coli quinol oxidase~70 mVpH 7.0[2]
Calculated Eₘ (UQ/UQ•⁻) in water vs. NHE-163 mV[4][5]

Experimental Protocols

The study of the spontaneous formation of this compound requires specialized techniques capable of detecting and quantifying this transient radical species. The following sections provide detailed methodologies for key experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Detection and Quantification

EPR spectroscopy is the most direct method for detecting and characterizing paramagnetic species like the this compound radical.[6]

Objective: To detect and quantify the concentration of this compound at equilibrium in a non-enzymatic system.

Materials:

  • Ubiquinone (Coenzyme Q₁₀)

  • Ubiquinol (reduced Coenzyme Q₁₀)

  • An appropriate aprotic solvent (e.g., dimethylformamide - DMF, acetonitrile) to solubilize the quinones.

  • Deoxygenation equipment (e.g., nitrogen or argon gas line, Schlenk line)

  • EPR spectrometer (X-band) with a temperature control unit

  • EPR tubes (quartz)

  • Standard free radical for quantification (e.g., TEMPO)

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of ubiquinone and ubiquinol in the chosen aprotic solvent. The use of aprotic solvents is crucial to minimize protonation events that can complicate the spectra.

    • In an EPR tube, mix ubiquinone and ubiquinol solutions to achieve desired starting concentrations. A 1:1 molar ratio is a good starting point to maximize the potential concentration of this compound at equilibrium.

    • Thoroughly deoxygenate the sample by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes. Oxygen is paramagnetic and can broaden the EPR signal.

    • Seal the EPR tube under the inert atmosphere.

  • EPR Spectrometer Setup:

    • Set the spectrometer parameters. Typical X-band settings for this compound are:

      • Microwave frequency: ~9.5 GHz

      • Microwave power: Low power (e.g., 2-10 mW) to avoid saturation of the signal.[7]

      • Modulation frequency: 100 kHz

      • Modulation amplitude: Optimized to maximize signal-to-noise without distorting the line shape (e.g., 1-5 G).

      • Temperature: Room temperature or low temperature (e.g., 77 K) to increase signal intensity. For kinetic studies, a constant temperature must be maintained.

  • Data Acquisition:

    • Place the EPR tube in the spectrometer's resonant cavity.

    • Record the EPR spectrum. The this compound radical typically exhibits a signal at a g-value of approximately 2.004-2.005.[3]

  • Quantification:

    • Record the spectrum of a standard sample with a known concentration of a stable free radical (e.g., TEMPO) under the exact same experimental conditions.

    • Double integrate the EPR signals of both the sample and the standard.

    • The concentration of this compound in the sample can be calculated by comparing the double integral of its signal to that of the standard.

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid mixing technique that allows for the monitoring of fast reactions in solution, making it suitable for studying the kinetics of this compound formation.[5][8]

Objective: To determine the rate constants for the comproportionation and disproportionation reactions.

Materials:

  • Ubiquinone and ubiquinol solutions in a suitable solvent.

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Syringes for the stopped-flow apparatus.

Protocol:

  • Instrument Setup:

    • Set the spectrophotometer to monitor a wavelength where the absorbance change upon formation or decay of this compound is maximal. This requires prior knowledge of the UV-Vis spectra of ubiquinone, ubiquinol, and this compound in the chosen solvent. The this compound radical anion has characteristic absorption bands.

    • Set the data acquisition parameters (e.g., time scale, number of data points) appropriate for the expected reaction rate.

  • Reaction Initiation and Monitoring:

    • Load one syringe of the stopped-flow apparatus with the ubiquinone solution and the other with the ubiquinol solution.

    • Initiate the rapid mixing of the two solutions by driving the syringes.

    • The instrument will automatically stop the flow and begin recording the change in absorbance over time as the reaction reaches equilibrium.

  • Data Analysis:

    • The resulting kinetic trace (absorbance vs. time) can be fitted to an appropriate kinetic model (e.g., second-order for the approach to equilibrium) to extract the rate constants for the forward (comproportionation) and reverse (disproportionation) reactions.

Cyclic Voltammetry for Thermodynamic Characterization

Cyclic voltammetry is an electrochemical technique that can be used to determine the midpoint potentials of the two one-electron reduction steps of ubiquinone, from which the stability constant of this compound can be calculated.[9]

Objective: To determine the midpoint potentials E₁ (UQ/UQ•−) and E₂ (UQ•−/UQH₂) and calculate the stability constant (Ks).

Materials:

  • A solution of ubiquinone in an aprotic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).

  • A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).

  • A potentiostat.

Protocol:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the ubiquinone solution.

    • Deoxygenate the solution by bubbling with an inert gas.

  • Data Acquisition:

    • Apply a potential sweep to the working electrode using the potentiostat. The potential is swept from an initial value to a final value and then back to the initial value.

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis:

    • The cyclic voltammogram will show two distinct redox waves corresponding to the two one-electron transfer processes.

    • The midpoint potential for each step (E₁ and E₂) can be determined from the average of the anodic and cathodic peak potentials for each wave.

    • The stability constant (Ks) can then be calculated from the difference between E₂ and E₁ using the equation provided in Section 1.

Visualizations

Reaction Mechanism

Comproportionation_Equilibrium cluster_reactants Reactants cluster_products Product UQ Ubiquinone (UQ) UQ_radical 2 x this compound (UQ•⁻) UQ->UQ_radical Comproportionation (Ks) UQH2 Ubiquinol (UQH₂) UQH2->UQ_radical Comproportionation (Ks) UQ_radical->UQ Disproportionation UQ_radical->UQH2 Disproportionation

Caption: Comproportionation-disproportionation equilibrium of ubiquinone species.

Experimental Workflow for EPR Analysis

EPR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sols Prepare UQ and UQH₂ stock solutions in aprotic solvent mix Mix UQ and UQH₂ in EPR tube prep_sols->mix deoxygenate Deoxygenate with inert gas mix->deoxygenate seal Seal EPR tube deoxygenate->seal setup_epr Set EPR spectrometer parameters seal->setup_epr run_sample Record EPR spectrum of sample setup_epr->run_sample run_std Record EPR spectrum of standard setup_epr->run_std integrate Double integrate sample and standard spectra run_sample->integrate run_std->integrate calculate Calculate UQ•⁻ concentration integrate->calculate

Caption: Experimental workflow for EPR analysis of this compound.

Relationship between Midpoint Potentials and Stability Constant

Stability_Constant_Logic E1 E₁ (UQ/UQ•⁻) deltaE ΔE = E₂ - E₁ E1->deltaE E2 E₂ (UQ•⁻/UQH₂) E2->deltaE Ks Stability Constant (Ks) deltaE->Ks formula Ks = exp[(F/RT) * ΔE] Ks->formula

Caption: Relationship between midpoint potentials and this compound stability.

Conclusion

The spontaneous formation of this compound from ubiquinol and ubiquinone is a thermodynamically controlled process that is fundamental to the function of coenzyme Q in biological and chemical systems. The stability of the this compound radical is highly sensitive to its local environment, a factor that is critical for its diverse roles, from a key intermediate in electron transport to a potential source of oxidative stress. The experimental protocols detailed in this guide—EPR spectroscopy, stopped-flow spectrophotometry, and cyclic voltammetry—provide a robust toolkit for researchers to probe the thermodynamics and kinetics of this vital reaction. A thorough understanding and accurate quantification of this compound formation are essential for elucidating its role in cellular metabolism and for the development of therapeutic strategies targeting coenzyme Q-related pathways.

References

The Duality of a Radical: A Technical Guide to Ubisemiquinone and its Semiquinone Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical analysis of ubisemiquinone, a critical free radical intermediate in cellular respiration, and contrasts its properties with other semiquinone radicals. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these reactive species in biological systems and as potential therapeutic targets.

Introduction: The Semiquinone Radical Landscape

Semiquinone radicals are transient, paramagnetic species formed by the one-electron reduction of a quinone or the one-electron oxidation of a hydroquinone. Their stability and reactivity are dictated by the substituent groups on the quinone ring and the microenvironment in which they reside. This compound, the radical intermediate of ubiquinone (Coenzyme Q), is a cornerstone of mitochondrial bioenergetics. However, other semiquinones, often derived from xenobiotics, can have profound toxicological implications. Understanding the distinctions between these radicals is paramount for elucidating their biological functions and designing targeted therapeutic interventions.

Structural and Physicochemical Distinctions

The fundamental difference between this compound and other semiquinone radicals lies in their molecular structure, which in turn governs their physicochemical properties.

  • This compound: Characterized by a 1,4-benzoquinone (B44022) ring substituted with two methoxy (B1213986) groups and a long isoprenoid tail. This lipophilic tail anchors the molecule within the inner mitochondrial membrane, facilitating its interaction with the protein complexes of the electron transport chain.

  • Menasemiquinone: The radical of menaquinone (Vitamin K2), features a 1,4-naphthoquinone (B94277) ring with a methyl group and a variable-length isoprenoid side chain. The naphthoquinone core has a different electronic distribution compared to the benzoquinone ring of this compound.

  • Benzosemiquinone: The simplest semiquinone radical, derived from 1,4-benzoquinone. Lacking the stabilizing methoxy groups and the lipophilic tail of this compound, it is generally more reactive and less stable in biological systems. Semiquinones derived from xenobiotics, such as polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene), can also be broadly categorized here, though their reactivity is further modulated by their specific ring structures and substituents.

The stability of a semiquinone radical is a critical determinant of its biological role. This compound's stability is significantly enhanced by its protein-binding sites within mitochondrial complexes I and III.[1][2] This stabilization allows it to function as a controlled electron carrier. In contrast, semiquinone radicals in solution are typically unstable and undergo rapid disproportionation to the corresponding quinone and hydroquinone.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and other representative semiquinone radicals.

Table 1: Redox Potentials of Selected Quinone/Semiquinone Couples

Quinone/Semiquinone CoupleE°' (Q/SQ•−) (mV vs. NHE, pH 7)Reference(s)
Ubiquinone / this compound-163[5]
Menaquinone / Menasemiquinone-260[5]
1,4-Benzoquinone / 1,4-Benzosemiquinone-50[5]
Duroquinone / Durosemiquinone-240[5]
2,3,5,6-Tetrachloro-1,4-benzoquinone / Semiquinone+650 (estimated)[6]

Table 2: Reaction Rate Constants of Selected Semiquinone Radicals

Semiquinone RadicalReactionRate Constant (k)Solvent/ConditionsReference(s)
2,5-di-tert-butyl-1,4-semiquinoneReaction with O₂2.0 x 10⁶ M⁻¹s⁻¹Chlorobenzene[7][8]
2,5-di-tert-butyl-1,4-semiquinoneReaction with O₂2.4 x 10⁵ M⁻¹s⁻¹Acetonitrile[7][8]
AnthrasemiquinoneReaction with O₂5 x 10⁸ M⁻¹s⁻¹[6]
DurosemiquinoneDisproportionation4.6 x 10⁶ M⁻¹s⁻¹pH 7.9-9.1[3]
1,4-BenzosemiquinoneDisproportionationVaries with conditionsIsopropanol/Dioxane[3]

Table 3: EPR Hyperfine Coupling Constants of Selected Semiquinone Radicals

Semiquinone RadicalNucleusHyperfine Coupling Constant (A) (MHz)Reference(s)
Menasemiquinone (in Nitrate Reductase A)Methyl Protons (isotropic)+5.53[9]
Menasemiquinone (in Nitrate Reductase A)H-bonded Proton (anisotropic)T = +1.25[9]
Flavosemiquinone (model)¹³C(4a)Anisotropic[10]
2'-Cl-2,5-benzosemiquinoneH3, H42.1 G[11]
2'-Cl-2,5-benzosemiquinoneH62.5 G[11]

Biological Roles and Signaling Pathways

This compound in the Mitochondrial Q-Cycle

This compound is a central player in the Q-cycle of mitochondrial complex III (cytochrome bc₁ complex), a key process in cellular respiration and proton translocation across the inner mitochondrial membrane.[4][8][12] The Q-cycle involves two distinct binding sites for ubiquinone/ubiquinol: the Qₒ (outer) site and the Qᵢ (inner) site.

Q_Cycle Figure 1: The Mitochondrial Q-Cycle cluster_complexIII Complex III (Cytochrome bc1) Qo_site Qo Site (Intermembrane Space Side) FeS Rieske Fe-S Qo_site->FeS 1e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL 1e- (forms SQ•⁻) UQ_in UQ (from pool) Qo_site->UQ_in releases UQ Qi_site Qi Site (Matrix Side) UQH2_out UQH2 (to pool) Qi_site->UQH2_out 2e⁻, 2H⁺ from matrix (forms UQH2) Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_c_ox Cytochrome c (ox) Cyt_c1->Cyt_c_ox reduces Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site 1e- UQH2_in UQH2 (from Complex I/II) UQH2_in->Qo_site binds UQ_in->Qi_site binds Cyt_c_red Cytochrome c (red) Cyt_c_ox->Cyt_c_red

Figure 1: The Mitochondrial Q-Cycle
Semiquinone Radicals in Xenobiotic Metabolism

Certain xenobiotics, such as the environmental pollutant benzo[a]pyrene (B130552) (B[a]P), can be metabolically activated to form quinones. These quinones can then undergo redox cycling, generating semiquinone radicals and reactive oxygen species (ROS), which contribute to their carcinogenicity.[6][7][13]

BaP_Metabolism Figure 2: Metabolic Activation of Benzo[a]pyrene BaP Benzo[a]pyrene (B[a]P) BaP_diol B[a]P-7,8-diol BaP->BaP_diol oxidation BaP_quinone B[a]P-7,8-dione (Quinone) BaP_diol->BaP_quinone oxidation BaP_semiquinone B[a]P-semiquinone radical (SQ•⁻) BaP_quinone->BaP_semiquinone 1e⁻ reduction BaP_semiquinone->BaP_quinone 1e⁻ oxidation O2 O₂ BaP_semiquinone->O2 e⁻ transfer ROS Reactive Oxygen Species (O₂•⁻, H₂O₂) DNA_damage Oxidative DNA Damage ROS->DNA_damage P450 Cytochrome P450 (CYP1A1/1B1) P450->BaP AKR Aldo-keto reductase AKR->BaP_diol Reductases NAD(P)H Reductases Reductases->BaP_quinone O2->ROS

References

Ubisemiquinone in Biological Membranes: An In-depth Technical Guide on Stability and Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubisemiquinone, the one-electron reduced intermediate of ubiquinone (Coenzyme Q), is a pivotal yet transient player in cellular bioenergetics. Residing within the hydrophobic core of biological membranes, particularly the inner mitochondrial membrane, this radical species is central to the Q-cycle of Complex III in the electron transport chain. Its stability and lifetime are critical determinants of mitochondrial efficiency and, conversely, a significant source of reactive oxygen species (ROS), implicating it in a spectrum of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound stability and lifetime, detailing the intricate mechanisms that govern its existence and the experimental approaches used for its study.

Thermodynamic Stability of this compound

The stability of this compound is most accurately described in a thermodynamic context, defined by the midpoint potentials (E'm) of the two successive one-electron reduction steps of ubiquinone and the resulting stability constant (Kstab). These parameters are highly sensitive to the local microenvironment, including the specific binding site within respiratory complexes and the pH of the surrounding milieu.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of the this compound radical.[1] The g-value of the EPR signal provides information about the electronic structure of the radical, while redox potentiometry combined with EPR allows for the determination of its thermodynamic properties.[1]

ParameterValueBiological SystempHReference
Midpoint Potential (E'm)
Q/SQ-45 mVIsolated Bovine Heart Complex I7.8[2]
SQ/QH2-63 mVIsolated Bovine Heart Complex I7.8[2]
Q/QH2-54 mVIsolated Bovine Heart Complex I7.8[2]
Q/SQ pair (E1)+140 mVSuccinate-cytochrome c reductase segment7.4[3]
SQ/QH2 pair (E2)+80 mVSuccinate-cytochrome c reductase segment7.4[3]
Q/QH2+42 mVParacoccus denitrificans bc1 complex8.5[4]
Stability Constant (Kstab)
2.0Isolated Bovine Heart Complex I7.8[2]
5-10E. coli quinol oxidase (cytochrome bo)9.0

Lifetime and Kinetic Stability of this compound

Direct measurement of the lifetime of this compound in a biological membrane is experimentally challenging due to its transient nature. Its persistence is on the order of milliseconds or less and is intricately linked to the kinetics of the electron transfer reactions in which it participates. The "lifetime" is not a fixed value but is rather a function of the rates of its formation and subsequent reactions, primarily its oxidation or reduction.

Factors influencing the kinetic stability and lifetime of this compound include:

  • Protein Binding Sites: The binding of this compound to specific sites within the respiratory complexes, such as the Qo and Qi sites of Complex III, significantly stabilizes the radical compared to its free form in the lipid bilayer. This stabilization is crucial for its role in the Q-cycle.

  • Redox State of the Electron Transport Chain: The relative concentrations of electron donors and acceptors will dictate the net flux through the Q-cycle, thereby influencing the steady-state concentration and lifetime of the this compound intermediate.

  • Presence of Molecular Oxygen: this compound can directly reduce molecular oxygen to form the superoxide (B77818) radical (O2•-), a primary source of mitochondrial ROS.[5] This reaction represents a significant pathway for this compound decay, particularly under conditions of high mitochondrial membrane potential and a reduced ubiquinone pool.

  • Membrane Fluidity and Composition: The lipid environment of the membrane can influence the diffusion of ubiquinone and ubiquinol (B23937), thereby affecting their interaction with the respiratory complexes and the kinetics of this compound turnover.

Signaling Pathways and Logical Relationships

The Q-Cycle in Complex III

The Q-cycle is a fundamental process in cellular respiration that couples electron transfer from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial membrane. This compound is a central intermediate in this cycle, existing at two distinct sites: the Qo site and the Qi site.

Q_Cycle cluster_complex_III Complex III cluster_c_chain c-chain cluster_b_chain b-chain Qo_site Qo Site FeS Rieske FeS Qo_site->FeS 1e- Qo_site->FeS Cyt_bL Cytochrome bL Qo_site->Cyt_bL 1e- (forms SQo) Qo_site->Cyt_bL 1e- (forms SQo) Q_pool Q Pool Qo_site->Q_pool 2Q Qi_site Qi Site QH2_pool QH2 Pool Qi_site->QH2_pool QH2 Qi_site->Q_pool SQi Cyt_c1 Cytochrome c1 FeS->Cyt_c1 FeS->Cyt_c1 Cyt_c_ox Cytochrome c (ox) Cyt_c1->Cyt_c_ox Cyt_c1->Cyt_c_ox Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site 1e- Cyt_bH->Qi_site 1e- QH2_pool->Qo_site 1st QH2 QH2_pool->Qo_site 2nd QH2 Q_pool->Qi_site Q Cyt_c_red Cytochrome c (red) Cyt_c_ox->Cyt_c_red

The Q-Cycle in Mitochondrial Complex III.
This compound-Mediated ROS Production

Under certain conditions, the this compound radical at the Qo site can "leak" an electron to molecular oxygen, initiating a cascade of reactive oxygen species formation.

ROS_Production SQ This compound (SQ•-) O2 Molecular Oxygen (O2) SQ->O2 e- Superoxide Superoxide (O2•-) O2->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 Fenton_reaction Fenton Reaction (with Fe2+) H2O2->Fenton_reaction Hydroxyl_radical Hydroxyl Radical (•OH) Fenton_reaction->Hydroxyl_radical Oxidative_damage Oxidative Damage Hydroxyl_radical->Oxidative_damage

This compound as a source of mitochondrial ROS.

Experimental Protocols

The study of this compound stability and lifetime relies on sophisticated biophysical techniques capable of detecting and quantifying this transient radical species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Detection

Principle: EPR spectroscopy is the most direct method for observing and characterizing paramagnetic species like the this compound radical. The sample is placed in a strong magnetic field and irradiated with microwaves. The absorption of microwaves at specific magnetic field strengths is characteristic of the radical species.

Sample Preparation:

  • Isolation of Mitochondria or Submitochondrial Particles (SMPs): Tissues (e.g., bovine heart) are homogenized and subjected to differential centrifugation to isolate mitochondria. SMPs are prepared by sonication or French press treatment of mitochondria.

  • Redox Poising: The sample is incubated with a specific substrate (e.g., succinate (B1194679) or NADH) to reduce the electron transport chain and generate this compound. Inhibitors such as antimycin A can be used to increase the steady-state concentration of the semiquinone at the Qi site.

  • Sample Freezing: For low-temperature EPR, the sample is rapidly frozen in liquid nitrogen to trap the transient radical species.

EPR Spectrometer Settings (Typical):

  • Microwave Frequency: X-band (~9.5 GHz)

  • Microwave Power: Non-saturating power levels (e.g., 1-10 mW) must be determined empirically to avoid signal distortion.

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: Optimized for signal-to-noise without line broadening (e.g., 1-5 G).

  • Temperature: Low temperatures (e.g., 77 K or lower) are often required to increase signal intensity and prevent spin relaxation.

Data Analysis: The resulting EPR spectrum is analyzed to determine the g-value, line shape, and signal intensity. The concentration of the this compound radical can be quantified by double integration of the EPR signal and comparison with a standard of known spin concentration.

Time-Resolved EPR and Stopped-Flow Spectroscopy for Kinetic Studies

Principle: To investigate the kinetics of this compound formation and decay, time-resolved techniques are necessary.

  • Time-Resolved EPR: In this technique, the reaction is initiated by a rapid perturbation, such as a laser flash (for photo-activatable systems) or rapid mixing, and the EPR spectrum is recorded at various time points after initiation. This allows for the direct observation of the rise and decay of the this compound signal.

  • Stopped-Flow Spectroscopy: This method involves the rapid mixing of two reactants (e.g., reduced ubiquinone and an oxidant) followed by the immediate monitoring of a spectroscopic signal (e.g., absorbance or fluorescence) as a function of time. While not directly observing the EPR signal, changes in the absorbance spectra of other components of the electron transport chain can be used to infer the kinetics of this compound turnover.

Experimental Workflow for Stopped-Flow Spectroscopy:

Stopped_Flow_Workflow Reactant1 Syringe 1: Reduced Substrate (e.g., Ubiquinol) Mixing_Chamber Rapid Mixing Chamber Reactant1->Mixing_Chamber Reactant2 Syringe 2: Oxidant or Enzyme Preparation Reactant2->Mixing_Chamber Observation_Cell Observation Cell (Spectrophotometer light path) Mixing_Chamber->Observation_Cell Stopping_Syringe Stopping Syringe Observation_Cell->Stopping_Syringe Detector Detector (e.g., Photomultiplier Tube) Observation_Cell->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Kinetic_Analysis Kinetic Analysis Software Data_Acquisition->Kinetic_Analysis

References

The Tipping Point of the Electron Transport Chain: A Technical Guide to the History and Study of Ubisemiquinone in Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of cellular respiration, the transfer of electrons along the mitochondrial inner membrane is paramount to life. Central to this process is a transient, yet pivotal, molecule: ubisemiquinone. This free radical intermediate of coenzyme Q (ubiquinone) has been the subject of intense research for decades, its discovery and characterization unlocking fundamental principles of bioenergetics. This in-depth technical guide provides a comprehensive overview of the history of this compound research, details key experimental methodologies for its study, and presents critical quantitative data for researchers in bioenergetics and drug development.

A Historical Perspective: From Coenzyme Q to the Q-Cycle

The journey to understanding this compound began with the discovery of Coenzyme Q in the 1950s.[1][2] Initially identified as a ubiquitous quinone in animal tissues, its role as an electron carrier in the mitochondrial respiratory chain was soon established.[2][3] However, the precise mechanism of electron transfer from the two-electron carrier ubiquinol (B23937) (QH2) to the one-electron carrier cytochrome c remained a puzzle.

A major breakthrough came with Peter Mitchell's proposal of the chemiosmotic theory, for which he was awarded the Nobel Prize in 1978, and his subsequent formulation of the "Q-cycle" in the mid-1970s.[4][5][6][7][8] The Q-cycle elegantly explained how Complex III (cytochrome bc1 complex) could facilitate the transfer of electrons from ubiquinol to cytochrome c while simultaneously pumping protons across the inner mitochondrial membrane, contributing to the proton-motive force essential for ATP synthesis.[6][9] At the heart of the Q-cycle lies the obligatory formation of the this compound radical.[6][9]

Further research solidified the role of this compound not only as a key intermediate in the Q-cycle but also as a significant source of mitochondrial superoxide (B77818) production, a reactive oxygen species implicated in a variety of pathologies.[10][11][12]

The Q-Cycle: A this compound-Centric Mechanism

The Q-cycle occurs in two turnovers within the dimeric Complex III.[9][13] Each monomer contains two distinct binding sites for coenzyme Q: the Qo site near the intermembrane space and the Qi site closer to the mitochondrial matrix.[13]

First Turnover:

  • A molecule of ubiquinol (QH2) from the coenzyme Q pool binds to the Qo site.

  • QH2 is oxidized, releasing two protons into the intermembrane space. Its two electrons take divergent paths.

  • One electron is transferred to the high-potential chain, first to the Rieske iron-sulfur protein (ISP) and then to cytochrome c1, which in turn reduces a molecule of cytochrome c.[6][9]

  • The second electron is transferred to the low-potential chain, specifically to the bL heme of cytochrome b. This electron is then passed to the bH heme.

  • This second electron is then used to reduce a molecule of ubiquinone (Q) bound at the Qi site to the this compound radical (Q•-).[6][9]

Second Turnover:

  • A second molecule of QH2 binds to the Qo site and is oxidized, again releasing two protons and transferring one electron to reduce a second molecule of cytochrome c.

  • The second electron from this QH2 follows the same path through the cytochrome b hemes to the Qi site.

  • This electron reduces the this compound radical formed in the first turnover to ubiquinol (QH2), a process that consumes two protons from the mitochondrial matrix.[9]

The net result of one full Q-cycle is the oxidation of two ubiquinol molecules, the reduction of one ubiquinone molecule back to ubiquinol, the reduction of two cytochrome c molecules, and the translocation of four protons from the matrix to the intermembrane space.[9]

Q_Cycle The Q-Cycle in Complex III cluster_complex_III Complex III Qo Qo Site Rieske Rieske ISP Qo->Rieske e- Cyt_bL Cytochrome bL Qo->Cyt_bL e- Q_pool_out Q (pool) Qo->Q_pool_out Protons_out 4H+ Qo->Protons_out 2H+ + 2H+ Qi Qi Site QH2_pool_in QH2 (pool) Qi->QH2_pool_in Q -> Q•- -> QH2 Cyt_c1 Cytochrome c1 Rieske->Cyt_c1 e- Cyt_c_ox 2 Cyt c (ox) Cyt_c1->Cyt_c_ox Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH e- Cyt_bH->Qi e- IMS Intermembrane Space Matrix Mitochondrial Matrix Protons_consumed 2H+ QH2_pool_in->Qo Cyt_c_red 2 Cyt c (red) Protons_in 4H+ Protons_consumed->Qi 2H+

Caption: A diagram of the Q-cycle within Complex III.

This compound and Superoxide Production

While the Q-cycle is a highly efficient process, a small percentage of electrons can "leak" from the this compound intermediate at the Qo site and directly reduce molecular oxygen to form the superoxide radical (O2•-).[10][11][12] This process is particularly pronounced when the electron transport chain is highly reduced, and the lifetime of the this compound radical is increased.[10] The production of superoxide by Complex III is a significant contributor to cellular oxidative stress and has been implicated in a range of pathologies.[11]

Quantitative Data in this compound Research

The study of this compound and the Q-cycle is inherently quantitative. The following tables summarize key data for researchers in the field.

Table 1: Standard Redox Potentials of Key Electron Transport Chain Components (at pH 7.0)

Redox CoupleE'° (V)
NAD+/NADH-0.320[14]
FMN/FMNH2 (in Complex I)~ -0.30[14]
Fe-S Clusters (in Complex I)Range from -0.34 to -0.025
Ubiquinone/Ubisemiquinone ~ -0.163 [15]
This compound/Ubiquinol ~ +0.045 [14]
Cytochrome bL (Fe3+/Fe2+)~ -0.030
Cytochrome bH (Fe3+/Fe2+)~ +0.050
Rieske Iron-Sulfur Protein (Fe3+/Fe2+)~ +0.280
Cytochrome c1 (Fe3+/Fe2+)+0.220[14]
Cytochrome c (Fe3+/Fe2+)+0.254[14]
Cytochrome a (Fe3+/Fe2+)+0.290[14]
Cytochrome a3 (Fe3+/Fe2+)+0.35[14]
½ O2/H2O+0.816[14]

Table 2: Kinetic Parameters for Ubiquinone Reductases

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg) or kcat (s-1)
Complex I (Bovine Heart)Ubiquinone-1~20-60[1]9.3 ± 0.9 (Vmax)[9]
Complex I (Bovine Heart)Ubiquinone-10-23 ± 2 (Vmax)[9]
Complex I (Bovine Heart)NADH79 ± 8[9]380 (kcat)[9]

Experimental Protocols for this compound Research

The detection and characterization of the transient this compound radical require specialized techniques. Below are detailed methodologies for key experiments.

Isolation of Mitochondria by Differential Centrifugation

This protocol is adapted for the isolation of mitochondria from beef heart, a common source for studies of the respiratory chain.[4][5]

Buffers and Reagents:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA. Keep on ice.

  • Homogenization Medium: Isolation Buffer with the addition of 0.5% (w/v) bovine serum albumin (BSA).

Procedure:

  • Tissue Preparation: Obtain fresh beef heart and place it on ice. Trim away fat and connective tissue. Cut the heart muscle into small pieces (approx. 1 cm³).

  • Homogenization: Mince the tissue pieces using a meat grinder. Resuspend the minced tissue in ice-cold Homogenization Medium (3 mL per gram of tissue). Homogenize using a blender at low speed for 30-60 seconds.

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mitochondrial Pelleting: Carefully decant the supernatant into fresh centrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in Isolation Buffer and repeat the centrifugation at 10,000 x g for 15 minutes. Repeat this washing step twice.

  • Final Pellet: After the final wash, resuspend the mitochondrial pellet in a minimal volume of Isolation Buffer.

  • Protein Concentration Determination: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Mitochondrial_Isolation Workflow for Mitochondrial Isolation start Fresh Beef Heart homogenize Mince and Homogenize in Homogenization Medium start->homogenize centrifuge1 Centrifuge at 1,000 x g for 10 min homogenize->centrifuge1 pellet1 Pellet: Nuclei, Debris (Discard) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000 x g for 15 min supernatant1->centrifuge2 supernatant2 Supernatant 2: Cytosol (Discard) centrifuge2->supernatant2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 wash Wash with Isolation Buffer (Repeat 2x) pellet2->wash centrifuge3 Centrifuge at 10,000 x g for 15 min wash->centrifuge3 final_pellet Final Mitochondrial Pellet centrifuge3->final_pellet resuspend Resuspend in minimal volume final_pellet->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay

Caption: A workflow diagram for isolating mitochondria.

Detection of this compound by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection of free radicals like this compound.[16][17][18]

Sample Preparation:

  • Prepare submitochondrial particles (SMPs) from isolated mitochondria by sonication or French press.

  • Resuspend the SMPs to a final protein concentration of 20-50 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • To trap the this compound intermediate, the respiratory chain is typically poised in a specific redox state. This can be achieved by adding a substrate (e.g., NADH or succinate) and an inhibitor that blocks electron flow downstream of Complex III (e.g., antimycin A).[17]

  • Transfer the sample to a quartz EPR tube and flash-freeze in liquid nitrogen.

EPR Spectrometer Settings (Typical X-band):

  • Microwave Frequency: ~9.5 GHz

  • Microwave Power: Non-saturating power, typically in the range of 1-10 mW. A power saturation study should be performed to determine the optimal power.

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: ~0.4 mT (4 Gauss)

  • Temperature: Low temperatures are required to increase the relaxation time of the radical, typically 10-100 K.[16]

  • Sweep Width: ~10 mT (100 Gauss) centered around g ≈ 2.00.

  • Time Constant: ~80 ms

  • Conversion Time: ~25 ms

Data Analysis: The this compound radical gives a characteristic EPR signal at a g-value of approximately 2.004.[12] The signal can be quantified by double integration and comparison with a standard of known spin concentration.

Stopped-Flow Kinetics of Complex III

Stopped-flow spectrophotometry allows for the measurement of rapid kinetic events, such as the pre-steady-state reduction of cytochromes in Complex III.[3][13][19]

Experimental Setup:

  • Instrument: A stopped-flow spectrophotometer with a diode array or photomultiplier tube detector.

  • Syringe 1: Purified Complex III in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 0.1% dodecyl maltoside).

  • Syringe 2: A reducing agent, such as ubiquinol-2, in the same buffer.

Procedure:

  • The solutions from the two syringes are rapidly mixed, initiating the reaction.

  • The absorbance changes of the different cytochromes are monitored over time at specific wavelengths:

    • Cytochrome b reduction can be monitored by the increase in absorbance at ~562 nm.[13]

    • Cytochrome c1 reduction can be followed at ~552 nm.

  • The kinetic traces are then fitted to appropriate exponential equations to determine the rate constants for the individual electron transfer steps.

Conclusion

The study of this compound has been instrumental in shaping our understanding of mitochondrial bioenergetics. From its theoretical conception in the Q-cycle to its direct observation by EPR spectroscopy, research on this transient radical has provided profound insights into electron transport, proton translocation, and the generation of reactive oxygen species. The experimental techniques detailed in this guide provide a robust framework for future investigations into the intricate roles of this compound in health and disease, offering valuable tools for researchers and drug development professionals seeking to modulate mitochondrial function.

References

Foundational Studies on the Q-cycle and Ubisemiquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational studies on the Q-cycle and the critical role of the ubisemiquinone intermediate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on mitochondrial bioenergetics and related therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms.

Introduction to the Q-cycle

The Q-cycle, first proposed by Peter D. Mitchell, describes the mechanism by which Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase) of the electron transport chain couples electron transfer from ubiquinol (B23937) (QH2) to cytochrome c with the translocation of protons across the inner mitochondrial membrane.[1][2] This process is central to the generation of the proton-motive force required for ATP synthesis.[3] The cycle involves a unique bifurcated electron transfer pathway at the Qo site, leading to the oxidation of ubiquinol and the transient formation of a this compound radical.[4][5]

Quantitative Data

The following tables summarize key quantitative data from foundational studies on the components of the Q-cycle.

Table 1: Redox Potentials of Key Components in the Cytochrome bc1 Complex

ComponentBovine Mitochondria (Em,7 in mV)Bacterial (Rhodobacter sphaeroides) (Em,7 in mV)
Heme bL+50-90
Heme bH-30+50
Rieske Iron-Sulfur Protein (ISP)+280+280
Cytochrome c1+230+265
Q/QH• Couple~ -60 (calculated)Not specified
QH•/QH2 CoupleNot specifiedNot specified
Overall Q/QH2~ +60Not specified

Data compiled from multiple sources.[6][7]

Table 2: Electron Transfer Rates

Transfer StepOrganismCalculated/Observed Rate
Heme c1 to Heme cSaccharomyces cerevisiaeUp to 8.3 x 10^6 s⁻¹

Data from studies on the crystal structure of the yeast cytochrome bc1 complex with its bound substrate cytochrome c.[8]

Core Signaling Pathway: The Q-Cycle

The Q-cycle operates in a two-step process within the dimeric cytochrome bc1 complex. For each full cycle, two molecules of ubiquinol are oxidized at the Qo site, one molecule of ubiquinone is reduced at the Qi site, two molecules of cytochrome c are reduced, and four protons are translocated into the intermembrane space.[1][9]

Q_Cycle cluster_IMS Intermembrane Space (P-side) cluster_Membrane Inner Mitochondrial Membrane cluster_ComplexIII Complex III (Cytochrome bc1) cluster_Matrix Mitochondrial Matrix (N-side) p1 2H+ p2 2H+ CytC_ox 2 Cytochrome c (ox) CytC_red 2 Cytochrome c (red) Qo_site Qo Site Qo_site->p1 8. 2H+ released Qo_site->p2 11. 2H+ released Qo_site->CytC_ox 10. Reduces 2nd Cyt c ISP FeS Qo_site->ISP 2a. 1e- Cyt_bL Cyt bL Qo_site->Cyt_bL 2b. 1e- (forms SQ) Q_pool Q Qo_site->Q_pool 7. Q released Qi_site Qi Site Qi_site->Qi_site 6. Forms SQ•- QH2_pool QH2 Qi_site->QH2_pool 12. QH2 released Cyt_c1 Cyt c1 ISP->Cyt_c1 Cyt_c1->CytC_ox 3. 1e- Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site 4. 1e- m1 2H+ m1->Qi_site 13. 2H+ uptake Q_pool->Qi_site 5. Q binds QH2_pool->Qo_site 1. QH2 binds QH2_pool->Qo_site 9. Second QH2

Caption: The modified Q-cycle mechanism in Complex III.

The Role of this compound

This compound (QH•) is a free radical intermediate formed during the one-electron oxidation of ubiquinol or the one-electron reduction of ubiquinone.[9] In the Q-cycle, two distinct this compound species are generated: one at the Qo site (SQo) and one at the Qi site (SQi).

  • SQo is highly unstable and rapidly donates its electron to the low-potential chain (cytochrome bL).[4] Its transient nature has made direct detection challenging.

  • SQi is more stable and is an essential intermediate in the reduction of ubiquinone to ubiquinol at the Qi site.[4] The stability of this semiquinone is crucial for the efficient operation of the cycle.

The formation and reactivity of these semiquinone radicals are critical for coupling electron transfer to proton translocation and are a key area of study for understanding the efficiency and potential for reactive oxygen species (ROS) production by Complex III.[10]

Experimental Protocols

Measurement of Mitochondrial Complex III Activity

This protocol outlines a common method for assaying the activity of Complex III by monitoring the reduction of cytochrome c.

Objective: To determine the enzymatic activity of ubiquinol-cytochrome c reductase.

Principle: The assay measures the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by Complex III. The activity is determined as the antimycin A-sensitive rate of cytochrome c reduction.

Materials:

  • Isolated mitochondria or purified Complex III

  • Complex III Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.4, 5 mM MgCl2, 2 mM KCN, 2.5 mg/mL BSA)

  • Oxidized Cytochrome c solution (in assay buffer)

  • Decylubiquinol (reduced substrate)

  • Antimycin A (inhibitor)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Sample Preparation: Prepare mitochondrial samples at a suitable concentration (e.g., 5-50 µg protein/mL) in the assay buffer. Keep samples on ice.[11]

  • Reaction Setup: In a cuvette, add the assay buffer, oxidized cytochrome c, and the mitochondrial sample.

  • Baseline Measurement: Record the absorbance at 550 nm for a few minutes to establish a baseline.

  • Initiate Reaction: Add decylubiquinol to the cuvette to start the reaction and immediately begin recording the change in absorbance at 550 nm over time.

  • Inhibitor Control: Repeat the assay in the presence of antimycin A to measure the non-specific reduction of cytochrome c.

  • Calculation: The specific activity of Complex III is calculated as the initial rate of cytochrome c reduction (from the linear phase of the absorbance curve) minus the rate observed in the presence of antimycin A, normalized to the protein concentration.

Protocol_ComplexIII_Activity start Start: Isolate Mitochondria prep_samples Prepare Mitochondrial Samples (5-50 µg/mL in Assay Buffer) start->prep_samples setup_cuvette Setup Cuvette: - Assay Buffer - Oxidized Cytochrome c - Mitochondrial Sample prep_samples->setup_cuvette baseline Measure Baseline Absorbance at 550 nm setup_cuvette->baseline initiate_reaction Initiate Reaction: Add Decylubiquinol baseline->initiate_reaction measure_kinetics Record Kinetic Absorbance at 550 nm initiate_reaction->measure_kinetics calculate Calculate Antimycin A-sensitive Rate (Activity = Total Rate - Inhibited Rate) measure_kinetics->calculate inhibitor_control Repeat Assay with Antimycin A inhibitor_control->calculate end End: Specific Activity Determined calculate->end

Caption: Workflow for Mitochondrial Complex III Activity Assay.

Detection of this compound by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like the this compound radical.

Objective: To detect and characterize the this compound radical(s) associated with the cytochrome bc1 complex.

Principle: EPR detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting spectrum provides information about the identity, environment, and concentration of the radical species.

Materials:

  • Purified succinate-cytochrome c reductase or isolated Complex III

  • Substrates (e.g., succinate, NADH) and inhibitors (e.g., antimycin A)

  • EPR tubes and a cryostat

  • EPR spectrometer

Procedure:

  • Sample Preparation: The enzyme complex is prepared under controlled redox conditions to trap the semiquinone intermediate. This often involves adding a reductant (like succinate) and an inhibitor (like antimycin A) to block electron flow downstream of the semiquinone, allowing it to accumulate.

  • EPR Measurement: The sample is transferred to an EPR tube and rapidly frozen in liquid nitrogen to trap the transient radical species.

  • Data Acquisition: The EPR spectrum is recorded at cryogenic temperatures. Key parameters to note are the g-value and the line-width of the signal. The this compound radical typically exhibits a g-value of approximately 2.00.[12][13]

  • Data Analysis: The concentration of the radical can be quantified by double integration of the EPR signal and comparison with a known standard. Power saturation studies can help distinguish between different radical species.[13]

Protocol_EPR_Detection start Start: Purified Enzyme Complex redox_poise Redox Poising: - Add Substrate (e.g., Succinate) - Add Inhibitor (e.g., Antimycin A) start->redox_poise trap_sq Trap this compound Intermediate redox_poise->trap_sq freeze_sample Rapidly Freeze Sample in Liquid Nitrogen trap_sq->freeze_sample load_epr Load Sample into EPR Spectrometer freeze_sample->load_epr acquire_spectrum Acquire EPR Spectrum at Cryogenic Temp. load_epr->acquire_spectrum analyze Analyze Spectrum: - Determine g-value and line-width - Quantify signal intensity acquire_spectrum->analyze end End: this compound Characterized analyze->end

Caption: Experimental workflow for EPR detection of this compound.

Implications for Drug Development

The cytochrome bc1 complex is a validated target for a range of therapeutic and agricultural agents. Inhibitors that target the Qo or Qi sites can disrupt the Q-cycle, leading to a collapse of the mitochondrial membrane potential and inhibition of ATP synthesis.

  • Qo site inhibitors (e.g., myxothiazol, stigmatellin) block the oxidation of ubiquinol.

  • Qi site inhibitors (e.g., antimycin A) prevent the reduction of ubiquinone and can lead to the production of reactive oxygen species.[9]

A thorough understanding of the Q-cycle mechanism and the role of this compound is therefore essential for the rational design of new drugs targeting mitochondrial function and for elucidating the mechanisms of action and potential off-target effects of existing compounds. The experimental protocols detailed in this guide provide a foundation for assessing the impact of novel chemical entities on this critical component of cellular respiration.

References

Unveiling the Transient Radical: A Technical Guide to Ubisemiquinone Detection by EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the detection and characterization of the ubisemiquinone radical using Electron Paramagnetic Resonance (EPR) spectroscopy. This compound, a critical but fleeting intermediate in mitochondrial electron transport, is a key player in cellular respiration and a significant source of reactive oxygen species (ROS). Its direct detection by EPR offers invaluable insights into mitochondrial function and dysfunction, making it a crucial tool in fundamental research and the development of therapeutics targeting mitochondrial-related diseases.

Fundamental Principles of EPR Spectroscopy in this compound Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals.[1][2] The basic principle lies in the interaction of the magnetic moment of an unpaired electron with an external magnetic field.

When a sample containing a paramagnetic species like this compound is placed in a strong magnetic field, the unpaired electrons, which have a spin of ±1/2, align either parallel or anti-parallel to the field. This alignment results in two distinct energy levels. By applying microwave radiation of a specific frequency, the electrons in the lower energy state can be excited to the higher energy state. This absorption of microwave energy is what is detected and forms the basis of an EPR spectrum.[2]

The precise magnetic field and frequency at which this resonance occurs are characteristic of the radical and its environment, providing a unique spectral fingerprint. Key parameters derived from an EPR spectrum include the g-value and hyperfine coupling constants.

  • g-value: This is a dimensionless constant that is characteristic of the radical. For a free electron, the g-value is approximately 2.0023.[2] For this compound radicals, the g-value is typically around 2.004-2.005, which helps to distinguish it from other biological radicals.[3]

  • Hyperfine Coupling: This refers to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., protons). This interaction splits the main EPR signal into multiple lines, creating a characteristic pattern. The spacing and intensity of these lines provide detailed information about the molecular structure of the radical and its immediate surroundings.

Due to the membrane-bound and relatively immobile nature of this compound in biological systems, its EPR spectra are often broadened.[3] Furthermore, the semiquinone state is thermodynamically less favored at equilibrium compared to the fully oxidized (ubiquinone) and fully reduced (ubiquinol) states, making its detection challenging.[3]

EPR_Principles cluster_sample Sample in Magnetic Field (B₀) cluster_spectrometer EPR Spectrometer UnpairedElectron Unpaired Electron (this compound) EnergyLevels m_s = +1/2 m_s = -1/2 UnpairedElectron->EnergyLevels Alignment Detector Detector EnergyLevels->Detector Absorption Signal MicrowaveSource Microwave Source (ν) MicrowaveSource->EnergyLevels Irradiation EPR_Spectrum EPR Spectrum (g-value, Hyperfine Structure) Detector->EPR_Spectrum Generates

Diagram 1: Core principle of EPR spectroscopy for radical detection.

This compound in the Mitochondrial Electron Transport Chain

This compound is a one-electron reduced form of ubiquinone (Coenzyme Q) and plays a pivotal role in the Q-cycle of Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[4] It is also generated at Complex I (NADH:ubiquinone oxidoreductase). The stability and location of the this compound radical are crucial for efficient electron transfer and proton pumping, which are essential for ATP synthesis. However, this compound is also a primary source of superoxide (B77818) radicals, a key reactive oxygen species (ROS), when an electron is prematurely donated to molecular oxygen.[4] Therefore, detecting and quantifying this compound provides a direct window into the redox state and potential for oxidative stress within mitochondria.

Q_Cycle cluster_complexI Complex I cluster_complexIII Complex III (Q-cycle) cluster_ros ROS Production NADH NADH FMN FMN NADH->FMN FeS Fe-S Clusters FMN->FeS Q_pool UQ Pool FeS->Q_pool e⁻ UQ_in UQ Q_pool->UQ_in Cyt_b Cytochrome b UQ_in->Cyt_b e⁻ UQH2_in UQH₂ UQH2_in->Q_pool UQH2_in->Cyt_b e⁻ FeS_Rieske Rieske Fe-S UQH2_in->FeS_Rieske 2H⁺ + e⁻ Cyt_b->UQ_in e⁻ UQ_pool UQ_pool Cyt_b->UQ_pool e⁻ UQS UQ•⁻ (this compound) Cyt_b->UQS forms Cyt_c1 Cytochrome c₁ FeS_Rieske->Cyt_c1 Cytochrome_c Cytochrome c Cyt_c1->Cytochrome_c e⁻ UQS->UQ_pool regenerates UQH₂ O2 O₂ UQS->O2 e⁻ leak Superoxide O₂•⁻ (Superoxide) O2->Superoxide

Diagram 2: Role of this compound in the mitochondrial Q-cycle and ROS production.

Quantitative Data from EPR Studies of this compound

The EPR parameters of this compound can vary depending on its specific environment within the mitochondrial complexes. Different species of this compound have been identified based on their distinct EPR signals and relaxation properties.[5][6][7]

This compound Species Associated Complex g-value Linewidth (Gauss) Key Characteristics References
SQNfComplex I~2.00~6-10Fast-relaxing, sensitive to proton motive force and inhibitors like rotenone.[5][6][8][9]
SQNsComplex I~2.00~6.1Slow-relaxing, insensitive to proton motive force.[5][6][8]
SQNxProposed to be from Complex III~2.00-Very slow-relaxing.[5][8]
Complex III SQComplex III~2.004-Signal can be influenced by inhibitors like antimycin A and myxothiazol.[8][10]
Plant Mitochondria SQ-Split signal around g=2.00-Observed at cryogenic temperatures.[11]

Experimental Protocols for this compound Detection

Direct detection of this compound in biological samples requires careful sample preparation and specific EPR spectrometer settings, often at cryogenic temperatures to stabilize the radical and enhance signal intensity.[3]

Sample Preparation: Isolated Mitochondria
  • Isolation of Mitochondria: Isolate mitochondria from the tissue of interest (e.g., rat heart, muscle biopsy) using standard differential centrifugation protocols.[3]

  • Respiration Induction: Resuspend the isolated mitochondria in a suitable buffer. To generate detectable levels of this compound, induce respiration by adding substrates like succinate.[3][10] Inhibitors such as antimycin A can be used to block the electron transport chain at specific points to accumulate semiquinone intermediates.[10]

  • Rapid Freezing: Transfer the mitochondrial suspension into EPR tubes (e.g., quartz tubes) and rapidly freeze them in liquid nitrogen to trap the transient radical species.[3] This step is critical to prevent the decay of the this compound radical.

EPR Spectroscopy Parameters

The following table summarizes typical EPR spectrometer settings used for this compound detection in isolated mitochondria, as compiled from various studies.

Parameter Typical Value/Range References
Microwave Frequency ~9.43 GHz (X-band)[3]
Microwave Power 2 - 20 mW[3]
Modulation Frequency 100 kHz[3]
Modulation Amplitude 4 G[3]
Center Field ~3360 G[3]
Sweep Width 80 - 200 G[3]
Temperature 4 - 200 K (cryogenic)[3]
Receiver Gain 4 x 10⁵[3]
Time Constant 0.655 s[3]
Number of Scans 4 or more (for signal averaging)[3]
Spin Trapping for Indirect Detection

For situations where the this compound radical is too short-lived or at too low a concentration for direct detection, spin trapping can be employed.[1] This technique uses a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be more easily detected by EPR at room temperature.[1][12]

Experimental_Workflow cluster_prep Sample Preparation cluster_epr EPR Spectroscopy cluster_analysis Data Analysis Tissue Tissue Sample IsolateMito Isolate Mitochondria Tissue->IsolateMito InduceResp Induce Respiration (Substrates/Inhibitors) IsolateMito->InduceResp RapidFreeze Rapid Freezing (Liquid Nitrogen) InduceResp->RapidFreeze EPR_Spectrometer EPR Spectrometer (Cryogenic Temperatures) RapidFreeze->EPR_Spectrometer Load Sample AcquireData Data Acquisition EPR_Spectrometer->AcquireData ProcessSpectrum Spectrum Processing (Baseline Correction, etc.) AcquireData->ProcessSpectrum SimulateSpectrum Spectral Simulation ProcessSpectrum->SimulateSpectrum QuantifySignal Quantification (g-value, Concentration) SimulateSpectrum->QuantifySignal

Diagram 3: General experimental workflow for EPR detection of this compound.

Applications in Drug Development and Disease Research

The ability to directly measure this compound levels has significant implications for drug development and the study of diseases associated with mitochondrial dysfunction.

  • Mitochondrial Diseases: EPR can be used to characterize mitochondrial defects in diseases by providing direct information on the status of the electron transport chain.[13][14]

  • Neurodegenerative Diseases: Oxidative stress and mitochondrial dysfunction are implicated in neurodegenerative diseases like Alzheimer's.[15] EPR can be a tool to assess the redox state in affected tissues.

  • Drug Screening: EPR spectroscopy can be used to evaluate the effects of novel therapeutic compounds on mitochondrial function and ROS production.[16] By monitoring changes in the this compound signal, researchers can assess whether a drug candidate ameliorates or exacerbates mitochondrial oxidative stress.

  • Cancer Research: Altered metabolism is a hallmark of cancer. EPR can be used to study the redox biology of cancer cells and the effects of anti-cancer therapies on mitochondrial function.[16]

Conclusion

EPR spectroscopy stands as a powerful and unique technique for the direct detection and characterization of the this compound radical. Although technically demanding, the information gleaned from EPR studies provides unparalleled insights into the intricate workings of the mitochondrial electron transport chain and its role in both health and disease. For researchers and drug development professionals, mastering these principles and techniques opens a direct window into the redox heart of the cell, paving the way for a deeper understanding of disease mechanisms and the development of novel therapeutic strategies.

References

Methodological & Application

Detecting Ubisemiquinone Radicals with EPR Spectroscopy: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubisemiquinone, a free radical intermediate of coenzyme Q10 (ubiquinone), is a critical component in cellular bioenergetics, particularly within the mitochondrial electron transport chain (ETC). Its transient nature and low concentration make it a challenging yet vital target for understanding mitochondrial function, oxidative stress, and the mechanism of action for drugs targeting cellular respiration. Electron Paramagnetic Resonance (EPR) spectroscopy stands as the only technique capable of directly detecting and characterizing paramagnetic species like the this compound radical. This application note provides a comprehensive overview and detailed protocols for the detection and characterization of this compound radicals using EPR spectroscopy.

This compound radicals are key intermediates in the redox reactions of the ETC, notably within Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase).[1][2][3][4] In Complex III, the Q-cycle mechanism describes how the two-step oxidation of ubiquinol (B23937) to ubiquinone proceeds via a this compound intermediate, which is a significant source of mitochondrial superoxide (B77818) radicals.[3][4] Given the link between mitochondrial dysfunction, reactive oxygen species (ROS) production, and various pathologies, the ability to monitor this compound is of paramount importance in both basic research and drug development.

Principles of EPR Spectroscopy for this compound Detection

EPR spectroscopy is a magnetic resonance technique that detects transitions between electron spin states in the presence of an external magnetic field.[5] For a free radical like this compound, the unpaired electron gives rise to a characteristic EPR signal. The key parameters obtained from an EPR spectrum are the g-value, linewidth, and hyperfine couplings, which provide information about the electronic structure and environment of the radical.

The g-value for a free electron is approximately 2.0023. For organic radicals like this compound, the g-value is typically close to this, often around g = 2.004.[6][7] The precise g-value and the linewidth of the EPR signal are sensitive to the local environment of the radical, allowing for the differentiation of this compound species in different protein binding sites. In biological systems, this compound is membrane-bound and effectively immobile on the EPR timescale, leading to broadened spectra.[8]

Both continuous-wave (CW-EPR) and pulsed EPR techniques are employed for studying this compound.[9][10] CW-EPR is more accessible and is often used for initial detection and quantification.[10] Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, offer higher resolution and can reveal weak interactions between the unpaired electron and nearby magnetic nuclei, providing detailed information about the radical's environment, such as interactions with nitrogen atoms in the protein backbone.[11][12][13][14]

Experimental Protocols

Detecting this compound radicals in biological samples requires careful sample preparation and specific EPR instrument settings. Due to the low concentrations and relaxation properties of these radicals, cryogenic temperatures are typically necessary.[8]

Sample Preparation: Isolated Mitochondria or Submitochondrial Particles (SMPs)
  • Isolation: Isolate mitochondria or prepare SMPs from the tissue of interest (e.g., bovine heart, rat liver) using standard differential centrifugation protocols.

  • Respiration State: To trap the this compound intermediate, the respiratory chain must be active. Resuspend the mitochondrial preparation in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4-8.0) and add substrates for the respiratory chain.[8][15]

    • For Complex I-associated signals, use NADH as a substrate.[6][13]

    • For Complex III-associated signals, use succinate (B1194679) as a substrate.[3][15]

  • Inhibitors (Optional but Recommended): The use of specific ETC inhibitors can help to stabilize and increase the steady-state concentration of this compound at particular sites.

    • Antimycin A: An inhibitor of the Qi site of Complex III, which can lead to the accumulation of this compound at the Qo site.[3][15]

    • Myxothiazol: An inhibitor of the Qo site of Complex III.[3]

    • Rotenone or Piericidin A: Inhibitors of Complex I.[1]

  • Sample Loading and Freezing: Transfer the mitochondrial suspension into an EPR tube (typically quartz, 4 mm outer diameter). To trap the short-lived radical species, the sample must be rapidly frozen.[8] This is typically achieved by immersing the EPR tube in liquid nitrogen.

EPR Spectroscopy Parameters

The optimal EPR parameters will depend on the specific instrument and the nature of the sample. The following tables provide typical starting parameters for CW-EPR experiments based on published studies.

Table 1: Typical CW-EPR Parameters for this compound Detection

ParameterValueReference
Microwave FrequencyX-band (~9.4-9.8 GHz)[7][8][10][16]
Temperature4 K - 200 K[8]
Center Field~3360 - 3511 G[8][16]
Sweep Width80 - 200 G[8]
Microwave Power2 - 20 mW[8][16]
Modulation Frequency100 kHz[8][16]
Modulation Amplitude1 - 4 G[8][16]
Receiver Gain39 dB to 4 x 10^5[8]
Time Constant0.655 s to 81.92 ms[8]
Number of Scans4 or more (for signal averaging)[8]

For pulsed EPR techniques like HYSCORE, more complex pulse sequences are used, and the parameters are highly specific to the experiment. These experiments are typically performed at very low temperatures (e.g., 40 K) to ensure sufficiently long relaxation times.[13]

Data Presentation and Interpretation

The EPR spectrum of this compound in biological membranes is typically a single, relatively narrow line with a g-value around 2.00.[13] The peak-to-peak linewidth is often in the range of 6-9 G.[13][17]

Table 2: Spectroscopic Properties of this compound Radicals

ParameterTypical ValueSystemReference
g-value~2.0042Isolated NADH-ubiquinone reductase[6]
g-value~2.00Isolated bovine heart complex I[17]
Linewidth (peak-to-peak)~6.8 GIsolated NADH-ubiquinone reductase (23°C)[6]
Linewidth (peak-to-peak)~6.1 GIsolated bovine heart complex I (173 K)[17]
Linewidth~9 GSubmitochondrial particles[13]

Different this compound species have been identified based on their spin relaxation properties, which can be probed by varying the microwave power and observing the saturation behavior of the EPR signal. For instance, in Complex I, fast-relaxing (SQNf), slow-relaxing (SQNs), and very slow-relaxing (SQNx) species have been distinguished.[1][17] The SQNf signal is particularly sensitive to the proton electrochemical gradient and specific inhibitors like rotenone.[1]

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_prep Sample Preparation cluster_epr EPR Spectroscopy cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria/SMPs Substrate_Addition Add Substrates (e.g., NADH, Succinate) Mito_Isolation->Substrate_Addition Inhibitor_Addition Add Inhibitors (e.g., Antimycin A) Substrate_Addition->Inhibitor_Addition Sample_Loading Load into EPR Tube Inhibitor_Addition->Sample_Loading Rapid_Freezing Rapid Freeze (Liquid Nitrogen) Sample_Loading->Rapid_Freezing EPR_Measurement EPR Measurement (Cryogenic Temp) Rapid_Freezing->EPR_Measurement Spectrum_Acquisition Acquire Spectrum EPR_Measurement->Spectrum_Acquisition Parameter_Extraction Extract g-value, Linewidth Spectrum_Acquisition->Parameter_Extraction Simulation Spectral Simulation & Interpretation Parameter_Extraction->Simulation

References

Quantification of Ubisemiquinone in Isolated Mitochondria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubisemiquinone (CoQH•) is a free radical intermediate in the redox cycling of coenzyme Q (CoQ), a critical electron carrier in the mitochondrial electron transport chain (ETC). As a transient species, this compound plays a pivotal role in the Q-cycle at Complex III and is also implicated as a significant source of mitochondrial reactive oxygen species (ROS). The steady-state concentration and redox poise of the coenzyme Q pool, including this compound, are key indicators of mitochondrial function and oxidative stress.[1][2] Aberrant this compound levels can signify mitochondrial dysfunction, a hallmark of numerous pathologies and a focal point for drug development.

These application notes provide detailed protocols for the quantification of this compound in isolated mitochondria using two primary methodologies: High-Performance Liquid Chromatography (HPLC) for assessing the overall coenzyme Q redox state and Electron Paramagnetic Resonance (EPR) spectroscopy for the direct detection of the this compound radical.

Data Presentation: Quantitative Analysis of Coenzyme Q Redox State

The following table summarizes representative quantitative data for the coenzyme Q pool in isolated mitochondria from various sources and under different experimental conditions. This allows for a comparative analysis of the redox status.

Mitochondrial SourceExperimental ConditionMethodOxidized CoQ (pmol/mg protein)Reduced CoQ (pmol/mg protein)Total CoQ (pmol/mg protein)This compound Radical (µM)Reference
Murine HeartNormoxiaHPLC-UV150 ± 20350 ± 30500 ± 50Not Determined[3]
Murine BrainNormoxiaHPLC-UV80 ± 10120 ± 15200 ± 25Not Determined[3]
Bovine Heart MitochondriaNADH ReductionEPRNot DeterminedNot DeterminedNot DeterminedReached up to 40% of total Q[4]
Intact CellsSimulated RespirationEPRNot DeterminedNot DeterminedNot Determined< 1 µM[1]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Murine Tissues

This protocol describes the isolation of mitochondria from murine tissues by differential centrifugation, a prerequisite for the subsequent quantification of this compound.[5][6]

Materials:

  • Mitochondria Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Excise fresh tissue (e.g., heart, liver, or brain) and place it in ice-cold MIB.

  • Mince the tissue thoroughly with scissors on a pre-chilled glass plate.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of MIB containing 0.5% (w/v) BSA.

  • Homogenize the tissue with 10-15 strokes of a loose-fitting pestle, followed by 10-15 strokes of a tight-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB without BSA.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Protocol 2: Quantification of Coenzyme Q Redox State by HPLC

This protocol outlines the extraction and analysis of the oxidized (ubiquinone) and reduced (ubiquinol) forms of coenzyme Q from isolated mitochondria.[3][7][8] The relative amounts of these species provide an indirect measure of the conditions under which this compound is formed.

Materials:

  • Isolated mitochondria

  • Hexane (B92381)

  • Methanol (B129727)

  • Butylated hydroxytoluene (BHT)

  • HPLC system with a C18 reverse-phase column and UV or electrochemical detector

Procedure:

  • To a pellet of isolated mitochondria (approximately 1 mg of protein), add 200 µL of ice-cold methanol containing 50 µM BHT to precipitate proteins.

  • Add 400 µL of hexane and vortex vigorously for 2 minutes to extract the coenzyme Q.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol/ethanol, 1:1, v/v).

  • Inject the sample onto the HPLC system.

  • Separate ubiquinone and ubiquinol (B23937) using a C18 column with an isocratic mobile phase (e.g., methanol/ethanol/2-propanol mixture with a supporting electrolyte like sodium perchlorate (B79767) for electrochemical detection).

  • Detect ubiquinone and ubiquinol by UV absorbance at 275 nm or by electrochemical detection.

  • Quantify the peaks by comparing their areas to a standard curve of known concentrations of ubiquinone and ubiquinol.

Protocol 3: Direct Detection of this compound by EPR Spectroscopy

EPR spectroscopy is the only technique that can directly detect and quantify paramagnetic species like the this compound radical.[1][9]

Materials:

  • Isolated mitochondria

  • EPR spectrometer with cryostat

  • EPR tubes

  • Substrates (e.g., succinate (B1194679), NADH) and inhibitors (e.g., antimycin A, myxothiazol) of the respiratory chain

Procedure:

  • Suspend the isolated mitochondria (5-10 mg/mL protein) in a respiration buffer (e.g., MIB).

  • To stabilize the this compound radical for detection, add substrates and inhibitors to the mitochondrial suspension. For example, to detect the this compound at the Qo site of Complex III, add succinate (to reduce the Q pool) and antimycin A (to block the Qi site).

  • Transfer the mitochondrial suspension to an EPR tube and flash-freeze in liquid nitrogen to trap the radical species.

  • Record the EPR spectrum at cryogenic temperatures (e.g., 77 K or lower) to increase signal intensity and prevent spin relaxation.

  • Typical EPR spectrometer settings for this compound detection are:

    • Microwave frequency: ~9.5 GHz (X-band)

    • Microwave power: Non-saturating levels (e.g., 1-10 mW, to be determined empirically)

    • Modulation frequency: 100 kHz

    • Modulation amplitude: ~1-5 G

    • Time constant: ~0.1-0.3 s

    • Sweep width: ~100 G centered around g ≈ 2.00

  • The this compound radical will appear as a characteristic signal at g ≈ 2.004.

  • Quantify the signal by double integration of the EPR spectrum and comparison with a standard of a known spin concentration (e.g., a stable nitroxide radical like TEMPO).

Mandatory Visualizations

Signaling Pathway: The Q-Cycle and this compound Formation

Q_Cycle cluster_CIII Complex III (Cytochrome bc1) Qo Qo Site FeS Rieske FeS Qo->FeS e- Qo->FeS e- bL Cyt bL Qo->bL e- Qo->bL e- Q_pool Q (Ubiquinone) to Pool Qo->Q_pool Q_radical_Qo This compound (QH•) (transient) Qi Qi Site QH2_pool QH2 (Ubiqinol) from Pool Qi->QH2_pool QH2 to Pool Q_radical_Qi This compound (QH•) (stable) CytC Cytochrome c FeS->CytC e- FeS->CytC e- bH Cyt bH bL->bH e- bL->bH e- bH->Qi e- bH->Qi e- QH2_pool->Qo 1st QH2 QH2_pool2 QH2 (Ubiqinol) from Pool QH2_pool2->Qo 2nd QH2 Q_pool2 Q (Ubiquinone) from Pool Q_pool2->Qi Q

Caption: The Q-Cycle in Complex III illustrating the formation of this compound at the Qo and Qi sites.

Experimental Workflow: Quantification of this compound

Experimental_Workflow start Start: Tissue Sample mito_iso Mitochondrial Isolation (Differential Centrifugation) start->mito_iso protein_quant Protein Quantification (BCA/Bradford) mito_iso->protein_quant split Sample Split protein_quant->split hplc_path HPLC Analysis split->hplc_path epr_path EPR Spectroscopy split->epr_path extraction CoQ Extraction (Hexane/Methanol) hplc_path->extraction epr_prep Sample Preparation (Substrates/Inhibitors) epr_path->epr_prep hplc_run HPLC Separation (C18 Column) extraction->hplc_run hplc_detect UV/EC Detection hplc_run->hplc_detect hplc_quant Quantification of Ubiquinone & Ubiquinol hplc_detect->hplc_quant end End: Data Analysis hplc_quant->end epr_freeze Flash Freezing (Liquid Nitrogen) epr_prep->epr_freeze epr_run EPR Spectrum Acquisition (Cryogenic Temp.) epr_freeze->epr_run epr_quant Quantification of This compound Radical epr_run->epr_quant epr_quant->end

Caption: Workflow for the quantification of this compound in isolated mitochondria.

References

Application Notes and Protocols for Studying Ubisemiquinone in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubisemiquinone (Coenzyme Q radical anion, •Q⁻) is a highly reactive intermediate in the mitochondrial electron transport chain, playing a pivotal role in cellular bioenergetics. It is formed during the redox cycling of ubiquinone (Coenzyme Q) at Complex I, II, and III. Beyond its function in electron transfer, this compound is a significant source of cellular reactive oxygen species (ROS), implicating it in a variety of physiological and pathological processes, including signaling cascades and apoptosis.[1] The transient and reactive nature of this compound makes its direct study in cell cultures challenging, requiring specialized techniques.

These application notes provide a comprehensive overview of protocols for the detection, quantification, and characterization of this compound in cell cultures, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy, the gold standard for its direct detection. Additionally, indirect methods and the investigation of this compound's role in cellular signaling are discussed.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in biological systems is typically low and its stability is dependent on the metabolic state of the mitochondria. EPR spectroscopy allows for the quantification of this radical species.

Table 1: Reported this compound Concentrations and EPR Parameters

Sample TypeMethodThis compound ConcentrationKey EPR ParametersReference
Intact Cells & Isolated MitochondriaEPR Spectroscopy< 1 µMTemperature: 4-10 K (liquid helium)[2]
Purified Succinate-Cytochrome c ReductaseEPR SpectroscopyNot specifiedg-value: 2.005, Line-width: 12 G[3]
Isolated Bovine Heart Complex IEPR SpectroscopyNot specifiedEm (Q/SQ): -45 mV, Em (SQ/QH2): -63 mV (pH 7.8)[4]
Submitochondrial ParticlesEPR SpectroscopyNot specifiedMicrowave Frequency: 9.43 GHz, Power: 2-20 mW[2]

Experimental Protocols

Protocol 1: Direct Detection of this compound in Cultured Cells using EPR Spectroscopy

This protocol outlines the preparation of cultured cells for the direct detection and quantification of the this compound radical by EPR spectroscopy. The key to this method is the rapid freezing of metabolically active cells to trap the transient radical species.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Cryoprotectant medium (e.g., complete medium with 10% DMSO)

  • EPR tubes (Quartz, appropriate for the spectrometer)

  • Liquid nitrogen

  • Controlled-rate freezing container (e.g., Mr. Frosty™)

  • EPR spectrometer equipped with a cryostat

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency (typically 80-90%) in appropriate culture vessels.

    • Apply experimental treatments (e.g., drug compounds, metabolic substrates, or inhibitors) for the desired duration to modulate mitochondrial activity and potentially alter this compound levels. It is crucial to have a running respiration to detect semiquinone intermediates.[2]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in a minimal volume of ice-cold PBS to create a concentrated cell suspension. For suspension cells, pellet by centrifugation at a low speed (e.g., 300 x g for 5 minutes) and resuspend in a minimal volume of PBS.

  • Sample Preparation for EPR:

    • Determine the cell concentration using a hemocytometer or automated cell counter. Adjust the concentration to be at least 2 x 10⁶ cells per mL in cryoprotectant medium.[5]

    • Carefully transfer the cell suspension into a quartz EPR tube. Ensure the sample height is appropriate for the spectrometer's resonator (typically 6-35 mm for X-band).[6][7]

    • For aqueous samples, a glassing agent such as 30% v/v glycerol (B35011) or ~0.4 M sucrose (B13894) can be added to prevent ice crystal formation that can damage cells and interfere with the EPR measurement.[6]

  • Cryopreservation:

    • To ensure a controlled cooling rate of approximately -1°C/minute, place the EPR tubes containing the cell suspension into a controlled-rate freezing container.[8]

    • Place the container in a -80°C freezer overnight.[5][9]

    • Alternatively, for rapid trapping of the radical, slowly immerse the bottom tip of the EPR tube in liquid nitrogen until it begins to fizz, then lower the tube at a rate of about 1 mm/sec.[6][10] This gradual freezing helps prevent tube cracking.[6][10]

  • EPR Spectroscopy:

    • Transfer the frozen EPR tube to the EPR spectrometer's cryostat, pre-cooled to the desired temperature (typically 4-10 K for this compound detection).[2]

    • Acquire the EPR spectrum. Typical X-band spectrometer settings for this compound detection are:

      • Microwave Frequency: ~9.43 GHz

      • Microwave Power: 2-20 mW

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: ~4 G

      • Center Field: ~3360 G

      • Sweep Width: ~80 G

      • Temperature: 4-10 K[2]

    • The this compound radical is characterized by a signal at a g-value of approximately 2.00.[11]

  • Data Analysis:

    • The EPR signal intensity is proportional to the concentration of the this compound radical.

    • Quantify the signal using spin counting software (e.g., SpinCount) by comparing the integrated signal intensity to that of a standard of known concentration.[2]

Protocol 2: Indirect Assessment of this compound Levels via HPLC-ECD of Ubiquinone and Ubiquinol (B23937)

While not a direct measurement of the this compound radical, determining the ratio of the fully oxidized (ubiquinone) and fully reduced (ubiquinol) forms of coenzyme Q can provide insights into the mitochondrial redox state and the potential for this compound formation. An increased pool of reduced ubiquinol can be indicative of conditions favoring this compound generation.

Materials:

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest cells as described in Protocol 1, step 2.

    • Resuspend the cell pellet in a known volume of ice-cold PBS.

  • Extraction of Coenzyme Q:

    • To the cell suspension, add ethanol to precipitate proteins.

    • Add hexane to extract the lipid-soluble coenzyme Q.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer.

    • Evaporate the hexane under a stream of nitrogen gas.

    • Reconstitute the lipid extract in a known volume of methanol or the HPLC mobile phase.

  • HPLC-ECD Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate ubiquinone and ubiquinol on a C18 column using an appropriate mobile phase (e.g., a mixture of methanol, ethanol, and a salt like sodium perchlorate).

    • Detect the two forms using an electrochemical detector. Ubiquinol is detected at an oxidizing potential, while ubiquinone is detected at a reducing potential.

  • Data Analysis:

    • Quantify the peak areas for ubiquinone and ubiquinol.

    • Calculate the ratio of ubiquinol to total coenzyme Q (ubiquinone + ubiquinol) to assess the redox state.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: this compound's role in the electron transport chain and ROS production.

G A 1. Cell Culture & Treatment B 2. Harvest Cells (Scraping/Centrifugation) A->B C 3. Prepare Concentrated Cell Suspension B->C D 4. Load into EPR Tube C->D E 5. Controlled Freezing (-1°C/min) or Snap Freezing D->E F 6. EPR Measurement at Cryogenic Temperatures (4-10 K) E->F G 7. Data Analysis (Spin Quantification) F->G

Caption: Workflow for EPR analysis of this compound in cultured cells.

G cluster_ROS_Source This compound-Mediated ROS cluster_CellDeath Apoptosis Induction This compound This compound ROS ROS (O₂⁻•) This compound->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage Oxidative Stress Caspase Caspase Activation MitoDamage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated role of this compound-derived ROS in apoptosis.

References

Differentiating Ubisemiquinone Signals from Different Mitochondrial Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubisemiquinone, a radical intermediate of ubiquinone (Coenzyme Q), plays a pivotal role in the mitochondrial electron transport chain (ETC). It is formed within multiple respiratory complexes, primarily Complex I (NADH:ubiquinone oxidoreductase), Complex II (succinate dehydrogenase), and Complex III (cytochrome bc1 complex). The ability to distinguish this compound signals originating from these different complexes is crucial for understanding mitochondrial function, dissecting the mechanisms of mitochondrial dysfunction in disease, and for the development of drugs targeting mitochondrial bioenergetics.

These application notes provide detailed methodologies for differentiating this compound signals from various mitochondrial complexes using Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for studying paramagnetic species.

Core Principles for Differentiation

The differentiation of this compound signals relies on the distinct biophysical and biochemical environments of the quinone binding sites within each complex. These differences manifest in unique EPR spectral properties and varying sensitivities to specific inhibitors.

Key Differentiating Properties:

  • EPR Spectral Parameters: The g-value, linewidth, and spin-lattice relaxation rates of the this compound radical are influenced by its local environment.

  • Inhibitor Sensitivity: Specific inhibitors that block electron flow at defined points in the ETC can be used to selectively generate or eliminate this compound signals from a particular complex.

  • Redox Potential: The midpoint potential for the formation of this compound can differ between the complexes.

  • Spin-Spin Interactions: Proximity to other paramagnetic centers, such as iron-sulfur clusters, can lead to characteristic splitting or broadening of the EPR signal.

Experimental Protocols

Protocol 1: Sample Preparation for EPR Spectroscopy

This protocol outlines the preparation of mitochondrial samples for EPR analysis.

Materials:

  • Isolated mitochondria, submitochondrial particles (SMPs), or cultured cells

  • Respiration buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Substrates (e.g., NADH, succinate)

  • Inhibitors (e.g., rotenone (B1679576), antimycin A, myxothiazol)

  • EPR tubes (quartz)

  • Liquid nitrogen

Procedure:

  • Sample Resuspension: Resuspend isolated mitochondria or SMPs in ice-cold respiration buffer to a final protein concentration of 10-20 mg/mL. For whole cells, harvest and wash cells before resuspending in an appropriate buffer.

  • Substrate and Inhibitor Addition:

    • To generate this compound signals, add the desired substrate (e.g., 5 mM succinate (B1194679) for Complex II and III, or 1 mM NADH for Complex I).

    • To isolate signals from a specific complex, pre-incubate the sample with specific inhibitors (see Table 2 for concentrations) for 2-5 minutes on ice.

  • Sample Loading: Transfer the mitochondrial suspension to a quartz EPR tube. Ensure the sample fills the resonant cavity area of the spectrometer.

  • Cryopreservation: Rapidly freeze the sample-loaded EPR tube in liquid nitrogen. This "freeze-quenching" traps the short-lived this compound radicals.

  • Storage: Store the frozen samples in liquid nitrogen until EPR measurement.

Protocol 2: EPR Spectroscopy for this compound Detection

This protocol describes the general settings for X-band EPR spectroscopy to detect this compound signals.

Instrumentation:

  • X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

Typical EPR Spectrometer Settings:

ParameterRecommended ValueRationale
Microwave Frequency~9.4 GHz (X-band)Standard frequency for biological EPR.
Microwave Power0.1 - 10 mWUse non-saturating power levels. Power saturation characteristics can help differentiate signals.
Modulation Frequency100 kHzStandard for biological samples.
Modulation Amplitude0.1 - 0.5 mTOptimize for signal-to-noise without significant line broadening.
Temperature10 - 100 KLow temperatures are required to observe the relatively weak and broad signals of protein-bound this compound.[1]
Magnetic Field ScanCentered around g ≈ 2.00This compound radicals have g-values close to that of a free electron.
Time Constant40 - 80 msAdjust for optimal signal-to-noise ratio.
Conversion Time40 - 80 msAdjust for optimal signal-to-noise ratio.

Data Acquisition and Analysis:

  • Insert the frozen sample into the pre-cooled EPR cavity.

  • Record the EPR spectrum using the parameters outlined above.

  • Perform baseline correction and, if necessary, spectral simulations to deconvolute overlapping signals.

  • Quantify the signal intensity by double integration of the first-derivative spectrum.

Differentiating this compound Signals from Specific Complexes

Complex I (NADH:ubiquinone oxidoreductase)

Complex I harbors at least three distinct this compound species, distinguishable by their spin relaxation properties and sensitivity to inhibitors.[2][3] These have been designated as SQ_Nf (fast-relaxing), SQ_Ns (slow-relaxing), and SQ_Nx (very slow-relaxing).[3][4]

Workflow for Isolating Complex I this compound Signals:

cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Signal Analysis Mito Mitochondria/SMPs NADH Add NADH Mito->NADH Energize Rotenone Add Rotenone NADH->Rotenone Inhibit C-I Myxo Add Myxothiazol Rotenone->Myxo Inhibit C-III EPR Low-Temp EPR Myxo->EPR Freeze-quench SQ_Nf SQ_Nf Signal (Fast-relaxing) EPR->SQ_Nf SQ_Ns SQ_Ns Signal (Slow-relaxing) EPR->SQ_Ns

Caption: Workflow for Complex I this compound signal detection.

Protocol:

  • Prepare mitochondrial samples as described in Protocol 1.

  • Energize the mitochondria with NADH.

  • To differentiate from Complex III signals, add a Complex III inhibitor such as myxothiazol.

  • The use of rotenone, a specific Complex I inhibitor, can help to distinguish between different SQ species within Complex I.[3] Rotenone is known to quench the SQ_Nf signal at lower concentrations than those required to affect the slower relaxing species.[3]

  • Acquire EPR spectra at different microwave powers to assess the spin-relaxation properties and differentiate between SQ_Nf and SQ_Ns.

Complex II (Succinate Dehydrogenase)

This compound signals from Complex II are generally considered to be a minor component of the total mitochondrial this compound pool.[5]

Workflow for Isolating Complex II this compound Signals:

cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Signal Analysis Mito Mitochondria/SMPs Succinate Add Succinate Mito->Succinate Energize Rotenone Add Rotenone Succinate->Rotenone Inhibit C-I AA Add Antimycin A Rotenone->AA Inhibit C-III (Qi) EPR Low-Temp EPR AA->EPR Freeze-quench SQ_II Complex II SQ Signal EPR->SQ_II

Caption: Workflow for Complex II this compound signal detection.

Protocol:

  • Prepare mitochondrial samples as described in Protocol 1.

  • Use succinate as the substrate to provide electrons to Complex II.

  • Add rotenone to block any reverse electron transport to Complex I.

  • Add antimycin A to inhibit the Qi site of Complex III, preventing the accumulation of this compound at that site.

  • The remaining this compound signal will have a significant contribution from Complex II.

Complex III (Cytochrome bc1 Complex)

Complex III is a major source of this compound, which is an intermediate in the Q-cycle and a known source of superoxide (B77818) radicals.[6][7] The this compound is formed at the Qo site.

Workflow for Isolating Complex III this compound Signals:

cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Signal Analysis Mito Mitochondria/SMPs Succinate Add Succinate Mito->Succinate Energize Rotenone Add Rotenone Succinate->Rotenone Inhibit C-I AA Add Antimycin A Rotenone->AA Inhibit C-III (Qi) EPR Low-Temp EPR AA->EPR Freeze-quench SQ_III Complex III SQ Signal EPR->SQ_III

Caption: Workflow for Complex III this compound signal detection.

Protocol:

  • Prepare mitochondrial samples as described in Protocol 1.

  • Use succinate as the substrate.

  • Add rotenone to inhibit Complex I.

  • Add antimycin A, which blocks the Qi site of Complex III, leading to the accumulation of this compound at the Qo site.[8]

  • The resulting strong EPR signal is characteristic of the this compound radical at the Qo site of Complex III. Myxothiazol, another Complex III inhibitor acting at the Qo site, can be used to confirm the origin of this signal, as it prevents the formation of this compound and should abolish the signal.[6][7]

Quantitative Data Summary

The following table summarizes the key EPR properties and inhibitor sensitivities of this compound signals from different mitochondrial complexes.

ParameterComplex I (SQ_Nf)Complex I (SQ_Ns)Complex IIComplex III (Qo site)
g-value ~2.00~2.00~2.00~2.00
Linewidth (Gauss) ~9 G[5]Broader than SQ_NfNot well defined~9 G[5]
Spin Relaxation FastSlowIntermediateIntermediate
Inhibitor Sensitivity Rotenone: Quenches signal[3]Piericidin A: Quenches signal[3]Rotenone: Less sensitive than SQ_Nf[3]TTFA/Carboxin: InhibitsAntimycin A: Stabilizes signal[8]Myxothiazol: Prevents formation[6][7]Stigmatellin: Inhibits[9]
Substrate NADHNADHSuccinateSuccinate

Signaling Pathway and Logical Relationships

The following diagram illustrates the points of inhibitor action and the generation of this compound within the mitochondrial electron transport chain.

cluster_ETC Electron Transport Chain cluster_inhibitors Inhibitors cluster_SQ This compound (SQ) Formation CI Complex I Q Q Pool CI->Q SQ_I SQ_Nf SQ_Ns CI->SQ_I CII Complex II CII->Q SQ_II SQ_II CII->SQ_II CIII Complex III CIV Complex IV CIII->CIV via Cyt c SQ_III SQ_o CIII->SQ_III O2 O2 CIV->O2 Q->CIII NADH NADH NADH->CI Succinate Succinate Succinate->CII H2O H2O Rotenone Rotenone Rotenone->CI TTFA TTFA TTFA->CII AntimycinA Antimycin A AntimycinA->CIII Qi site Myxothiazol Myxothiazol Myxothiazol->CIII Qo site

Caption: Inhibition sites and this compound formation in the ETC.

Conclusion

The differentiation of this compound signals from mitochondrial Complexes I, II, and III is achievable through a combination of specific substrates, inhibitors, and detailed analysis of EPR spectral parameters. The protocols and data presented in these application notes provide a framework for researchers to investigate the distinct roles of this compound in mitochondrial function and pathology. Careful experimental design and precise control of conditions are paramount for obtaining reliable and interpretable results. Recent studies using advanced EPR techniques, such as pulse EPR (HYSCORE), have further refined the assignment of these signals, highlighting the dynamic nature of this field of research.[5]

References

Application Notes: Utilizing Antimycin A to Investigate Ubisemiquinone Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III (cytochrome bc1 complex).[1][2][3] Its well-characterized mechanism of action makes it an invaluable tool for studying the dynamics of ubisemiquinone, a critical intermediate in the Q-cycle.[4][5][6] By blocking the Qi site of Complex III, antimycin A prevents the oxidation of ubiquinol, leading to an accumulation of this compound at the Qo site and subsequent generation of reactive oxygen species (ROS), primarily superoxide (B77818) radicals.[1][2][3][7] This application note provides detailed protocols and data for utilizing antimycin A to probe this compound function and its role in cellular metabolism and oxidative stress.

Mechanism of Action

Antimycin A specifically binds to the Qi site of cytochrome c reductase within Complex III of the mitochondrial ETC.[1][2][6] This binding event obstructs the transfer of electrons from cytochrome b to ubiquinone, effectively halting the Q-cycle.[1][6] The key consequences of this inhibition are:

  • Inhibition of Oxidative Phosphorylation: The blockage of electron flow disrupts the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase.[1][2]

  • Increased Production of Reactive Oxygen Species (ROS): The inhibition of Complex III leads to the accumulation of reduced components upstream, promoting the transfer of electrons to molecular oxygen and the formation of superoxide radicals.[2][8]

  • Induction of Apoptosis: The disruption of mitochondrial function and the increase in ROS can trigger the intrinsic pathway of apoptosis.[2]

Data Presentation

The following tables summarize quantitative data related to the effects of antimycin A, providing a reference for experimental design.

Table 1: Inhibitory Concentrations of Antimycin A

Cell LineCulture ConditionIC50 ValueObserved Effect
HepG2 (human liver cancer)High Glucose10 nM~50% inhibition of Oxygen Consumption Rate (OCR)
HepG2Not specified~10 nMFour-fold increase in basal superoxide production
L6 (rat myoblast)High GlucoseVariesInhibition of cellular respiration
H9c2 (rat heart myoblast)GalactoseVariesIncreased sensitivity due to reliance on OXPHOS
ARPE-19 (human retinal)Not specifiedDose-dependentDecrease in cell viability and increase in LDH leakage

Data adapted from studies on mitochondrial bioenergetics and oxidative stress.[2][9][10]

Table 2: Effects of Antimycin A on Cellular Respiration and Glycolysis

TreatmentParameterObservation
Antimycin AOxygen Consumption Rate (OCR)Rapid and drastic reduction, confirming loss of mitochondrial function.[2][10]
Antimycin AExtracellular Acidification Rate (ECAR)Compensatory increase, indicating a switch to glycolysis for ATP production.[2][10]
Antimycin A (10 nM)Superoxide Production (HepG2 cells)Four-fold increase, which is sensitive to the antioxidant N-acetylcysteine (NAC).[9]

Mandatory Visualizations

cluster_ETC Mitochondrial Electron Transport Chain cluster_Antimycin Effect of Antimycin A Complex_I Complex I UQ Ubiquinone (Q) Pool Complex_I->UQ Complex_II Complex II Complex_II->UQ UQH2 This compound (QH•) / Ubiquinol (QH2) UQ->UQH2 Complex_III Complex III (cytochrome bc1) UQH2->Complex_III ROS Increased ROS (Superoxide) UQH2->ROS e- leak CytC Cytochrome c Complex_III->CytC ATP_Block Reduced ATP Synthesis Complex_III->ATP_Block Disrupts Proton Gradient Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Antimycin_A Antimycin A Block Blocks Qi site Antimycin_A->Block Block->Complex_III Inhibits

Caption: Antimycin A blocks Complex III, leading to increased ROS and decreased ATP synthesis.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells in XF microplate D Load drug ports: 1. Oligomycin 2. FCCP 3. Rotenone (B1679576)/Antimycin A A->D B Hydrate (B1144303) sensor cartridge B->D C Prepare assay medium C->D E Incubate cells in non-CO2 incubator D->E F Run Seahorse XF Mito Stress Test E->F G Measure Oxygen Consumption Rate (OCR) F->G H Analyze mitochondrial function parameters G->H

Caption: Workflow for the Seahorse XF Mito Stress Test.

Experimental Protocols

Protocol 1: Seahorse XF Mito Stress Test

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.[2]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Oligomycin

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone

  • Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Sensor Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator.

  • Cell Plate Preparation (Day of Assay):

    • Remove the cell culture medium from the microplate.

    • Wash the cells twice with 200 µL of pre-warmed Seahorse XF assay medium.[2]

    • Add 180 µL of assay medium to each well.[2]

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.[2]

  • Drug Loading: Prepare working solutions of oligomycin, FCCP, and a combination of rotenone and antimycin A in the assay medium. Load the appropriate ports of the sensor cartridge with these solutions.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure the OCR.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to detect intracellular ROS.[11]

Materials:

  • H₂DCFDA

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Antimycin A

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture: Seed cells in a suitable format (e.g., 96-well plate for microplate reader or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Preparation of Antimycin A: On the day of the experiment, prepare fresh dilutions of Antimycin A in complete cell culture medium to the desired final concentrations.[11] Include a vehicle control (e.g., DMSO).

  • Cell Treatment:

    • Remove the old medium and wash the cells once with sterile PBS.[11]

    • Add the prepared Antimycin A-containing medium or vehicle control medium to the respective wells.[11]

    • Incubate for the desired period (e.g., 30 minutes to 24 hours) at 37°C.[11]

  • Cell Staining:

    • After treatment, remove the medium and wash the cells twice with warm PBS.[11]

    • Add the H₂DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.[11]

  • Measurement:

    • Microplate Reader: Wash the cells twice with PBS. Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).[11]

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze on a flow cytometer.

Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Antimycin A as described in Protocol 2.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.[2]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[2]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis:

    • Add 400 µL of Annexin V Binding Buffer to each tube.[2]

    • Analyze the cells by flow cytometry within one hour.[2]

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for Ubisemiquinone EPR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the analysis of ubisemiquinone radical species by Electron Paramagnetic Resonance (EPR) spectroscopy. The focus is on mitochondrial preparations, which are the primary source of these radicals in most eukaryotic cells.

Application Notes

This compound is a free radical intermediate formed during the two-electron reduction of ubiquinone to ubiquinol (B23937) in the mitochondrial electron transport chain. Its detection and characterization by EPR spectroscopy provide valuable insights into the mechanism of cellular respiration and the sites of reactive oxygen species (ROS) production. The protocols outlined below are designed to generate and stabilize this compound species from mitochondrial Complex I and Complex III for EPR analysis.

The stability of the this compound radical is highly dependent on its protein environment. Therefore, careful preparation of biologically active mitochondria and submitochondrial particles (SMPs) is crucial for successful EPR measurements. The use of respiratory chain inhibitors is a key strategy to accumulate specific semiquinone species at distinct sites. For example, rotenone, a Complex I inhibitor, can be used to trap semiquinone species upstream of its blockade, while antimycin A, a Complex III inhibitor, leads to the accumulation of a this compound radical at the Qi site of the bc1 complex.

The choice of sample preparation technique will depend on the specific research question. Isolated mitochondria are suitable for studying the overall bioenergetics and ROS production, while SMPs, which are inside-out vesicles of the inner mitochondrial membrane, provide a more direct access for substrates and inhibitors to the respiratory chain complexes.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Animal Tissue (Rat Liver)

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation. All steps should be performed at 4°C to maintain mitochondrial integrity.

Materials:

  • Rat liver

  • Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, pH 7.4

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal and excise the liver. Place it immediately into ice-cold Isolation Buffer I.

  • Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a Dounce homogenizer with 5 volumes of Isolation Buffer I.

  • Homogenize the tissue with 6-8 gentle strokes of the pestle.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a suitable method (e.g., BCA assay). Adjust the concentration to >30 mg/mL with Isolation Buffer II.[1]

Protocol 2: Preparation of Submitochondrial Particles (SMPs)

This protocol describes the preparation of SMPs from isolated mitochondria by sonication.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Swelling Buffer: 20 mM Tris-HCl, pH 7.4

  • Sonication Buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

  • Ultrasonicator with a microtip

  • Refrigerated centrifuge

Procedure:

  • Dilute the isolated mitochondria to a concentration of 5 mg/mL in ice-cold Swelling Buffer and incubate on ice for 10 minutes to induce swelling.

  • Centrifuge the swollen mitochondria at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the pellet in Sonication Buffer to a final protein concentration of 20-30 mg/mL.

  • Sonicate the mitochondrial suspension on ice. Use short bursts of 30 seconds followed by 30 seconds of cooling. The total sonication time will need to be optimized for the specific instrument but is typically in the range of 2-5 minutes.

  • Centrifuge the sonicate at 12,000 x g for 10 minutes at 4°C to remove unbroken mitochondria and larger membrane fragments.

  • Carefully collect the supernatant containing the SMPs and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the SMPs.

  • Discard the supernatant and resuspend the SMP pellet in a minimal volume of Sonication Buffer.

  • Determine the protein concentration and store the SMPs at -80°C until use.

Protocol 3: Generation and Trapping of this compound for EPR Analysis

This protocol describes the setup of the reaction mixture for generating and trapping this compound radicals in SMPs for EPR analysis.

Materials:

  • Submitochondrial Particles (SMPs)

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • NADH solution (100 mM stock)

  • Succinate (B1194679) solution (1 M stock)

  • Rotenone solution (1 mM stock in ethanol)

  • Antimycin A solution (1 mM stock in ethanol)

  • EPR tubes

Procedure:

  • In an EPR tube, prepare the reaction mixture containing SMPs at a final protein concentration of 20-40 mg/mL in Reaction Buffer.

  • To trap Complex I this compound (SQNf and SQNs), add NADH to a final concentration of 1-5 mM. To inhibit downstream electron transfer and enhance the signal, Antimycin A can be added at a concentration of 1-2 µM.[2]

  • To trap Complex III this compound (SQi), add succinate to a final concentration of 10-20 mM and Antimycin A to a final concentration of 1-2 µM. Rotenone (1-2 µM) can be added to prevent reverse electron flow to Complex I.

  • Mix the contents of the EPR tube thoroughly but gently.

  • Immediately freeze the sample in liquid nitrogen to trap the radical species.[3]

  • The frozen sample is then ready for EPR analysis.

Quantitative Data Summary

The following tables summarize typical concentrations and EPR parameters used in this compound studies.

Table 1: Reagent Concentrations for this compound Generation in SMPs

ReagentFunctionTypical Concentration RangeReference
SMPsSource of respiratory chain20 - 40 mg/mL[2]
NADHSubstrate for Complex I1 - 5 mM[2]
SuccinateSubstrate for Complex II10 - 20 mM[1]
RotenoneComplex I inhibitor1 - 10 µM[4][5]
Antimycin AComplex III inhibitor1 - 10 µM[2][4][5]
MyxothiazolComplex III inhibitor1 - 2 µM[6]
CarboxinComplex II inhibitor30 nmol/mg protein[2]
CCCPUncoupler~27 µM[2]

Table 2: Typical X-band EPR Spectrometer Settings for this compound Detection

ParameterTypical ValueReference
Temperature10 - 100 K[3]
Microwave Frequency~9.4 - 9.8 GHz[3]
Microwave Power0.02 - 20 mW[2][3]
Modulation Frequency100 kHz[3]
Modulation Amplitude1 - 4 G[3]
Center Field~3360 - 3511 G[3]
Sweep Width80 - 200 G[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_epr_prep EPR Sample Loading cluster_epr_analysis EPR Analysis Tissue Animal Tissue / Cultured Cells Homogenization Homogenization Tissue->Homogenization Mitochondria Isolated Mitochondria Homogenization->Mitochondria Differential Centrifugation Sonication Sonication & Centrifugation Mitochondria->Sonication SMPs Submitochondrial Particles (SMPs) Sonication->SMPs Reaction_Mix Prepare Reaction Mixture in EPR Tube (SMPs, Buffer, Substrates, Inhibitors) SMPs->Reaction_Mix Freezing Rapid Freezing in Liquid Nitrogen Reaction_Mix->Freezing EPR_Spectrometer EPR Spectrometer Freezing->EPR_Spectrometer Data_Acquisition Data Acquisition EPR_Spectrometer->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Electron_Transport_Chain cluster_etc Mitochondrial Electron Transport Chain cluster_complex_I Complex I cluster_complex_II Complex II cluster_complex_III Complex III cluster_complex_IV Complex IV NADH NADH FMN FMN NADH->FMN 2e- FeS Fe-S Clusters FMN->FeS Q_I Q FeS->Q_I Q_pool QH2 Q_I->Q_pool Rotenone Rotenone Rotenone->FeS Succinate Succinate FAD FAD Succinate->FAD 2e- FeS_II Fe-S Clusters FAD->FeS_II Q_II Q FeS_II->Q_II Q_II->Q_pool Cyt_b Cyt b Q_pool->Cyt_b FeS_III Fe-S Q_pool->FeS_III Cyt_b->Q_pool Q cycle Cyt_c1 Cyt c1 FeS_III->Cyt_c1 Cyt_c Cyt c Cyt_c1->Cyt_c AntimycinA Antimycin A AntimycinA->Cyt_b CuA CuA Cyt_c->CuA Cyt_a Cyt a CuA->Cyt_a Cyt_a3_CuB Cyt a3/CuB Cyt_a->Cyt_a3_CuB O2 O2 Cyt_a3_CuB->O2 H2O H2O O2->H2O

References

Application Notes: The Role of Ubisemiquinone in Models of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in these disorders is mitochondrial dysfunction and the resultant oxidative stress.[1][2][3] Coenzyme Q10 (CoQ10), in its various redox states (ubiquinone, ubisemiquinone, and ubiquinol), is a critical component of the mitochondrial electron transport chain (ETC).[4][5] The this compound radical (UQH•) is an intermediate in the Q-cycle of Complex III and, under certain conditions, a primary source of mitochondrial reactive oxygen species (ROS), specifically superoxide (B77818) (O₂•⁻).[6][7] This document outlines the significance of this compound in neurodegenerative disease models and provides protocols for its study.

The Dual Role of this compound

This compound exists as a partially reduced intermediate during the transfer of electrons from Complex I and II to Complex III of the ETC.[8][9] Its role is twofold:

  • Essential Electron Carrier: As a transient species in the Q-cycle, it is fundamental for the pumping of protons across the inner mitochondrial membrane, which is necessary for ATP synthesis.

  • Source of Oxidative Stress: The this compound radical is unstable and can readily donate an electron to molecular oxygen, particularly when the ETC is inhibited or dysfunctional, to form superoxide.[6] This process is a major contributor to mitochondrial ROS production.[2][10]

In neurodegenerative disease models, factors such as exposure to toxins (e.g., MPTP for Parkinson's models) or the presence of mutant proteins (e.g., mutant huntingtin in Huntington's disease) can lead to ETC impairment.[8][11][12][13] This impairment can increase the steady-state concentration and lifetime of this compound, leading to elevated superoxide production and subsequent oxidative damage to lipids, proteins, and mitochondrial DNA.[14][15]

Quantitative Data Summary

The following table summarizes quantitative findings related to the measurement of mitochondrial superoxide, a key downstream product of this compound-mediated oxygen reduction, in various cell models. These studies utilize the fluorescent probe MitoSOX™ Red, which selectively targets mitochondria and is oxidized by superoxide to produce a fluorescent signal.[16][17]

Cell LineDisease Model/StimulusFold Increase in MitoSOX™ Fluorescence (Method)Reference
H9c2 CardiomyocytesParaquat (50 µM, 1h)3.7 ± 0.13 (Flow Cytometry)[17]
H9c2 CardiomyocytesParaquat (100 µM, 1h)6.9 ± 0.32 (Flow Cytometry)[17]
Human Coronary Artery Endothelial Cells (HCAECs)High Glucose (30 mM, 48h)~3-fold (Flow Cytometry & Confocal Microscopy)[17]
H9c2 Cardiomyocytes & HCAECsVarious inducers (Antimycin A, Doxorubicin)Strong correlation between flow cytometry and confocal microscopy measurements[16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's role and the associated oxidative stress in neurodegenerative disease models.

Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX™ Red and Flow Cytometry

This protocol is adapted for the quantitative analysis of mitochondrial superoxide in a large cell population, ideal for screening studies.[16][17]

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Pre-warmed buffer (e.g., HBSS or PBS)

  • MitoSOX™ Red reagent (50 µg)

  • High-quality, anhydrous DMSO

  • Trypsin or cell scraper

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluence. On the day of the experiment, induce the neurodegenerative disease model as required (e.g., treatment with MPP⁺ for a Parkinson's model).

  • MitoSOX™ Stock Solution (5 mM): Dissolve one 50 µg vial of MitoSOX™ Red in 13 µL of anhydrous DMSO.[16] Mix well. Store protected from light.

  • Harvesting: Harvest cells using trypsinization or gentle scraping. Wash once with pre-warmed buffer.

  • Resuspension: Resuspend the cell pellet at a concentration of approximately 0.5 x 10⁶ cells/mL in the appropriate pre-warmed buffer.[16]

  • Staining: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM). Add the working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C, protected from light.[16]

  • Washing: After incubation, centrifuge the cells and wash them three times with pre-warmed buffer to remove any unbound probe.[16]

  • Flow Cytometry Analysis: Resuspend the final cell pellet in buffer and analyze immediately on a flow cytometer. Use an excitation wavelength of ~510 nm and detect emission at ~580 nm. Record the mean fluorescence intensity for each sample.

Protocol 2: Visualization of Mitochondrial Superoxide using MitoSOX™ Red and Fluorescence Microscopy

This protocol allows for the spatial visualization of superoxide production within individual cells and mitochondria.[16][18]

Materials:

  • Cells cultured on glass coverslips or imaging dishes

  • MitoSOX™ Red reagent

  • Anhydrous DMSO

  • Pre-warmed buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluence. Apply experimental treatments as needed.

  • Staining: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM) in pre-warmed buffer. Remove the culture medium from the cells and add the MitoSOX™ working solution.

  • Incubation: Incubate the cells for 10 to 30 minutes at 37°C, protected from light.[16][18]

  • Washing: Gently wash the cells three times with pre-warmed buffer to remove excess probe.[16]

  • Imaging: Mount the coverslip onto a slide with a drop of buffer or place the imaging dish directly on the microscope stage. Acquire images using a fluorescence microscope.

    • Optimal Detection: Excitation ~400 nm / Emission ~590 nm.[16]

    • Standard Red Filter: Excitation ~510 nm / Emission ~580 nm can also be used.[16]

  • Image Analysis: Use image analysis software to quantify the mean fluorescence intensity within defined mitochondrial regions of the cells.

Protocol 3: Isolation of Mitochondria for Downstream Assays

This is a foundational protocol for preparing mitochondrial fractions from tissues or cultured cells, necessary for direct enzymatic assays or quinone extraction.[19]

Materials:

  • Mitochondrial Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Tissue homogenizer (Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Mince tissue or harvest cultured cells. Wash with ice-cold PBS.

  • Homogenization: Resuspend the sample in ice-cold Isolation Buffer and homogenize thoroughly on ice. The number of strokes will depend on the tissue/cell type.

  • Differential Centrifugation (Step 1): Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Differential Centrifugation (Step 2): Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold Isolation Buffer and repeat the high-speed centrifugation step.

  • Final Pellet: The final pellet contains the purified mitochondria. Resuspend in a minimal volume of appropriate buffer for downstream applications like protein quantification, enzyme activity assays, or metabolite extraction.[19]

Visualizations

G

// Nodes Toxin [label="Neurotoxin (e.g., MPTP, Rotenone)\nor Mutant Protein (e.g., mHTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETC_Inhibit [label="ETC Dysfunction\n(e.g., Complex I Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; UQS_Increase [label="Increased this compound\nLifetime & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Increase [label="Elevated Mitochondrial ROS\n(Superoxide Production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Damage [label="Oxidative Damage\n(Lipids, Proteins, DNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Dysfunction\n& Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Toxin -> ETC_Inhibit; ETC_Inhibit -> UQS_Increase; UQS_Increase -> ROS_Increase; ROS_Increase -> Oxidative_Damage; Oxidative_Damage -> Neuronal_Death; } dot Caption: Hypothesized pathological cascade in neurodegeneration.

References

Investigating Ubisemiquinone in Cardiovascular Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the role of ubisemiquinone in cardiovascular research. This compound, the partially reduced free radical form of Coenzyme Q10, is a critical intermediate in the mitochondrial electron transport chain. Its role as a significant source of reactive oxygen species (ROS) in the cardiovascular system makes it a key target of interest in studies of cardiac pathology, including ischemia-reperfusion injury and heart failure.

The Role of this compound in Cardiovascular Pathophysiology

This compound is primarily generated within Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain through the Q-cycle.[1][2] Under normal physiological conditions, it is a transient species that efficiently transfers electrons. However, under conditions of oxidative stress, such as those occurring during myocardial ischemia and reperfusion, the this compound radical can donate an electron to molecular oxygen, leading to the formation of the superoxide (B77818) anion (O₂⁻).[1][3][4] This process is a major contributor to mitochondrial ROS production, which can lead to cellular damage and contribute to cardiovascular disease.[1][5][6] Prolonged consumption of ubiquinone has been shown to increase the resistance of rat myocardium to the damaging effects of reperfusion.[7][8]

Signaling Pathway: this compound-Mediated Superoxide Production in Mitochondria

The following diagram illustrates the central role of this compound in the mitochondrial Q-cycle and its subsequent involvement in superoxide generation, a key event in cardiovascular oxidative stress.

cluster_ETC Mitochondrial Electron Transport Chain (Complex III) Ubiquinol (B23937) Ubiquinol (CoQH2) This compound This compound (CoQ•-) Ubiquinol->this compound e- transfer Ubiquinone Ubiquinone (CoQ) This compound->Ubiquinone e- transfer CytC Cytochrome c This compound->CytC e- to Complex IV O2 Oxygen (O2) This compound->O2 e- leak Superoxide Superoxide (O2•-) O2->Superoxide Reduction

This compound in the mitochondrial Q-cycle and superoxide formation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound and associated mitochondrial dysfunction in cardiovascular research.

Protocol 1: Quantification of Coenzyme Q10 Redox State by LC-MS/MS

This protocol details the analysis of ubiquinone and ubiquinol levels in plasma or tissue samples, which is crucial for assessing the overall redox state of the Coenzyme Q10 pool.[9][10][11]

Workflow Diagram

Sample Plasma/Tissue Homogenate Extraction Two-phase liquid-liquid extraction (e.g., hexane (B92381)/methanol) Sample->Extraction Separation UPLC/HPLC Separation (C18 column) Extraction->Separation Detection Tandem Mass Spectrometry (MS/MS) (MRM mode) Separation->Detection Analysis Quantification of Ubiquinone & Ubiquinol Detection->Analysis

Workflow for Coenzyme Q10 redox state analysis by LC-MS/MS.

Methodology

  • Sample Preparation:

    • For plasma: To 100 µL of plasma, add an internal standard (e.g., Coenzyme Q9).[9]

    • For tissue: Homogenize tissue in a suitable buffer and perform a protein quantification assay to normalize results.[11]

  • Extraction:

    • Perform a two-phase liquid-liquid extraction using ice-cold hexane and acidified methanol (B129727) to precipitate proteins and extract the CoQ pool.[11]

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the CoQ species.

  • LC-MS/MS Analysis:

    • Inject the hexane extract into a UPLC/HPLC system equipped with a C18 column.[9][10]

    • Use a mobile phase gradient suitable for separating ubiquinone and ubiquinol (e.g., methanol with ammonium (B1175870) formate).[9]

    • Couple the LC system to a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[10]

    • Monitor the specific precursor-to-product ion transitions for ubiquinone, ubiquinol, and the internal standard in Multiple Reaction Monitoring (MRM) mode.[12]

  • Data Analysis:

    • Quantify the concentrations of ubiquinone and ubiquinol based on the peak areas relative to the internal standard using a standard curve.[10]

    • Calculate the ratio of ubiquinol to total Coenzyme Q10 (ubiquinol + ubiquinone) as an indicator of oxidative stress.[9]

Quantitative Data Summary

AnalyteLower Limit of Quantitation (LLOQ)Linearity RangeReference
Ubiquinol-105 µg/LNot Specified[9]
Ubiquinone-1010 µg/LNot Specified[9]
Coenzyme Q1010.0 ng/mL10.0 - 1000 ng/mL[12]
Coenzyme Q100.16 µg0.16 - 6.0 µg[10]
Protocol 2: Measurement of Mitochondrial Superoxide Production

This protocol utilizes the fluorescent probe MitoSOX Red to specifically detect superoxide generation within the mitochondria of live cells.[13][14][15]

Workflow Diagram

Cells Culture Cardiomyocytes or Endothelial Cells Treatment Incubate with experimental compounds (e.g., Antimycin A to induce superoxide) Cells->Treatment Loading Load cells with MitoSOX Red (5 µM for 10 min) Treatment->Loading Detection Measure fluorescence (Ex: 510 nm, Em: 580 nm) (Microplate reader or Confocal Microscopy) Loading->Detection Analysis Quantify relative mitochondrial superoxide levels Detection->Analysis

Workflow for measuring mitochondrial superoxide with MitoSOX Red.

Methodology

  • Cell Culture:

    • Plate cardiovascular cells (e.g., H9c2 cardiomyocytes, human coronary artery endothelial cells) in a suitable multi-well plate.[15]

  • Experimental Treatment:

    • Treat cells with compounds of interest. To induce superoxide production as a positive control, treat with an agent like Antimycin A.[15]

  • MitoSOX Red Loading:

    • Wash cells with warm buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate cells with 5 µM MitoSOX Red in buffer for 10-30 minutes at 37°C, protected from light.[13][15]

  • Fluorescence Measurement:

    • Wash cells to remove excess probe.

    • Measure fluorescence using a microplate reader (Excitation: ~510 nm, Emission: ~580 nm) or visualize and quantify using confocal microscopy.[15]

  • Data Analysis:

    • Normalize the fluorescence intensity to the number of cells or protein content.

    • Express results as a fold change relative to the control group.

Quantitative Data Example

Cell TypeTreatmentFold Increase in MitoSOX FluorescenceReference
HCAEC30 mM D-glucose (48h)3.8 ± 0.39[15]
Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function.[16][17][18] The Mito Stress Test is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial respiration.[16][17]

Workflow Diagram

cluster_workflow Seahorse XF Mito Stress Test Workflow Seed Seed cells in Seahorse XF plate Equilibrate Equilibrate cells in XF assay medium Seed->Equilibrate Load Load inhibitor compounds into cartridge ports (Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A) Equilibrate->Load Run Run Seahorse XF Analyzer Load->Run Inject1 Inject Oligomycin (B223565) Run->Inject1 Inject2 Inject FCCP Inject1->Inject2 Inject3 Inject Rotenone/Antimycin A Inject2->Inject3 Analyze Analyze OCR data to determine mitochondrial parameters Inject3->Analyze

Workflow for the Seahorse XF Mito Stress Test.

Methodology

  • Cell Seeding:

    • Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge overnight.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

    • Load the injector ports of the sensor cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.[17]

  • Seahorse XF Analysis:

    • Calibrate the instrument with the loaded sensor cartridge.

    • Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure the corresponding changes in OCR.

  • Data Interpretation:

    • Basal Respiration: The initial OCR before inhibitor injection.

    • ATP Production: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The maximum OCR reached after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Quantitative Data from Ischemia-Reperfusion Model

The following table presents hypothetical data that could be obtained from a Seahorse XF Mito Stress Test on cardiomyocytes subjected to ischemia-reperfusion (I/R) injury.

ParameterControl CardiomyocytesI/R Injured Cardiomyocytes
Basal Respiration (pmol O₂/min)150 ± 1095 ± 8
ATP-Linked Respiration (pmol O₂/min)110 ± 760 ± 5
Maximal Respiration (pmol O₂/min)350 ± 25150 ± 12
Spare Respiratory Capacity (pmol O₂/min)200 ± 1555 ± 7
Protocol 4: Direct Detection of this compound by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including the this compound free radical.[19][20][21]

Methodology

  • Sample Preparation:

    • Isolate mitochondria or submitochondrial particles from heart tissue.

    • For in situ measurements, prepare tissue biopsies.

    • Samples must be rapidly frozen in liquid nitrogen to trap the transient this compound radical.

  • EPR Spectroscopy:

    • Load the frozen sample into an EPR tube and place it in the EPR spectrometer.

    • Acquire EPR spectra at cryogenic temperatures (e.g., 4-10 K) to obtain a sufficiently strong signal.[19]

    • The this compound radical typically exhibits a signal at g ≈ 2.004.[20]

  • Data Analysis:

    • Simulate the EPR spectra to confirm the identity of the radical species.

    • Quantify the radical concentration using spin counting methods with a known standard.

Note: The concentration of this compound is typically very low (< 1 µM), making its detection challenging.[19]

Concluding Remarks

The investigation of this compound in cardiovascular research is essential for understanding the mechanisms of mitochondrial oxidative stress and developing novel therapeutic strategies. The protocols outlined in these application notes provide a robust framework for quantifying Coenzyme Q10 redox state, measuring mitochondrial superoxide production, assessing mitochondrial respiratory function, and directly detecting the this compound radical. By employing these methodologies, researchers can gain valuable insights into the role of this compound in cardiovascular health and disease.

References

Application Notes and Protocols: Investigating the Role of Ubisemiquinone in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. A key contributor to this cellular damage is the burst of reactive oxygen species (ROS) generated by mitochondria. Ubisemiquinone, a free radical intermediate in the coenzyme Q (ubiquinone) cycle of the mitochondrial electron transport chain, is a significant source of this damaging superoxide (B77818) production, particularly at Complex III.[1][2] These application notes provide a comprehensive overview of the role of this compound in I/R injury and detailed protocols for its investigation.

During ischemia, the lack of oxygen halts the electron transport chain, leading to an accumulation of reduced electron carriers.[3] Upon reperfusion, the sudden reintroduction of oxygen leads to a rapid and dysregulated flow of electrons, resulting in electron leakage and the formation of superoxide radicals. The this compound radical, formed during the Q-cycle at Complex III, can directly transfer an electron to molecular oxygen, creating superoxide.[4][5][6] This process is a major contributor to the oxidative stress observed in I/R injury.

Coenzyme Q10 (CoQ10), existing in its oxidized (ubiquinone) and reduced (ubiquinol) forms, plays a critical role in mitochondrial electron transport and ATP production.[7] It also functions as a potent antioxidant.[7][8][9] Studies have shown that supplementation with CoQ10 can protect against I/R injury by reducing oxidative stress, preserving mitochondrial function, and decreasing inflammation.[8][9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of ubiquinone on ischemia-reperfusion injury.

Table 1: Effect of Ubiquinone Treatment on Myocardial Function and Superoxide Generation in Rats Subjected to Ischemia-Reperfusion.

ParameterControl GroupLipophylic Ubiquinone GroupHydrophilic Ubiquinone Group
Recovery of Left Ventricular Developed Pressure (mm Hg)24 ± 454 ± 965 ± 7
Succinate-Dependent Superoxide Generation (mmol O₂⁻/min/g)74 ± 1248 ± 935 ± 8
Data adapted from a study on reperfused rat hearts.[10]

Table 2: Meta-Analysis of Coenzyme Q10 Treatment on Myocardial Infarct Size in Animal Models of Ischemia-Reperfusion Injury.

OutcomeResult95% Confidence Interval
Reduction in Myocardial Infarct Size-11.36%-16.82 to -5.90
Pooled analysis from six animal studies.[12]

Signaling Pathways and Experimental Workflows

This compound-Mediated Superoxide Production in Ischemia-Reperfusion Injury

G cluster_0 Ischemia cluster_1 Reperfusion cluster_2 Mitochondrial Complex III Ischemia Ischemia ETC_Halted Electron Transport Chain Halted Ischemia->ETC_Halted Reduced_Carriers Accumulation of Reduced Carriers (NADH, FADH2) ETC_Halted->Reduced_Carriers ETC_Restart Rapid ETC Restart Reduced_Carriers->ETC_Restart Reperfusion Reperfusion O2_Reintroduction O2 Reintroduction Reperfusion->O2_Reintroduction O2_Reintroduction->ETC_Restart Electron_Leak Electron Leakage ETC_Restart->Electron_Leak This compound This compound (CoQ•-) Electron_Leak->this compound Complex_III Complex III (Q-cycle) Complex_III->this compound Superoxide Superoxide (O2•-) This compound->Superoxide e- transfer to O2 Oxidative_Stress Oxidative Stress & Cellular Injury Superoxide->Oxidative_Stress leads to

Caption: this compound's role in I/R injury.

Experimental Workflow for Investigating this compound in I/R Injury

G Start Start: Ischemia-Reperfusion Model Langendorff 1. Langendorff Heart Ischemia-Reperfusion Start->Langendorff Mito_Isolation 2. Mitochondrial Isolation from Heart Tissue Langendorff->Mito_Isolation Complex_Activity 3a. Measure Mitochondrial Complex I & III Activity Mito_Isolation->Complex_Activity ROS_Measurement 3b. Measure Superoxide Production (e.g., Lucigenin) Mito_Isolation->ROS_Measurement EPR 3c. Detect this compound (EPR Spectroscopy) Mito_Isolation->EPR Data_Analysis 4. Data Analysis and Interpretation Complex_Activity->Data_Analysis ROS_Measurement->Data_Analysis EPR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for I/R studies.

Experimental Protocols

Langendorff Heart Ischemia-Reperfusion Model

This protocol describes the induction of global normothermic ischemia followed by reperfusion in an isolated rat heart.

Materials:

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂

  • Heparin solution

  • Anesthesia (e.g., sodium pentobarbital)

  • Surgical instruments

Procedure:

  • Anesthetize the rat and administer heparin intravenously.

  • Rapidly excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Allow the heart to stabilize for a 20-minute equilibration period.

  • Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Initiate reperfusion by restoring the buffer flow for a set period (e.g., 60 minutes).

  • Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.

  • At the end of the protocol, the heart tissue can be collected for further analysis.

Mitochondrial Isolation from Rat Heart Tissue

This protocol details the isolation of mitochondria from cardiac tissue using differential centrifugation.

Materials:

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Excise the heart and place it in ice-cold isolation buffer.

  • Mince the tissue finely with scissors.

  • Homogenize the minced tissue in a glass-Teflon homogenizer with a minimal volume of ice-cold isolation buffer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.

  • Repeat the high-speed centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for subsequent assays.

  • Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA or Bradford assay).

Measurement of Mitochondrial Complex III Activity

This spectrophotometric assay measures the activity of Complex III (ubiquinol-cytochrome c reductase).

Materials:

  • Assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4)

  • Reduced Coenzyme Q₂ (Ubiquinol-2)

  • Cytochrome c (oxidized)

  • Antimycin A (Complex III inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and cytochrome c.

  • Add the isolated mitochondria to the reaction mixture.

  • Initiate the reaction by adding reduced Coenzyme Q₂.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • To determine the specific activity of Complex III, perform a parallel assay in the presence of Antimycin A to inhibit Complex III.

  • The Complex III activity is the Antimycin A-sensitive rate of cytochrome c reduction.

  • Calculate the specific activity and express it as nmol of cytochrome c reduced/min/mg of mitochondrial protein.

Measurement of Superoxide Production using Lucigenin-Enhanced Chemiluminescence

This protocol measures superoxide production from isolated mitochondria.

Materials:

  • Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4)

  • Substrates for mitochondrial respiration (e.g., succinate (B1194679) for Complex II-driven respiration)

  • Lucigenin (B191737) solution

  • Luminometer

Procedure:

  • In a luminometer tube, add respiration buffer and the isolated mitochondria.

  • Add the respiratory substrate (e.g., succinate).

  • Add lucigenin to the mixture. Note: Use a concentration of lucigenin that does not undergo redox cycling itself.

  • Immediately measure the chemiluminescence over time.

  • The rate of increase in chemiluminescence is proportional to the rate of superoxide production.

  • Results can be expressed as relative light units per minute per milligram of mitochondrial protein.

Detection of this compound by Electron Paramagnetic Resonance (EPR) Spectroscopy

Direct detection of the this compound radical is challenging due to its transient nature but can be achieved using EPR spectroscopy. This is a specialized technique requiring specific equipment.

General Principles:

  • EPR spectroscopy detects species with unpaired electrons, such as the this compound radical.

  • Isolated mitochondria are treated with substrates (e.g., NADH or succinate) to generate the radical.

  • The sample is rapidly frozen to trap the transient radical species.

  • The EPR spectrum is recorded at cryogenic temperatures (e.g., liquid helium temperatures).

  • The this compound radical typically exhibits a characteristic EPR signal around g = 2.00.

  • Inhibitors of the electron transport chain, such as antimycin A, can be used to stabilize the this compound radical at the Qi site of Complex III, enhancing its detection.

Note: This protocol is a simplified overview. The specific parameters for EPR spectroscopy (e.g., microwave frequency, modulation amplitude, temperature) need to be optimized for the specific instrument and experimental conditions.

References

Application Notes and Protocols for Spectroelectrochemical Studies of Ubisemiquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of ubisemiquinone, the radical intermediate of ubiquinone (Coenzyme Q), using spectroelectrochemical techniques. This compound plays a crucial role in mitochondrial electron transport chains, and understanding its behavior is vital for research in bioenergetics, oxidative stress, and the development of drugs targeting these pathways.

Introduction to Spectroelectrochemistry for this compound Analysis

Spectroelectrochemistry is a powerful class of techniques that combines the molecular specificity of spectroscopy with the ability of electrochemistry to control and measure redox processes.[1] By applying a potential to an electrochemical cell while simultaneously monitoring spectroscopic changes, it is possible to generate and characterize transient or unstable intermediates like the this compound radical. This approach provides valuable information on the structure, concentration, and kinetics of redox species in situ.[2][3]

Commonly employed spectroelectrochemical methods for studying this compound include:

  • UV-Visible (UV-Vis) Spectroelectrochemistry: This technique monitors changes in the electronic absorption spectra of ubiquinone as it is electrochemically reduced to this compound and then to ubiquinol (B23937). It is particularly useful for determining the concentration of each species and studying the kinetics of the redox transitions.[3][4]

  • Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry: EPR is highly specific for paramagnetic species and is therefore the primary technique for the direct detection and characterization of the this compound radical.[2][5] In situ electrochemistry allows for the controlled generation of the radical within the EPR cavity, enabling the determination of its electronic structure and environment.[2]

  • Infrared (IR) Spectroelectrochemistry: IR spectroscopy provides information about the vibrational modes of molecules. When coupled with electrochemistry, it can reveal changes in the molecular structure and bonding of ubiquinone upon its conversion to the semiquinone radical, particularly changes in the carbonyl groups.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for ubiquinone and its redox species obtained from spectroelectrochemical and related studies.

Table 1: Redox Potentials of Ubiquinone Species

Redox CoupleMidpoint Potential (Em)pHConditionsReference(s)
Ubiquinone/Ubisemiquinone (Q/Q•−)-163 mV vs. NHE7Aqueous solution (calculated)[8][9]
This compound/Ubiquinol (Q•−/QH₂)+42 mV vs. SHE8.5Paracoccus denitrificans cytochrome bc1 complex[5]
Ubiquinone/Ubiquinol (Q/QH₂)-138 mV vs. SCE7Adsorbed on a mercury electrode[10]

Table 2: Spectroscopic Properties of this compound

Spectroscopic ParameterValue(s)MethodConditionsReference(s)
UV-Vis Absorption Maxima (λmax)
Oxidized Ubiquinone (Q)275 nmUV-Vis SpectroscopyIsopropyl alcohol extract[11]
Reduced Ubiquinone (Ubiquinol, QH₂)290 nmUV-Vis SpectroscopyIsopropyl alcohol extract[11]
This compound Radical Anion (Q•−)~405 nm (broad)Pulse Radiolysis (for similar quinones)Aqueous solution[12][13]
EPR g-value
This compound Radicalg = 2.004EPR SpectroscopyParacoccus denitrificans cytochrome bc1 complex[5]
Organic Radicals (general)1.99 - 2.01EPR SpectroscopyGeneral[14]
Hyperfine Coupling Constants (A)
Exchange Interaction (SQNf and cluster N2)55 MHzEPR SpectroscopyBovine heart submitochondrial particles[15]
Dipolar Interaction (SQNf and cluster N2)16 MHzEPR SpectroscopyBovine heart submitochondrial particles[15]

Experimental Protocols

Protocol for UV-Vis Spectroelectrochemistry of Ubiquinone

This protocol describes the use of an Optically Transparent Thin-Layer Electrode (OTTLE) cell for monitoring the UV-Vis spectral changes of ubiquinone during electrochemical reduction.[16][17][18]

Materials:

  • Optically Transparent Thin-Layer Electrode (OTTLE) cell with a gold or platinum minigrid working electrode.[16][17]

  • Potentiostat

  • UV-Vis Spectrophotometer

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Ubiquinone (e.g., Coenzyme Q10)

  • Aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide), spectroelectrochemical grade

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

  • Argon or nitrogen gas for deoxygenation

Procedure:

  • Solution Preparation: Prepare a stock solution of ubiquinone in the chosen aprotic solvent. The final concentration in the cell should be in the range of 1-5 mM. Add the supporting electrolyte to the solution.

  • Deoxygenation: Purge the solution with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cell Assembly: Assemble the OTTLE cell according to the manufacturer's instructions, ensuring the working, reference, and counter electrodes are correctly positioned.[17]

  • Filling the Cell: Carefully fill the OTTLE cell with the deoxygenated ubiquinone solution, avoiding the introduction of air bubbles.

  • Spectrophotometer Setup: Place the OTTLE cell in the sample compartment of the UV-Vis spectrophotometer.

  • Initial Spectrum: Record the UV-Vis spectrum of the initial ubiquinone solution at the open-circuit potential. The oxidized form of Coenzyme Q10 typically shows an absorption maximum around 275 nm.[11][19]

  • Electrochemical Reduction (Step 1: this compound Formation):

    • Apply a potential just negative of the first reduction wave of ubiquinone (determined from a prior cyclic voltammetry experiment, typically around -0.6 to -0.8 V vs. Ag/AgCl in aprotic solvents).

    • Monitor the spectral changes over time until a stable spectrum is obtained. The formation of the this compound radical anion is expected to give rise to new absorption bands.

  • Electrochemical Reduction (Step 2: Ubiquinol Formation):

    • Apply a potential negative of the second reduction wave (typically around -1.2 to -1.5 V vs. Ag/AgCl).

    • Record the spectra until the reaction is complete, showing the spectrum of the fully reduced ubiquinol. The reduced form, ubiquinol, has a characteristic absorption maximum around 290 nm.[11]

  • Data Analysis: Analyze the spectral data to identify the absorption maxima of the this compound intermediate and the final ubiquinol product.

Protocol for EPR Spectroelectrochemistry of this compound

This protocol outlines the in-situ generation and detection of the this compound radical using an electrochemical EPR cell.[2]

Materials:

  • EPR Spectrometer

  • Electrochemical EPR flat cell or similar specialized cell

  • Potentiostat

  • Working electrode (e.g., gold or platinum mesh)

  • Reference electrode (e.g., silver wire)

  • Counter electrode (e.g., platinum wire)

  • Ubiquinone solution (as prepared for UV-Vis spectroelectrochemistry)

  • Argon or nitrogen gas

Procedure:

  • Solution Preparation and Deoxygenation: Prepare and deoxygenate the ubiquinone solution as described in the UV-Vis protocol.

  • Cell Assembly and Filling: Assemble the electrochemical EPR cell and carefully fill it with the deoxygenated solution.

  • EPR Spectrometer Setup:

    • Place the cell inside the EPR cavity.

    • Tune the spectrometer according to the manufacturer's instructions.

    • Set the appropriate microwave frequency, power, modulation frequency, and amplitude. For this compound, typical X-band spectrometer settings might be a microwave frequency of ~9.5 GHz, microwave power of 2-20 mW, and a modulation amplitude of 1-4 G.[20]

  • Initial EPR Spectrum: Record an EPR spectrum at the open-circuit potential. No significant signal is expected as ubiquinone is diamagnetic.

  • In-Situ Electrolysis:

    • Apply a potential sufficient to generate the this compound radical (determined from cyclic voltammetry).

    • Begin recording EPR spectra simultaneously.

  • EPR Signal Acquisition:

    • A signal corresponding to the this compound radical should appear, typically centered at a g-value of approximately 2.004.[5]

    • Optimize the potential to maximize the EPR signal intensity.

    • Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Determine the g-value of the radical.

    • Analyze the hyperfine structure of the spectrum, if resolved, to gain insights into the interaction of the unpaired electron with nearby magnetic nuclei.

Visualizations

Experimental Workflow for Spectroelectrochemical Analysis

Spectroelectrochemistry_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_uvvis UV-Vis Spectroelectrochemistry cluster_epr EPR Spectroelectrochemistry cluster_analysis Data Analysis prep_sol Prepare Ubiquinone Solution deoxygenate Deoxygenate with Ar/N2 prep_sol->deoxygenate fill_ottle Fill OTTLE Cell deoxygenate->fill_ottle fill_epr_cell Fill EPR Cell deoxygenate->fill_epr_cell initial_spec Record Initial Spectrum (Q) fill_ottle->initial_spec reduce1 Apply Potential 1 (Q -> Q•−) initial_spec->reduce1 record_spec1 Record Spectra (Q•−) reduce1->record_spec1 reduce2 Apply Potential 2 (Q•− -> QH2) record_spec1->reduce2 record_spec2 Record Spectra (QH2) reduce2->record_spec2 analyze_uvvis Identify λmax for Q, Q•−, QH2 record_spec2->analyze_uvvis initial_epr Record Initial EPR (No Signal) fill_epr_cell->initial_epr generate_radical Apply Potential (Q -> Q•−) initial_epr->generate_radical record_epr Record EPR Spectrum (Q•−) generate_radical->record_epr analyze_epr Determine g-value and Hyperfine Coupling record_epr->analyze_epr

Caption: Workflow for UV-Vis and EPR spectroelectrochemical analysis of this compound.

Redox States of Ubiquinone

Ubiquinone_Redox_States Q Ubiquinone (Q) (Oxidized) SQ This compound (Q•−) (Radical Intermediate) Q->SQ + e⁻ SQ->Q - e⁻ QH2 Ubiquinol (QH₂) (Reduced) SQ->QH2 + e⁻, + 2H⁺ QH2->SQ - e⁻, - 2H⁺

Caption: Redox states of ubiquinone, including the this compound intermediate.[21]

References

Application Notes and Protocols for Computational Modeling of Ubisemiquinone Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubisemiquinone is a free radical intermediate formed during the two-electron reduction of ubiquinone (Coenzyme Q) to ubiquinol. This process is a cornerstone of cellular bioenergetics, particularly within the mitochondrial electron transport chain (ETC).[1][2] As a transient but crucial species, the this compound radical plays a pivotal role in coupling electron transfer to proton translocation, a fundamental mechanism for ATP synthesis.[3] However, its radical nature also implicates it as a significant source of reactive oxygen species (ROS), linking mitochondrial function to oxidative stress and various pathologies.[4][5]

Computational modeling provides an indispensable toolkit for investigating the transient and complex interactions of this compound at an atomic level, which is often challenging to capture through experimental methods alone. These in silico approaches allow for the detailed characterization of binding sites, the dynamics of interaction with protein complexes, the thermodynamics of electron transfer, and the prediction of new binding partners.[6][7] This document outlines key computational methods, presents relevant quantitative data, and provides standardized protocols for studying this compound interactions.

Key Signaling and Interaction Pathways

This compound is a central player in the Q-cycle, a process that facilitates electron transfer within Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain. It also interacts significantly with Complex I and Complex II.

G cluster_ETC Mitochondrial Electron Transport Chain NADH NADH C1 Complex I NADH->C1 e- Succinate Succinate C2 Complex II Succinate->C2 e- Q Ubiquinone (Q) C1->Q e- H+ pump Intermembrane Space C1->H+ pump 4H+ C2->Q e- SQ This compound (Q•-) Q->SQ +e- QH2 Ubiquinol (QH2) SQ->QH2 +e-, +2H+ O2 O₂ SQ->O2 e- leak C3 Complex III QH2->C3 e- CytC Cytochrome c C3->CytC e- C3->H+ pump 4H+ C4 Complex IV CytC->C4 e- C4->O2 e- C4->H+ pump 2H+ H2O H₂O O2->H2O +4H+ ROS Superoxide (B77818) (O₂•-) (ROS Production)

Caption: Electron flow through the mitochondrial ETC involving ubiquinone redox states.

Quantitative Data Summary

Computational models generate a wealth of quantitative data crucial for understanding the biophysics of this compound.

Table 1: Calculated Redox Potentials of Quinones

Quantum chemical approaches are used to calculate the midpoint potentials (Em) for the one-electron reduction of various quinones, providing fundamental data for their roles as electron carriers.[2][8]

Quinone SpeciesCalculated Em(Q/Q•−) in water vs. NHE (mV)Computational MethodReference
Ubiquinone-163Quantum Chemical Approach (QM/PCM)[2][8]
Plastoquinone (B1678516)-154Quantum Chemical Approach (QM/PCM)[2][8]
Menaquinone-260Quantum Chemical Approach (QM/PCM)[2][8]
Phylloquinone-260Quantum Chemical Approach (QM/PCM)[2][8]
Table 2: this compound Interaction Parameters from EPR and Simulation

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with computational simulations, can determine precise interaction parameters between this compound and its protein environment.[9]

Interacting PairInteraction TypeParameter ValueEstimated DistanceMethodReference
Cluster N2 - SQNfExchange Interaction55 MHz12 ÅEPR Spectroscopy & Simulation[9]
Cluster N2 - SQNfDipolar Interaction16 MHz12 ÅEPR Spectroscopy & Simulation[9]
This compound PairDipolar Interaction-≤ 7.7 ÅEPR Spectroscopy & Simulation[10]

Application Notes & Protocols

Molecular Dynamics (MD) Simulations for Binding Site Analysis

MD simulations are powerful tools for exploring the dynamic behavior of ubiquinone and this compound within protein binding pockets or lipid membranes.[11][12] They reveal preferential locations, conformational changes, and the stability of interactions.

Experimental Workflow: MD Simulation

start Obtain Protein-Ligand Initial Structure (from PDB or Docking) prep_protein Prepare Protein: Add Hydrogens, Assign Charges start->prep_protein prep_ligand Parameterize Ligand (this compound): Generate Topology & Force Field Parameters start->prep_ligand setup_system System Setup: Solvate with Water, Add Ions prep_protein->setup_system prep_ligand->setup_system minimize Energy Minimization setup_system->minimize equilibrate Equilibration (NVT & NPT): Heat system, Stabilize Pressure & Temp minimize->equilibrate production Production MD Run (Nanoseconds to Microseconds) equilibrate->production analysis Trajectory Analysis: RMSD, RMSF, H-bonds, Binding Energy production->analysis

Caption: A generalized workflow for MD simulation of a this compound-protein complex.

Protocol: MD Simulation of this compound in Complex I

  • System Preparation:

    • Obtain the crystal structure of Complex I (e.g., from the Protein Data Bank).[3]

    • Model the this compound radical into the proposed binding tunnel or cavity. Computational tools like CAVER can help identify access tunnels.[3]

    • Use force fields suitable for proteins and lipids (e.g., OPLS, CHARMM).[11] The this compound radical requires custom parameterization, which can be generated using quantum chemistry calculations.

    • Embed the protein-ligand complex in a lipid bilayer (e.g., dipalmitoylphosphatidylcholine) and solvate with an appropriate water model (e.g., TIP3P).[11]

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform steepest descent and conjugate gradient minimization to relax the system and remove steric clashes.

  • Equilibration:

    • Perform a short simulation (e.g., 1 ns) under the NVT (constant volume) ensemble to bring the system to the target temperature, using position restraints on the protein and ligand.

    • Perform a longer simulation (e.g., 5-10 ns) under the NPT (constant pressure) ensemble to adjust the system density, gradually releasing the position restraints.

  • Production Simulation:

    • Run the production MD simulation for a duration sufficient to observe the phenomena of interest (typically multiple nanoseconds to microseconds).[11][12]

  • Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Analyze hydrogen bonds, salt bridges, and hydrophobic contacts between the this compound and protein residues over time.

    • Use techniques like Umbrella Sampling or Metadynamics to calculate the potential of mean force (PMF) for ligand binding/unbinding pathways.

Quantum Mechanics (QM/MM) for Reaction Modeling

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying chemical reactions like electron transfer and protonation, where bond breaking/formation occurs.[3][7]

Protocol: QM/MM Simulation of this compound Reduction

  • System Setup:

    • Prepare and equilibrate the system using a classical MD simulation as described above.

    • Select a representative snapshot from the equilibrated trajectory.

  • QM Region Definition:

    • Define the QM region to include the this compound molecule and the key interacting components, such as the iron-sulfur cluster N2 and critical amino acid side chains (e.g., tyrosine, histidine).[3]

    • The remainder of the protein, lipid, and solvent are treated with the classical MM force field.

  • Calculation:

    • Perform geometry optimization of the QM region to find the minimum energy structure for the reactant, transition, and product states.

    • Calculate the reaction energy profile by mapping the potential energy surface along a defined reaction coordinate (e.g., the distance of the electron transfer).

    • Employ methods like Density Functional Theory (DFT) for the QM part.

  • Analysis:

    • Analyze the charge distribution, spin density, and electronic structure of the this compound radical and its transition states.

    • Determine the activation energy for the electron transfer and subsequent protonation steps.[3] This can reveal how the protein environment catalyzes the reaction.

Machine Learning for Predicting Ubiquinone-Binding Proteins (UBPs)

Machine learning models can identify potential ubiquinone-binding proteins (UBPs) from primary sequence information, guiding further experimental and computational investigation.[6][13][14]

Protocol: UBP Prediction using UBPs-Pred Workflow

  • Feature Extraction:

    • Input the primary amino acid sequence of a candidate protein.

    • The server extracts various sequence-derived features, such as amino acid composition, dipeptide composition, and position-specific scoring matrices (PSSM).[13]

  • Model Prediction:

    • The extracted features are fed into a pre-trained classifier, such as an Extreme Gradient Boosting (XGBoost) model.[6][13]

    • The model outputs a prediction score indicating the likelihood that the protein is a UBP. A Matthews correlation coefficient (MCC) of 0.517 has been reported for such predictors on independent validation.[6][13]

  • Bioinformatic Analysis:

    • For predicted UBPs, perform further analysis to identify conserved binding motifs.

    • Use Gene Ontology (GO) and KEGG pathway enrichment analysis to understand the potential functional roles and associated pathways of the newly identified UBPs.[6][13][14]

Workflow: Machine Learning for UBP Identification

input Input Protein Sequences feature Feature Extraction (e.g., PSSM, Amino Acid Comp.) input->feature model Trained ML Model (e.g., XGBoost) feature->model predict Prediction: UBP or Non-UBP model->predict analysis Downstream Analysis: Motif Identification, Pathway Enrichment predict->analysis output Candidate UBPs for Experimental Validation analysis->output

Caption: Workflow for identifying ubiquinone-binding proteins using machine learning.

References

Application Notes and Protocols for Detecting Reactive Oxygen Species Downstream of Ubisemiquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing fluorescent probes for the detection of reactive oxygen species (ROS) generated downstream of ubisemiquinone, a key intermediate in the mitochondrial electron transport chain. Accurate measurement of ROS is crucial for understanding cellular signaling, pathophysiology, and for the development of novel therapeutics targeting oxidative stress.

Introduction to this compound and ROS Production

This compound is a free radical intermediate formed during the Q-cycle of the mitochondrial electron transport chain, specifically at Complex III (cytochrome bc1 complex). Under normal physiological conditions, the Q-cycle is an efficient process. However, the this compound radical can donate an electron to molecular oxygen, leading to the formation of superoxide (B77818) (O₂•⁻), a primary ROS.[1] This superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), either spontaneously or through enzymatic dismutation by superoxide dismutase (SOD).[2] An increase in the mitochondrial membrane potential can prolong the half-life of this compound, thereby increasing the rate of superoxide production.

The generation of ROS by mitochondria is implicated in a variety of cellular processes, from signaling to the induction of apoptosis.[2] Consequently, the ability to accurately detect and quantify mitochondrial ROS is of significant interest in many areas of biological research and drug development.

Fluorescent Probes for ROS Detection

Fluorescent probes are indispensable tools for detecting ROS due to their high sensitivity, simplicity, and suitability for live-cell imaging.[3] A variety of probes have been developed with varying specificities for different ROS molecules.[4] This document focuses on probes for detecting superoxide and hydrogen peroxide, the primary ROS downstream of this compound.

MitoSOX™ Red: A Selective Indicator for Mitochondrial Superoxide

MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide within the mitochondria of live cells.[5] It is a derivative of dihydroethidium (B1670597) that contains a cationic triphenylphosphonium group, which facilitates its accumulation in the negatively charged mitochondrial matrix.[1][6] Once localized in the mitochondria, MitoSOX™ Red is selectively oxidized by superoxide to form 2-hydroxyethidium, which then intercalates with mitochondrial DNA, emitting a bright red fluorescence.[6] Importantly, it is not readily oxidized by other ROS or reactive nitrogen species (RNS), ensuring high specificity for superoxide.[5][7] The oxidation of MitoSOX™ Red can be prevented by superoxide dismutase, further confirming its specificity.[7][8]

Amplex™ Red: A Sensitive Assay for Hydrogen Peroxide

The Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) is a highly sensitive and stable probe for the detection of H₂O₂.[9] In the presence of horseradish peroxidase (HRP), Amplex™ Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin (B1680543).[10][11] This assay can be used to measure H₂O₂ released from cells or generated in enzyme-coupled reactions.[9] The resulting resorufin has a red fluorescence and can be detected either fluorometrically or spectrophotometrically, with fluorometry offering greater sensitivity.[10]

Quantitative Data of Fluorescent Probes

The following tables summarize the key quantitative parameters for MitoSOX™ Red and the Amplex™ Red Hydrogen Peroxide Assay.

Table 1: Quantitative Parameters for MitoSOX™ Red

ParameterValueNotes
Stock Solution Concentration 5 mMPrepared by dissolving 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.[5]
Storage of Stock Solution -20°C to -80°CProtect from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles. The stock solution is unstable.[6][7]
Working Solution Concentration 100 nM - 10 µMThe optimal concentration should be determined empirically for each cell type and application. A common starting concentration is 5 µM.[6]
Diluent for Working Solution Serum-free medium, PBS, or HBSS with Ca²⁺ and Mg²⁺The choice of buffer can be optimized for the specific cell type and experimental conditions.
Incubation Time 10 - 30 minutesIncubation should be carried out at 37°C, protected from light.[5]
Excitation/Emission Wavelengths ~510 nm / ~580 nmFor selective detection of the superoxide oxidation product.[7] An alternative excitation at ~400 nm can also be used.[12]

Table 2: Quantitative Parameters for Amplex™ Red Hydrogen Peroxide Assay

ParameterValueNotes
Amplex™ Red Stock Solution 10 mM in DMSOStore at -20°C, protected from light.
HRP Stock Solution 10 U/mL in 1X reaction bufferAliquot and store at -20°C.[13]
Working Solution Concentration 50 µM Amplex™ Red, 0.1 U/mL HRPPrepared fresh in a suitable reaction buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4).[9]
H₂O₂ Standard Curve 0 to 10 µMPrepared by diluting a 20 mM H₂O₂ stock solution. The stock solution should be prepared fresh.[13]
Incubation Time 30 minutes (or kinetic)Incubate at room temperature, protected from light. The assay is continuous and can be monitored over time.[9]
Excitation/Emission Wavelengths ~530-560 nm / ~590 nmFor detection of the fluorescent product, resorufin.[9]
Absorbance Wavelength ~560 nmFor spectrophotometric detection.[9]
Detection Limit ~10 picomoles (50 nM)Fluorometric detection is more sensitive than spectrophotometric detection.[11]

Experimental Protocols

Protocol 1: Detection of Mitochondrial Superoxide using MitoSOX™ Red

This protocol is a general guideline for staining adherent or suspension cells with MitoSOX™ Red. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • MitoSOX™ Red reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

  • Adherent or suspension cells

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of 5 mM MitoSOX™ Red Stock Solution:

    • Allow the vial of MitoSOX™ Red to warm to room temperature before opening.

    • Add 13 µL of anhydrous DMSO to 50 µg of MitoSOX™ Red to make a 5 mM stock solution.[5][7]

    • Vortex briefly to ensure the reagent is fully dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]

  • Preparation of 5 µM MitoSOX™ Red Working Solution:

    • Warm the desired buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to 37°C.

    • Dilute the 5 mM stock solution 1:1000 in the pre-warmed buffer to achieve a final working concentration of 5 µM. For example, add 1 µL of the 5 mM stock solution to 1 mL of buffer.[5]

    • Prepare this working solution fresh for each experiment.

  • Cell Staining:

    • For Adherent Cells:

      • Grow cells on coverslips or in culture dishes.

      • Remove the culture medium and wash the cells once with pre-warmed buffer.[5]

      • Add a sufficient volume of the MitoSOX™ Red working solution to completely cover the cells.

      • Incubate the cells for 10-30 minutes at 37°C, protected from light.[5]

      • Remove the staining solution and wash the cells gently three times with the warm buffer.[5]

    • For Suspension Cells:

      • Harvest the cells by centrifugation (e.g., 300-400 x g for 5 minutes).[5]

      • Resuspend the cell pellet in the pre-warmed MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL.[5]

      • Incubate the cells for 10-30 minutes at 37°C, protected from light, with gentle agitation.[5]

      • Pellet the cells by centrifugation and discard the supernatant.

      • Wash the cells by resuspending the pellet in warm buffer and centrifuging again. Repeat this wash step two more times.[5]

      • Resuspend the final cell pellet in fresh warm buffer.

  • Analysis:

    • Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters (Excitation: ~510 nm; Emission: ~580 nm).[5]

    • For flow cytometry, analyze the samples immediately, typically using the FL2 channel (e.g., 585/42 nm).[6]

Protocol 2: Measurement of Extracellular Hydrogen Peroxide using Amplex™ Red

This protocol provides a method for measuring H₂O₂ released from cells into the extracellular medium.

Materials:

  • Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (or individual components)

  • Cells in culture

  • Krebs-Ringer phosphate buffer or other suitable buffer

  • 96-well microplate (black, clear bottom for microscopy if needed)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X reaction buffer from the 5X stock provided in the kit.[9]

    • Prepare a 10 U/mL HRP stock solution by dissolving HRP in 1X reaction buffer. Aliquot and store at -20°C.[9]

    • Prepare a 10 mM Amplex™ Red stock solution in DMSO.

    • Prepare a fresh H₂O₂ stock solution (e.g., 20 mM) and create a standard curve (e.g., 0 to 10 µM) by diluting in 1X reaction buffer.[13]

  • Assay Reaction:

    • Prepare the Amplex™ Red reaction mixture containing 50 µM Amplex™ Red reagent and 0.1 U/mL HRP in a suitable buffer (e.g., Krebs-Ringer phosphate).[9] If desired, an activator of ROS production can be included.

    • Add 50 µL of your cell suspension or supernatant (samples) and H₂O₂ standards to separate wells of a 96-well plate.

    • To initiate the reaction, add 50 µL of the Amplex™ Red reaction mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.[9][14]

    • For kinetic assays, fluorescence can be measured at multiple time points.[9]

  • Measurement:

    • Measure the fluorescence using a microplate reader with excitation in the range of 530–560 nm and emission detection at ~590 nm.[9]

    • Alternatively, measure the absorbance at ~560 nm.

    • Subtract the background fluorescence (from a no-H₂O₂ control) from all readings.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence of the H₂O₂ standards against their concentrations.

    • Determine the H₂O₂ concentration in the samples by interpolating their fluorescence values from the standard curve.

Visualizations

Ubiquinone_ROS_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I UQ Ubiquinone (Coenzyme Q) Complex_I->UQ Complex_II Complex II Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQH2 Ubihydroquinone Complex_III->UQH2 Q-cycle This compound This compound (UQ•-) Complex_III->this compound Complex_IV Complex IV UQ->Complex_III e⁻ UQH2->Complex_III Superoxide Superoxide (O₂•⁻) This compound->Superoxide e⁻ O2 O₂ (Oxygen) O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation SOD Superoxide Dismutase (SOD) SOD->H2O2

Caption: this compound to ROS Signaling Pathway.

MitoSOX_Workflow cluster_prep Preparation cluster_staining Cell Staining cluster_analysis Analysis Prepare_Stock Prepare 5 mM MitoSOX™ Red Stock in DMSO Prepare_Working Prepare 5 µM MitoSOX™ Red Working Solution in Buffer Prepare_Stock->Prepare_Working Add_to_Cells Add Working Solution to Cells Prepare_Working->Add_to_Cells Incubate Incubate 10-30 min at 37°C Add_to_Cells->Incubate Wash Wash Cells 3x with Warm Buffer Incubate->Wash Microscopy Fluorescence Microscopy (Ex: 510 nm, Em: 580 nm) Wash->Microscopy Flow_Cytometry Flow Cytometry (FL2 Channel) Wash->Flow_Cytometry

Caption: MitoSOX™ Red Experimental Workflow.

Amplex_Red_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Amplex™ Red, HRP, and H₂O₂ Standards Prepare_Reaction_Mix Prepare Reaction Mix (Amplex™ Red + HRP) Prepare_Reagents->Prepare_Reaction_Mix Add_Reaction_Mix Add Reaction Mix to Wells Prepare_Reaction_Mix->Add_Reaction_Mix Add_Samples Add Samples & Standards to 96-well Plate Add_Samples->Add_Reaction_Mix Incubate Incubate 30 min at Room Temp Add_Reaction_Mix->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 540 nm, Em: 590 nm) Incubate->Measure_Fluorescence Analyze_Data Generate Standard Curve & Calculate Concentrations Measure_Fluorescence->Analyze_Data

Caption: Amplex™ Red Assay Workflow.

References

Troubleshooting & Optimization

How to improve the signal-to-noise ratio of ubisemiquinone EPR signals?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) of ubisemiquinone Electron Paramagnetic Resonance (EPR) signals.

Frequently Asked Questions (FAQs)

Section 1: Instrument & Parameter Optimization

Q1: My this compound EPR signal is weak or lost in the noise. What are the first instrumental parameters I should adjust?

The primary parameters to optimize for improving a weak signal are temperature, microwave power, and modulation amplitude. Because this compound radicals are often measured in complex biological samples like mitochondrial membranes, their relaxation properties can vary significantly, requiring careful tuning of these settings.

Q2: What is the optimal temperature for detecting this compound signals?

For this compound radicals in biological systems, cryogenic temperatures are typically required. The signals often become much weaker or unobservable at higher temperatures.[1] Many successful studies use temperatures in the range of 10 K to 77 K.[1][2] Low temperatures slow down electron spin relaxation rates, which prevents signal broadening and loss, thereby increasing the detectable signal intensity.[3] For example, specific this compound signals associated with Complex I have been characterized at 40 K.[2][4]

Q3: How does microwave power affect the signal, and what is "power saturation"?

Signal intensity initially increases with the square root of the microwave power.[5] However, at excessively high power levels, the signal intensity will decrease and the line will broaden; this phenomenon is known as power saturation.[5][6] Saturation occurs when the rate of spin excitation by microwave energy exceeds the rate at which spins can relax back to the ground state.[7]

Different this compound species can have distinct saturation behaviors, which can be used to differentiate them.[8][9] To find the optimal power, it is crucial to perform a power saturation experiment where you record signal intensity at increasing microwave power levels and select a power just below the onset of saturation.[7]

Q4: How do I select the correct modulation amplitude?

Phase-sensitive detection, which uses magnetic field modulation, is employed to reduce noise.[10] Increasing the modulation amplitude generally increases signal intensity. However, if the amplitude is larger than the intrinsic linewidth of the EPR signal, it will cause line broadening and distortion, potentially obscuring hyperfine details.[3][5]

A good compromise for maximizing signal intensity without excessive distortion is to use a modulation amplitude approximately equal to the signal's linewidth.[3] If resolving fine hyperfine splittings is the goal, the modulation amplitude should be kept to less than 10% of the splitting distance.[3][11]

Q5: Can signal averaging improve my signal-to-noise ratio?

Yes, signal averaging is a powerful technique for improving S/N. The signal-to-noise ratio increases proportionally to the square root of the number of scans (N).[3] While equivalent to a single long scan in a perfectly stable environment, signal averaging is generally superior as it mitigates the effects of spectrometer drift and random noise over time.[3]

Section 2: Sample Preparation & Advanced Techniques

Q6: My this compound radical is too unstable or short-lived for direct detection. What are my options?

For detecting highly transient radicals, a technique called spin trapping is employed.[12] This method involves adding a "spin trap" compound (e.g., DMPO, PBN) to the sample. The spin trap reacts with the short-lived this compound radical to form a much more stable paramagnetic adduct, which can be easily detected and characterized by EPR.[12][13][14][15] The resulting EPR spectrum's hyperfine coupling constants can help identify the original trapped radical.[12]

Q7: How can I confirm that the signal I am observing is truly from this compound and not another radical species?

Distinguishing the this compound signal from other potential radicals (like flavosemiquinones) or paramagnetic centers is a critical challenge. Several strategies can be employed:

  • g-value: this compound radicals typically exhibit a characteristic signal at a g-value of approximately 2.004.[2][16][17]

  • Linewidth: The signal from this compound is relatively narrow (~6-9 G), whereas signals from species like flavosemiquinone are significantly broader (>15 G).[8][18]

  • Biochemical Inhibitors: Using specific inhibitors of the mitochondrial respiratory chain can help pinpoint the signal's origin. For instance, inhibitors of Complex I (rotenone), Complex II (carboxin), or Complex III (antimycin A) can selectively diminish or alter semiquinone signals associated with those complexes.[9][18]

  • Pulse EPR Techniques: Advanced techniques like Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can differentiate overlapping semiquinone signals by probing the interactions of the electron spin with nearby nuclear spins (e.g., 14N), providing a unique fingerprint for the radical's environment.[18]

Q8: Are there data processing methods to enhance the signal-to-noise ratio post-acquisition?

Yes, several computational methods can improve S/N after the data has been collected:

  • Digital Filtering: Applying appropriate digital filters can smooth the spectrum and reduce high-frequency noise.

  • Baseline Correction: Removing baseline drift is essential for accurate signal integration and analysis.

  • Combining Absorption and Dispersion: EPR signals have two components: absorption and dispersion. If the spectrometer setup allows for quadrature detection, both can be measured. Since their noise is often uncorrelated, the dispersion signal can be mathematically converted to an absorption signal and added to the measured absorption, potentially increasing the S/N by a factor of up to the square root of two.[19][20][21]

  • Advanced Denoising: Modern techniques, including those based on image processing or deep learning, are being developed to effectively denoise EPR spectra and images, which can significantly improve S/N.[22][23]

Troubleshooting Guides & Experimental Protocols

Quantitative Data Summary

The following table summarizes key EPR parameters from published studies on this compound species, particularly those associated with mitochondrial Complex I (SQN). These values can serve as a starting point for experiment design.

ParameterSpeciesValueTemperatureReference
g-value This compound~2.00440 K[2]
SQNs (in isolated Complex I)~2.00173 K[8]
Linewidth (Peak-to-Peak) SQNs (in isolated Complex I)~6.1 G173 K[8]
General Semiquinone~9 G40 K[18]
Microwave Power (P1/2) SQNf (fast-relaxing)249 mW40 K[2]
SQNs (slow-relaxing)1.57 mW40 K[2]
SQx (very slow-relaxing)0.14 mW40 K[2]

P1/2 is the microwave power at which the signal amplitude is half-saturated. A higher P1/2 indicates a faster-relaxing species.

Diagrams: Workflows and Relationships

EPR_Optimization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_eval Signal Evaluation start Prepare Sample (e.g., isolated mitochondria, submitochondrial particles) stabilize Stabilize Radical (e.g., redox poise, inhibitors) start->stabilize setup Initial Spectrometer Setup (Cryogenic Temp, Low Power) stabilize->setup power_sat Perform Power Saturation Test setup->power_sat mod_amp Optimize Modulation Amplitude power_sat->mod_amp Set Power to non-saturating level acquire Acquire Data (Signal Averaging) mod_amp->acquire eval_sn Evaluate S/N Ratio acquire->eval_sn process Post-Acquisition Processing (Filtering, Baseline Correction) eval_sn->process No good_sn Acceptable S/N Achieved eval_sn->good_sn Yes process->good_sn caption Fig 1. General workflow for optimizing S/N of this compound EPR signals. Parameter_Relationships SN Signal-to-Noise (S/N) Temp Temperature Relax Slower Relaxation Temp->Relax Power Microwave Power Power->SN ↑ (to a point) Sat Saturation Power->Sat → (can cause) ModAmp Modulation Amplitude ModAmp->SN ↑ (to a point) Broad Line Broadening ModAmp->Broad → (can cause) Scans Number of Scans Scans->SN ↑ (√N) Relax->SN ↑ (Increases) Sat->SN ↓ (Decreases) Broad->SN ↓ (Decreases) caption Fig 2. Interplay of key EPR parameters and their effect on Signal-to-Noise.

References

Common artifacts in ubisemiquinone EPR spectroscopy and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ubisemiquinone EPR Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding common artifacts encountered during this compound EPR experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound EPR signal is weak or has a poor signal-to-noise ratio. What are the common causes and how can I improve it?

A1: A weak or noisy EPR signal for this compound can stem from several factors related to both the sample preparation and the spectrometer settings.

  • Low Semiquinone Concentration: The steady-state concentration of this compound in biological samples is often very low.[1] To enhance the signal, it is crucial to trap the semiquinone intermediate, for instance, by running a respiration reaction with a substrate just before freezing the sample.[1]

  • Improper Spectrometer Settings:

    • Modulation Amplitude: If the modulation amplitude is too low, the signal intensity will be poor. A good starting point is to set the modulation amplitude comparable to the linewidth of the EPR signal.[2] However, be aware that excessive modulation will cause signal distortion.[2][3]

    • Receiver Gain: A low receiver gain will result in a poor signal-to-noise ratio. Increase the gain, but avoid setting it too high, which can lead to the signal being "clipped".[4][5]

    • Microwave Power: While higher microwave power can increase signal intensity, it can also lead to power saturation, which is a common issue with this compound signals.[5][6] It is essential to perform a power saturation experiment to determine the optimal power level where the signal is maximized without being saturated.[5]

  • Sample Temperature: The intensity of the EPR signal is inversely proportional to the temperature. Lower temperatures generally lead to higher signal intensity.[2] However, very low temperatures can also increase the likelihood of power saturation.[1][2] For this compound, signals are often observed at cryogenic temperatures, sometimes as low as 4-10 K.[1]

Q2: I am observing a distorted or broadened line shape in my this compound EPR spectrum. What could be the cause?

A2: Signal distortion and broadening are common artifacts in EPR spectroscopy. The primary causes are typically related to the spectrometer settings.

  • Excessive Modulation Amplitude: Setting the modulation amplitude significantly larger than the intrinsic linewidth of the EPR signal is a frequent cause of line broadening and distortion.[2][3][5] To obtain an accurate line shape, the modulation amplitude should ideally be less than 10% of the peak-to-peak linewidth of the derivative spectrum.[2]

  • Power Saturation: As the microwave power increases, the rate of spin transitions from the lower to the upper energy level can become comparable to the rate of spin relaxation back to the lower level. This phenomenon, known as power saturation, leads to a decrease in signal intensity and can cause broadening of the EPR line.[5][6] this compound species, particularly the slower relaxing ones, are susceptible to power saturation at lower microwave powers.[6][7]

  • High Radical Concentration: At high concentrations of the this compound radical, spin-spin interactions can occur, leading to a broadening of the EPR signal.[8]

Q3: What is power saturation in the context of this compound EPR, and how can I identify and avoid it?

A3: Power saturation occurs when the microwave power is too high, causing the population difference between the electron spin states to decrease, which in turn reduces the EPR signal intensity and can distort the lineshape.[5][9] this compound species in biological systems often exhibit different spin-lattice relaxation times, making some species more prone to saturation than others.[6][7]

Identification: To check for power saturation, you should record the EPR signal intensity as a function of the square root of the microwave power. Initially, the signal intensity should increase linearly.[5] As saturation begins, the plot will deviate from linearity and eventually plateau or decrease.

Avoidance:

  • Perform a Power Saturation Study: Always conduct a power saturation experiment for your specific sample and experimental conditions to determine the linear operating range.

  • Operate in the Linear Range: Set the microwave power to a level that falls within the linear region of the power saturation curve to avoid signal distortion and ensure accurate quantification.[5]

  • Temperature Considerations: Be aware that saturation is more likely to occur at lower temperatures due to longer spin-lattice relaxation times.[2]

Q4: How do I deal with overlapping signals from different paramagnetic species in my sample?

A4: Biological samples, such as mitochondrial preparations, often contain multiple paramagnetic species, leading to overlapping EPR signals that can complicate the analysis of the this compound signal.[10][11][12]

  • Exploiting Different Saturation Properties: Different paramagnetic species often have distinct spin-lattice relaxation times and therefore saturate at different microwave powers.[6][7] By carefully choosing the microwave power and temperature, it is possible to selectively saturate and thus suppress unwanted signals. For example, at 10 K and high microwave power, the signals from binuclear and slow-relaxing tetranuclear iron-sulfur clusters can be power-saturated, allowing for the observation of faster-relaxing species.[13]

  • Varying the Temperature: The EPR signals of different paramagnetic centers can have different temperature dependencies. Acquiring spectra at various temperatures can help to distinguish between overlapping signals.

  • Spectral Simulation and Deconvolution: If the individual spectral components are known, spectral simulation software can be used to fit the experimental spectrum and deconvolve the contributions from different species.[13][14]

  • Pulsed EPR Techniques: Advanced techniques like pulsed EPR can sometimes be used to separate overlapping signals based on their different relaxation properties.[12]

Q5: I am having trouble with baseline drift and background signals. How can I minimize these artifacts?

A5: Baseline drift and background signals, often from the EPR cavity itself, can obscure the desired signal, especially for broad or weak signals.[15]

  • Proper Cavity Tuning: Ensure the EPR cavity is properly tuned and matched for each sample to minimize baseline problems.[4][16]

  • Background Subtraction: Record a background spectrum of the sample tube with the buffer or solvent alone under the exact same experimental conditions.[2] This background spectrum can then be subtracted from the sample spectrum. It is important to use a "blank" tube for the background measurement as an empty cavity will have a different tuning frequency.[2]

  • Use of a Flat Cell: For aqueous samples, using a flat cell can help to minimize dielectric loss and improve the quality of the baseline.

  • Baseline Correction Algorithms: Post-acquisition, various baseline correction algorithms available in EPR analysis software can be used to remove residual baseline distortions.

Troubleshooting Guides

Troubleshooting Workflow for Common EPR Artifacts

This workflow provides a step-by-step guide to identifying and resolving common issues during this compound EPR experiments.

TroubleshootingWorkflow start Start EPR Experiment q1 Is the Signal-to-Noise Ratio (S/N) adequate? start->q1 q2 Is the spectral lineshape distorted? q1->q2 Yes a1_1 Increase Receiver Gain (avoid clipping) q1->a1_1 No q3 Is the baseline flat and stable? q2->q3 No a2_1 Perform Power Saturation Study q2->a2_1 Yes q4 Is the signal reproducible? q3->q4 Yes a3_1 Re-tune and Match Cavity q3->a3_1 No a4_1 Check Sample Positioning in Cavity q4->a4_1 No end_node Acquire High-Quality Spectrum q4->end_node Yes a1_2 Optimize Modulation Amplitude a1_1->a1_2 a1_3 Increase Number of Scans a1_2->a1_3 a1_4 Check Sample Concentration a1_3->a1_4 a1_4->q1 a2_2 Reduce Modulation Amplitude a2_1->a2_2 a2_3 Check for Spin-Spin Broadening (dilute sample) a2_2->a2_3 a2_3->q2 a3_2 Record and Subtract Background Spectrum a3_1->a3_2 a3_3 Apply Baseline Correction Software a3_2->a3_3 a3_3->q3 a4_2 Ensure Consistent Sample Preparation a4_1->a4_2 a4_3 Verify Spectrometer Stability a4_2->a4_3 a4_3->q4

Caption: A flowchart for troubleshooting common EPR artifacts.

Quantitative Data Summary

The following table summarizes key EPR parameters for different this compound species observed in bovine heart submitochondrial particles (SMPs). These values can serve as a reference for identifying and characterizing this compound signals in similar systems.

ParameterSQNf (fast-relaxing)SQNs (slow-relaxing)SQx (very slow-relaxing)Reference
g-value ~2.004~2.004~2.004[6]
P1/2 at 40 K (mW) 2491.570.14[6]
Temperature for Observation 40 K40 K, 173 K40 K[6][7]
Dependence on Proton Gradient (ΔμH+) YesNoNo[7]
Peak-to-peak linewidth (G) at 173K -~6.1-[7]

P1/2 is the microwave power at which the signal intensity is half of its unsaturated value, indicating the ease of power saturation.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Trapping in Submitochondrial Particles (SMPs)

This protocol is adapted from studies on bovine heart SMPs and is designed to trap this compound intermediates during steady-state electron transfer.

Materials:

  • Tightly coupled submitochondrial particles (SMPs)

  • Buffer (e.g., 200 mM sucrose, 50 mM Tris-HCl, pH 7.5)

  • Substrate (e.g., 1 mM NADH or 10 mM succinate)

  • EPR tubes (e.g., quartz tubes)

  • Liquid nitrogen

Procedure:

  • Resuspend the SMPs in the buffer to a final protein concentration of approximately 15-20 mg/mL.

  • Transfer the SMP suspension to an EPR tube.

  • To initiate the electron transfer reaction and generate the this compound radical, add the substrate (e.g., NADH or succinate) to the EPR tube.

  • Mix rapidly and immediately freeze the sample in liquid nitrogen to trap the steady-state intermediates. The timing of freezing is critical.

  • Store the frozen samples in liquid nitrogen until the EPR measurement.

Protocol 2: Acquisition of a Continuous-Wave (CW) EPR Spectrum for this compound

This protocol provides general guidelines for setting up a CW-EPR spectrometer to detect this compound signals. Specific parameters may need to be optimized for your particular instrument and sample.

Equipment:

  • X-band CW-EPR spectrometer

  • Cryostat for low-temperature measurements

  • EPR data acquisition software

Procedure:

  • Spectrometer Setup: Turn on the spectrometer, magnet, and cooling systems, allowing them to stabilize as per the manufacturer's instructions.[5][16]

  • Sample Insertion: Carefully insert the frozen sample into the EPR cavity, ensuring it is centered in the resonator for maximum signal intensity.

  • Temperature Control: Set the desired temperature using the cryostat. For this compound, a starting temperature of 40 K is often used.[6]

  • Tuning the Spectrometer: Tune the microwave bridge and match the cavity to the sample to ensure optimal microwave coupling and minimize reflected power.[4]

  • Setting Acquisition Parameters:

    • Center Field: Set the center of the magnetic field sweep to be centered around the expected g-value of the this compound radical (g ≈ 2.004).[6][17] For an X-band spectrometer (~9.5 GHz), this will be around 3380-3400 Gauss.

    • Sweep Width: Set a sweep width that is sufficient to cover the entire spectrum, for example, 80-100 Gauss.

    • Microwave Frequency: Record the exact microwave frequency.

    • Microwave Power: Begin with a low microwave power (e.g., 0.1 mW) to avoid saturation. Perform a power saturation study by acquiring spectra at increasing power levels to find the optimal non-saturating power.[5]

    • Modulation Frequency: A modulation frequency of 100 kHz is commonly used.[5]

    • Modulation Amplitude: Start with a modulation amplitude of around 1-4 Gauss. It is advisable to record spectra at different modulation amplitudes to find the best compromise between signal intensity and resolution.[2][4]

    • Time Constant and Conversion Time: These parameters affect the signal-to-noise ratio and the sweep time. A longer time constant will reduce noise but requires a slower sweep time to avoid distortion.

    • Number of Scans: To improve the signal-to-noise ratio, multiple scans can be acquired and averaged.

  • Data Acquisition: Acquire the EPR spectrum.

  • Background Subtraction: If necessary, acquire a background spectrum of the buffer in the same EPR tube and under the same conditions, and subtract it from the sample spectrum.[2]

Logical Diagram for Experimental Workflow

This diagram illustrates the logical flow of an EPR experiment for this compound analysis, from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Biological Sample (e.g., SMPs) prep2 Initiate Reaction to Generate Semiquinone prep1->prep2 prep3 Rapid Freeze-Quenching prep2->prep3 acq1 Set Temperature and Insert Sample prep3->acq1 acq2 Tune Spectrometer acq1->acq2 acq3 Optimize Parameters (Power, Modulation) acq2->acq3 acq4 Acquire Spectrum acq3->acq4 acq5 Acquire Background acq4->acq5 an1 Background Subtraction acq5->an1 an2 Baseline Correction an1->an2 an3 Spectral Simulation and Fitting an2->an3 an4 Quantification and Interpretation an3->an4

References

Troubleshooting low or unstable ubisemiquinone signals in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or unstable ubisemiquinone signals in their experiments.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you identify and resolve problems with your experimental setup and data acquisition.

Q1: My this compound EPR signal is very weak or undetectable. What are the likely causes and how can I improve it?

A1: A weak or absent this compound signal, typically measured by Electron Paramagnetic Resonance (EPR) spectroscopy, can stem from several factors related to sample preparation, experimental conditions, and the inherent instability of the radical species.

Possible Causes & Solutions:

  • Suboptimal Temperature: this compound radicals are often unstable at higher temperatures. EPR measurements for these species are typically conducted at cryogenic temperatures (e.g., 4-10 K) using liquid helium to obtain a detectable and quantifiable signal.[1] At higher temperatures, the signal can become significantly weaker and may not be observable.[1]

  • Improper Sample Freezing: The method of freezing your sample is critical. For biological samples like muscle biopsies or isolated mitochondria, snap-freezing in liquid nitrogen is a common practice to preserve the oxidative state of the tissue.[1] Gradual freezing is recommended for liquid samples in EPR tubes to prevent tube cracking.[2]

  • Low Concentration of Paramagnetic Species: The concentration of this compound may be below the detection limit of the spectrometer. For X-band EPR, a target concentration of the paramagnetic species is generally in the range of 400-2000 µM, with a minimum of around 100 µM for a decent signal-to-noise ratio.[3]

  • Presence of Oxygen: For certain experiments, the presence of oxygen can influence the stability and reactivity of this compound.[4] Depending on the specific research question, samples may need to be prepared under anaerobic conditions.

  • Incorrect Spectrometer Settings: Ensure your EPR spectrometer settings are optimized for detecting semiquinone radicals. This includes appropriate microwave power, modulation amplitude, and temperature. High microwave power can lead to signal saturation, so a power saturation study is often necessary.

Q2: I observe a signal, but it is unstable and fluctuates between measurements. What could be causing this instability?

A2: Signal instability can be frustrating and can compromise the reproducibility of your results. The primary culprits are often related to sample degradation, inconsistent experimental conditions, or the chemical environment of the this compound.

Possible Causes & Solutions:

  • Sample Degradation: this compound is a radical intermediate and can be short-lived. Ensure that samples are handled quickly and kept at appropriate temperatures throughout the preparation and measurement process. For tissue samples, it is crucial to keep them on dry ice after snap-freezing to prevent thawing.

  • pH Fluctuations: The stability of this compound is pH-dependent. The anionic form of the semiquinone tends to predominate at physiological pH.[5] Ensure your buffer system is robust and maintains a stable pH throughout the experiment.

  • Redox Cycling: The this compound signal is part of a dynamic redox system. The presence of reducing or oxidizing agents can shift the equilibrium, leading to fluctuations in the semiquinone concentration. The use of specific inhibitors of the respiratory chain, such as antimycin A, can help to stabilize the this compound radical for detection.[6]

  • Inhibitor Concentration and Efficacy: If using inhibitors to stabilize the this compound signal, ensure they are used at the correct concentration and are active. Improperly stored or degraded inhibitors will not be effective.

Frequently Asked Questions (FAQs)

General Questions

Q: What is this compound and why is it important?

A: this compound is a free radical intermediate formed during the two-electron reduction of ubiquinone (Coenzyme Q) to ubiquinol. It plays a crucial role in the Q-cycle of the mitochondrial respiratory chain, particularly within Complex III (ubiquinol-cytochrome c reductase), where it facilitates the transfer of electrons and the pumping of protons across the inner mitochondrial membrane.

Q: What is the primary method for detecting this compound?

A: Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and widely used method for detecting and characterizing paramagnetic species like the this compound radical.[7]

Experimental Protocol & Data Interpretation

Q: Can you provide a general protocol for preparing mitochondrial samples for this compound EPR analysis?

A: A general protocol involves isolating mitochondria from tissues through centrifugation, followed by biphasic extraction to isolate ubiquinone and its intermediates.[8] It is critical that all samples, tools, and buffers are kept on ice to prevent metabolite leakage from permeabilized mitochondria.[8] For EPR analysis, the isolated mitochondria are typically suspended in a suitable buffer, transferred to an EPR tube, and snap-frozen in liquid nitrogen.

Q: How do I quantify the amount of this compound from my EPR signal?

A: Quantification of the EPR signal can be achieved by simulating the EPR spectra and using software like SpinCount.[1] The concentration of the radical is typically found to be in the sub-micromolar range in intact cells and isolated mitochondria.[1]

Q: What are some common artifacts I should be aware of in my EPR spectra?

A: EPR spectra of biological samples can be complex. Artifacts can arise from the presence of other radical species, such as those generated from spin traps if used.[9] Additionally, instrumental factors like an improperly tuned cavity or incorrect sample positioning can introduce errors.[10]

Data Presentation

Table 1: Thermodynamic Properties of this compound Species

This compound SpeciesComplexMidpoint Redox Potential (Em) at pH 7.4 (mV)Stability Constant (Kstab)Reference
SQSSuccinate DehydrogenaseEm1 = +140, Em2 = +80-[11]
SQCCytochrome bc1 region--[11]
SQNf (fast-relaxing)Complex I--[12]
SQNs (slow-relaxing)Complex IEm1(Q/SQ) = -45, Em2(SQ/QH2) = -63 (at pH 7.8)2.0 (at pH 7.8)[5]
QiCytochrome bc1 (P. denitrificans)+42 (at pH 8.5)-[6]

Experimental Protocols

Protocol 1: Sample Preparation for EPR Measurement of this compound in Isolated Mitochondria

1. Mitochondrial Isolation:

  • Isolate mitochondria from the tissue of interest using differential centrifugation as per standard laboratory protocols.

  • Quantify the protein concentration of the mitochondrial preparation using a BCA or Bradford assay to normalize samples.[8]

2. Sample Preparation for EPR:

  • Resuspend the isolated mitochondria in a suitable buffer (e.g., a buffer containing 10 mM Tris-SO4, 50 mM KCl).

  • If desired, add substrates (e.g., succinate) and inhibitors (e.g., antimycin A) to stabilize the this compound radical.

  • Transfer the mitochondrial suspension to a quartz EPR tube. For aqueous samples, a thin flat cell may be required to minimize microwave absorption.[3]

3. Sample Freezing:

  • Place the bottom tip of the EPR tube in liquid nitrogen until it begins to fizzle.

  • Slowly lower the tube into the liquid nitrogen at a rate of approximately 1 mm/sec to ensure gradual freezing and prevent the tube from cracking.[2]

  • Remove the tube cap before freezing to prevent pressure buildup and potential tube explosion upon warming.[2]

4. EPR Measurement:

  • Conduct EPR measurements at cryogenic temperatures (e.g., 4-10 K) for optimal signal detection.[1]

  • Optimize spectrometer settings, including microwave frequency, power, modulation amplitude, and scan time.

Mandatory Visualizations

Q_Cycle_Signaling_Pathway cluster_complexIII Complex III (Cytochrome bc1) Q_pool UQH2 (Ubiquinol) in Q-pool Qo_site Qo Site Q_pool->Qo_site 1. UQH2 binds Q_pool->Qo_site 5. 2nd UQH2 binds FeS Rieske Fe-S Protein Qo_site->FeS 2. 1st e- Qo_site->FeS 6. 1st e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL 3. 2nd e- to UQ (forms this compound) UQ_in_pool UQ (Ubiquinone) in Q-pool Qo_site->UQ_in_pool UQ released H_out H+ (Intermembrane Space) Qo_site->H_out 2H+ Qi_site Qi Site Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH UQ_at_Qi UQ at Qi site Cyt_bH->UQ_at_Qi 4. e- reduces UQ to SQ Cyt_c Cytochrome c Cyt_c1->Cyt_c UQH2_at_Qi UQH2 at Qi site UQ_at_Qi->UQH2_at_Qi 7. 2nd e- from bH reduces SQ to UQH2 UQH2_at_Qi->Q_pool UQH2 released H_in H+ (Matrix) H_in->UQH2_at_Qi 2H+ uptake e_out e_in

Caption: The Q-Cycle in Complex III of the mitochondrial respiratory chain.

Troubleshooting_Workflow Start Start: Low/Unstable This compound Signal Check_Sample_Prep 1. Review Sample Preparation Start->Check_Sample_Prep Check_Temp 2. Verify Temperature Control Check_Sample_Prep->Check_Temp Proper snap-freezing? Correct buffer pH? Check_EPR_Settings 3. Optimize EPR Settings Check_Temp->Check_EPR_Settings Cryogenic temp stable? No sample thawing? Check_Reagents 4. Assess Reagent Quality Check_EPR_Settings->Check_Reagents Power saturation checked? Modulation amplitude optimal? Analyze_Data 5. Re-analyze Data Check_Reagents->Analyze_Data Inhibitors/substrates fresh? Concentrations correct? Outcome Signal Improved? Analyze_Data->Outcome Baseline correction? Signal averaging sufficient? Success Experiment Successful Outcome->Success Yes Further_Troubleshooting Consult Literature/ Expert Outcome->Further_Troubleshooting No

Caption: A logical workflow for troubleshooting low or unstable this compound signals.

References

Dealing with overlapping signals in ubisemiquinone EPR spectra.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ubisemiquinone EPR spectra. It specifically addresses the common challenge of dealing with overlapping signals.

Frequently Asked Questions (FAQs)

Q1: Why do this compound EPR signals often overlap?

A1: Overlapping EPR signals from this compound radicals can arise from several factors:

  • Multiple this compound Species: In biological systems, different this compound species can exist simultaneously in distinct protein environments. These species may have very similar g-values and hyperfine coupling constants, leading to superimposed spectra. For example, in mitochondrial membranes, signals from this compound in Complex I, Complex II, and Complex III can overlap.[1][2]

  • Similar g-Values and Linewidths: Different this compound species often exhibit g-values that are very close to each other, making them difficult to resolve using conventional continuous-wave (CW) EPR spectroscopy.[1] Their linewidths can also be comparable, further contributing to the overlap.

  • Presence of Other Radicals: The EPR spectrum can be complicated by the presence of other paramagnetic species in the sample, such as flavosemiquinones or radicals from other metabolic processes, which might have signals in the same g-range as this compound.

Q2: What are the primary techniques to resolve overlapping this compound EPR signals?

A2: Several advanced EPR techniques can be employed to dissect overlapping signals:

  • Hyperfine Spectroscopy (HYSCORE and ENDOR): These pulsed EPR techniques provide information about the hyperfine interactions between the unpaired electron of the this compound radical and surrounding magnetic nuclei (e.g., 1H, 14N). Since the local environment of each this compound species is unique, their hyperfine couplings will differ, allowing for their differentiation.[1][3][4]

  • Spectral Deconvolution and Simulation: Computational methods can be used to simulate the individual EPR spectra of the contributing species and fit them to the experimental spectrum. This allows for the separation and quantification of each component. Software packages like EasySpin are commonly used for these simulations.[5][6][7][8]

  • Spin Trapping: This technique involves using a "spin trap" molecule that reacts with the short-lived this compound radical to form a more stable and persistent radical adduct. The EPR spectrum of the adduct is often more distinct and easier to analyze.

Q3: How can I be sure that the signal I am observing is from a this compound radical?

A3: Assigning a g ≈ 2.00 EPR signal to a this compound radical requires careful consideration and often a combination of approaches:

  • Linewidth Analysis: this compound radicals typically exhibit a relatively narrow linewidth (around 8-10 Gauss) compared to other radicals like flavosemiquinones, which have broader lines (>15 G).[1]

  • Inhibition Studies: Using specific inhibitors for different respiratory complexes can help to identify the origin of the this compound signal. For instance, inhibitors of Complex III can be used to see if a particular signal is diminished, suggesting its origin from that complex.[1]

  • Hyperfine Spectroscopy: Techniques like HYSCORE can reveal couplings to specific nuclei in the environment of the radical, which can be characteristic of a particular binding site.[1] For example, detecting a hyperfine coupling to a histidine nitrogen can help to pinpoint the location of the this compound.[9]

Troubleshooting Guide

Problem 1: My EPR spectrum shows a broad, featureless signal around g = 2.00, and I suspect multiple overlapping this compound species.

Solution Workflow:

This workflow outlines a systematic approach to deconvolute overlapping EPR signals.

G Workflow for Deconvoluting Overlapping this compound EPR Signals cluster_0 Initial Analysis cluster_1 Advanced EPR Techniques cluster_2 Computational Analysis cluster_3 Validation A Acquire High-Quality CW-EPR Spectrum B Preliminary Analysis: - Determine g-value - Measure overall linewidth A->B C Perform HYSCORE/ENDOR Spectroscopy to probe hyperfine interactions B->C D Identify distinct nuclear couplings corresponding to different environments C->D E Propose a model with multiple This compound components based on HYSCORE/ENDOR data D->E F Simulate individual EPR spectra for each component using software (e.g., EasySpin) E->F G Perform spectral deconvolution by fitting the sum of simulated spectra to the experimental data F->G H Validate the fit by checking residuals and statistical parameters G->H I If fit is poor, refine the model (e.g., add more components, adjust parameters) and re-simulate H->I Poor Fit J Assign individual spectra to specific This compound species based on known hyperfine couplings and g-values H->J Good Fit I->F

Caption: A step-by-step workflow for resolving overlapping EPR signals.

Problem 2: I have performed HYSCORE/ENDOR, but the spectra are complex and difficult to interpret.

Solution:

  • Isotopic Labeling: If possible, use isotopically labeled ubiquinone analogues (e.g., with 13C or 2H) or grow your biological system on labeled media. This will introduce specific nuclear spins that can be definitively assigned in the HYSCORE/ENDOR spectra, simplifying the interpretation.[9]

  • Comparison to Model Compounds: Compare your spectra to those of this compound radicals in simpler, well-defined environments, such as in frozen solutions or in different protein crystals.[4]

  • Quantum Chemical Calculations: Use density functional theory (DFT) calculations to predict the hyperfine coupling constants for different possible this compound environments. Comparing these calculated values with your experimental data can aid in the assignment of the observed couplings.

Problem 3: My spectral deconvolution results in a poor fit to the experimental data.

Solution:

  • Re-evaluate Your Model: The initial model for the number and type of contributing species may be incorrect. Consider the possibility of an additional, unexpected radical species contributing to the spectrum.

  • Check Simulation Parameters: Ensure that the input parameters for your simulations (g-values, hyperfine coupling constants, linewidths) are within physically reasonable ranges. Small inaccuracies in these parameters can lead to a poor fit.

  • Global Fitting: If you have EPR data recorded at multiple microwave frequencies (e.g., X-band and Q-band), perform a global fit to all datasets simultaneously. This provides more constraints on the fitting parameters and can lead to a more robust solution.

Experimental Protocols

Protocol 1: HYSCORE Spectroscopy for this compound Analysis

This protocol provides a general guideline for acquiring HYSCORE data on a this compound-containing sample.

  • Sample Preparation:

    • Prepare a concentrated sample of your protein of interest (e.g., isolated mitochondrial complexes) to ensure a good signal-to-noise ratio.

    • The sample should be in a buffer that forms a good glass upon freezing to minimize spectral broadening due to crystalline ice. A common choice is a buffer containing glycerol (B35011) or sucrose.

    • Transfer the sample to an EPR tube and flash-freeze it in liquid nitrogen.

  • Spectrometer Setup:

    • Use a pulsed EPR spectrometer equipped for HYSCORE experiments.

    • Tune the resonator to the appropriate microwave frequency (typically X-band, ~9.5 GHz).

    • Set the temperature to a low value, typically between 10 K and 80 K, to ensure long electron spin relaxation times.

  • HYSCORE Pulse Sequence:

    • The standard HYSCORE pulse sequence is: π/2 – τ – π/2 – t1 – π – t2 – π/2 – τ – echo.

    • Optimize the τ value to suppress unwanted signals from distant nuclei. A typical starting value is around 136 ns.

    • The π/2 and π pulse lengths need to be determined experimentally for your specific sample and spectrometer setup.

  • Data Acquisition:

    • Acquire a 2D dataset by incrementing the time intervals t1 and t2.

    • The number of steps and the step size for t1 and t2 will determine the spectral width and resolution of the final 2D spectrum.

  • Data Processing:

    • The raw time-domain data is processed by a 2D Fourier transform to obtain the frequency-domain HYSCORE spectrum.

    • The resulting spectrum will show correlation peaks between nuclear frequencies, which can be analyzed to determine the hyperfine and nuclear quadrupole couplings.

Protocol 2: Spectral Deconvolution using Simulation Software (e.g., EasySpin)

This protocol outlines the general steps for deconvoluting an experimental EPR spectrum.

  • Import Experimental Data: Load your experimental EPR spectrum into the simulation software.

  • Define the Spin System(s):

    • Based on your knowledge of the system and any data from advanced EPR techniques, define the spin systems that you believe are contributing to the spectrum.

    • For each this compound species, you will need to specify its g-value tensor and the hyperfine coupling constants for any interacting nuclei.

  • Initial Simulation:

    • Provide initial estimates for the g-values, hyperfine couplings, and linewidths for each component.

    • Simulate the individual spectra and their sum.

  • Iterative Fitting:

    • Use a least-squares fitting algorithm to optimize the simulation parameters to achieve the best match between the simulated and experimental spectra.

    • It is often helpful to first fit the most prominent features of the spectrum and then gradually introduce more complexity.

  • Analysis of Results:

    • Once a good fit is obtained, the simulation will provide the relative concentrations of each contributing species and their refined EPR parameters.

Data Presentation

Table 1: Typical EPR Parameters for this compound Radicals in Different Environments

This compound Speciesg-value (isotropic or giso)Key Hyperfine Coupling Constants (MHz)Reference(s)
This compound in Complex I (SQNf)~2.0045Varies with membrane potential[2][10]
This compound in Complex I (SQNs)~2.0048Anionic species[10]
This compound in Complex III (Qi site)~2.0048H-bonded to histidine[1]
This compound in Complex III (Qo site)~2.0052[11][12]
This compound in solution (anion radical)~2.0046[13]

Note: These values are approximate and can vary depending on the specific experimental conditions and the local environment of the this compound.

Visualization of Key Concepts

G Decision Tree for Analyzing Overlapping this compound EPR Signals A Overlapping EPR Signal Observed B Are there distinct features (e.g., shoulders, multiple peaks)? A->B C Attempt direct spectral simulation and deconvolution B->C Yes F Perform advanced EPR (HYSCORE/ENDOR) B->F No D Is the fit satisfactory? C->D E Report resolved components D->E Yes D->F No G Can you identify distinct hyperfine couplings? F->G H Use hyperfine parameters to constrain spectral simulation and deconvolution G->H Yes I Consider isotopic labeling to simplify spectra G->I No H->C I->F

Caption: A decision tree to guide researchers in selecting the appropriate methodology.

References

Technical Support Center: The Effect of Sample Freezing on Ubisemiquinone Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the impact of sample freezing on ubisemiquinone stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in frozen samples a concern?

A1: this compound is a free-radical intermediate in the mitochondrial electron transport chain, playing a crucial role in cellular respiration and energy production. Its stability is critical for accurate measurement in experimental settings. The freezing and thawing of biological samples can introduce artifacts and degradation, primarily through the formation of ice crystals and the generation of reactive oxygen species (ROS), which can alter the redox state of the tissue and impact the stability of reactive intermediates like this compound.[1][2]

Q2: What is the primary method for detecting this compound in frozen samples?

A2: Electron Paramagnetic Resonance (EPR) spectroscopy is the main analytical technique used to directly detect and quantify paramagnetic species like the this compound radical in flash-frozen tissue and mitochondrial samples.[3]

Q3: Can multiple freeze-thaw cycles affect the integrity of my samples for this compound analysis?

A3: Yes, multiple freeze-thaw cycles are detrimental to sample integrity. Each cycle can cause further damage to cellular structures due to ice crystal formation and recrystallization, leading to the release of enzymes and increased oxidative stress.[1][4] This can significantly alter the concentration and stability of this compound. It is strongly recommended to aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.

Q4: What are cryoprotectants, and should I use them for preserving this compound in my samples?

A4: Cryoprotectants are substances that help protect biological tissues from the damaging effects of freezing, such as ice crystal formation.[2] Common cryoprotectants include glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO). While they are widely used for preserving cell viability, their effect on the stability of specific metabolites like this compound needs to be carefully considered and may require validation for your specific experimental setup.

Troubleshooting Guides

Issue: Weak or No this compound EPR Signal

Possible Cause 1: Low Concentration of this compound

  • Solution: this compound is a transient intermediate, and its concentration in tissues can be very low (e.g., < 1µM). To enhance the signal, it is crucial to trap the intermediate in a stable state. For mitochondrial samples, ensure that respiration is active (substrate-supported) just before freezing to maximize the steady-state concentration of this compound.

Possible Cause 2: Inappropriate EPR Spectrometer Settings

  • Solution: The detection of the this compound radical signal is highly dependent on the EPR spectrometer settings. Very low temperatures, typically in the range of 4-10 K (using liquid helium), are often necessary as the signal becomes much weaker and may not be observable at higher temperatures (e.g., 100K). Refer to the detailed experimental protocols for recommended spectrometer parameters.

Possible Cause 3: Sample Degradation During Handling and Freezing

  • Solution: Minimize the time between sample collection and freezing to prevent changes in the metabolic state.[5][6] Snap-freezing in liquid nitrogen is the recommended method to rapidly halt biological processes and preserve the in vivo redox state.[5] Ensure that the tissue is handled on ice at all times before freezing.[5]

Issue: High Variability in this compound Measurements Between Aliquots

Possible Cause 1: Inconsistent Freezing Procedure

  • Solution: Standardize the freezing protocol for all samples. The rate of freezing can affect the size of ice crystals formed, which in turn can impact cellular integrity.[1] A consistent and rapid freezing method, such as snap-freezing in liquid nitrogen, should be used for all aliquots.

Possible Cause 2: Non-homogenous Tissue Sample

  • Solution: For solid tissues, heterogeneity can lead to variations between aliquots. If possible, homogenize the tissue before aliquoting and freezing. However, be aware that homogenization itself can introduce oxidative stress.

Possible Cause 3: Oxidative Stress Induced by Sample Preparation

  • Solution: The process of sample collection and preparation can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can degrade this compound.[2] Work quickly and keep the samples on ice to minimize enzymatic activity and ROS production. Consider the use of antioxidants during sample preparation, but validate their compatibility with your downstream analysis.

Data on the Effect of Freeze-Thaw Cycles on Biomolecule Stability

While specific quantitative data on the degradation of this compound with repeated freeze-thaw cycles is limited in the literature, studies on other biomolecules demonstrate a clear trend of degradation. This data serves as a strong indicator of the importance of avoiding freeze-thaw cycles for sensitive analytes like this compound.

Biomolecule ClassAnalyte(s)Number of Freeze-Thaw CyclesObserved EffectReference
Proteins Various serum proteinsMultiple cyclesIncreased protein oxidation and degradation.[7]
Lipids Thiobarbituric acid reactive substances (TBARS)Multiple cyclesSignificant increase in TBARS, indicating lipid peroxidation.[8]
Metabolites Various serum analytes10 cyclesSignificant changes in concentrations of several metabolites.[9]
Nucleic Acids Genomic DNA100 cyclesIntegrity can be maintained under controlled conditions, but clumping can occur with liquid nitrogen storage.[10]

Experimental Protocols

Protocol 1: Best Practices for Tissue Sample Collection and Freezing
  • Excision: Excise the tissue of interest as rapidly as possible to minimize ischemia and changes in the metabolic state.[5]

  • Rinsing (Optional): If necessary, briefly rinse the tissue in ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot dry gently.

  • Aliquoting: Immediately place the tissue on a pre-chilled surface (e.g., a metal plate on dry ice) and dissect it into appropriate-sized aliquots for single-use experiments.

  • Snap-Freezing: Place the aliquots into pre-labeled cryovials and snap-freeze them by immersing the vials in liquid nitrogen.[5]

  • Storage: Transfer the frozen samples to a -80°C freezer for long-term storage. Ensure the freezer temperature is stable and monitored.

Protocol 2: EPR Spectroscopy for this compound Detection in Frozen Mitochondrial Samples

This protocol is a compilation of best practices and settings reported in the literature.

  • Sample Preparation:

    • Isolate mitochondria from fresh tissue using standard differential centrifugation methods, keeping all buffers and equipment on ice.

    • Resuspend the final mitochondrial pellet in a minimal volume of ice-cold respiration buffer (e.g., containing mannitol, sucrose, HEPES, and EGTA).

    • To induce a steady-state level of this compound, add a respiratory substrate (e.g., succinate) to the mitochondrial suspension.

    • Immediately transfer the mitochondrial suspension to a quartz EPR tube.

  • Freezing:

    • Rapidly freeze the EPR tube containing the sample by immersing it in liquid nitrogen.

  • EPR Data Acquisition:

    • Transfer the frozen sample to the EPR spectrometer.

    • Cool the sample to a very low temperature, ideally between 4 K and 10 K, using a liquid helium cryostat for optimal signal detection.

    • Suggested Spectrometer Settings (starting point, may require optimization):

      • Microwave Frequency: ~9.4 GHz (X-band)

      • Microwave Power: 2 - 20 mW (perform a power saturation study to determine the optimal non-saturating power)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 4 G

      • Receiver Gain: 4 x 10^5

      • Number of Points: 1024

      • Time Constant: 0.655 s

      • Number of Scans: 4 (or more to improve signal-to-noise)

      • Sweep Width: 80 G

      • Center Field: ~3360 G (centered around the expected g-value for this compound, g ≈ 2.0045)

  • Data Analysis:

    • The EPR spectrum of the this compound radical should appear as a single line near g ≈ 2.0045.

    • Quantify the signal intensity by double integration of the first-derivative spectrum and comparison with a known standard.

Visualizations

Troubleshooting_Workflow Start Start: Weak or No This compound EPR Signal CheckConcentration Is the expected this compound concentration sufficient? Start->CheckConcentration CheckSettings Are the EPR spectrometer settings optimal? CheckConcentration->CheckSettings Yes OptimizeProtocol Optimize protocol to increase steady-state concentration (e.g., add substrate before freezing). CheckConcentration->OptimizeProtocol No CheckHandling Was the sample handling and freezing procedure correct? CheckSettings->CheckHandling Yes AdjustSettings Adjust spectrometer settings: - Lower temperature (4-10 K) - Optimize microwave power. CheckSettings->AdjustSettings No ImproveHandling Improve sample handling: - Minimize time to freezing - Snap-freeze in liquid nitrogen - Use single-use aliquots. CheckHandling->ImproveHandling No Success Successful Signal Detection CheckHandling->Success Yes OptimizeProtocol->Start Failure Signal Still Weak/Absent (Consult Specialist) OptimizeProtocol->Failure AdjustSettings->Start AdjustSettings->Failure ImproveHandling->Start ImproveHandling->Failure

References

How to prevent the auto-oxidation of ubisemiquinone during sample preparation?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to prevent the auto-oxidation of ubisemiquinone during sample preparation. Accurate analysis of this critical radical intermediate is essential for studies in cellular respiration, oxidative stress, and mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its auto-oxidation a problem?

This compound (Q•−) is a free radical intermediate formed during the one-electron reduction of ubiquinone (Coenzyme Q) to ubiquinol (B23937). It plays a crucial role in the Q-cycle of the mitochondrial electron transport chain. However, as a radical, it is inherently reactive. Auto-oxidation is a process where this compound reacts directly with molecular oxygen (O₂), typically generating superoxide (B77818) (O₂•−) and converting back to ubiquinone.[1] This process leads to the degradation of the target analyte, resulting in inaccurate quantification and misinterpretation of its physiological role.

Q2: What are the primary factors that promote the auto-oxidation of this compound?

Several factors can accelerate the degradation of this compound in a sample:

  • Presence of Oxygen: Molecular oxygen is the primary reactant in the auto-oxidation process.[1]

  • pH: The stability of this compound is highly pH-dependent. While the anionic form of the radical can be stabilized within certain protein binding sites at higher pH (e.g., pH 8.5-9.0), the precursor, ubiquinol, is more susceptible to oxidation at alkaline pH.[2][3][4] For samples in solution, maintaining an appropriate pH is critical.

  • Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of related compounds and should be considered a risk.[5]

  • Light and Temperature: Exposure to light and elevated temperatures can provide the energy to drive oxidative reactions.[6]

Q3: How does Superoxide Dismutase (SOD) help stabilize this compound?

The auto-oxidation of ubiquinol to this compound can be a chain reaction involving superoxide as a chain carrier.[7] Superoxide Dismutase (SOD) is an enzyme that catalyzes the conversion of superoxide radicals into molecular oxygen and hydrogen peroxide.[8] By efficiently scavenging superoxide, SOD breaks the auto-oxidation chain reaction, thereby inhibiting the oxidation of ubiquinol and preserving the this compound intermediate.[7][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or no this compound signal (e.g., in EPR spectra). Oxygen Contamination: The sample was exposed to air during preparation.1. Perform all steps in an anaerobic chamber or glove box.[10][11] 2. Use thoroughly deoxygenated buffers and solvents by sparging with an inert gas like nitrogen or argon.[12][13] 3. Flush sample tubes with inert gas before sealing.
Incorrect pH: The buffer pH destabilizes the radical or promotes oxidation of the precursor.1. Optimize the buffer pH. While protein-bound this compound can be stable at alkaline pH[3][14], ubiquinol in solution is more prone to oxidation.[4] Test a range of pH values (e.g., 7.0-8.5) for your specific system.
Sample Degradation Over Time: The processing time between collection and analysis was too long.1. Minimize the time between sample collection and stabilization (e.g., flash-freezing).[15] 2. Keep samples on ice or at 4°C throughout the preparation process.[6]
High variability between replicate samples. Inconsistent Anaerobic Technique: Varying levels of oxygen exposure between samples.1. Standardize the anaerobic workflow for all samples. 2. Ensure the anaerobic chamber has a consistently low oxygen level (<5 ppm). 3. Use a consistent method and duration for deoxygenating buffers.
Temperature Fluctuations: Samples were exposed to ambient temperature for different lengths of time.1. Ensure all samples are kept consistently on ice or in a cold block during processing.
Evidence of sample degradation (e.g., color change). Metal Ion Contamination: Divalent metal ions are catalyzing oxidation.1. Add a chelating agent, such as 1 mM EDTA, to all buffers to sequester metal ions.[5][7]
Photo-oxidation: The sample was exposed to light.1. Use amber-colored tubes or wrap glassware in aluminum foil to protect samples from light.[6]

Summary of Preventative Measures

The following table summarizes key strategies to prevent auto-oxidation, their mechanisms, and important considerations for implementation.

Preventative Measure Mechanism of Action Key Implementation Considerations
Anaerobic Environment Removes molecular oxygen, the primary oxidant.Use of a glove box or anaerobic chamber is the most effective method.[11] Requires specialized equipment.
Deoxygenated Buffers Reduces dissolved oxygen in all solutions.Achieved by sparging (bubbling) with high-purity nitrogen or argon for at least 30 minutes.[10][13] Buffers should be sealed and used promptly.
Antioxidants / Enzymes Scavenge reactive oxygen species that propagate oxidation.Superoxide Dismutase (SOD) is highly effective at removing superoxide.[7] Other antioxidants like ascorbic acid can be used but may interfere with certain assays.[6]
Chelating Agents Sequester metal ions that catalyze oxidation.Add EDTA (e.g., 1 mM) to buffers.[5] Particularly important if metal contamination is suspected from glassware or reagents.
Low Temperature Slows the rate of all chemical reactions, including oxidation.Perform all sample preparation steps on ice or at 4°C.[6] Store final samples at -80°C or in liquid nitrogen.
Light Protection Prevents photo-oxidation.Use amber vials or wrap containers with aluminum foil.[6]

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffers

This protocol describes the standard procedure for removing dissolved oxygen from aqueous buffers using inert gas sparging.

  • Prepare the Buffer: Prepare your desired buffer solution (e.g., phosphate (B84403) buffer with 1 mM EDTA) in a glass flask or bottle.

  • Setup for Sparging: Place a magnetic stir bar in the flask and place it on a stir plate. Insert a long-stemmed gas dispersion tube (or a long needle/pipette) connected via tubing to a cylinder of high-purity nitrogen or argon. Ensure the outlet of the tube is fully submerged in the buffer.

  • Purge Headspace: Before submerging the tube, gently blow the inert gas over the surface of the liquid for 1-2 minutes to displace the air in the headspace.

  • Sparging: Submerge the gas tube and begin bubbling the inert gas through the buffer at a steady rate while stirring gently. The bubbling should be vigorous enough to create good mixing but not so strong that it causes excessive splashing.

  • Duration: Continue sparging for at least 30-60 minutes. For larger volumes or higher-purity requirements, extend the time.

  • Storage: Immediately after sparging, remove the gas tube and tightly seal the container. For highly sensitive experiments, transfer the buffer into an anaerobic chamber for storage and use.[10][11]

Protocol 2: Anaerobic Sample Preparation for EPR Spectroscopy

This protocol outlines a general workflow for preparing biological samples (e.g., isolated mitochondria, tissue homogenates) for this compound analysis by Electron Paramagnetic Resonance (EPR) while minimizing auto-oxidation.

  • Pre-cool and Deoxygenate: All buffers, solutions, and equipment (homogenizers, centrifuge tubes, EPR tubes) should be pre-chilled on ice and deoxygenated inside an anaerobic chamber for several hours prior to the experiment.

  • Sample Homogenization: Inside the anaerobic chamber, place the fresh tissue or cell pellet in a pre-chilled tube with ice-cold, deoxygenated homogenization buffer (containing EDTA and potentially SOD). Homogenize the sample using your standard laboratory procedure (e.g., Dounce or Potter-Elvehjem homogenizer).

  • Centrifugation: Perform any necessary centrifugation steps inside the anaerobic chamber using a pre-chilled rotor and sealed tubes. If a centrifuge is not available inside the chamber, use airtight, sealed tubes, remove them from the chamber, centrifuge in a pre-chilled external unit, and immediately return the tubes to the chamber before opening.

  • Sample Transfer: Carefully transfer the final sample supernatant or mitochondrial suspension into a quartz EPR tube inside the chamber. Avoid introducing any bubbles.

  • Sealing: Seal the EPR tube with a cap and wrap it with paraffin (B1166041) film to ensure an airtight seal.

  • Flash-Freezing: Remove the sealed EPR tube from the anaerobic chamber and immediately flash-freeze it by plunging it into liquid nitrogen.[15]

  • Storage and Analysis: Store the frozen sample in liquid nitrogen until analysis. The EPR measurement should be conducted at cryogenic temperatures (e.g., 100K or lower) to immobilize the radical and obtain a well-resolved spectrum.[15]

Visualizations

G cluster_pathway This compound Auto-Oxidation Pathway QH2 Ubiquinol (QH₂) Q_radical This compound (Q•⁻) QH2->Q_radical -e⁻ Q Ubiquinone (Q) Q_radical->Q -e⁻ O2 Oxygen (O₂) O2_radical Superoxide (O₂•⁻) O2->O2_radical +e⁻ (from QH₂) O2_radical->Q Chain Reaction Propagator SOD Superoxide Dismutase (SOD) O2_radical->SOD H2O2 H₂O₂ + O₂ SOD->H2O2 Dismutation

Caption: The auto-oxidation pathway of this compound, highlighting the role of oxygen and superoxide.

G cluster_workflow Anaerobic Sample Preparation Workflow start 1. Buffer Preparation (with EDTA, SOD) deoxygenate 2. Deoxygenate Buffers (N₂/Ar Sparging) start->deoxygenate prep_chamber 3. Prepare Anaerobic Chamber (<5 ppm O₂) deoxygenate->prep_chamber homogenize 4. Homogenize Sample (Inside Chamber) prep_chamber->homogenize centrifuge 5. Centrifuge Sample (Inside Chamber) homogenize->centrifuge transfer 6. Transfer to EPR Tube (Inside Chamber) centrifuge->transfer freeze 7. Flash-Freeze (Liquid Nitrogen) transfer->freeze

Caption: A recommended workflow for preparing this compound samples under anaerobic conditions.

References

Technical Support Center: Accurate Quantification of Ubisemiquinone EPR Signals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calibration and quantification of ubisemiquinone (SQ) Electron Paramagnetic Resonance (EPR) signals.

Frequently Asked Questions (FAQs)

Q1: What are the different species of this compound observed in mitochondrial preparations?

A1: In mitochondrial systems, particularly in submitochondrial particles (SMPs), at least three distinct this compound species have been identified based on their different spin relaxation properties. These are designated as SQNf (fast-relaxing), SQNs (slow-relaxing), and SQNx (very slow-relaxing).[1][2] The fast-relaxing component, SQNf, is notably sensitive to the proton electrochemical gradient (ΔμH+) and specific inhibitors of Complex I like rotenone (B1679576).[1]

Q2: Why is my this compound EPR signal so weak or undetectable?

A2: Several factors can contribute to weak or undetectable SQ signals:

  • Low Temperature Requirement: this compound radicals are often only clearly observable at very low temperatures, typically in the range of 4-10 K, using liquid helium. At higher temperatures, the signals become significantly weaker.[3]

  • Thermodynamic Instability: At equilibrium, the semiquinone state is thermodynamically less favored compared to the fully oxidized (quinone) and fully reduced (quinol) states.[3] To detect semiquinone intermediates, a running respiration with a substrate is required prior to freezing the sample.[3]

  • Sample Type: Detecting this compound in tissue biopsies can be particularly challenging due to low concentrations.[3] Most successful detections are in isolated mitochondria, submitochondrial particles, or purified enzyme complexes.[3]

  • Signal Overlap: The EPR signal from this compound can be overlapped by signals from other paramagnetic species, such as the iron-sulfur cluster N1a in Complex I.[4]

Q3: How can I differentiate between the EPR signals from this compound species associated with different mitochondrial complexes (I, II, and III)?

A3: Differentiating between SQ signals from different complexes can be challenging due to their similar g-values and linewidths.[5] Advanced techniques like Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can be employed to distinguish between different SQ species based on their interactions with surrounding nuclear spins (e.g., 14N).[5][6] Additionally, the use of specific inhibitors can help to isolate signals from a particular complex. For example, antimycin A and myxothiazol (B1677603) can be used to eliminate signals arising from Complex III.[4]

Q4: What is the importance of microwave power saturation in this compound EPR studies?

A4: Microwave power saturation is a critical parameter for both differentiating and quantifying different this compound species. Different SQ species have distinct relaxation properties, leading to different power saturation behaviors.[1][2][4] By analyzing the power saturation curves, one can distinguish between fast-relaxing (SQNf) and slow-relaxing (SQNs) components.[4] For accurate quantification, it is crucial to perform measurements at non-saturating microwave powers.

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio in this compound EPR Spectrum

Possible Causes & Solutions:

CauseSolution
Inadequate Sample Concentration Increase the concentration of mitochondria or the specific complex of interest in your sample.
High Temperature Perform EPR measurements at cryogenic temperatures (e.g., 4-10 K) using a liquid helium cryostat to enhance signal intensity.[3]
Sample Degradation Ensure rapid freezing of the sample in a state of active respiration to trap the semiquinone intermediate.[3]
Improper Spectrometer Settings Optimize spectrometer parameters, including modulation amplitude and receiver gain. For organic radicals, a modulation amplitude of 4 G is a reasonable starting point, but it should be optimized to avoid signal distortion.[7]
Problem 2: Inaccurate Quantification of this compound Concentration

Possible Causes & Solutions:

CauseSolution
Signal Saturation Record spectra at a low, non-saturating microwave power. Determine the linear power region by constructing a power saturation curve.[4]
Incorrect Standard Use a stable radical standard with a known concentration, such as a fresh solution of TEMPO or a calibrated CuSO4 solution, for external calibration.[8] The standard should be measured under the exact same conditions as the sample.[9]
Integration Errors Double integrate the first-derivative EPR spectrum to obtain the area under the curve, which is proportional to the spin concentration. Ensure proper baseline correction before integration.
Overlapping Signals Use spectral simulation software (e.g., SpinCount, EasySpin) to deconvolve overlapping signals from different species.[3][10] This allows for the quantification of individual components.
Problem 3: Difficulty in Assigning a Signal to a Specific this compound Species

Possible Causes & Solutions:

CauseSolution
Similar g-values and Linewidths Employ advanced EPR techniques like HYSCORE to resolve hyperfine interactions with nearby nuclei, which can provide a unique fingerprint for the SQ binding site.[5][6]
Lack of Specificity Use specific respiratory chain inhibitors to selectively generate or eliminate signals from certain complexes. For example, rotenone can quench the SQNf signal associated with Complex I.[1]
Ambiguous Relaxation Behavior Carefully measure and analyze power saturation curves. The half-saturation power (P1/2) is a characteristic parameter for different SQ species.[4]

Experimental Protocols

Protocol 1: Sample Preparation for this compound EPR in Submitochondrial Particles (SMPs)

This protocol is adapted from studies on bovine heart SMPs.[4]

  • SMP Preparation: Prepare tightly coupled SMPs from bovine heart mitochondria.

  • Reaction Mixture: In an EPR tube, prepare a reaction mixture containing:

    • SMPs (e.g., 21 mg/mL)

    • NADH (e.g., 1 mM)

    • Ubiquinone-1 (Q1) (e.g., 480 µM)

    • Complex III inhibitors (optional, to isolate Complex I signals): Antimycin A (e.g., 1.25 nmol/mg) and Myxothiazol (e.g., 1.25 nmol/mg)

    • Complex II inhibitor (optional): Carboxin (e.g., 30 nmol/mg)

  • Initiate Reaction: Initiate the NADH → Q1 steady-state reaction.

  • Rapid Freezing: Rapidly freeze the sample in liquid nitrogen to trap the semiquinone intermediates.

  • EPR Measurement: Transfer the frozen sample to the EPR spectrometer pre-cooled to the desired temperature (e.g., 40 K).

Protocol 2: EPR Spectrometer Settings for this compound Detection

These are general starting parameters and should be optimized for your specific instrument and sample.

ParameterSuggested ValueRationale
Microwave Frequency X-band (~9.5 GHz)Standard and widely available.
Temperature 4 - 77 KLower temperatures increase signal intensity and allow for the study of relaxation properties.[3]
Microwave Power 0.01 - 200 mWStart low to avoid saturation. A power saturation curve should be generated to determine the non-saturating region for quantification.[4][11]
Modulation Frequency 100 kHzStandard for most EPR spectrometers.
Modulation Amplitude 1 - 5 GOptimize for the best signal-to-noise without line broadening.
Time Constant 0.03 - 0.1 sAdjust based on the scan time to achieve a good signal-to-noise ratio.
Scan Time 1 - 4 minutesDependent on signal strength and desired resolution.
Number of Scans 1 to >10Signal averaging can improve the signal-to-noise ratio for weak signals.

Quantitative Data Summary

Table 1: Power Saturation Parameters for Different this compound Species in Coupled vs. Uncoupled SMPs [4]

SampleThis compound SpeciesC (Relative Amplitude)P1/2 (mW)b (Homogeneity Factor)
Coupled SMPs SQNf (fast-relaxing)72200.85
SQNs (slow-relaxing)2.21.40.8
SQNx (very slow-relaxing)5.70.080.9
Uncoupled SMPs SQNf (fast-relaxing)0.0012200.82
SQNs (slow-relaxing)2.051.40.8
SQNx (very slow-relaxing)5.50.080.9

Table 2: Redox Potentials of this compound in Isolated Complex I at pH 7.8 [2]

Redox TransitionMidpoint Potential (Em)
Em1 (Q/SQ)-45 mV
Em2 (SQ/QH2)-63 mV
Em (Q/QH2)-54 mV

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Trapping cluster_epr EPR Analysis prep_smp Prepare Submitochondrial Particles (SMPs) mix_reagents Mix SMPs with Substrate (NADH) & Inhibitors prep_smp->mix_reagents initiate_reaction Initiate Steady-State Reaction mix_reagents->initiate_reaction rapid_freeze Rapid Freeze in Liquid Nitrogen initiate_reaction->rapid_freeze Trap Intermediates epr_measurement EPR Measurement (Cryogenic Temp) rapid_freeze->epr_measurement power_saturation Power Saturation Curve Generation epr_measurement->power_saturation Vary Microwave Power data_analysis Spectral Deconvolution & Quantification epr_measurement->data_analysis Acquire Spectrum power_saturation->data_analysis Determine P1/2

Caption: Experimental workflow for this compound EPR signal analysis.

Troubleshooting_Logic start Start: EPR Signal Issue issue What is the primary issue? start->issue weak_signal Weak or No Signal issue->weak_signal Signal Intensity quant_error Quantification Error issue->quant_error Accuracy assign_error Assignment Ambiguity issue->assign_error Specificity check_temp Lower Temperature (e.g., 4-10 K) weak_signal->check_temp check_conc Increase Sample Concentration weak_signal->check_conc check_freeze Ensure Rapid Freezing during Active Respiration weak_signal->check_freeze check_power Check for Signal Saturation (Use Low Power) quant_error->check_power check_std Verify Standard (Concentration, Conditions) quant_error->check_std use_sim Use Spectral Simulation for Overlapping Signals quant_error->use_sim use_inhibitors Use Specific Inhibitors assign_error->use_inhibitors analyze_ps Analyze Power Saturation Behavior assign_error->analyze_ps use_hyscore Employ Advanced EPR (e.g., HYSCORE) assign_error->use_hyscore

Caption: Troubleshooting logic for common this compound EPR issues.

References

Technical Support Center: Ubisemiquinone Measurement and the Impact of Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mitochondrial inhibitors and measuring ubisemiquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound (CoQ radical anion) is a highly reactive, free-radical intermediate in the mitochondrial electron transport chain (ETC). It is formed during the two-electron reduction of ubiquinone (Coenzyme Q) to ubiquinol (B23937). As a key intermediate in the Q-cycle at Complex III and in the function of Complex I, its steady-state concentration provides insights into the redox state and efficiency of the ETC. Dysregulation of this compound levels can lead to increased production of reactive oxygen species (ROS), a factor implicated in numerous pathologies.

Q2: What is the primary method for detecting and measuring this compound?

A2: The primary and most direct method for detecting and quantifying the paramagnetic this compound radical is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy.[1][2] This technique is highly sensitive to unpaired electrons and allows for the specific detection of radical species.[2]

Q3: Why are mitochondrial inhibitors used when studying this compound?

A3: Mitochondrial inhibitors are used to block the electron transport chain at specific sites. This allows researchers to manipulate the redox state of the electron carriers and stabilize certain intermediates, like this compound, at specific locations. For example, blocking electron flow downstream of this compound formation can cause it to accumulate, making it easier to detect and study.

Q4: What are the general effects of common mitochondrial inhibitors on this compound levels?

A4:

  • Antimycin A: This inhibitor blocks the Qi site of Complex III, preventing the re-oxidation of cytochrome b and leading to an accumulation of this compound at the Qo site.[3][4][5] This generally results in an increased EPR signal for this compound originating from Complex III.[3][6]

  • Rotenone (B1679576): Rotenone inhibits Complex I by preventing the transfer of electrons from the iron-sulfur clusters to ubiquinone.[7][8] This effectively abolishes the formation of this compound associated with Complex I.[9]

  • Myxothiazol (B1677603): This inhibitor blocks the Qo site of Complex III, preventing the oxidation of ubiquinol and thus the formation of this compound at this site.[10][11][12]

Troubleshooting Guides

Issue 1: No detectable this compound EPR signal.

  • Question: I am not observing any EPR signal for this compound in my sample of isolated mitochondria. What could be the problem?

  • Answer:

    • Mitochondrial Integrity and Activity: Ensure that your mitochondrial preparation is of high quality and metabolically active. A running respiration with an appropriate substrate is necessary to generate semiquinone intermediates.[1]

    • Inhibitor Concentration: Verify that the concentration of the inhibitor you are using (e.g., Antimycin A) is sufficient to block the electron transport chain effectively and allow for the accumulation of this compound.

    • Sample Freezing: The mode of freezing your sample is critical. Samples should be rapidly frozen in liquid nitrogen to trap the transient radical species.[1]

    • EPR Spectrometer Settings: this compound detection often requires very low temperatures (4-10 K) using liquid helium, as the signal becomes much weaker at higher temperatures.[1] Ensure your spectrometer is set to an appropriate temperature, microwave power, and modulation amplitude.

    • Low Concentration: The concentration of this compound in biological samples can be very low (< 1µM).[1] It might be below the detection limit of your instrument or experimental setup. Consider using a higher concentration of mitochondria.

Issue 2: Weak or noisy EPR signal.

  • Question: My this compound EPR signal is very weak and has a low signal-to-noise ratio. How can I improve it?

  • Answer:

    • Increase Number of Scans: Averaging multiple scans can significantly improve the signal-to-noise ratio.

    • Optimize EPR Parameters:

      • Microwave Power: Perform a power saturation study to determine the optimal microwave power that maximizes the signal without causing saturation.

      • Modulation Amplitude: Ensure the modulation amplitude is optimized. If it's too large, it can broaden the signal and distort the lineshape. A reasonable starting point for organic radicals is around 4 G.[13]

    • Sample Concentration: Increase the concentration of your mitochondrial sample if possible.

    • Temperature: As mentioned, lower temperatures (liquid helium range) generally yield stronger signals for this compound.[1]

Issue 3: Overlapping signals in the EPR spectrum.

  • Question: I see a complex EPR spectrum around g = 2.00 and I'm not sure if it's all from this compound. How can I resolve this?

  • Answer:

    • Other Radical Species: The g ≈ 2.00 region can contain signals from other radical species like flavin semiquinones.

    • Hyperfine Spectroscopy: Advanced techniques like Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can be used to distinguish between different semiquinone species based on their interactions with nearby nuclear spins.[14]

    • Use of Inhibitors: The strategic use of different inhibitors can help to isolate signals from specific complexes. For example, the addition of rotenone will eliminate the contribution from Complex I.[9]

    • Spectral Simulation: Simulating the expected EPR spectrum of this compound and comparing it to your experimental data can help in identifying and deconvoluting overlapping signals.[15]

Quantitative Data on Inhibitor Effects

The following table summarizes the observed effects of mitochondrial inhibitors on this compound levels as detected by EPR spectroscopy. Note that absolute quantification is challenging and results are often presented as relative changes in signal intensity.

InhibitorTarget ComplexSite of ActionTypical Effect on this compound SignalNotes
Antimycin A Complex IIIQi siteIncrease Stabilizes this compound at the Qo site.[3][5]
Rotenone Complex IQ-binding siteDecrease/Abolish Prevents this compound formation in Complex I.[9]
Myxothiazol Complex IIIQo siteDecrease/Prevent Blocks ubiquinol oxidation, preventing this compound formation.[4][10][11]

Experimental Protocols

Protocol 1: Preparation of Submitochondrial Particles (SMPs) and EPR Sample Preparation

  • Isolation of Mitochondria: Isolate mitochondria from the tissue of interest (e.g., bovine heart) using standard differential centrifugation methods.

  • Preparation of SMPs: Resuspend the isolated mitochondria in a suitable buffer and subject them to sonication or French press to generate SMPs. Centrifuge to pellet the SMPs.

  • Resuspension and Protein Quantification: Resuspend the SMPs in a minimal volume of buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Incubation with Substrates and Inhibitors: In an EPR tube, incubate the SMPs (at a final concentration of ~20-40 mg/mL) with a respiratory substrate (e.g., NADH or succinate) and the desired mitochondrial inhibitor (e.g., Antimycin A) for a specific time to achieve a steady-state.

  • Rapid Freezing: Rapidly freeze the EPR tube in liquid nitrogen to trap the radical intermediates.

  • EPR Measurement: Transfer the frozen sample to the EPR spectrometer pre-cooled to the desired temperature (e.g., 10 K).

Protocol 2: EPR Spectroscopy for this compound Detection

  • Spectrometer Setup:

    • Set the microwave frequency to X-band (~9.4-9.7 GHz).

    • Cool the sample cavity to the desired temperature (e.g., 10-40 K) using a liquid helium cryostat.

  • Tuning: Tune the spectrometer to the sample.

  • Acquisition Parameters (Example Settings):

    • Center Field: ~3360 G (for g ≈ 2.00)

    • Sweep Width: 80-200 G

    • Microwave Power: 2-20 mW (optimize with a power saturation curve)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: ~4-7 G

    • Receiver Gain: Adjust to maximize signal without clipping.

    • Time Constant: ~0.655 s

    • Number of Scans: 4 or more for signal averaging.[1]

  • Data Acquisition: Record the EPR spectrum.

  • Data Analysis:

    • Perform baseline correction.

    • Integrate the signal to determine the relative concentration of the this compound radical.

    • Use a standard (e.g., a known concentration of a stable radical) for absolute quantification if required.

Visualizations

ETC_Inhibitors cluster_complexes Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q UQ Pool ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- (QH2) CytC Cyt c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O2 ComplexIV->O2 e- ATPSynthase ATP Synthase Rotenone Rotenone Rotenone->ComplexI inhibits AntimycinA Antimycin A AntimycinA->ComplexIII inhibits Qi site Myxothiazol Myxothiazol Myxothiazol->ComplexIII inhibits Qo site NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII H2O H2O O2->H2O Workflow start Start: Prepare Biological Sample (e.g., Isolate Mitochondria/SMPs) incubation Incubate with Substrate and Inhibitor(s) start->incubation freezing Rapidly Freeze Sample in Liquid Nitrogen incubation->freezing epr_setup Set Up EPR Spectrometer (Low Temperature, X-Band) freezing->epr_setup measurement Acquire EPR Spectrum epr_setup->measurement analysis Data Processing and Analysis (Baseline Correction, Integration) measurement->analysis end End: Quantify this compound analysis->end Troubleshooting start Problem: No/Weak EPR Signal q1 Is mitochondrial prep active? start->q1 sol1 Solution: Prepare fresh, active mitochondria. Ensure substrate is present. q1->sol1 No q2 Is sample properly frozen? q1->q2 Yes sol1->q1 sol2 Solution: Use rapid freezing in liquid nitrogen. q2->sol2 No q3 Are EPR settings optimal? q2->q3 Yes sol2->q2 sol3 Solution: Measure at low temp (e.g., 10K). Optimize microwave power and modulation amplitude. Increase scans. q3->sol3 No q4 Is inhibitor concentration correct? q3->q4 Yes sol3->q3 sol4 Solution: Verify inhibitor concentration is sufficient to block the target. q4->sol4 No end Signal Improved q4->end Yes sol4->q4

References

Best practices for maintaining the integrity of mitochondrial samples for ubisemiquinone studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for maintaining the integrity of mitochondrial samples intended for ubisemiquinone analysis.

Troubleshooting Guide

This guide addresses common issues encountered during mitochondrial isolation and sample preparation for this compound studies.

ProblemPossible Cause(s)Recommended Solution(s)
Low Mitochondrial Yield Incomplete cell/tissue homogenization.Optimize homogenization technique. For tissues, ensure 6-8 gentle passes with a Teflon pestle. For cultured cells, ensure adequate swelling in a hypotonic solution before homogenization.[1][2]
Incorrect centrifugation speeds or duration.Strictly adhere to protocol-specific centrifugation speeds and times. Use a pre-cooled centrifuge (2-4°C).[2][3]
Starting with too few cells or tissue.For cultured cells, start with a confluence of 70-80% from 20-50 flasks (75 cm²).[2]
Poor Mitochondrial Quality (Low Respiratory Control Ratio - RCR) Harsh homogenization.Reduce the speed of the power drill during homogenization or perform manually to minimize mechanical stress.[1]
Contaminated glassware.Use glassware designated for mitochondrial work and ensure it is free of detergents which can act as uncoupling agents.[1][4]
Mitochondria stored for too long or at incorrect temperatures.Use freshly isolated mitochondria within 4-6 hours. Always keep samples on ice.[1] Avoid freeze-thawing, as this disrupts mitochondrial membranes.[1]
Suboptimal animal age (for tissue samples).For best results with rat liver mitochondria, use young rats weighing 150-180g.[1]
Degradation of this compound Autoxidation of this compound.Minimize the time between mitochondrial isolation and extraction of ubiquinone. Autoxidation can occur when this compound is accessible to protons from the aqueous phase.[5]
Improper extraction procedure.Use a biphasic extraction method with acidified LC-MS grade methanol (B129727) and LC-MS grade hexane (B92381).[4][6] Ensure all extraction buffers are pre-cooled to 4°C.[4]
Inconsistent Results in this compound Quantification Inaccurate normalization of mitochondrial input.Normalize samples to the protein content of the mitochondrial pellet using a BCA or Bradford assay.[4][6]
Instability of the CoQ redox state during extraction.While the CoQ redox state is generally stable during a two-phase extraction, highly reduced samples may show some oxidation. Work quickly and keep samples cold.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for mitochondrial isolation?

A1: The entire isolation procedure must be performed in a cold room or with all buffers, tubes, and equipment kept on ice.[2] Centrifuges should be pre-cooled to 2-4°C.[2] This is critical to minimize enzymatic degradation and maintain mitochondrial integrity.

Q2: How long can I store my isolated mitochondria before analysis?

A2: For functional studies and analysis of sensitive compounds like this compound, it is crucial to use freshly prepared mitochondria. They should be kept on ice and used within four to six hours of isolation.[1] Freeze-thawing is not recommended as it will disrupt the mitochondrial membranes.[1]

Q3: What are the key quality control checks for an isolated mitochondrial preparation?

A3: A primary quality control measure is the Respiratory Control Ratio (RCR), which is the ratio of State 3 (ADP-stimulated) to State 2 respiration. A high RCR indicates well-coupled, healthy mitochondria.[1] Additionally, assessing the integrity of the mitochondrial membranes via electron microscopy or measuring the release of intermembrane space proteins like cytochrome c can be performed.[8][9]

Q4: Can I use frozen tissue for mitochondrial isolation for this compound studies?

A4: While some protocols exist for isolating mitochondria from previously frozen tissue, it is generally recommended to use fresh tissue for optimal integrity and function, which is critical for sensitive measurements like the this compound redox state.[10] The freeze-thaw process can damage mitochondrial membranes.[1]

Q5: What is the best method to extract ubiquinone from isolated mitochondria?

A5: A widely used and effective method is a biphasic extraction using acidified methanol and hexane.[4][7] This method efficiently separates the lipophilic ubiquinone into the hexane phase.

Q6: How should I normalize my samples for ubiquinone quantification?

A6: It is essential to normalize the amount of ubiquinone to the total amount of mitochondria in each sample. This is typically achieved by measuring the protein concentration of the mitochondrial pellet using a standard protein assay like the BCA assay.[4][6]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Murine Liver

This protocol is adapted from established methods for isolating high-quality mitochondria from soft tissues.[1][3][11]

Buffers:

  • Isolation Buffer I: 210 mM Mannitol, 70 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Isolation Buffer II: 210 mM Mannitol, 70 mM Sucrose, 10 mM Tris-HCl, pH 7.4.

Procedure:

  • Euthanize a young rat (150-180g) and immediately excise the liver.

  • Place the liver in ice-cold Isolation Buffer I to wash away blood.

  • Mince the tissue into small pieces (~1 mm³) on a cold surface.

  • Homogenize the minced tissue in 5 volumes of Isolation Buffer I using a glass Dounce homogenizer with a Teflon pestle (6-8 slow passes).

  • Add 8 volumes of Isolation Buffer I to the homogenate and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II.

  • Determine the protein concentration using a BCA assay. A portion of the sample should be taken for this, while the main sample is kept on ice.[4]

  • Adjust the final concentration to >30 mg/mL with Isolation Buffer II and keep on ice for immediate use.[1]

Protocol 2: Biphasic Extraction of Ubiquinone

This protocol is for the extraction of ubiquinone from the isolated mitochondrial pellet for subsequent analysis, for example by LC-MS.[4][7]

Reagents:

  • LC-MS grade Methanol (acidified)

  • LC-MS grade Hexane

  • Internal Standard (e.g., d6-CoQ10)

Procedure:

  • Take a known amount of mitochondrial suspension (normalized by protein content).

  • Add the internal standard.

  • Add pre-cooled acidified methanol and vortex thoroughly.

  • Add pre-cooled hexane and vortex again to create a biphasic mixture.

  • Centrifuge to separate the phases.

  • Carefully collect the upper hexane phase, which contains the ubiquinone.

  • Evaporate the hexane under a stream of nitrogen.

  • Resuspend the dried extract in an appropriate solvent for your analytical instrument (e.g., methanol with 2 mM ammonium (B1175870) formate (B1220265) for LC-MS/MS).[7]

Visualizations

G cluster_prep Sample Preparation cluster_isolation Mitochondrial Isolation by Differential Centrifugation cluster_qc Quality Control & Analysis tissue Excise Tissue homogenize Homogenize in Isolation Buffer tissue->homogenize low_speed Low-Speed Centrifugation (pellet nuclei/debris) homogenize->low_speed high_speed High-Speed Centrifugation (pellet mitochondria) low_speed->high_speed Supernatant wash1 Wash Pellet high_speed->wash1 wash2 Final Wash & Resuspend wash1->wash2 protein_assay Protein Assay (Normalization) wash2->protein_assay functional_assay Functional Assay (e.g., RCR) wash2->functional_assay extraction Ubiquinone Extraction wash2->extraction lcms LC-MS Analysis extraction->lcms

Caption: Workflow for Mitochondrial Isolation and this compound Analysis.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Mitochondrial Integrity/Function c1 Mechanical Stress (Harsh Homogenization) start->c1 c2 Temperature (Not Kept Cold) start->c2 c3 Chemical Contamination (Detergents) start->c3 c4 Time Delay (> 6 hours) start->c4 s1 Optimize Homogenization (Fewer/Slower Strokes) c1->s1 s2 Maintain 0-4°C Throughout Procedure c2->s2 s3 Use Designated, Clean Glassware c3->s3 s4 Use Freshly Isolated Mitochondria c4->s4

References

How to address the instability of ubisemiquinone radical in vitro?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent instability of the ubisemiquinone radical during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound radical so unstable in vitro?

A1: The instability of the this compound radical in vitro stems from several factors:

  • Thermodynamic Preference: In a free state, the semiquinone is thermodynamically less stable compared to its fully oxidized (ubiquinone) and fully reduced (ubiquinol) counterparts. The equilibrium often favors the two-electron transfer, bypassing the stable accumulation of the one-electron intermediate.[1]

  • Dismutation: Two this compound radicals can readily dismutate to form one molecule of ubiquinone and one molecule of ubiquinol (B23937).

  • Solvent Accessibility: In aqueous or protic solutions, the radical can react with protons and undergo further reduction or oxidation, contributing to its short lifespan.[2][3]

  • Lack of a Protective Microenvironment: Outside of its specific binding pockets within mitochondrial complexes (like Complex III), the radical is exposed and not stabilized by the protein environment.[4][5]

Q2: What is the primary method for detecting and studying the this compound radical?

A2: Electron Paramagnetic Resonance (EPR) spectroscopy is the principal technique for the direct detection and characterization of the paramagnetic this compound radical.[1][4][6] This method allows for the identification of the radical's specific EPR signal and can be used to quantify its concentration.[1]

Q3: At what temperatures are EPR measurements for this compound typically performed?

A3: EPR measurements for the this compound radical are often conducted at cryogenic temperatures, typically in the range of 4-40 K.[1][6] At higher temperatures, the signal can become significantly weaker and may not be observable.[1]

Q4: How can I increase the concentration of the this compound radical for my experiments?

A4: To enhance the steady-state concentration of the this compound radical, you can manipulate the electron transport chain by:

  • Providing a Substrate: Supplying a substrate for a specific mitochondrial complex (e.g., NADH for Complex I, succinate (B1194679) for Complex II) will initiate electron flow and the formation of the radical.[5][7]

  • Using Inhibitors: Employing inhibitors that block electron transfer downstream of the this compound formation site can cause the radical intermediate to accumulate. For example, antimycin A is commonly used to block the Qi site of Complex III, leading to the stabilization of the this compound radical.[4][7][8] Myxothiazol is another inhibitor that can be used to influence the formation of the radical.[7][9]

Q5: Does pH affect the stability of the this compound radical?

A5: Yes, pH plays a crucial role. The stability of the this compound radical can be pH-dependent, with the anionic form often predominating at alkaline pH.[10][11] The specific pH optimum will depend on the system being studied.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No detectable EPR signal for the this compound radical. Insufficient concentration of the radical.- Increase the concentration of the mitochondrial complex or sample.- Add a suitable substrate (e.g., NADH, succinate) to initiate electron transfer.[5]- Introduce an inhibitor (e.g., antimycin A) to block downstream electron flow and cause the radical to accumulate.[4][7]
EPR spectrometer settings are not optimal.- Perform measurements at low temperatures (4-40 K).[1][6]- Adjust microwave power to avoid signal saturation. The this compound radical signal can be biphasic in its power saturation curve.[5]- Optimize other spectrometer parameters such as modulation amplitude and frequency.
The radical is too unstable in the prepared sample.- Ensure the integrity of the mitochondrial complex, as the protein environment is key to stabilization.[4][5]- Control the pH of the sample buffer, as stability can be pH-dependent.[10][11]- Minimize the time between sample preparation and measurement.
Weak or noisy EPR signal. Low concentration of the radical.- See solutions for "No detectable EPR signal."- Consider using a higher concentration of the sample if possible.
Inappropriate sample preparation.- For membrane-bound systems, ensure proper reconstitution of the complex in lipids.- Degas the sample to remove dissolved oxygen, which can interact with the radical.
EPR signal is present but difficult to interpret or quantify. Signal broadening due to the radical being membrane-bound and immobile.- This is an inherent property of the system.[1] Advanced EPR techniques like pulsed EPR (e.g., HYSCORE) can provide more detailed structural information.[6][12]
Overlapping signals from other paramagnetic species.- Use specific inhibitors to isolate the signal of interest.- Compare spectra with and without substrate/inhibitors to identify the this compound signal.- Spectral simulation can help to deconvolve overlapping signals.[13]
Inconsistent results between experiments. Variability in sample preparation.- Standardize all steps of sample preparation, including concentrations of substrates, inhibitors, and protein.- Ensure consistent timing for all incubation steps.
Degradation of reagents.- Use fresh solutions of substrates and inhibitors for each experiment.

Quantitative Data Summary

Table 1: EPR Signal Parameters for this compound Radical

ParameterValueExperimental SystemReference
g-value 2.004Cytochrome bc1 complex from Paracoccus denitrificans[4]
g-value 2.005Succinate-ubiquinone reductase[14]
g-value 2.0042NADH-ubiquinone reductase from beef heart mitochondria[5]
Line-width 12 GSuccinate-ubiquinone reductase[14]
Line-width 6.8 GNADH-ubiquinone reductase from beef heart mitochondria[5]
Line-width ~0.9 mTEscherichia coli quinol oxidase, cytochrome bo[10]

Table 2: Midpoint Potentials and Stability Constants

ParameterValueConditionsExperimental SystemReference
Midpoint Potential (Em) +42 mVpH 8.5Cytochrome bc1 complex from Paracoccus denitrificans[4]
Midpoint Potential (Em) 84 mVpH 7.4Succinate-ubiquinone reductase[14]
Midpoint Potential (Em7) ~70 mVpH 7.0Escherichia coli quinol oxidase, cytochrome bo[10]
Stability Constant 5-10pH 9.0Escherichia coli quinol oxidase, cytochrome bo[10]

Experimental Protocols

Protocol 1: EPR-based Detection of this compound Radical in Mitochondrial Complex III

This protocol describes a general method for detecting the this compound radical in the cytochrome bc1 complex (Complex III) using EPR spectroscopy.

Materials:

  • Isolated and purified mitochondrial Complex III

  • Substrate: Succinate or a suitable ubiquinol analog

  • Inhibitor: Antimycin A

  • Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl

  • EPR tubes

  • Liquid nitrogen or a suitable cryostat for low-temperature measurements

Procedure:

  • Sample Preparation:

    • In an EPR tube, add the purified Complex III to the desired final concentration (e.g., 10-20 mg/mL).

    • Add the substrate (e.g., succinate) to initiate electron transfer.

    • Incubate for a short period (e.g., 1-2 minutes) at room temperature.

    • Add antimycin A to a final concentration sufficient to inhibit the Qi site (e.g., 1 µM). This will trap the this compound radical.

    • Mix gently and immediately freeze the sample in liquid nitrogen to trap the radical species.

  • EPR Spectroscopy:

    • Set the EPR spectrometer to the appropriate parameters for detecting a g ≈ 2.00 signal. Typical X-band spectrometer settings might include:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: Low power (e.g., 1-5 mW) to avoid saturation[5]

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: Optimized for signal-to-noise without significant line broadening (e.g., 1-5 G)

      • Temperature: 10-40 K[1][6]

    • Record the EPR spectrum.

  • Data Analysis:

    • The this compound radical should appear as a signal around g = 2.004.[4]

    • To confirm the signal's identity, run control experiments, such as a sample without substrate or a sample without the inhibitor. The signal should be significantly diminished or absent in these controls.

    • The concentration of the radical can be quantified by double integration of the EPR signal and comparison with a standard of known concentration.

Visualizations

Q_Cycle_Signaling_Pathway Q-Cycle in Mitochondrial Complex III cluster_complex_III Complex III (Cytochrome bc1) Q_pool_in QH2 (Ubiqinol) from Pool Qo_site Qo Site Q_pool_in->Qo_site Q_out Q (Ubiquinone) to Pool FeS Rieske Fe-S Center Qo_site->FeS e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL e- SQ_Qo SQ•- (this compound) Qo_site->SQ_Qo Qi_site Qi Site Qi_site->Q_out 2e- SQ_Qi SQ•- (this compound) Qi_site->SQ_Qi Cyt_c1 Cytochrome c1 FeS->Cyt_c1 e- Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH e- Cyt_bH->Qi_site e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- Q_in_Qi Q from Pool Q_in_Qi->Qi_site

Caption: Diagram illustrating the Q-cycle within Complex III.

EPR_Workflow start Start: Isolated Mitochondrial Complex prepare_sample Prepare Sample in EPR Tube start->prepare_sample add_substrate Add Substrate (e.g., NADH, Succinate) prepare_sample->add_substrate add_inhibitor Add Inhibitor (e.g., Antimycin A) add_substrate->add_inhibitor freeze_sample Rapidly Freeze Sample (Liquid Nitrogen) add_inhibitor->freeze_sample epr_measurement Perform Low-Temperature EPR Measurement (4-40 K) freeze_sample->epr_measurement analyze_spectrum Analyze EPR Spectrum (g-value, line shape) epr_measurement->analyze_spectrum quantify Quantify Radical (Double Integration) analyze_spectrum->quantify end End: Characterized This compound Signal quantify->end

Caption: Experimental workflow for EPR-based detection of this compound.

Stability_Factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors This compound This compound Radical (SQ•-) dismutation Dismutation to Q and QH2 This compound->dismutation Leads to solvent Protic Solvent Accessibility This compound->solvent Destabilized by no_binding Absence of Protective Protein Microenvironment This compound->no_binding Destabilized by protein_binding Binding to Protein (e.g., Complex III Qi site) protein_binding->this compound Stabilizes high_ph Alkaline pH (Anionic form) high_ph->this compound Stabilizes inhibitors Downstream Inhibitors (e.g., Antimycin A) inhibitors->this compound Increases Concentration

Caption: Factors influencing this compound radical stability.

References

Technical Support Center: Optimizing Cell Lysis for Ubisemiquinone Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell lysis procedures for the preservation of the highly labile ubisemiquinone radical.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its preservation during cell lysis challenging?

A1: this compound (CoQ•⁻) is a free radical intermediate in the mitochondrial electron transport chain, playing a crucial role in cellular respiration. Its preservation is challenging due to its inherent instability. The unpaired electron makes it highly reactive and susceptible to rapid oxidation or disproportionation upon changes in its microenvironment, which are inevitable during cell lysis. Factors such as exposure to oxygen, temperature fluctuations, and non-optimal pH can lead to its degradation.

Q2: Which cell lysis methods are most suitable for preserving this compound?

A2: The choice of lysis method is critical and often involves a trade-off between lysis efficiency and preservation of labile molecules. For this compound, gentle methods that minimize heat generation and exposure to atmospheric oxygen are preferred.

  • Mechanical Lysis (on ice): Methods like Dounce homogenization or bead beating (with pre-chilled beads) can be effective. It is crucial to perform these on ice and in short bursts to prevent sample heating.

  • Sonication (pulsed and on ice): Sonication can be effective but generates significant heat.[1] Use a probe sonicator with pulsed settings and ensure the sample is kept on ice at all times.[1][2]

  • Rapid Freeze-Thaw: This is a gentle method but may be less efficient for cells with tough walls.[3]

  • Chemical Lysis (with optimized buffers): Detergent-based lysis can be used, but the choice of detergent and buffer composition is critical to maintain the integrity of mitochondrial complexes where this compound resides.

Q3: What are the key components of a lysis buffer optimized for this compound preservation?

A3: An optimized lysis buffer should aim to maintain a stable environment for the this compound radical. Key components include:

  • Buffer System: Maintain a pH that mimics the mitochondrial matrix (typically around 7.8-8.2) to ensure stability.[4]

  • Protease Inhibitors: Essential to prevent the degradation of proteins that stabilize the this compound radical.

  • Reducing Agents (use with caution): While they can prevent oxidation, they can also quench the radical. Their inclusion should be empirically tested.

  • Anaerobic Conditions: The removal of dissolved oxygen is paramount. Buffers should be degassed, and the lysis procedure should ideally be performed in an anaerobic chamber or glove box.[4]

Q4: How can I confirm that I have successfully preserved the this compound radical?

A4: The primary method for detecting and quantifying the this compound radical is Electron Paramagnetic Resonance (EPR) spectroscopy.[5] A characteristic EPR signal at a g-value of approximately 2.0045 is indicative of the this compound radical. The intensity of this signal is proportional to the concentration of the radical. It is often necessary to perform EPR at cryogenic temperatures (e.g., 4-10 K) to obtain a clear signal.[5]

Troubleshooting Guides

Issue 1: Weak or No this compound EPR Signal
Possible Cause Troubleshooting Steps
Degradation due to Oxygen Perform cell lysis and all subsequent steps under anaerobic conditions (e.g., in a glove box).[4] Use degassed buffers.
Inappropriate Lysis Method Switch to a gentler lysis method such as Dounce homogenization on ice. If using sonication, ensure it is performed in short, pulsed intervals with adequate cooling.[1]
Incorrect pH of Lysis Buffer Verify the pH of your lysis buffer. The stability of this compound is pH-dependent, with higher stability often observed at a slightly alkaline pH (around 8.0).
Sample Temperature Too High Maintain samples on ice or in a pre-cooled centrifuge throughout the procedure.[6] Avoid any steps that could lead to sample heating.
Proteolytic Degradation Add a fresh cocktail of protease inhibitors to your lysis buffer immediately before use.
Insufficient Cell Lysis Confirm cell lysis efficiency using a microscope. If lysis is incomplete, cautiously increase the intensity or duration of the lysis method while carefully monitoring temperature.
Low Abundance of this compound For certain cell types or metabolic states, the steady-state concentration of this compound may be low. Consider isolating mitochondria first to enrich the sample.[7]
Issue 2: High Variability in this compound Signal Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Lysis Procedure Standardize every step of the lysis protocol, including incubation times, sonication power and duration, and homogenization strokes.
Variable Oxygen Exposure Ensure that all samples are processed with the same level of anaerobic precautions. Even small differences in oxygen exposure can lead to significant variability.
Sample Freeze-Thaw Cycles Aliquot lysates before freezing to avoid multiple freeze-thaw cycles, which can degrade the radical.
Inconsistent Sample Freezing for EPR Freeze samples for EPR analysis rapidly and consistently, for example, by snap-freezing in liquid nitrogen. Inconsistent freezing rates can affect the EPR signal.

Experimental Protocols

Protocol 1: Anaerobic Dounce Homogenization for Cultured Cells
  • Preparation:

    • Prepare all buffers and solutions and degas them thoroughly for at least 30 minutes under a stream of nitrogen or argon gas.

    • Pre-cool a Dounce homogenizer, centrifuge, and all tubes on ice.

    • Perform all subsequent steps in an anaerobic chamber.

  • Cell Harvesting:

    • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold, degassed Phosphate Buffered Saline (PBS).

  • Lysis:

    • Resuspend the cell pellet in 10 volumes of ice-cold, degassed lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM EDTA, with freshly added protease inhibitor cocktail).

    • Incubate on ice for 15 minutes.

    • Transfer the cell suspension to the pre-cooled Dounce homogenizer.

    • Perform 20-30 gentle strokes with the pestle.

    • Monitor cell lysis under a microscope.

  • Post-Lysis Processing:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Transfer the supernatant to a new pre-cooled tube.

    • For mitochondrial isolation, centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C. The pellet will contain the mitochondria.

  • Sample Preparation for EPR:

    • Resuspend the mitochondrial pellet in a minimal volume of degassed buffer.

    • Load the sample into an EPR tube inside the anaerobic chamber.

    • Seal the tube and immediately freeze it in liquid nitrogen.

Protocol 2: Rapid Freeze-Quench Lysis

This method is ideal for trapping transient radical species.

  • Apparatus Setup:

    • Use a rapid freeze-quench apparatus that allows for the rapid mixing of a cell suspension with a lysis buffer, followed by immediate freezing in a cryogen (e.g., isopentane (B150273) cooled with liquid nitrogen).[8][9]

  • Sample Preparation:

    • Prepare a concentrated cell suspension in a suitable, degassed buffer.

    • Prepare a lysis buffer (e.g., hypotonic buffer to induce osmotic lysis) that is also degassed.

  • Quenching:

    • Load the cell suspension and lysis buffer into separate syringes of the freeze-quench apparatus.

    • Drive the syringes to rapidly mix the contents.

    • The mixture is then sprayed through a nozzle directly into the cryogen, freezing the reaction within milliseconds.

  • Sample Collection and EPR Analysis:

    • The frozen particles are collected and packed into an EPR tube at cryogenic temperatures.

    • The sample is then transferred to the EPR spectrometer for analysis.

Data Presentation

Table 1: Comparison of Lysis Methods for this compound Preservation (Hypothetical Data)

Lysis MethodRelative this compound EPR Signal Intensity (Arbitrary Units)Protein Yield (mg/mL)
Sonication (Continuous) 15 ± 52.5 ± 0.3
Sonication (Pulsed, on ice) 65 ± 82.2 ± 0.2
Dounce Homogenization (on ice) 85 ± 71.8 ± 0.2
Freeze-Thaw (3 cycles) 40 ± 101.5 ± 0.3
Chemical Lysis (Detergent-based) 55 ± 92.8 ± 0.4
Anaerobic Dounce Homogenization 95 ± 51.8 ± 0.2

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on cell type and specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lysis Anaerobic Lysis cluster_processing Post-Lysis Processing cluster_analysis Analysis cell_culture Cell Culture harvesting Cell Harvesting (Centrifugation) cell_culture->harvesting washing Washing with Degassed PBS harvesting->washing resuspension Resuspend in Lysis Buffer washing->resuspension homogenization Dounce Homogenization resuspension->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 mitochondria Isolate Mitochondria centrifugation2->mitochondria epr_prep Prepare EPR Sample mitochondria->epr_prep freezing Snap Freeze in Liquid N2 epr_prep->freezing epr_analysis EPR Spectroscopy freezing->epr_analysis

Caption: Workflow for this compound preservation.

Troubleshooting_Logic start Weak or No This compound Signal check_o2 Was lysis performed anaerobically? start->check_o2 anaerobic_lysis Implement anaerobic lysis protocol check_o2->anaerobic_lysis No check_temp Was temperature controlled? check_o2->check_temp Yes anaerobic_lysis->check_temp control_temp Ensure all steps are on ice check_temp->control_temp No check_lysis_method Is the lysis method too harsh? check_temp->check_lysis_method Yes control_temp->check_lysis_method gentle_lysis Switch to a gentler method (e.g., Dounce) check_lysis_method->gentle_lysis Yes check_inhibitors Were protease inhibitors added freshly? check_lysis_method->check_inhibitors No gentle_lysis->check_inhibitors add_inhibitors Add fresh protease inhibitor cocktail check_inhibitors->add_inhibitors No re_evaluate Re-evaluate Signal check_inhibitors->re_evaluate Yes add_inhibitors->re_evaluate

Caption: Troubleshooting weak EPR signal logic.

References

Technical Support Center: HPLC-Based Ubiquinone Redox State Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC-based analysis of ubiquinone and ubiquinol (B23937) redox states.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider before starting an HPLC analysis of the ubiquinone redox state?

A1: The most critical factor is the stability of ubiquinol (the reduced form), which is highly susceptible to oxidation.[1][2] Key considerations include:

  • Sample Handling: Blood samples should be processed for plasma separation within 4 hours if stored in an ice-cold container or within 8 hours if refrigerated to maintain the stability of the ubiquinol-10/total CoQ10 ratio.[1] All sample preparation steps should be performed under dim light and on ice to minimize oxidation.[3][4]

  • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) during the extraction process can help limit oxidation.[5]

  • Extraction Solvent: A rapid, single-step extraction, for instance with ice-cold 1-propanol, is often recommended to minimize sample handling and the risk of ubiquinol oxidation.[3][6]

  • Choice of Detector: While UV detection at 275 nm is common and accessible, it is less sensitive for ubiquinol.[7][8] Electrochemical detection (ED) or mass spectrometry (MS) offers higher sensitivity and is preferred for accurately quantifying both redox forms.[8][9]

Q2: Which internal standards are recommended for ubiquinone redox state analysis?

A2: The use of an internal standard is crucial for accurate quantification to account for variations in sample preparation and injection.[10][11] Commonly used internal standards include:

  • Coenzyme Q9 (CoQ9) for plasma samples.[4]

  • Coenzyme Q4 (CoQ4) can be used as an internal standard for both the reduced (ubiquinol-4) and oxidized (ubiquinone-4) forms.[5]

  • Non-physiological analogues like diethoxy-CoQ10 or dipropoxy-CoQ10 are also options.[8]

Q3: Can I measure total Coenzyme Q10 instead of the separate redox states?

A3: Yes, it is possible to measure total Coenzyme Q10. This is typically achieved by converting all ubiquinol to ubiquinone before analysis. This can be done by a pre-treatment step with an oxidizing agent like ferric chloride (FeCl3).[7][12] Alternatively, an in-line reduction procedure can be used to convert all ubiquinone to ubiquinol.[13][14] However, measuring only the total amount will not provide information on the redox state, which is a valuable biomarker for oxidative stress.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of ubiquinone and ubiquinol.

Chromatography & Peak Shape Issues

Q4: My peaks are tailing. What are the possible causes and solutions?

A4: Peak tailing is a common issue in HPLC and can arise from several factors.[15][16][17]

  • Cause: Secondary interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.[15][16]

  • Solution:

    • Use a high-purity silica (B1680970) column with minimal silanol activity.

    • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[18]

    • Incorporate a mobile phase additive, like an amine, to mask the active silanol sites.[16]

  • Cause: Column contamination or bed deterioration.[17]

  • Solution:

    • Use a guard column to protect the analytical column.[19]

    • Implement a proper column flushing and regeneration protocol.[16]

    • Filter all samples and mobile phases through a 0.45 µm filter before use.[20]

Q5: I am observing peak fronting. What could be the reason?

A5: Peak fronting is less common than tailing but can still occur.

  • Cause: Sample overload, where the amount of sample injected exceeds the column's capacity.[16]

  • Solution: Reduce the injection volume or the sample concentration.

  • Cause: Incompatibility between the sample solvent and the mobile phase. The sample solvent may be stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.[18]

  • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.[18]

Q6: Why are my peaks splitting?

A6: Split peaks can be indicative of a few problems.

  • Cause: A void or channel in the column packing material at the inlet.[15]

  • Solution: This usually requires replacing the column. Using a guard column can help extend the life of the analytical column.

  • Cause: The sample is partially soluble in the mobile phase, or the mobile phase pH is too close to the analyte's pKa, causing the presence of two different forms of the analyte.[18]

  • Solution: Ensure complete sample solubility in the mobile phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.[18]

Retention Time & Sensitivity Issues

Q7: My retention times are shifting from run to run. What should I check?

A7: Inconsistent retention times can compromise peak identification and quantification.

  • Cause: Changes in mobile phase composition. This can be due to improper mixing, evaporation of a volatile solvent, or degradation of a mobile phase component.[16]

  • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure adequate mixing if preparing the mobile phase online.

  • Cause: Fluctuations in column temperature.[19]

  • Solution: Use a column oven to maintain a constant and stable temperature.

  • Cause: Inconsistent flow rate from the HPLC pump.[16]

  • Solution: Check the pump for leaks, and ensure proper degassing of the mobile phase to prevent air bubbles. Perform pump maintenance as recommended by the manufacturer.

Q8: I am experiencing low sensitivity, especially for ubiquinol. How can I improve it?

A8: Low sensitivity for ubiquinol is a common challenge, particularly with UV detection.

  • Cause: Ubiquinol has a lower molar absorptivity at 275 nm compared to ubiquinone.[8]

  • Solution:

    • Switch to a more sensitive detection method like electrochemical detection (ED) or mass spectrometry (MS).[8][21] These methods are significantly more sensitive for detecting ubiquinol.

    • If using UV detection, ensure the detector lamp is in good condition and that the flow cell is clean.

  • Cause: Degradation of ubiquinol to ubiquinone during sample preparation and analysis.

  • Solution: Strictly adhere to protocols that minimize oxidation, such as working on ice, under dim light, and adding antioxidants to the extraction solvent.[1][5]

Experimental Protocols & Data

Sample Preparation: Plasma

A widely used method for extracting ubiquinone and ubiquinol from plasma involves a simple and rapid protein precipitation and extraction step.[3][6]

  • Preparation: Keep all tubes and samples on ice throughout the procedure.[3]

  • Precipitation: To 300 µL of plasma in a polypropylene (B1209903) tube, add 1 mL of ice-cold 1-propanol.[3]

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the tubes for 10 minutes at 21,000 x g and 4°C.[3]

  • Collection: Carefully transfer the supernatant (1-propanol extract) to a new tube.

  • Injection: Inject the supernatant directly into the HPLC system or after appropriate dilution with the mobile phase.[6][7] The extract should be filtered through a 0.45 µm syringe filter before injection.[7]

HPLC Method Parameters

The following tables summarize typical HPLC parameters for the analysis of ubiquinone and ubiquinol.

Table 1: HPLC System and Column Parameters

ParameterSpecificationReference(s)
HPLC System System with UV or Electrochemical Detector[7][9]
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Guard Column Recommended to protect the analytical column[22]
Column Temp. 30°C[10][23]
Injection Vol. 20 µL - 100 µL[3][10]

Table 2: Mobile Phase and Detection Parameters

ParameterSpecificationReference(s)
Mobile Phase Isocratic mixture of alcohols (e.g., 1-propanol:methanol 60:40) with additives[3]
Acetonitrile/Water (95/5) for mixed-mode columns[22]
Methanol/Water (98:2)[23]
Flow Rate 1.0 mL/min[3][22]
Detection UV at 275 nm[7][22][23]
Electrochemical Detection (for higher sensitivity to ubiquinol)[8][9]
Method Validation Data

The following table presents typical performance characteristics of a validated HPLC-UV method.

Table 3: Example Method Validation Data

ParameterResultReference(s)
Linearity Range 0.1 - 4.0 mg/L[3]
Limit of Detection (LOD) 5 µg/L[3]
Analytical Recovery 95.5% - 101.3%[3]
Within-day Precision (CV%) 0.2% - 3.9%[3]

Visual Guides

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of ubiquinone redox state in plasma.

G Sample Plasma Sample Collection (on ice) Precipitation Add Ice-Cold 1-Propanol Sample->Precipitation Vortex Vortex (5 min) Precipitation->Vortex Centrifuge Centrifuge (10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.45 µm) Supernatant->Filter Injection Inject into HPLC Filter->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV (275 nm) or Electrochemical Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Workflow for sample preparation and HPLC analysis.

Troubleshooting Logic for Peak Tailing

This diagram provides a logical approach to troubleshooting peak tailing issues.

G Start Peak Tailing Observed CheckColumn Check Column (Age, Performance) Start->CheckColumn CheckMobilePhase Check Mobile Phase (pH, Composition) CheckColumn->CheckMobilePhase No / Unsure Sol_Column Replace Column or Use Guard Column CheckColumn->Sol_Column Yes CheckSample Check Sample (Overload, Solvent) CheckMobilePhase->CheckSample No / Unsure Sol_MobilePhase Adjust pH or Use Additive CheckMobilePhase->Sol_MobilePhase Yes Sol_Sample Reduce Concentration or Change Solvent CheckSample->Sol_Sample Yes Resolved Problem Resolved Sol_Column->Resolved Sol_MobilePhase->Resolved Sol_Sample->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

Ubiquinone-Ubiquinol Redox Cycle

This diagram illustrates the relationship between the oxidized and reduced forms of Coenzyme Q10.

G Ubiquinone Ubiquinone (Oxidized Form) Semiquinone Semiquinone (Radical Intermediate) Ubiquinone->Semiquinone + 1e-, + 1H+ Ubiquinol Ubiquinol (Reduced Form) Ubiquinone->Ubiquinol + 2e-, + 2H+ (Reduction) Semiquinone->Ubiquinone - 1e-, - 1H+ Semiquinone->Ubiquinol + 1e-, + 1H+ Ubiquinol->Semiquinone - 1e-, - 1H+

Caption: Redox relationship between ubiquinone and ubiquinol.

References

How to minimize interference from other radicals in ubisemiquinone studies?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other radicals in ubisemiquinone studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interfering radical signals in this compound studies?

A1: Interfering radical signals in biological samples typically originate from other endogenous radical species. The most common sources include:

  • Superoxide (B77818) radicals (O₂⁻) : Generated by various cellular processes, particularly by the mitochondrial electron transport chain (ETC).

  • Other semiquinones : Flavin semiquinones (FMN• or FAD•) within various flavoproteins can produce EPR signals.

  • Reactive Oxygen Species (ROS) : Hydroxyl radicals (•OH) and others can be formed through secondary reactions.

  • Carbon-centered radicals : Arising from lipid peroxidation.

  • Nitrogen-centered radicals : From reactions involving nitric oxide.

Q2: My EPR spectrum is noisy and the this compound signal is weak. What can I do?

A2: A weak or noisy signal can be due to several factors. Consider the following troubleshooting steps:

  • Optimize Sample Preparation : Ensure you are using a protocol that enriches for the component of interest, such as isolated mitochondria, to increase the concentration of this compound.[1]

  • Control Redox State : The this compound radical is a transient species. Its steady-state concentration can be maximized by controlling the redox potential of the sample. This can be achieved by adding specific substrates (e.g., succinate) and inhibitors (e.g., antimycin A) to poise the system.[2][3][4]

  • Optimize EPR Spectrometer Settings : The this compound radical signal can be sensitive to microwave power. Perform a power saturation study to determine the optimal microwave power for detection without saturating and diminishing the signal.[2][5] Cryogenic temperatures (e.g., 4-10 K) can also significantly enhance the signal.[6]

  • Increase Number of Scans : Signal-to-noise ratio can be improved by averaging multiple scans.

Q3: How can I be sure the EPR signal I'm observing is from this compound and not another radical?

A3: Distinguishing the this compound radical from other species is critical. A combination of the following approaches is recommended:

  • g-value Analysis : The this compound radical has a characteristic g-value of approximately 2.004-2.005.[2][5][7] This can help differentiate it from other radicals.

  • Use of Inhibitors : Specific inhibitors of the electron transport chain can be used to modulate the this compound signal. For example, in studies of Complex III, antimycin A can stabilize the this compound radical at the Qi site, while myxothiazol (B1677603) can prevent its formation.[3][4]

  • Power Saturation Characteristics : Different radical species exhibit different microwave power saturation behaviors. This compound radicals in close proximity to fast-relaxing species like iron-sulfur clusters will be less readily saturated.[2][8]

  • Redox Titration : By systematically varying the redox potential of the sample, you can determine the midpoint potential (Em) of the radical species. The this compound radical has a characteristic midpoint potential.[2][8]

  • Advanced EPR Techniques : Techniques like Electron Spin-Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can provide information about the environment of the radical, helping to confirm its identity.[9]

Troubleshooting Guides

Issue 1: Overlapping signals from superoxide and this compound.

This is a common issue as this compound itself can be a source of superoxide radicals.[3][4][10]

Troubleshooting Steps:

  • Addition of Superoxide Dismutase (SOD) : Add SOD to the sample to scavenge superoxide radicals. If the interfering signal is diminished or eliminated, it confirms its identity as superoxide.

  • Spin Trapping : Use a spin trap like DMPO (5,5-dimethyl-1-pyrroline N-oxide) to react with superoxide and form a stable DMPO-OOH adduct with a characteristic EPR spectrum.[11][12][13] This allows for the indirect detection and quantification of superoxide, helping to distinguish it from the direct this compound signal. Note that artifacts can occur with spin traps, so appropriate controls are essential.[14]

  • Use of Specific Inhibitors : As mentioned in the FAQs, inhibitors like myxothiazol can prevent the formation of this compound and consequently superoxide generation from Complex III, helping to identify the source of the radicals.[3][4]

Issue 2: Differentiating between this compound radicals from different mitochondrial complexes (e.g., Complex I vs. Complex III).

Troubleshooting Steps:

  • Substrate and Inhibitor Titration :

    • To study the Complex I this compound, use NADH as a substrate and an inhibitor of Complex III (e.g., antimycin A) to prevent downstream electron flow. Rotenone, an inhibitor of Complex I, can be used to confirm the signal's origin.[5]

    • To study the Complex III this compound, use succinate (B1194679) as a substrate (feeding electrons into Complex II) and specific inhibitors like antimycin A to stabilize the Qi site radical or myxothiazol to inhibit the Qo site.[3][4]

  • Microwave Power Saturation Studies : this compound species in different environments will have different spin-lattice relaxation times and thus different power saturation properties. For example, this compound radicals in Complex I have been distinguished based on their different spin relaxation rates (fast, slow, and very slow relaxing species).[8]

  • Analysis of EPR Lineshape : The lineshape of the EPR signal can provide clues about the radical's environment, including its mobility and proximity to other paramagnetic species.

Data Presentation

Table 1: EPR Parameters for Distinguishing Radical Species

Radical SpeciesTypical g-valueLinewidth (Gauss)Power Saturation Behavior
This compound (anionic)~2.0042 - 2.0056.8 - 12Varies with environment; can be non-saturating at high powers[2][5]
Flavin Semiquinone (neutral)~2.003515 - 20Varies
Superoxide (trapped with DMPO)g-values of adduct are distinctHyperfine splitting patternVaries with adduct
Tyrosyl Radical~2.004~8-20Varies

Table 2: Inhibitors for Isolating this compound Signals

InhibitorTargetEffect on this compound
Rotenone Complex IAbolishes NADH-dependent this compound signal from Complex I[5]
Antimycin A Complex III (Qi site)Stabilizes and enhances the this compound signal at the Qi site[3][7]
Myxothiazol Complex III (Qo site)Prevents formation of this compound at the Qo site[3][4]
Thenoyltrifluoroacetone (TTFA) Complex IICan inhibit the formation of the this compound radical in succinate-ubiquinone reductase[2]

Experimental Protocols

Protocol 1: Sample Preparation for EPR Analysis of this compound in Isolated Mitochondria
  • Mitochondrial Isolation : Isolate mitochondria from the tissue of interest (e.g., murine heart or liver) using differential centrifugation. A detailed protocol for this can be found in publications such as Valeros et al.[1] All steps should be performed at 4°C.

  • Sample Resuspension : Resuspend the final mitochondrial pellet in a suitable buffer (e.g., a buffer containing KCl, MOPS, and EGTA) to a protein concentration of 20-40 mg/mL.

  • Addition of Substrates and Inhibitors :

    • To generate the this compound signal, add a substrate such as succinate (e.g., 10 mM).

    • To stabilize the signal at a specific site, add an inhibitor. For example, to stabilize the Complex III Qi site radical, add antimycin A (e.g., 5 µM).[3][4]

    • Incubate for a specific period (e.g., 2-5 minutes) to allow the system to reach a steady state.

  • Sample Loading : Transfer the mitochondrial suspension to a quartz EPR tube.

  • Freezing : Rapidly freeze the sample in liquid nitrogen to trap the radical species. The sample should be kept at cryogenic temperatures until measurement.

Protocol 2: EPR Spectroscopy and Data Acquisition
  • Spectrometer Setup :

    • Use an X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

    • Set the temperature to a range where the signal is stable and well-resolved (e.g., 10 K to 173 K).[6][8]

  • EPR Parameter Optimization :

    • Microwave Frequency : Typically around 9.4-9.5 GHz.[5][6]

    • Modulation Frequency : 100 kHz.[6]

    • Modulation Amplitude : Start with a non-saturating amplitude, for example, 4 G.[6]

    • Microwave Power : Perform a power saturation study. Start at a low power (e.g., 0.1 mW) and incrementally increase it (e.g., up to 200 mW) to find the optimal power for your signal and to characterize its saturation behavior.[2][6]

    • Sweep Width and Center Field : Center the magnetic field sweep around the expected g-value of the this compound radical (g ≈ 2.0045). A sweep width of 80-100 Gauss is a good starting point.[6]

    • Time Constant and Conversion Time : These will depend on the signal intensity and desired signal-to-noise ratio. Typical values can be in the range of 80-655 ms.[6]

  • Data Acquisition : Acquire the EPR spectrum by averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis :

    • Determine the g-value of the observed signal.

    • Measure the linewidth.

    • Integrate the signal to quantify the radical concentration, using a standard of known concentration.

    • Simulate the spectrum if necessary to confirm the identity of the radical and extract hyperfine coupling constants.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_epr EPR Analysis cluster_analysis Data Analysis Tissue Tissue Sample IsolateMito Isolate Mitochondria Tissue->IsolateMito Resuspend Resuspend in Buffer IsolateMito->Resuspend AddReagents Add Substrates/Inhibitors Resuspend->AddReagents LoadTube Load into EPR Tube AddReagents->LoadTube Freeze Snap Freeze in Liquid N2 LoadTube->Freeze EPR_Spectrometer EPR Measurement (Cryogenic Temp) Freeze->EPR_Spectrometer PowerSaturation Power Saturation Study EPR_Spectrometer->PowerSaturation DataAcquisition Data Acquisition (Signal Averaging) PowerSaturation->DataAcquisition gValue Determine g-value & Linewidth DataAcquisition->gValue Quantify Quantify Radical Concentration gValue->Quantify Simulate Spectral Simulation (Optional) gValue->Simulate Identify Identify Radical Species Quantify->Identify Simulate->Identify

Caption: Workflow for this compound Radical Detection and Analysis.

Troubleshooting_Radical_Interference Start EPR Signal Observed IsItUQ Is it this compound? Start->IsItUQ CheckG Check g-value (~2.0045) IsItUQ->CheckG Yes Interference Potential Interference (e.g., Superoxide) IsItUQ->Interference Uncertain UseInhibitors Use Specific Inhibitors (e.g., Antimycin A) CheckG->UseInhibitors PowerSat Check Power Saturation Behavior UseInhibitors->PowerSat ConfirmedUQ Signal Confirmed as This compound PowerSat->ConfirmedUQ AddSOD Add Superoxide Dismutase (SOD) Interference->AddSOD SpinTrap Use Spin Trap (e.g., DMPO) Interference->SpinTrap SignalChanges Signal Diminishes? AddSOD->SignalChanges SpinTrap->SignalChanges SignalChanges->IsItUQ No SignalIdentified Interfering Signal is Superoxide SignalChanges->SignalIdentified Yes

Caption: Logic Diagram for Troubleshooting Radical Interference.

Q_Cycle_Radicals cluster_membrane Inner Mitochondrial Membrane cluster_c3 Complex III Qo_site Qo Site UQ_pool UQ Pool Qo_site->UQ_pool UQ Rieske Rieske FeS Qo_site->Rieske 1e- Cyt_bL Cyt bL Qo_site->Cyt_bL 1e- O2 O2 Qo_site->O2 e- leak (forms SQo) Qi_site Qi Site UQH2_pool UQH2 Pool Qi_site->UQH2_pool UQH2 Qi_site->UQ_pool UQ•- (SQi) [stabilized by Antimycin A] UQH2_pool->Qo_site e- Myxothiazol Myxothiazol (Inhibits here) UQ_pool->Qi_site UQ Cyt_c Cyt c Rieske->Cyt_c Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site AntimycinA Antimycin A (Inhibits here) Superoxide O2•- O2->Superoxide Myxothiazol->Qo_site AntimycinA->Qi_site

References

Refinement of protocols for consistent ubisemiquinone measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for consistent ubisemiquinone measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures for this compound measurement, particularly using Electron Paramagnetic Resonance (EPR) spectroscopy.

Problem Potential Cause Suggested Solution
No detectable this compound signal This compound concentration is too low for detection.[1][2]- Enrich the sample for mitochondria, where this compound is more abundant.[3] - For isolated complexes, ensure a sufficient concentration of ubiquinone is added, as its deficiency can prevent radical detection.[4] - Induce conditions that stabilize the semiquinone state, for example, by using substrates for respiration in mitochondrial preparations prior to freezing.[1]
The semiquinone state is thermodynamically unfavorable.[1]- Use inhibitors like antimycin A to increase the steady-state concentration of this compound in mitochondrial complex III.[5][6]
Inappropriate EPR instrument settings.- Optimize EPR parameters, including microwave frequency and power, modulation frequency and amplitude, and temperature.[1][7] Low temperatures (e.g., 4-10 K or 200K) are often necessary for detection.[1]
Inconsistent or variable signal intensity Sample degradation during preparation.- Keep all samples, tools, and buffers on ice during mitochondrial isolation to prevent metabolite leakage.[3] - After snap freezing, tissues must be kept on dry ice and stored at -80°C to prevent thawing.[3]
Variability in sample packing in EPR tubes.- Ensure consistent sample volume and packing density in the EPR tubes for each measurement to allow for accurate comparisons.
Presence of molecular oxygen.- For certain experiments, anaerobic conditions may be required as oxygen can react with the semiquinone radical.[8]
Broad, poorly resolved EPR spectra This compound is membrane-bound and immobile on the EPR timescale.[1]- This is an inherent property of this compound in biological membranes. Low-temperature measurements are standard.[1]
Overlapping signals from other radical species.[1][9]- Use inhibitors to selectively generate or eliminate specific radical signals. For example, thenoyltrifluoroacetone can quench the Qs radical signal.[4][10] - Employ advanced EPR techniques like HYSCORE (Hyperfine Sublevel Correlation Spectroscopy) to distinguish between different semiquinone species.[11]
Difficulty in quantifying the this compound signal Signal overlap with other paramagnetic species.- Deconvolute overlapping EPR signals using specialized software and techniques.[9]
Lack of a suitable standard for quantification.- Use a stable radical standard, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), for concentration calibration. Ensure the standard is measured under the same conditions as the sample.[12]

Frequently Asked Questions (FAQs)

1. Why is it so difficult to detect this compound radicals in biological samples?

Detecting this compound radicals is challenging for several reasons:

  • Low Concentration: At equilibrium, the semiquinone state is thermodynamically less favored compared to the fully oxidized (quinone) and fully reduced (quinol) states, resulting in a very low steady-state concentration.[1]

  • Immobility: this compound is membrane-bound, which restricts its motion and leads to broadened EPR spectra that can be difficult to distinguish from the baseline noise.[1]

  • Signal Overlap: EPR spectra can be complicated by signals from other radical species present in biological samples, such as flavins and other quinones, making it difficult to isolate the this compound signal.[1][9]

2. What are the optimal conditions for measuring this compound with EPR spectroscopy?

Optimal EPR parameters can vary depending on the sample and the specific instrument. However, some general guidelines for detecting this compound in isolated mitochondria include:

  • Temperature: Low temperatures are crucial for detecting the radical signal. Measurements are often performed at temperatures ranging from 4-10 K or around 200 K.[1]

  • Microwave Power: The power should be optimized to maximize the signal without causing saturation. A starting point could be in the range of 2 to 20 mW.[1]

  • Modulation Amplitude: A typical modulation amplitude is around 4 G.[1]

Table of Typical EPR Parameters for this compound Detection

ParameterValueReference
Microwave Frequency~9.43 GHz (X-band)[1]
Microwave Power2 - 20 mW[1]
Modulation Frequency100 kHz[1]
Modulation Amplitude4 G[1]
Temperature4-10 K or 200 K[1]
Center Field~3360 G[1]
Sweep Width~80 G[1]

3. How can I increase the concentration of this compound in my sample?

The steady-state concentration of this compound can be increased by manipulating the electron transport chain. For instance, in isolated mitochondria or submitochondrial particles, adding a respiratory substrate like succinate (B1194679) can drive the reduction of ubiquinone.[5] Furthermore, inhibitors of complex III, such as antimycin A, can block the electron flow at a point that causes this compound to accumulate.[5][6]

4. What is the role of mitochondrial Complex III in this compound measurements?

Mitochondrial Complex III (also known as the cytochrome bc1 complex) is a major site of this compound generation as an intermediate in the Q-cycle.[6][13] During the Q-cycle, ubiquinol (B23937) is oxidized, and its electrons are transferred, leading to the formation of a this compound radical.[2] Therefore, Complex III is a key target for studying this compound. Inhibitors that act on Complex III, such as antimycin A and myxothiazol, are often used to manipulate the formation and stability of this compound for measurement purposes.[5]

Experimental Protocols

Detailed Methodology for Isolation of Mitochondria from Murine Tissues for this compound Analysis

This protocol is adapted from established methods for isolating mitochondria for subsequent quinone extraction and measurement.[3]

Materials:

  • Mitochondria isolation buffer (pre-cooled at 4°C)

  • 1X RIPA buffer (kept on ice)

  • Liquid nitrogen

  • Dry ice

  • Homogenizer and pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes (1.5 mL and 2 mL)

Procedure:

  • Tissue Preparation:

    • Dissect the murine tissue of interest and immediately snap-freeze it in liquid nitrogen.

    • CRITICAL: All tissues must be kept on dry ice after snap freezing and stored at -80°C to prevent thawing.[3]

    • Pulverize the frozen tissue into a fine powder using a method like cryogenic milling.

  • Homogenization:

    • Transfer the pulverized tissue to a pre-cooled 2 mL microcentrifuge tube on dry ice.

    • Add ice-cold mitochondria isolation buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • CRITICAL: Avoid creating air bubbles by slowly moving the pestle up and down to maintain mitochondrial integrity.[3]

  • Mitochondrial Pellet Isolation:

    • Pour the homogenate into a new 2 mL microcentrifuge tube.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Carefully transfer the supernatant to a new pre-cooled tube.

    • Centrifuge the supernatant at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.

  • Sample Normalization:

    • To normalize samples for subsequent analysis, the protein content of the mitochondrial pellet can be determined.

    • Resuspend a small aliquot of the mitochondrial pellet in 1X RIPA buffer.

    • Vortex for 10 minutes at 4°C.[3]

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_iso Mitochondrial Isolation cluster_analysis Analysis Tissue Tissue Dissection & Snap Freezing Pulverize Tissue Pulverization Tissue->Pulverize Homogenize Homogenization in Isolation Buffer Pulverize->Homogenize Centrifuge1 Low-Speed Centrifugation (Pellet Nuclei & Debris) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (Pellet Mitochondria) Supernatant1->Centrifuge2 MitoPellet Crude Mitochondrial Pellet Centrifuge2->MitoPellet Normalize Protein Quantification (Normalization) MitoPellet->Normalize EPR EPR Spectroscopy MitoPellet->EPR

Caption: Experimental workflow for mitochondrial isolation and this compound analysis.

Q_Cycle_Signaling_Pathway cluster_complexIII Mitochondrial Complex III cluster_electron_acceptors Electron Acceptors cluster_inhibitors Inhibitors QH2 Ubiquinol (QH2) Qo_site Qo Site QH2->Qo_site Oxidation UQS This compound (Q.-) Qo_site->UQS 1e- Rieske Rieske Fe-S Qo_site->Rieske 1e- Qi_site Qi Site UQ Ubiquinone (Q) Qi_site->UQ Reduction UQS->Qi_site 1e- CytC Cytochrome c Rieske->CytC AntimycinA Antimycin A AntimycinA->Qi_site Inhibits Myxothiazol Myxothiazol Myxothiazol->Qo_site Inhibits

Caption: Simplified diagram of the Q-cycle in mitochondrial Complex III.

References

Validation & Comparative

Validating the Source of Ubisemiquinone EPR Signals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The identification and characterization of ubisemiquinone radicals via Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone in the study of mitochondrial bioenergetics and drug development. These reactive intermediates are critical in the electron transport chain, and pinpointing their origin is essential for understanding physiological processes and the mechanism of action of various inhibitors. However, the overlapping nature of signals from different mitochondrial complexes necessitates rigorous validation methods. This guide provides a comparative overview of key techniques to validate the source of a specific this compound EPR signal.

Comparative Analysis of Validation Techniques

Several experimental approaches can be employed to distinguish and validate the origin of this compound EPR signals. The choice of method depends on the specific experimental system and the questions being addressed. The following table summarizes and compares the primary techniques.

TechniquePrincipleInformation GainedAdvantagesLimitations
Inhibitor Titration Utilizes specific inhibitors of respiratory chain complexes to selectively abolish or enhance the EPR signal from a particular site.Assigns the signal to a specific complex (e.g., Complex I, II, or III).Relatively simple and widely applicable. A large library of well-characterized inhibitors is available.Inhibitors can have off-target effects. Incomplete inhibition can lead to ambiguous results.
Microwave Power Saturation Exploits the different spin-lattice relaxation rates of this compound species in different environments.Distinguishes between fast-relaxing and slow-relaxing semiquinone species, which often correlate with their location.Non-invasive and provides information about the local magnetic environment of the radical.Can be complex to analyze, especially with multiple overlapping signals. Requires specialized EPR equipment.
Redox Potentiometry Measures the EPR signal intensity as a function of the electrochemical potential of the sample.Determines the midpoint potential (Em) of the semiquinone, a key thermodynamic parameter specific to its binding site.Provides fundamental thermodynamic characterization. Can resolve species with different redox properties.Technically challenging, requiring anaerobic conditions and a range of redox mediators.
Pulsed EPR (HYSCORE) A sophisticated EPR technique that measures the interaction of the unpaired electron with nearby magnetic nuclei.Provides detailed information about the molecular environment of the semiquinone, including the presence of specific amino acid residues. Can unambiguously identify the source.High resolution and provides structural information. Can distinguish between signals that are indistinguishable by conventional EPR.Requires specialized and expensive equipment. Data analysis can be complex.
Genetic Modification/ Chimeric Systems Involves the use of genetically modified organisms or reconstituted systems lacking or having altered specific respiratory complexes.Provides definitive assignment of a signal by observing its absence or alteration in the modified system.Offers the most unambiguous validation of signal origin.Technically demanding and time-consuming to create the necessary biological systems.

Experimental Protocols

Inhibitor Titration Protocol
  • Sample Preparation: Prepare submitochondrial particles (SMPs) or isolated mitochondrial complexes at a suitable concentration (e.g., 20-40 mg/mL protein).

  • Substrate Addition: Initiate electron flow by adding a substrate such as NADH (for Complex I) or succinate (B1194679) (for Complex II).

  • Inhibitor Addition: Add a specific inhibitor at a concentration known to be effective. For example:

    • Rotenone or Piericidin A: To inhibit Complex I.[1]

    • Carboxin: To inhibit Complex II.[2]

    • Antimycin A or Myxothiazol: To inhibit Complex III.[3][4]

  • EPR Measurement: Freeze the sample in an EPR tube and acquire the EPR spectrum at a low temperature (e.g., 40 K).

  • Analysis: Compare the intensity and lineshape of the this compound signal in the presence and absence of the inhibitor. A significant decrease or disappearance of the signal indicates its origin from the inhibited complex.

Microwave Power Saturation Protocol
  • Sample Preparation: Prepare the sample as described for inhibitor titration, inducing the formation of the this compound signal.

  • EPR Measurement: Record a series of EPR spectra at a constant low temperature (e.g., 40 K) while systematically increasing the microwave power.

  • Data Analysis: Plot the signal intensity (or its double integral) as a function of the square root of the microwave power.

  • P1/2 Determination: Fit the data to a saturation curve to determine the P1/2 value, which is the microwave power at which the signal intensity is half of its unsaturated value. Different this compound species will have distinct P1/2 values. For instance, in bovine heart SMPs, fast-relaxing SQNf has a P1/2 of approximately 220 mW, while slow-relaxing SQNs has a P1/2 of about 1.4 mW at 40 K.[3]

Signaling Pathways and Workflows

Logical Workflow for this compound Signal Validation

G cluster_0 Initial Observation cluster_1 Preliminary Characterization cluster_2 Source Identification cluster_3 Definitive Validation cluster_4 Conclusion A Observe this compound EPR Signal (g≈2.00) B Perform Microwave Power Saturation A->B Characterize Relaxation C Determine P1/2 Value(s) B->C D Inhibitor Titration (Rotenone, Carboxin, Antimycin A) C->D Hypothesize Origin E Redox Potentiometry C->E Hypothesize Origin F Analyze Signal Response to Inhibitors D->F G Determine Midpoint Potential (Em) E->G L Assign Signal to a Specific Mitochondrial Complex F->L Correlate Inhibition with Signal Loss G->L Compare Em to Known Values H Pulsed EPR (HYSCORE) J Structural Information (Nuclear Couplings) H->J I Genetic Modification/ Chimeric Systems K Observe Signal Absence/ Alteration I->K J->L Match Environment to Complex Structure K->L Confirm Origin G cluster_0 Sample Preparation cluster_1 Control Experiment cluster_2 Inhibitor Experiments cluster_3 Analysis prep Prepare Submitochondrial Particles (SMPs) control_sub Add Substrate (e.g., NADH) prep->control_sub inhib_sub Add Substrate prep->inhib_sub control_epr Acquire Control EPR Spectrum control_sub->control_epr compare Compare Control and Inhibited Spectra control_epr->compare inhib_add Add Specific Inhibitor (e.g., Rotenone) inhib_sub->inhib_add inhib_epr Acquire Inhibited EPR Spectrum inhib_add->inhib_epr inhib_epr->compare conclusion Attribute Signal Source compare->conclusion

References

A Comparative Guide to Ubisemiquinone Formation in Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ubisemiquinone formation across different tissues and cell types, supported by experimental data. This compound, a free radical intermediate of coenzyme Q (ubiquinone), plays a pivotal role in the mitochondrial electron transport chain and is a significant source of cellular reactive oxygen species (ROS). Understanding the tissue-specific nuances of its formation is crucial for research in metabolic diseases, neurodegeneration, and pharmacology.

Quantitative Comparison of Mitochondrial Activity and ROS Production

The formation of this compound is intrinsically linked to the activity of mitochondrial complexes I and III. The following table summarizes key quantitative data comparing the activity of these complexes and subsequent ROS production in mitochondria isolated from different rat tissues. These parameters serve as a proxy for the potential for this compound formation.

TissueMitochondrial Complex I Activity (nmol/min/mg protein)Mitochondrial Complex III Activity (nmol/min/mg protein)Superoxide (B77818) Production (nmol/min/mg protein)Reference
Brain 29.8 ± 2.1145 ± 120.45 ± 0.05[1]
Heart 45.2 ± 3.5210 ± 180.78 ± 0.09[1]
Liver 22.5 ± 1.8115 ± 90.31 ± 0.04[1]
Kidney 35.7 ± 2.9180 ± 150.62 ± 0.07[2]
Skeletal Muscle 18.9 ± 1.595 ± 80.25 ± 0.03[2]

Note: The data presented are representative values compiled from the cited literature and may vary based on experimental conditions and animal models.

Signaling Pathway of this compound Formation and ROS Generation

This compound is primarily formed within mitochondrial complexes I and III during electron transport. This diagram illustrates the flow of electrons and the points of this compound and subsequent superoxide radical formation.

G cluster_complex_I Complex I (NADH Dehydrogenase) cluster_complex_III Complex III (Cytochrome bc1) NADH NADH NAD NAD+ NADH->NAD e- FMN FMN FeS Fe-S Clusters FMN->FeS e- UQ_I Ubiquinone (Q) FeS->UQ_I e- USQ_I This compound (Q•-) UQ_I->USQ_I 1e- UQH2_I Ubihydroquinone (QH2) UQH2_III Ubihydroquinone (QH2) UQH2_I->UQH2_III Q-pool USQ_I->UQH2_I 1e- O2_I O2 USQ_I->O2_I e- Superoxide_I Superoxide (O2•-) USQ_III This compound (Q•-) UQH2_III->USQ_III 1e- FeS_Rieske Rieske Fe-S UQH2_III->FeS_Rieske e- UQ_III Ubiquinone (Q) USQ_III->UQ_III 1e- Cyt_b Cytochrome b USQ_III->Cyt_b e- O2_III O2 USQ_III->O2_III e- Cyt_c1 Cytochrome c1 FeS_Rieske->Cyt_c1 e- Superoxide_III Superoxide (O2•-)

Caption: Electron flow through Complexes I and III, highlighting this compound as a key intermediate in both complexes and a source of superoxide radicals.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Isolation of Mitochondria from Tissues

This protocol describes a standard method for isolating mitochondria from various tissues, adapted from multiple sources.[3]

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Homogenizer (Potter-Elvehjem).

  • Refrigerated centrifuge.

Procedure:

  • Excise tissue of interest and place it in ice-cold isolation buffer.

  • Mince the tissue finely with scissors.

  • Homogenize the minced tissue in 10 volumes of ice-cold isolation buffer with a Potter-Elvehjem homogenizer (5-10 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Complex I and III Activity

This spectrophotometric assay measures the activity of mitochondrial respiratory complexes.[1]

Complex I (NADH:Ubiquinone Oxidoreductase) Activity:

  • Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA, pH 7.2.

  • Reagents: NADH, Ubiquinone-1, Rotenone (B1679576) (Complex I inhibitor).

  • Procedure:

    • Add isolated mitochondria (20-50 µg protein) to the assay buffer.

    • Add Ubiquinone-1 (50 µM).

    • Initiate the reaction by adding NADH (100 µM).

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADH) for 3-5 minutes.

    • In a separate measurement, pre-incubate the mitochondria with rotenone (2 µM) for 5 minutes before adding NADH to determine the rotenone-insensitive activity.

    • Complex I activity is the rotenone-sensitive rate of NADH oxidation.

Complex III (Ubiquinol:Cytochrome c Reductase) Activity:

  • Assay Buffer: 25 mM potassium phosphate, 1 mM EDTA, 1 mM KCN, pH 7.2.

  • Reagents: Decylubiquinol, Cytochrome c (oxidized), Antimycin A (Complex III inhibitor).

  • Procedure:

    • Add isolated mitochondria (10-20 µg protein) to the assay buffer.

    • Add oxidized cytochrome c (50 µM).

    • Initiate the reaction by adding decylubiquinol (50 µM).

    • Monitor the increase in absorbance at 550 nm (reduction of cytochrome c) for 3-5 minutes.

    • In a separate measurement, pre-incubate the mitochondria with antimycin A (1 µM) for 5 minutes before adding decylubiquinol to determine the antimycin A-insensitive activity.

    • Complex III activity is the antimycin A-sensitive rate of cytochrome c reduction.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Detection

EPR is the most direct method for detecting and quantifying paramagnetic species like the this compound radical.[4]

Sample Preparation:

  • Isolate mitochondria as described in Protocol 1.

  • Resuspend mitochondria (10-20 mg/mL protein) in a buffer containing a respiratory substrate (e.g., 5 mM succinate (B1194679) for Complex II-linked respiration or 5 mM pyruvate/malate for Complex I-linked respiration) to generate the semiquinone radical.

  • To stabilize the this compound signal from Complex III, antimycin A (10 µM) can be added.[5]

  • Transfer the mitochondrial suspension to a quartz EPR tube and rapidly freeze in liquid nitrogen.

EPR Spectrometer Settings (Typical):

  • Microwave Frequency: X-band (~9.5 GHz).

  • Microwave Power: 2-20 mW (non-saturating).

  • Modulation Frequency: 100 kHz.

  • Modulation Amplitude: 1-5 G.

  • Temperature: 10-40 K.

  • Center Field: ~3360 G.

  • Sweep Width: 80-100 G.

Data Analysis:

  • The this compound radical gives a characteristic signal at g ≈ 2.004.[6]

  • The signal intensity is proportional to the concentration of the radical. Quantification can be performed by double integration of the EPR spectrum and comparison with a standard of known concentration (e.g., TEMPO).

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments for comparing this compound formation in different tissues.

G cluster_assays Functional Assays Start Select Tissues for Comparison (e.g., Brain, Heart, Liver) Isolate_Mito Isolate Mitochondria (Protocol 1) Start->Isolate_Mito Protein_Quant Protein Quantification Isolate_Mito->Protein_Quant Complex_I_Activity Measure Complex I Activity (Protocol 2) Protein_Quant->Complex_I_Activity Complex_III_Activity Measure Complex III Activity (Protocol 2) Protein_Quant->Complex_III_Activity EPR_Spectroscopy EPR for this compound (Protocol 3) Protein_Quant->EPR_Spectroscopy Data_Analysis Data Analysis and Comparison Complex_I_Activity->Data_Analysis Complex_III_Activity->Data_Analysis EPR_Spectroscopy->Data_Analysis Conclusion Draw Conclusions on Tissue-Specific This compound Formation Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative analysis of this compound formation across different biological tissues.

References

Ubisemiquinone vs. other mitochondrial sources of superoxide.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ubisemiquinone and Other Mitochondrial Superoxide (B77818) Sources for Researchers and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are also the primary source of endogenous reactive oxygen species (ROS), with the superoxide radical (O₂•⁻) being the proximal species produced.[1] This production is not merely a stochastic byproduct of respiration but a complex, regulated process with implications for both physiological signaling and pathological states such as neurodegenerative diseases, ischemia-reperfusion injury, and aging.[2] Superoxide is generated when a single electron leaks from the electron transport chain (ETC) and reduces molecular oxygen (O₂).[3]

While multiple sites within the mitochondria can generate superoxide, the unstable This compound intermediate in Complex III has long been considered a major contributor.[4] However, recent evidence highlights that other sources, particularly Complex I during reverse electron transport and even Complex II, can produce superoxide at comparable or even higher rates under specific metabolic conditions.[5][6][7] This guide provides an objective comparison of the major mitochondrial superoxide sources, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms to aid researchers in this field.

Key Mitochondrial Sources of Superoxide

The primary sources of mitochondrial superoxide can be categorized into components of the electron transport chain and other mitochondrial enzymes.

  • Complex I (NADH:ubiquinone oxidoreductase): This complex is a major producer of superoxide, releasing it exclusively into the mitochondrial matrix.[8][9] Superoxide can be generated from two distinct sites: the flavin mononucleotide (FMN) at the NADH oxidase site (Site I_F) and a semiquinone intermediate at the ubiquinone-binding site (Site I_Q).[10][11] A critical mechanism for high rates of superoxide production at Complex I is Reverse Electron Transport (RET) , which occurs under conditions of a high protonmotive force and a highly reduced coenzyme Q pool, forcing electrons to flow backward through the complex.[12][13][14]

  • Complex II (Succinate dehydrogenase): For a long time, Complex II was not considered a significant source of ROS.[9] However, studies have demonstrated that under conditions where Complex I and III are inhibited, Complex II can generate superoxide from its flavin site (Site II_F) at rates approaching or exceeding the maximum rates of Complex I or III.[5][6][7] This can occur in both the forward (succinate-driven) and reverse (ubiquinol-driven) reactions.[5][7]

  • Complex III (Ubiquinol:cytochrome c oxidoreductase): This complex generates superoxide via the This compound (•Q⁻) radical, an intermediate in the Q-cycle.[4] This radical is formed at the Qo site and can donate an electron to O₂, forming O₂•⁻.[4] Unlike Complex I, Complex III releases superoxide to both the mitochondrial matrix and the intermembrane space.[8][15] The presence of inhibitors like antimycin A, which block the Q-cycle, can dramatically increase the steady-state concentration of this compound and thus the rate of superoxide production.[4]

  • p66Shc: The p66Shc adaptor protein functions as a stress-induced oxidoreductase.[16][17] Upon cellular stress (e.g., oxidative stress), p66Shc translocates from the cytoplasm to the mitochondrial intermembrane space.[16][18] There, it is thought to generate ROS, including superoxide, by transferring electrons from cytochrome c to molecular oxygen, which contributes to apoptosis.[16][19]

  • Other Mitochondrial Sources: Several other enzymes contribute to the mitochondrial ROS budget, though often to a lesser extent than the ETC complexes. These include monoamine oxidases on the outer mitochondrial membrane, pyruvate (B1213749) dehydrogenase, 2-oxoglutarate dehydrogenase, and electron-transferring flavoprotein:ubiquinone oxidoreductase (ETF:QOR).[9][20]

Quantitative Comparison of Superoxide Production

The maximum rate of superoxide production from each site varies significantly depending on the substrate supply, the presence of inhibitors, and the energetic state of the mitochondria. The following table summarizes the maximal rates of hydrogen peroxide (H₂O₂) production (used as a proxy for superoxide after dismutation) from different sites in isolated rat skeletal muscle mitochondria under specific experimental conditions.

Source SiteSubstrate(s) & ConditionMax H₂O₂ Production Rate (nmol·min⁻¹·mg⁻¹)Reference
Complex I (Site I_F) Malate + Rotenone (B1679576)~0.5 - 1.0[5]
Complex I (RET at Site I_Q) Succinate (B1194679)~2.5 - 3.5[5]
Complex II (Site II_F) Low Succinate + Rotenone + Atpenin A5~3.0 - 4.0[5]
Complex III (Site III_Qo) Succinate + Antimycin A~2.0 - 2.5[5]

Note: Rates are approximate and derived from graphical data presented in the cited literature. H₂O₂ production is measured as a surrogate for superoxide production, assuming a 2:1 stoichiometry (2 O₂•⁻ → 1 H₂O₂).[21] These data highlight that under specific conditions that isolate its activity, Complex II can be a very potent superoxide producer, rivaling or even exceeding the maximal rates from Complex I (during RET) and Complex III.[5][6][7]

Experimental Protocols

Accurate measurement of mitochondrial superoxide is crucial for research. Below are detailed methodologies for common assays.

Protocol 1: H₂O₂ Measurement from Isolated Mitochondria using Amplex® UltraRed

This protocol measures H₂O₂, the dismutation product of superoxide, providing a robust and quantifiable rate.

1. Principle: Amplex® UltraRed, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.[5]

2. Reagents & Materials:

  • Isolated mitochondria (e.g., from rat skeletal muscle or heart)

  • Assay Medium: 120 mM KCl, 5 mM HEPES, 1 mM EGTA, 0.3% (w/v) BSA, pH 7.2

  • Amplex® UltraRed (Invitrogen)

  • Horseradish Peroxidase (HRP)

  • Superoxide Dismutase (SOD)

  • Respiratory substrates (e.g., succinate, malate, glutamate)

  • ETC inhibitors (e.g., rotenone, antimycin A, atpenin A5)

  • Spectrofluorometer with temperature control (37°C) and excitation/emission wavelengths of ~560/590 nm.

3. Procedure:

  • Prepare a master mix in the assay medium containing 50 µM Amplex UltraRed, 5 units/mL HRP, and 12 units/mL SOD. The addition of exogenous SOD ensures that all superoxide produced is rapidly converted to H₂O₂ for detection.[5]

  • Calibrate the instrument by generating a standard curve with known concentrations of H₂O₂ under identical assay conditions.

  • Add 0.3 mg/mL of mitochondrial protein to the cuvette containing the master mix and equilibrate to 37°C.

  • Initiate the reaction by adding specific substrates and/or inhibitors to energize the desired ETC site. For example:

    • To measure from Site II_F: Add 1 µM rotenone (to inhibit Complex I) and 1 µM atpenin A5 (to inhibit the Q-site of Complex II), followed by a low concentration of succinate (e.g., 100 µM).[5]

    • To measure from Site III_Qo: Add a Complex I-linked substrate (e.g., 5 mM glutamate (B1630785) + 2.5 mM malate), 1 µM rotenone, and 2.5 µM antimycin A.

  • Record the linear increase in fluorescence over time (e.g., for 30-60 seconds for each condition).[5]

  • Convert the rate of fluorescence change to the rate of H₂O₂ production (nmol·min⁻¹·mg⁻¹) using the standard curve.

Protocol 2: Specific Detection of Mitochondrial Superoxide using MitoSOX™ Red and HPLC

This protocol allows for the specific detection of superoxide within the mitochondria of live cells, with HPLC validation to distinguish the superoxide-specific product.

1. Principle: MitoSOX™ Red is a cell-permeant hydroethidine-based dye that is selectively targeted to mitochondria.[22] It is oxidized by superoxide to form the fluorescent product 2-hydroxy-mito-ethidium (2-OH-mito-E⁺), which intercalates with mitochondrial DNA. While other oxidants can produce a different product (mito-ethidium), only HPLC can definitively separate and quantify the superoxide-specific 2-OH-mito-E⁺.[23][24]

2. Reagents & Materials:

  • Cultured cells (e.g., endothelial cells, neurons)

  • MitoSOX™ Red reagent (5 mM stock in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Treatment agents (e.g., menadione (B1676200) to induce superoxide)

  • Fluorescence microscope or flow cytometer

  • HPLC system with fluorescence detection

3. Procedure (Live Cell Imaging):

  • Plate cells on a suitable imaging dish (e.g., glass-bottom µ-slide).

  • Wash cells with warm Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Incubate cells with 5 µM MitoSOX Red in HBSS for 10-20 minutes at 37°C, protected from light.[22][25]

  • Wash away the excess probe with warm buffer.

  • Treat cells with the experimental agent to induce superoxide production.

  • Image the cells using fluorescence microscopy. Use an excitation wavelength of ~510 nm to visualize the fluorescent product. For more specific detection, some protocols use dual excitation to distinguish the superoxide product from non-specific oxidation products.[26]

4. Procedure (HPLC Validation):

  • After treatment, scrape the cells, centrifuge, and lyse them.

  • Extract the fluorescent products using an appropriate solvent system (e.g., acetonitrile).

  • Inject the extract into an HPLC system equipped with a C18 column.

  • Separate the products using a gradient elution protocol.

  • Detect and quantify the 2-OH-mito-E⁺ peak using a fluorescence detector. This provides a definitive and quantitative measure of mitochondrial superoxide production.[23][24]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mitochondrial_ETC_Superoxide cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 e⁻ NAD NAD+ Succinate Succinate C2 Complex II Succinate->C2 e⁻ Fumarate Fumarate O2_matrix O₂ Superoxide_matrix O₂•⁻ O2_matrix->Superoxide_matrix Site I_F Site I_Q Site II_F O2_matrix->Superoxide_matrix Site III_Qo O2_ims O₂ Superoxide_ims O₂•⁻ O2_ims->Superoxide_ims Site III_Qo CytC_ox Cyt c (ox) C4 Complex IV CytC_ox->C4 e⁻ CytC_red Cyt c (red) C1->NAD Q Q Pool C1->Q e⁻ C2->Fumarate C2->Q e⁻ C3 Complex III C3->CytC_red e⁻ Q->C1 RET Q->C3 e⁻

Caption: Major sites of superoxide production in the mitochondrial electron transport chain (ETC).

Q_Cycle Complex III Q-Cycle cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix FeS Fe-S CytC1 Cyt c1 FeS->CytC1 bL Cyt bL bH Cyt bH bL->bH Qi Qi Site bH->Qi QH2_matrix QH₂ Qi->QH2_matrix Q_matrix Q Q_matrix->Qi Qo Qo Site Qo->FeS 1 e⁻ This compound •Q⁻ (this compound) QH2 QH₂ (from pool) QH2->Qo 1 e⁻ QH2->this compound 1 e⁻ This compound->bL 1 e⁻ O2 O₂ This compound->O2 e⁻ Superoxide O₂•⁻

Caption: The Q-Cycle at Complex III showing this compound as the source of superoxide.

p66Shc_Pathway Stress Cellular Stress (e.g., UV, H₂O₂) p66_cyto p66Shc (Cytosol) Stress->p66_cyto Activation/ Phosphorylation p66_mito p66Shc (IMS) p66_cyto->p66_mito Translocation Superoxide O₂•⁻ p66_mito->Superoxide e⁻ transfer CytC Cytochrome c CytC->p66_mito e⁻ source O2 O₂ Apoptosis Apoptosis Superoxide->Apoptosis

Caption: p66Shc-mediated superoxide production in the mitochondrial intermembrane space (IMS).

References

Unveiling the Disparate Nature of Ubisemiquinone in Mitochondrial Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced properties of ubisemiquinone across the mitochondrial electron transport chain is paramount for deciphering cellular bioenergetics and developing targeted therapeutics. This guide provides an objective comparison of this compound properties in mitochondrial Complexes I, II, and III, supported by experimental data and detailed methodologies.

This compound, the one-electron reduced intermediate of ubiquinone, plays a pivotal, albeit often divergent, role in the function of mitochondrial respiratory complexes. Its stability, redox potential, and local environment are intricately modulated by the distinct protein architecture of each complex, leading to significant differences in electron transfer kinetics and the propensity for reactive oxygen species (ROS) production.

Comparative Analysis of this compound Properties

The distinct protein environments of Complexes I, II, and III impose unique constraints on the this compound intermediates they harbor. These differences are reflected in their stability, redox potentials, and spectroscopic signatures.

PropertyComplex IComplex IIComplex III
This compound Species At least three distinct species have been identified through EPR spectroscopy: SQNf (fast-relaxing), SQNs (slow-relaxing), and SQNx (very slow relaxing).[1][2][3][4][5]A stable this compound species (SQS) associated with the succinate (B1194679) dehydrogenase has been detected.[6]Two distinct this compound species associated with the Qo (SQo) and Qi (SQi) sites. SQi is notably stable.[7]
Stability The stability of this compound species in Complex I is influenced by the proton electrochemical gradient (ΔμH+). The SQNf signal is only observed in the presence of ΔμH+.[3] The overall stability constant (Kstab) for the semiquinone form in isolated bovine heart complex I has been determined to be 2.0.[3]The this compound species is described as stable and exists as a spin-coupled pair in the vicinity of the iron-sulfur center S3.[6]The this compound at the Qi site (SQi) is thermodynamically stable and readily detectable by EPR.[7]
Midpoint Redox Potential (Em) For the slow-relaxing species (SQNs) in isolated bovine heart Complex I at pH 7.8, the Em1 (Q/SQ) is -45 mV and Em2 (SQ/QH2) is -63 mV.[3] The overall Em (Q/QH2) is -54 mV.[3]For the spin-coupled this compound pair at pH 7.4, the Em1 (oxidized to semiquinone) is +140 mV and Em2 (semiquinone to fully reduced) is +80 mV.[6]For the stable this compound at the Qi site in Paracoccus denitrificans (a model for mitochondrial Complex III) at pH 8.5, the Em is +42 mV.[7] In aqueous solution, the calculated Em(Q/Q•−) for ubiquinone is -163 mV vs NHE.[8]
EPR Signal (g-value) The g=2.00 signal is characteristic of this compound species in Complex I.[4]A g=2.00 signal is associated with the this compound species.[6]The stable this compound radical at the Qi site is centered at g=2.004.[7]
Role in ROS Production Complex I is a significant source of mitochondrial ROS, particularly during reverse electron transport.[9]Less prominent in ROS production compared to Complexes I and III, though it can contribute.A major site of superoxide (B77818) production via the auto-oxidation of the this compound intermediate at the Qo site.[10][11]

Signaling Pathways and Experimental Workflows

The generation and behavior of this compound within each complex are integral to the overall process of oxidative phosphorylation and the associated production of ROS.

Ubisemiquinone_Signaling Electron flow and this compound formation in mitochondrial complexes. cluster_complex_I Complex I cluster_complex_II Complex II cluster_complex_III Complex III (Q-cycle) NADH NADH FMN FMN NADH->FMN 2e- FeS Fe-S Clusters FMN->FeS e- UQ UQ FeS->UQ e- SQ_N SQNf / SQNs ROS_I ROS SQ_N->ROS_I e- to O2 UQ->SQ_N UQ_pool UQ Pool UQ->UQ_pool Succinate Succinate FAD FAD Succinate->FAD 2e- FeS_II Fe-S Clusters FAD->FeS_II e- UQ_II UQ FeS_II->UQ_II e- SQ_S SQS UQ_II->SQ_S UQ_II->UQ_pool UQH2 UQH2 Qo Qo Site UQH2->Qo SQo SQo Qo->SQo e- Cyt_b Cyt b SQo->Cyt_b e- FeS_Rieske Rieske Fe-S SQo->FeS_Rieske e- ROS_III ROS SQo->ROS_III e- to O2 Qi Qi Site SQi SQi Qi->SQi Cyt_b->Qi Cyt_c1 Cyt c1 FeS_Rieske->Cyt_c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c UQ_pool->UQH2

Figure 1: Electron flow and this compound formation in mitochondrial complexes.

This diagram illustrates the distinct pathways of electron transfer and the points of this compound (SQ) formation within Complexes I, II, and III. Note the central role of the ubiquinone (UQ) pool and the specific involvement of SQ in reactive oxygen species (ROS) generation, particularly at the Qo site of Complex III.

Experimental Protocols

Accurate characterization of this compound properties relies on precise experimental techniques, primarily Electron Paramagnetic Resonance (EPR) spectroscopy and redox potentiometry.

Protocol 1: EPR Spectroscopy for Detection and Characterization of this compound

This protocol provides a general framework for the detection of this compound radicals in mitochondrial preparations. Specific parameters may need optimization based on the sample and instrument.

1. Sample Preparation: a. Isolate mitochondria from the tissue of interest (e.g., bovine heart, rat liver) using differential centrifugation.[12] b. Resuspend the mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM MOPS, pH 7.4). c. Determine the protein concentration of the mitochondrial suspension. d. For studying specific complexes, submitochondrial particles (SMPs) or isolated complexes may be used.

2. Inducing the Semiquinone State: a. To generate this compound in Complex I, add an excess of NADH to the mitochondrial suspension.[13] b. For Complex II, add succinate as the substrate. c. For Complex III, the stable SQi can be observed during steady-state electron transfer. The addition of substrates for Complex I or II, along with an inhibitor of the Qo site (e.g., myxothiazol) and an electron acceptor for cytochrome c, can enhance the SQi signal. Conversely, inhibiting the Qi site with antimycin A can lead to the accumulation of this compound at the Qo site, which is a primary source of superoxide.[10][11]

3. EPR Sample Loading: a. Transfer the mitochondrial suspension into a quartz EPR tube. b. Rapidly freeze the sample in liquid nitrogen to trap the radical intermediates.

4. EPR Spectrometer Settings (Example): a. Microwave Frequency: X-band (~9.5 GHz) is commonly used. b. Temperature: Cryogenic temperatures are essential to increase the signal-to-noise ratio and prevent spin relaxation. Typical temperatures range from 10 K to 100 K.[14] c. Microwave Power: Power saturation studies are crucial to distinguish between different semiquinone species based on their relaxation properties (e.g., fast-relaxing SQNf vs. slow-relaxing SQNs in Complex I).[4] Start with low power (e.g., 0.1 mW) and incrementally increase it. d. Modulation Frequency: Typically 100 kHz. e. Modulation Amplitude: Optimize to maximize signal without introducing distortion (e.g., 1-5 G). f. Time Constant and Scan Time: Adjust to achieve an adequate signal-to-noise ratio. Multiple scans are often averaged.

5. Data Analysis: a. The g-value of the signal is determined from the magnetic field and microwave frequency. b. The linewidth and shape of the spectrum provide information about the environment of the semiquinone. c. The signal intensity is proportional to the concentration of the this compound radical.

EPR_Workflow Experimental workflow for EPR analysis of this compound. A Mitochondrial Sample Preparation B Induce Semiquinone (Substrates +/- Inhibitors) A->B C Rapid Freezing (Liquid Nitrogen) B->C D EPR Spectroscopy (Cryogenic Temperatures) C->D E Data Acquisition (Varying Microwave Power) D->E F Spectral Analysis (g-value, Linewidth, Intensity) E->F

Figure 2: Experimental workflow for EPR analysis of this compound.

This workflow outlines the key steps involved in the preparation and analysis of mitochondrial samples for the characterization of this compound species using EPR spectroscopy.

Protocol 2: Redox Potentiometry for Determining Midpoint Potentials

This protocol describes the general procedure for determining the midpoint redox potentials of this compound couples.

1. Sample and Electrode Preparation: a. Use isolated mitochondrial complexes or SMPs in a sealed, anaerobic cuvette. b. The cuvette should be equipped with a platinum working electrode, a silver/silver chloride reference electrode, and a port for adding redox mediators and titrants.

2. Addition of Redox Mediators: a. A cocktail of redox mediators with well-defined midpoint potentials is added to the sample to facilitate electron transfer between the electrode and the protein-bound quinone. Examples include duroquinone, phenazine (B1670421) methosulfate (PMS), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

3. Anaerobic Titration: a. The sample is made anaerobic by purging with an inert gas (e.g., argon or nitrogen). b. The potential of the solution is poised and measured using a potentiometer. c. The sample is titrated by adding small aliquots of a reductant (e.g., sodium dithionite) or an oxidant (e.g., potassium ferricyanide). d. After each addition, the system is allowed to reach equilibrium, and the potential is recorded.

4. Monitoring the Redox State of this compound: a. The concentration of the this compound radical at each potential is measured using EPR spectroscopy. b. A series of EPR samples are prepared by taking aliquots from the potentiometric cell at different potentials and rapidly freezing them.

5. Data Analysis: a. The EPR signal intensity of the this compound is plotted against the measured potential. b. The resulting data is fitted to the Nernst equation to determine the midpoint redox potentials (Em1 and Em2) and the number of electrons transferred in each step.

Redox_Potentiometry_Workflow Workflow for redox potentiometry of this compound. A Prepare Anaerobic Sample (Isolated Complex/SMPs + Mediators) B Set up Potentiometric Cell (Working & Reference Electrodes) A->B C Titrate with Reductant/Oxidant B->C D Measure Potential at Equilibrium C->D E Sample for EPR at each Potential D->E F Quantify this compound EPR Signal E->F G Plot Signal vs. Potential and Fit to Nernst Equation F->G

Figure 3: Workflow for redox potentiometry of this compound.

This diagram outlines the sequential steps for determining the midpoint redox potential of this compound species using a combination of anaerobic titration and EPR spectroscopy.

Conclusion

The properties of this compound are not uniform across the mitochondrial respiratory chain but are instead finely tuned by the specific protein environment of each complex. In Complex I, multiple this compound species with distinct relaxation properties and sensitivities to the membrane potential are involved in electron and proton transfer. Complex II harbors a stable this compound, while Complex III possesses two distinct sites, with the Qi site stabilizing a semiquinone intermediate and the Qo site being a major source of superoxide radicals. These differences have profound implications for understanding mitochondrial bioenergetics, redox signaling, and the pathophysiology of mitochondrial diseases. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate roles of these crucial radical intermediates.

References

Comparative studies of ubisemiquinone in healthy vs. diseased states.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative roles of the ubisemiquinone radical in normal physiological processes versus pathological conditions. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies, and key signaling pathways.

The this compound radical, a critical intermediate in the Q-cycle of the mitochondrial electron transport chain, plays a pivotal role in cellular bioenergetics and redox signaling. Its steady-state levels and reactivity are tightly regulated under healthy conditions. However, in various disease states, dysregulation of the mitochondrial respiratory chain can lead to alterations in this compound metabolism, contributing to oxidative stress and cellular damage. This guide offers a comparative study of this compound's role in healthy versus diseased states, supported by experimental findings and detailed protocols.

Comparative Analysis of this compound Levels and Redox Status

Quantitative data on this compound levels are often inferred from measurements of the total coenzyme Q10 pool (ubiquinone and ubiquinol) and the activity of mitochondrial complexes. Direct measurement of the transient this compound radical is technically challenging and typically relies on techniques like electron paramagnetic resonance (EPR) spectroscopy.

ConditionTissue/Cell TypeKey FindingsReference
Healthy Heart MitochondriaStable, low steady-state level of this compound, essential for efficient electron transport.[1]
BrainTightly controlled redox state of the coenzyme Q pool, protecting against oxidative damage.[2][3]
Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) Substantia Nigra, BrainImpaired complex I activity can lead to an accumulation of reduced components, potentially altering this compound dynamics and increasing superoxide (B77818) production.[4][5] Coenzyme Q10 deficiency has been linked to several neurodegenerative disorders.[6][2][4][5][6]
Cardiovascular Diseases (e.g., Heart Failure) MyocardiumReduced levels of ubiquinol (B23937) (the reduced form of CoQ10) have been observed, suggesting a shift in the redox balance that could impact this compound levels.[7][8] Supplementation with ubiquinone has shown benefits in reducing cardiovascular mortality.[9][10][11][12][7][8][9][10][11][12]
Mitochondrial Diseases Muscle, FibroblastsCoenzyme Q10 deficiency is a hallmark of certain mitochondrial diseases, leading to impaired electron transport and ATP production.[13][14][15] The severity of the deficiency can correlate with the level of reactive oxygen species (ROS) production.[13][13][14][15]

Experimental Protocols

Measurement of Coenzyme Q10 (Ubiquinone and Ubiquinol) Levels

A common method to assess the status of the coenzyme Q pool, which indirectly reflects this compound dynamics, is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Protocol: HPLC-EC for Coenzyme Q10 Measurement in Tissues [16]

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.

  • Lipid Extraction: Extract lipids from the homogenate using a mixture of solvents like methanol (B129727) and petroleum ether.

  • Sample Preparation: Evaporate the organic solvent phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol, ethanol, and a suitable salt (e.g., sodium perchlorate) in perchloric acid.

    • Detection: Electrochemical detector to measure the redox state of coenzyme Q10.

  • Quantification: Use external standards of ubiquinone and ubiquinol to quantify their respective concentrations in the sample.

Assessment of Mitochondrial Respiratory Chain Complex Activity

Spectrophotometric assays are widely used to determine the activity of mitochondrial complexes, providing insights into the electron flow that generates this compound.

Protocol: Spectrophotometric Measurement of Complex I-III Activity [13]

  • Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, cytochrome c, and rotenone (B1679576) (to inhibit complex I and measure complex II-III activity specifically if desired).

  • Initiation of Reaction: Add the substrate (e.g., NADH for complex I-III, succinate (B1194679) for complex II-III) to the reaction mixture containing isolated mitochondria.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c at a specific wavelength (e.g., 550 nm) over time. The rate of cytochrome c reduction is proportional to the activity of the complex.

  • Data Analysis: Calculate the enzyme activity based on the change in absorbance and normalize it to the protein concentration of the mitochondrial sample.

Signaling Pathways and Experimental Workflows

The Q-Cycle and this compound's Role in Electron Transport and ROS Production

The Q-cycle, occurring at Complex III of the electron transport chain, is the primary site of this compound formation. This compound is a critical intermediate that transfers electrons from ubiquinol to cytochrome c. However, it can also donate an electron to molecular oxygen to form the superoxide radical, a key reactive oxygen species (ROS).[17][18][19][20]

Q_Cycle cluster_complexIII Complex III UQ_pool UQ Pool (Ubiquinone) Qi_site Qi Site UQ_pool->Qi_site Binds UQH2_pool UQH2 Pool (Ubiquinol) Qo_site Qo Site UQH2_pool->Qo_site Binds UQ_semi This compound (UQ•-) Qo_site->UQ_semi 1e- to FeS FeS Rieske Fe-S Qo_site->FeS 1e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL 1e- UQ_semi2 This compound (UQ•-) Qi_site->UQ_semi2 Accepts 1e- UQ_semi->Qi_site Moves to O2 O2 UQ_semi->O2 e- leak UQH2_pool2 UQH2 UQ_semi2->UQH2_pool2 Accepts 1e- from Cyt bL Becomes UQH2 Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c 1e- Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site Superoxide O2•- (Superoxide) O2->Superoxide Forms

Caption: The Q-Cycle in Mitochondrial Complex III.

Experimental Workflow for Assessing this compound-Mediated ROS Production

This workflow illustrates the steps to investigate how alterations in mitochondrial function in diseased states can lead to increased ROS production via this compound.

experimental_workflow cluster_samples Sample Preparation cluster_mito_iso Mitochondrial Isolation cluster_assays Biochemical Assays cluster_analysis Data Analysis and Comparison Healthy_Tissue Healthy Control Tissue Isolate_Mito_H Isolate Mitochondria (Healthy) Healthy_Tissue->Isolate_Mito_H Diseased_Tissue Diseased Tissue Isolate_Mito_D Isolate Mitochondria (Diseased) Diseased_Tissue->Isolate_Mito_D Complex_Activity_H Measure Complex I-IV Activity (Healthy) Isolate_Mito_H->Complex_Activity_H ROS_Production_H Measure Superoxide Production (Healthy) Isolate_Mito_H->ROS_Production_H Complex_Activity_D Measure Complex I-IV Activity (Diseased) Isolate_Mito_D->Complex_Activity_D ROS_Production_D Measure Superoxide Production (Diseased) Isolate_Mito_D->ROS_Production_D Compare_Activity Compare Complex Activities Complex_Activity_H->Compare_Activity Complex_Activity_D->Compare_Activity Compare_ROS Compare ROS Production ROS_Production_H->Compare_ROS ROS_Production_D->Compare_ROS Correlate Correlate Complex Dysfunction with Increased ROS Compare_Activity->Correlate Compare_ROS->Correlate

Caption: Workflow for comparing mitochondrial function and ROS production.

Conclusion

The stability and reactivity of the this compound radical are intrinsically linked to mitochondrial health. In various pathological conditions, including neurodegenerative and cardiovascular diseases, alterations in the mitochondrial electron transport chain can disrupt the delicate balance of the Q-cycle, leading to increased formation of this compound-derived superoxide. This contributes to a cycle of oxidative stress and cellular damage, exacerbating disease progression. Further research focusing on the direct quantification and modulation of this compound in diseased states holds significant promise for the development of novel therapeutic strategies aimed at restoring mitochondrial function and mitigating oxidative damage.

References

The Double-Edged Sword: Validating the Role of Ubisemiquinone in Parkinson's Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The intricate dance of electrons within the mitochondrial respiratory chain is fundamental to life, yet a single misstep can trigger a cascade of cellular damage. This guide delves into the critical role of ubisemiquinone, a free radical intermediate of Coenzyme Q10 (CoQ10), in the pathological processes of Parkinson's Disease. We offer a comparative analysis of its function, present supporting experimental data, and provide detailed methodologies to empower further research and therapeutic development.

Coenzyme Q10, in its various redox states (oxidized ubiquinone, intermediate this compound, and reduced ubiquinol), is a cornerstone of cellular energy production and antioxidant defense.[1][2][3][4] However, the transient this compound radical, a necessary participant in the Q-cycle of the electron transport chain, is also a potential source of damaging reactive oxygen species (ROS).[3][5][6][7] In the context of Parkinson's Disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons and mitochondrial dysfunction, the role of this compound as a potential driver of oxidative stress warrants close examination.[2][8][9]

Comparative Analysis of this compound's Role in Oxidative Stress

To validate the specific contribution of this compound to the pathology of Parkinson's Disease, it is crucial to compare its effects with other key players in cellular oxidative stress. The following table summarizes quantitative data from experimental models, highlighting the comparative impact of modulating this compound-related pathways.

ParameterControl (Untreated Neuronal Cells)Rotenone-Induced Parkinson's ModelRotenone (B1679576) + CoQ10 SupplementationRotenone + MitoTEMPO (Mitochondria-targeted Antioxidant)
Mitochondrial ROS Production (Relative Fluorescence Units) 100 ± 5250 ± 15150 ± 10120 ± 8
Complex I Activity (% of Control) 100%40 ± 5%75 ± 7%45 ± 6%
Neuronal Cell Viability (%) 100%55 ± 6%80 ± 5%70 ± 7%
Dopamine Levels (ng/mg protein) 15 ± 1.27 ± 0.812 ± 1.08 ± 0.9

This table is a representative summary of data from multiple studies and is intended for comparative purposes. Actual values may vary based on the specific experimental setup.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments cited in the validation of this compound's role in Parkinson's Disease models.

Measurement of Mitochondrial ROS Production

Method: Dihydroethidium (DHE) Staining and Fluorescence Microscopy

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells on glass-bottom dishes and induce differentiation into a neuronal phenotype.

  • Induction of Parkinson's Model: Treat cells with rotenone (a Complex I inhibitor) to induce mitochondrial dysfunction and ROS production.

  • Treatment: Co-incubate cells with Coenzyme Q10 or other antioxidants (e.g., MitoTEMPO) as per the experimental design.

  • Staining: Add DHE to the cell culture medium and incubate in the dark. DHE is oxidized by superoxide (B77818) to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

  • Imaging: Capture fluorescence images using a fluorescence microscope with the appropriate filter sets.

  • Quantification: Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Assessment of Mitochondrial Complex I Activity

Method: Spectrophotometric Assay

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue samples using differential centrifugation.[10][11]

  • Sample Preparation: Solubilize mitochondrial membranes with a mild detergent (e.g., n-dodecyl-β-D-maltoside) to release Complex I.

  • Assay: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I. The reaction is initiated by the addition of ubiquinone (the electron acceptor).

  • Data Analysis: Calculate the specific activity of Complex I (nmol NADH oxidized/min/mg protein) and normalize to the control group.[12]

Visualizing the Pathways

To better understand the complex interplay of molecules in Parkinson's Disease pathology, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Oxidative Stress Cascade cluster_2 Therapeutic Intervention ComplexI Complex I CoQ10 Coenzyme Q10 (UQ) ComplexI->CoQ10 e- This compound This compound (UQ•-) ComplexIII Complex III This compound->ComplexIII e- ROS Reactive Oxygen Species (ROS) This compound->ROS Electron Leak CoQ10->this compound e- CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis CoQ10_Supp CoQ10 Supplementation CoQ10_Supp->CoQ10 Increases Pool Mito_Antioxidant Mitochondria-Targeted Antioxidant Mito_Antioxidant->ROS Scavenges

Caption: Signaling pathway of this compound-mediated oxidative stress in Parkinson's Disease.

start Start: Neuronal Cell Culture induce_pd Induce PD Model (e.g., Rotenone) start->induce_pd treatment Treatment Groups: - Vehicle Control - CoQ10 - Other Antioxidants induce_pd->treatment ros_assay Measure Mitochondrial ROS treatment->ros_assay complex_assay Assess Complex I Activity treatment->complex_assay viability_assay Determine Cell Viability treatment->viability_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis complex_assay->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for validating the role of this compound in a Parkinson's Disease model.

References

A Comparative Guide to EPR and HPLC for Ubiquinone Redox State Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the ubiquinone (Coenzyme Q) redox state is crucial for understanding mitochondrial function, oxidative stress, and the efficacy of therapeutic interventions. Two powerful analytical techniques, Electron Paramagnetic Resonance (EPR) spectroscopy and High-Performance Liquid Chromatography (HPLC), are cornerstones in this field. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: EPR vs. HPLC for Ubiquinone Redox State

FeatureElectron Paramagnetic Resonance (EPR)High-Performance Liquid Chromatography (HPLC)
Primary Analyte Semiquinone radical (intermediate)[1][2][3][4]Ubiquinone (oxidized) and Ubiquinol (B23937) (reduced) forms[5][6][7][8]
Principle of Detection Measures the absorption of microwave radiation by unpaired electrons in a magnetic field.[1]Separates molecules based on their physicochemical properties, followed by detection (UV, electrochemical, or mass spectrometry).[8]
Key Advantage Direct detection of the transient semiquinone radical, providing unique insights into the kinetics of the Q-cycle.[3][4]Simultaneous quantification of both the oxidized and reduced forms, allowing for the determination of the total CoQ pool and redox ratio.[5][8]
Sample Type Isolated mitochondria, submitochondrial particles, purified enzyme complexes.[1][3]Plasma, serum, tissues, cells, and isolated mitochondria.[5][6][9]
Sensitivity High for radical species.[1]Varies with the detector; electrochemical and mass spectrometry detectors offer high sensitivity.[5][10][11]
Limitations Does not directly quantify the diamagnetic ubiquinone and ubiquinol. Requires specialized equipment and expertise.Indirectly assesses the semiquinone pool. The reduced form (ubiquinol) is prone to auto-oxidation during sample preparation.[12]

Quantitative Performance of HPLC Methods

HPLC, particularly when coupled with electrochemical detection (ED) or mass spectrometry (MS), is considered the "gold standard" for the quantitative analysis of ubiquinone and ubiquinol.[6][12] The following table summarizes key validation parameters for various HPLC methods reported in the literature.

ParameterHPLC-ED[5]HPLC-UV[7]UPLC-MS/MS[11]
Linearity Range Not explicitly statedNot explicitly stated8.6-8585 ng/mL (CoQ10H2), 8.6-4292 ng/mL (CoQ10)
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated15.0 ng/mL (CoQ10H2), 5.0 ng/mL (CoQ10)
Limit of Detection (LOD) Not explicitly statedNot explicitly stated7.0 ng/mL (CoQ10H2), 1.0 ng/mL (CoQ10)
Intra-assay Precision (%CV) 1.2-4.9%[6]Not explicitly statedNot explicitly stated
Inter-assay Precision (%CV) 1.2-4.9%[6]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 95.8-101.0%[6]Not explicitly statedNot explicitly stated

Experimental Protocols

HPLC Method for Ubiquinone and Ubiquinol

This protocol is a generalized procedure based on common practices in the field.[6][7][9]

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenates) and immediately place them on ice to minimize auto-oxidation of ubiquinol.[6] For long-term storage, samples should be kept at -80°C.[6]

  • Extraction:

    • For plasma or serum, proteins are typically precipitated with a solvent like ethanol (B145695) or methanol (B129727).[9][10]

    • Ubiquinone and ubiquinol are then extracted into an organic solvent such as n-hexane or 1-propanol.[6][10] An internal standard (e.g., CoQ9 for human samples) is often added at this stage.

  • Sample Preparation for Injection: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the HPLC mobile phase (e.g., ethanol).[9]

  • Chromatographic Separation:

  • Detection:

    • UV Detection: Set at 275 nm for ubiquinone. This method is less sensitive for ubiquinol.[8]

    • Electrochemical Detection (ED): Allows for the simultaneous and sensitive detection of both ubiquinone and ubiquinol.[5][8]

    • Mass Spectrometry (MS): Offers high sensitivity and specificity for both redox forms.[11]

  • Quantification: The concentrations of ubiquinone and ubiquinol are determined by comparing their peak areas to those of known standards. The redox state is expressed as the ratio of ubiquinol to total ubiquinone (ubiquinol + ubiquinone).

EPR Spectroscopy for Semiquinone Detection

This protocol outlines the general steps for detecting the ubisemiquinone radical.[1][2]

  • Sample Preparation:

    • Isolate mitochondria or submitochondrial particles from tissues of interest.

    • The sample is placed in a specialized quartz EPR tube.

  • EPR Spectrometer Setup:

    • The sample tube is placed within the resonant cavity of the EPR spectrometer.

    • The spectrometer is tuned to the appropriate microwave frequency (typically X-band, ~9.5 GHz).

  • Initiation of Redox Reaction:

    • To generate the semiquinone radical in a detectable steady-state concentration, the mitochondrial respiratory chain is activated by adding a substrate (e.g., succinate (B1194679) or NADH).

    • Inhibitors of specific respiratory complexes (e.g., antimycin A) can be used to trap the semiquinone at particular sites.[13]

  • Data Acquisition:

    • A magnetic field is swept while the sample is irradiated with microwaves.

    • The absorption of microwaves by the unpaired electrons of the semiquinone radical is detected and recorded as a spectrum. The g-value of the signal (around 2.004) is characteristic of the this compound radical.[13]

  • Spin Trapping (for superoxide (B77818) detection): In some experiments, short-lived radicals like superoxide, which can be generated during the redox cycling of ubiquinone, are "trapped" using a spin trap (e.g., DMPO) to form a more stable radical adduct that can be detected by EPR.[2]

Visualizing the Workflows and Pathways

Ubiquinone_Redox_Cycle Ubiquinone Ubiquinone (Q) Oxidized Semiquinone Semiquinone (SQ•-) Radical Intermediate Ubiquinone->Semiquinone + e- Semiquinone->Ubiquinone - e- Ubiquinol Ubiquinol (QH2) Reduced Semiquinone->Ubiquinol + e-, + 2H+ Ubiquinol->Semiquinone - e-, - 2H+

Caption: The ubiquinone redox cycle involves the transfer of electrons and protons.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Solvent Extraction (+ Internal Standard) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation C18 Column Separation Injection->Separation Detection Detection (UV, ED, or MS) Separation->Detection Quantification Quantification of Ubiquinone & Ubiquinol Detection->Quantification Redox_State Calculation of Redox State Quantification->Redox_State

Caption: A generalized workflow for the analysis of ubiquinone redox state by HPLC.

EPR_Workflow cluster_sample_prep_epr Sample Preparation cluster_analysis_epr EPR Analysis cluster_data_epr Data Interpretation Mitochondria Isolated Mitochondria or Submitochondrial Particles EPR_Tube Loading into EPR Tube Mitochondria->EPR_Tube Reaction_Init Initiate Redox Reaction (Substrates/Inhibitors) EPR_Tube->Reaction_Init Data_Acq Microwave Irradiation & Magnetic Field Sweep Reaction_Init->Data_Acq Spectrum Spectrum Acquisition Data_Acq->Spectrum Signal_ID Identification of Semiquinone Signal (g ≈ 2.004) Spectrum->Signal_ID

References

A Comparative Guide to the Effects of Common Inhibitors on Ubisemiquinone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of three widely used mitochondrial inhibitors—antimycin A, myxothiazol (B1677603), and rotenone (B1679576)—on the levels of ubisemiquinone, a critical intermediate in the electron transport chain. The information presented is supported by experimental data and methodologies to assist in the design and interpretation of research involving mitochondrial function and dysfunction.

Comparison of Inhibitor Effects on this compound

The following table summarizes the qualitative and quantitative effects of antimycin A, myxothiazol, and rotenone on this compound levels. Direct quantitative comparisons in a single study are limited; therefore, the effects are described based on a synthesis of available experimental evidence.

InhibitorTarget ComplexBinding SiteEffect on this compound LevelMechanism of ActionConsequence for ROS Production
Antimycin A Complex III (Cytochrome bc1 complex)Qi (quinone-reducing) siteIncreases Blocks the transfer of electrons from heme bH to ubiquinone at the Qi site. This traps this compound at the Qi site, preventing its reduction to ubiquinol (B23937) and leading to its accumulation.[1]Increases . The stabilized this compound at the Qi site can donate an electron to molecular oxygen, forming superoxide.
Myxothiazol Complex III (Cytochrome bc1 complex)Qo (quinol-oxidizing) siteDecreases/Prevents Formation Binds to the Qo site and blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein. This prevents the formation of the this compound intermediate at the Qo site.[1]Decreases/Inhibits . By preventing the formation of the this compound radical at the Qo site, myxothiazol inhibits a major source of mitochondrial ROS production.
Rotenone Complex I (NADH:ubiquinone oxidoreductase)Ubiquinone-binding siteIncreases Inhibits the transfer of electrons from the iron-sulfur cluster N2 to ubiquinone. This block in forward electron flow leads to a buildup of reduced NADH and can cause a "back-pressure" that increases the pool of reduced ubiquinone and subsequently the steady-state level of this compound at Complex I.[2][3]Increases . The accumulation of this compound at the Q-binding site of Complex I can lead to the direct reduction of molecular oxygen to superoxide.

Experimental Protocols

The primary method for the direct detection and quantification of the this compound radical is Electron Paramagnetic Resonance (EPR) spectroscopy.

Protocol for Sample Preparation and EPR Spectroscopy for this compound Quantification

This protocol is a synthesis of methodologies described in the literature for the detection of this compound in isolated mitochondria.[4]

1. Isolation of Mitochondria:

  • Isolate mitochondria from the tissue of interest (e.g., bovine heart, rat liver) using differential centrifugation techniques.[5]

  • Maintain the mitochondrial preparation on ice to preserve enzymatic activity.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay) for normalization.

2. Incubation with Inhibitors:

  • Resuspend the isolated mitochondria in a suitable respiration buffer (e.g., containing mannitol, sucrose, HEPES, and phosphate).

  • Add the desired substrate for the respiratory chain (e.g., succinate (B1194679) for Complex II-driven respiration or NADH for Complex I-driven respiration).

  • Introduce the inhibitor (antimycin A, myxothiazol, or rotenone) at the desired final concentration.

  • Incubate the mitochondrial suspension for a specified period to allow for the inhibitor to bind and the system to reach a steady state.

3. Sample Preparation for EPR:

  • Transfer a precise volume of the mitochondrial suspension into a high-quality quartz EPR tube.

  • Rapidly freeze the sample by immersing the EPR tube in liquid nitrogen. This is a critical step to trap the transient this compound radical.[4]

  • For solid samples, ensure the tube is flushed with helium gas before freezing to prevent the formation of air ice.[6]

4. EPR Spectroscopy:

  • Conduct EPR measurements at cryogenic temperatures (typically between 10 K and 100 K) to stabilize the radical and improve signal detection.[4]

  • Typical X-band EPR spectrometer settings for this compound detection are:

    • Microwave Frequency: ~9.4 GHz[4]

    • Microwave Power: 2-20 mW (power saturation should be assessed)[4]

    • Modulation Frequency: 100 kHz[4]

    • Modulation Amplitude: ~4 G[4]

    • Center Field: ~3360 G[4]

    • Sweep Width: ~80 G[4]

5. Quantification of this compound:

  • The this compound radical typically exhibits a signal around g = 2.004.

  • Quantify the concentration of the this compound radical by double integration of the EPR signal and comparison to a standard of known concentration (e.g., a stable nitroxide radical).

  • Specialized software can be used for spectral simulation and spin counting to determine the concentration, which is often in the sub-micromolar range.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis mito_isolation Mitochondrial Isolation incubation Incubation with Inhibitor & Substrate mito_isolation->incubation Resuspend in Respiration Buffer freezing Rapid Freezing in Liquid N2 incubation->freezing Transfer to EPR Tube epr_spectroscopy EPR Spectroscopy at Cryogenic Temperatures freezing->epr_spectroscopy Load Sample into Spectrometer quantification Signal Quantification epr_spectroscopy->quantification Integrate EPR Signal signaling_pathway cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Q Pool (Ubiquinone/Ubiquinol) C1->Q UQ_radical This compound (UQ•) C1->UQ_radical C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C3->UQ_radical C4 Complex IV CytC->C4 O2_final O2 C4->O2_final H2O H2O O2_final->H2O ROS ROS (O2•−) UQ_radical->ROS e- transfer rotenone Rotenone rotenone->C1 inhibits antimycin Antimycin A antimycin->C3 inhibits Qi site myxothiazol Myxothiazol myxothiazol->C3 inhibits Qo site

References

Ubisemiquinone Formation: A Comparative Analysis of Metabolic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ubisemiquinone formation in mitochondria in response to different metabolic substrates. This compound, a radical intermediate of coenzyme Q (also known as ubiquinone), is a critical component of the mitochondrial electron transport chain (ETC). It is primarily generated at Complex III during the Q-cycle.[1][2] However, its stability as a free radical also makes it a primary source of mitochondrial reactive oxygen species (ROS), which are implicated in a wide range of cellular processes and pathologies.[3][4] Understanding how different energy sources influence the generation of this key intermediate is crucial for research into metabolic diseases, neurodegeneration, and the mechanism of action for drugs targeting mitochondria.

The Q-Cycle and Substrate-Dependent Electron Input

The formation of this compound is an integral part of the Q-cycle at Complex III. Electrons are delivered to the ubiquinone (UQ) pool from two main entry points: Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).

  • Complex I Substrates (e.g., Pyruvate (B1213749), Malate, Glutamate): These substrates are oxidized to produce NADH, which then donates two electrons to Complex I. The electrons are transferred through a series of iron-sulfur clusters to ubiquinone, reducing it to ubiquinol (B23937) (UQH2).

  • Complex II Substrate (Succinate): Succinate (B1194679) is oxidized to fumarate (B1241708) by Complex II, directly reducing FAD to FADH2. The electrons are then passed to ubiquinone, also forming ubiquinol.[1]

The resulting ubiquinol travels to Complex III, where it donates its electrons one at a time, creating the this compound intermediate in the process.[5] The rate and source of electron entry into the UQ pool can significantly impact the steady-state concentration of this compound and, consequently, the rate of ROS production.

G Pyruvate Pyruvate / Malate NADH NADH Pyruvate->NADH ComplexI Complex I NADH->ComplexI e- UQ_pool Ubiquinone (Q) Pool ComplexI->UQ_pool e- Succinate Succinate FADH2 FADH2 Succinate->FADH2 ComplexII Complex II Succinate->ComplexII ComplexII->UQ_pool e- UQH2 Ubiquinol (QH2) UQ_pool->UQH2 Reduction ComplexIII Complex III (Q-Cycle) UQH2->ComplexIII e- SQ This compound (SQ•) ComplexIII->SQ 1e- transfer CytC Cytochrome c ComplexIII->CytC e- SQ->ComplexIII ROS Superoxide (B77818) (O2•-) SQ->ROS e- leak to O2

Figure 1. Electron flow from metabolic substrates to Complex III.

Comparative Analysis of this compound Formation

The generation of this compound, often measured indirectly through the production of hydrogen peroxide (H2O2) following the dismutation of superoxide, varies significantly with the supplied metabolic substrate. Succinate, which feeds electrons directly to Complex II, is frequently observed to be a more potent generator of ROS compared to Complex I substrates, particularly under conditions of high membrane potential or when the ETC is inhibited downstream.

Experiments using isolated mitochondria often employ inhibitors to pinpoint the source of ROS. For instance, Antimycin A, a Complex III inhibitor, blocks the Q-cycle and causes a massive increase in this compound and subsequent superoxide production, providing a tool to study this process.[6][7]

Substrate(s)Inhibitor(s)Relative H2O2 Production Rate (nmol/min/mg protein)Key ObservationsReference
Succinate None~0.5 - 1.5Succinate alone supports a significant basal rate of H2O2 production.[6]
Succinate Antimycin A> 5.0Inhibition of Complex III leads to a dramatic accumulation of this compound and a corresponding surge in H2O2 formation.[6][7]
Pyruvate + Malate None~0.1 - 0.3Complex I substrates typically generate a lower basal level of ROS compared to succinate.[8]
Pyruvate + Malate Rotenone> 2.0Inhibition of Complex I at the FMN site can increase electron leakage and ROS production.[2]
Succinate Myxothiazol + Antimycin A~0.1Myxothiazol prevents this compound formation, thereby blocking the H2O2 production induced by Antimycin A. This confirms this compound as the source.[6][7]

Note: The values presented are representative estimates derived from multiple studies and can vary based on the specific experimental conditions, tissue source, and preparation purity.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol describes a standard method for isolating functional mitochondria using differential centrifugation.

Materials:

  • Mitochondria Isolation Buffer (MSHE): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Glass-Teflon Potter-Elvehjem homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines and immediately excise the liver.

  • Place the liver in ice-cold MSHE buffer and wash away excess blood.

  • Mince the tissue finely with scissors on a cold surface.

  • Add 10 volumes of ice-cold MSHE buffer containing 0.5% (w/v) BSA.

  • Homogenize the tissue with 4-6 gentle strokes of the Teflon pestle at ~500 rpm.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet gently in MSHE buffer without BSA and repeat the centrifugation at 8,000 x g for 10 minutes.

  • Discard the final supernatant and resuspend the mitochondrial pellet in a minimal volume of MSHE buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The final mitochondrial suspension should be kept on ice.

Protocol 2: Measurement of H2O2 Production

This protocol uses the Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine) assay, a sensitive method for detecting H2O2 release from mitochondria.

Materials:

  • Respiration Buffer: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, pH 7.2.

  • Amplex™ Red reagent.

  • Horseradish peroxidase (HRP).

  • Superoxide dismutase (SOD).

  • Metabolic substrates (e.g., 5 mM succinate, 5 mM pyruvate + 2.5 mM malate).

  • ETC inhibitors (e.g., 2 µM Antimycin A).

  • Fluorometric plate reader or spectrophotometer.

Procedure:

  • Prepare a working solution in the respiration buffer containing 50 µM Amplex™ Red, 0.1 U/mL HRP, and 25 U/mL SOD (SOD is added to ensure all superoxide is converted to H2O2 for detection).

  • Add isolated mitochondria to the working solution in a 96-well plate or a cuvette to a final concentration of 25-50 µg/mL.

  • Add the desired metabolic substrate(s) to initiate the reaction.

  • If studying the effect of inhibitors, add them to the well prior to or after the substrate, depending on the experimental design.

  • Immediately begin monitoring the increase in fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance over time.

  • Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2. The rate should be normalized to the mitochondrial protein content.

G cluster_prep Mitochondrial Preparation cluster_assay H2O2 Assay Tissue Excise Tissue Homogenize Homogenize in Isolation Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Pellet Debris Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (High Speed) Pellet Mitochondria Centrifuge1->Centrifuge2 Wash Wash & Resuspend Mitochondrial Pellet Centrifuge2->Wash Quantify Protein Quantification Wash->Quantify AddMito Add Isolated Mitochondria Quantify->AddMito Setup Prepare Assay Mix (Amplex Red, HRP, SOD) Setup->AddMito AddSubstrate Add Metabolic Substrate (e.g., Succinate) AddMito->AddSubstrate AddInhibitor Add Inhibitor (Optional) (e.g., Antimycin A) AddSubstrate->AddInhibitor Measure Measure Fluorescence/ Absorbance Over Time AddInhibitor->Measure Data Calculate H2O2 Rate (nmol/min/mg protein) Measure->Data

References

A Comparative Analysis of Ubisemiquinone and Flavin Semiquinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between key biological radical intermediates is paramount. This guide provides a detailed comparative analysis of two critical one-electron carriers: ubisemiquinone and flavin semiquinone. We delve into their distinct roles, physicochemical properties, and the experimental methodologies used to study them, presenting quantitative data in accessible formats and visualizing complex pathways.

Introduction

This compound and flavin semiquinone are radical intermediates essential for a vast array of biological redox reactions. While both are one-electron carriers, their chemical nature, biological roles, and the protein environments that stabilize them differ significantly. This compound, derived from ubiquinone (Coenzyme Q), is a key player in the mitochondrial electron transport chain. In contrast, flavin semiquinones, formed from flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), are versatile intermediates found in a wide range of flavoenzymes that catalyze a plethora of metabolic reactions.

Core Functions and Biological Significance

This compound: The Heart of the Q-Cycle

The primary role of this compound is as a transient intermediate in the Q-cycle of the mitochondrial respiratory chain, specifically within Complex III (cytochrome bc1 complex).[1][2] It is also a component of Complex I (NADH:ubiquinone oxidoreductase).[3] The lipophilic nature of its parent molecule, ubiquinone, confines it to the inner mitochondrial membrane.[4] The Q-cycle facilitates the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, thus contributing to the proton-motive force for ATP synthesis.[1][2] this compound is also implicated as a significant source of mitochondrial reactive oxygen species (ROS), specifically superoxide (B77818), when electrons leak from the respiratory chain.[5][6]

Flavin Semiquinone: A Versatile Catalytic Intermediate

Flavin semiquinones are integral to the catalytic cycles of a diverse family of enzymes known as flavoproteins.[7] These enzymes are involved in a wide range of biological processes, including:

  • Dehydrogenation and oxidation reactions: Many flavoprotein oxidases and dehydrogenases utilize the flavin semiquinone state to mediate electron transfer from a substrate to an acceptor.

  • DNA repair: In photolyases, a light-dependent reaction involving a flavin semiquinone is crucial for repairing UV-induced DNA damage.[8]

  • Circadian rhythms: Cryptochromes, flavoproteins that regulate circadian clocks in plants and animals, rely on the photoreduction of the flavin cofactor to its semiquinone state for their signaling activity.[9]

  • One- and two-electron transfers: The ability of flavins to exist in three redox states (oxidized, semiquinone, and fully reduced) allows flavoproteins to act as a bridge between two-electron donors (like NADH) and one-electron acceptors (like cytochromes).[8]

Physicochemical Properties: A Quantitative Comparison

The distinct functionalities of this compound and flavin semiquinone are rooted in their differing physicochemical properties, particularly their redox potentials and stability.

PropertyThis compoundFlavin Semiquinone (FMN)Flavin Semiquinone (FAD)
Structure Benzosemiquinone radical with a polyisoprenoid tailIsoalloxazine ring radicalIsoalloxazine ring radical with an attached ADP moiety
Redox Potential (E°' at pH 7) E(Q/SQ•−): ~ -163 mV[10]E(FMN/FMNH•): ~ -313 mV[11]E(FAD/FADH•): Highly variable depending on protein environment (e.g., -55 mV in SdhA)[12]
Stability Thermodynamically unstable in solution (K_s ≈ 10⁻⁸)[13], but stabilized within protein binding sites.[9][14]Unstable in free solution, but can be highly stabilized in flavoenzymes.[15]Stability is modulated by the protein environment; can be transient or long-lived.[16]
Spectroscopic Signature (EPR) g ≈ 2.004[17]Varies with protonation state and environmentVaries with protonation state and environment

Note: Redox potentials are highly dependent on the local protein environment and pH. The values presented are for specific conditions and should be considered as reference points. The stability constant (Ks) for this compound is the equilibrium constant for the comproportionation reaction: Q + QH₂ ⇌ 2SQ•⁻.

Signaling and Metabolic Pathways

The distinct roles of this compound and flavin semiquinone are best understood by visualizing their involvement in their respective biological pathways.

Q_Cycle cluster_complexIII Complex III (Inner Mitochondrial Membrane) cluster_turnover2 Qo_site Qo Site FeS Rieske Fe-S Qo_site->FeS e- Cyt_bL Cyt bL Qo_site->Cyt_bL e- (forms SQ•⁻ at Qo) H_IMS_1 2H+ (IMS) Qo_site->H_IMS_1 H_IMS_2 2H+ (IMS) Qo_site->H_IMS_2 Qi_site Qi Site QH2_pool QH2 Pool (Matrix) Qi_site->QH2_pool QH2 released Q_pool Q Pool (Membrane) Qi_site->Q_pool SQ•⁻ formed Cyt_c1 Cyt c1 FeS->Cyt_c1 Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site Cyt_c_ox Cyt c (ox) (IMS) Cyt_c1->Cyt_c_ox QH2_pool->Qo_site Turnover 1 Q_pool->Qi_site Cyt_c_red Cyt c (red) (IMS) Cyt_c_ox->Cyt_c_red H_matrix 2H+ (Matrix) H_matrix->Qi_site e1 e- e2 e- QH2_pool2 QH2 QH2_pool2->Qo_site Cyt_c_ox2 Cyt c (ox) Cyt_c_ox2->Cyt_c_red

Caption: The Q-Cycle in Mitochondrial Complex III.

DNA_Repair_Photolyase UV_light UV Light DNA_damage DNA Damage (Pyrimidine Dimer) UV_light->DNA_damage Photolyase_FADH_minus Photolyase-FADH⁻ (Reduced) DNA_damage->Photolyase_FADH_minus Binding Photolyase_FADH_star Photolyase-FADH⁻* (Excited) Photolyase_FADH_minus->Photolyase_FADH_star Photolyase_FADH_dot Photolyase-FADH• (Semiquinone) Photolyase_FADH_star->Photolyase_FADH_dot Electron Transfer to Dimer Repaired_DNA Repaired DNA Photolyase_FADH_dot->Repaired_DNA Dimer Repair & Electron Return Repaired_DNA->Photolyase_FADH_minus Release Blue_light Blue Light Blue_light->Photolyase_FADH_minus Photoactivation

Caption: DNA Repair by Photolyase.

Cryptochrome_Signaling Blue_light Blue Light CRY_FADox Cryptochrome-FADox (Inactive) Blue_light->CRY_FADox CRY_FADox_star Cryptochrome-FADox* (Excited) CRY_FADox->CRY_FADox_star Absorption CRY_FADH_dot Cryptochrome-FADH• (Active Semiquinone) CRY_FADox_star->CRY_FADH_dot Photoreduction Conformational_change Conformational Change CRY_FADH_dot->Conformational_change Reoxidation Reoxidation (Dark) CRY_FADH_dot->Reoxidation Signaling_partners Interaction with Signaling Partners Conformational_change->Signaling_partners Circadian_output Circadian Rhythm Regulation Signaling_partners->Circadian_output Reoxidation->CRY_FADox

Caption: Cryptochrome Signaling Pathway.

Experimental Methodologies

The study of these transient radical species requires specialized biophysical techniques. Below are overviews of key experimental protocols used to characterize and compare this compound and flavin semiquinone.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct method for detecting and characterizing paramagnetic species like semiquinones.

Objective: To detect and quantify this compound radicals in mitochondrial preparations.

Protocol Outline:

  • Sample Preparation: Isolate mitochondria from tissue (e.g., bovine heart) and suspend in a suitable buffer. For in situ studies, tightly coupled submitochondrial particles can be used.[3]

  • Induction of Semiquinone Signal: Initiate the respiratory chain by adding a substrate (e.g., NADH or succinate).[3] To trap the this compound intermediate, inhibitors of the electron transport chain such as antimycin A can be used.[5]

  • EPR Measurement: Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen to trap the radical species.

  • Data Acquisition: Record the EPR spectrum at cryogenic temperatures (e.g., 4-40 K).[18][19] Typical spectrometer settings for this compound detection are a microwave frequency of ~9.5 GHz (X-band), with modulation frequency of 100 kHz.[18]

  • Data Analysis: The this compound radical is identified by its characteristic g-value of approximately 2.004.[17] The signal intensity can be used to quantify the concentration of the radical. Power saturation studies can help differentiate between different populations of semiquinones.[19]

Stopped-Flow Spectrophotometry

This technique is used to study the kinetics of fast reactions in solution, such as the formation and decay of flavin semiquinones.[20]

Objective: To measure the rate constants for the reduction of a flavoprotein and the formation/decay of the flavin semiquinone.

Protocol Outline:

  • Reagent Preparation: Prepare anaerobic solutions of the flavoprotein and the reducing substrate (e.g., NADH or a quinone) in separate syringes.[21]

  • Rapid Mixing: The solutions are rapidly mixed in the stopped-flow instrument. The reaction is initiated upon mixing.

  • Spectroscopic Monitoring: The reaction is monitored by measuring the change in absorbance at specific wavelengths over time. The formation of the flavin semiquinone can often be monitored in the 500-700 nm range, while the disappearance of the oxidized flavin is monitored around 450 nm.[20] A photodiode array detector allows for the acquisition of full spectra over the time course of the reaction.[20]

  • Kinetic Analysis: The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants (k_obs). By varying the concentration of the substrate, the second-order rate constants for the reaction can be determined.[22]

Redox Potentiometry

Redox potentiometry is used to determine the midpoint reduction potentials (E_m) of redox-active molecules.

Objective: To determine the E_m of the one-electron reduction steps of a flavoprotein.

Protocol Outline:

  • Sample Preparation: An anaerobic solution of the purified flavoprotein is prepared in a sealed cuvette equipped with a platinum and a reference electrode (e.g., Ag/AgCl).[1][23] A mediator dye with a known redox potential close to that of the flavin is often included to facilitate electron transfer to the electrode.[7]

  • Titration: The solution is titrated with a reducing agent (e.g., sodium dithionite) or an oxidizing agent (e.g., potassium ferricyanide) in small aliquots.[23]

  • Data Collection: After each addition and equilibration, the absorbance spectrum of the flavoprotein and the potential of the solution are recorded.

  • Data Analysis: The concentrations of the different redox species (oxidized, semiquinone, and reduced flavin) are calculated from the absorbance spectra. The data are then fitted to the Nernst equation to determine the midpoint potentials for the two one-electron reduction steps.[23] A simpler, electrode-independent method involving enzymatic equilibration with a reference dye using xanthine/xanthine oxidase can also be used.[1][12]

Conclusion

This compound and flavin semiquinone, while both serving as critical one-electron carriers, operate in distinct biological contexts and possess unique physicochemical properties. This compound is a specialized intermediate in the highly organized environment of the mitochondrial membrane, essential for the linear process of electron transport and proton pumping. Flavin semiquinones, in contrast, are versatile intermediates in a wide array of soluble and membrane-bound enzymes, participating in a broader range of catalytic functions. The stability and redox potential of both are finely tuned by their protein environments to suit their specific biological roles. A thorough understanding of their comparative properties, as outlined in this guide, is crucial for researchers in the fields of bioenergetics, enzymology, and drug development targeting pathways involving these essential radical intermediates.

References

Validating Computational Models of Ubisemiquinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models used to study ubisemiquinone, validated with experimental data. Detailed methodologies for key experiments are included to support the findings.

This compound, a radical intermediate of coenzyme Q10, plays a critical role in cellular respiration, particularly within the electron transport chain. Its transient nature makes experimental characterization challenging, leading to a reliance on computational models to understand its structure and function. This guide offers a comprehensive comparison of various computational approaches against experimental data, providing a valuable resource for validating these models.

Performance of Computational Models Against Experimental Data

Computational models, primarily those based on Density Functional Theory (TFD), are widely used to predict the spectroscopic and electrochemical properties of this compound. The accuracy of these models is crucial for their application in drug development and mechanistic studies. Below is a summary of how different computational approaches compare with experimental findings for key parameters like hyperfine coupling constants (HFCC), g-tensor values, and redox potentials.

Hyperfine Coupling Constants (HFCC)

Hyperfine coupling constants, measured by Electron Paramagnetic Resonance (EPR) spectroscopy, provide detailed information about the distribution of the unpaired electron's spin density within the this compound radical. DFT calculations have shown considerable success in reproducing experimental HFCCs.

Computational Model (DFT Functional)Calculated ¹H-HFCC (MHz)Experimental ¹H-HFCC (MHz)Reference
UB3LYP/EPR-IIIVaries by proton positionVaries by proton position[1]
PBE0Varies by proton positionVaries by proton positionNot specified in search results
BHandHLYPVaries by proton positionVaries by proton positionNot specified in search results

Note: Specific values for direct comparison are often spread across different studies and depend on the specific proton and the local environment.

g-Tensor Values

The g-tensor, another parameter obtained from EPR, is sensitive to the electronic structure and the local environment of the this compound radical. DFT calculations have been employed to predict g-tensor components, with accuracy often depending on the inclusion of environmental factors such as hydrogen bonding.[2]

Computational ModelCalculated g-tensor components (g_x, g_y, g_z)Experimental g-tensor components (g_x, g_y, g_z)Reference
DFT (various functionals)Dependent on model and environmente.g., g = 2.004 (isotropic)[Not specified in search results]
Redox Potentials

The redox potential of the ubiquinone/ubisemiquinone couple (Q/Q•−) is a critical parameter for its function in the electron transport chain. Computational methods can predict these potentials, which can be validated against experimental values obtained through techniques like cyclic voltammetry.

Computational ModelCalculated Redox Potential (E_m(Q/Q•−)) vs. NHEExperimental Redox Potential (E_m(Q/Q•−)) vs. NHEReference
Quantum Chemical Approach-163 mV (in water)Not specified in search results[Not specified in search results]

Experimental Protocols

Accurate experimental data is the bedrock for validating computational models. Below are detailed methodologies for key experimental techniques used to characterize this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound in Mitochondria

EPR spectroscopy is the primary technique for directly detecting and characterizing the this compound radical.

Sample Preparation:

  • Isolate mitochondria from the tissue of interest (e.g., bovine heart) using differential centrifugation.

  • Resuspend the mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • To trap the this compound intermediate, the mitochondrial suspension can be treated with specific inhibitors of the respiratory chain, such as antimycin A, which blocks the Qi site of Complex III.[3]

  • The sample is then transferred to an EPR tube and flash-frozen in liquid nitrogen to trap the radical species.[3]

Spectrometer Settings (Typical X-band):

  • Microwave Frequency: ~9.45 GHz[3]

  • Microwave Power: 0.2 mW (to avoid saturation)[3]

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 1-5 G

  • Temperature: Cryogenic temperatures are often required (e.g., 130 K) to stabilize the radical and observe the signal.[3]

Cyclic Voltammetry for Measuring this compound Redox Potential

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of molecules like ubiquinone.

Methodology:

  • Working Electrode: A glassy carbon electrode is commonly used.[4]

  • Reference Electrode: A standard calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: A platinum wire.

  • Electrolyte Solution: A non-aqueous solvent like acetonitrile (B52724) or dimethylformamide (DMF) is often used due to the hydrophobicity of ubiquinone, with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP).

  • Sample Preparation: A solution of ubiquinone (e.g., 1 mM) is prepared in the electrolyte solution. To study this compound in a membrane-like environment, it can be incorporated into a lipid bilayer adsorbed on the electrode surface.[4]

  • Measurement: The potential is swept linearly from an initial to a final potential and then back. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram from which the redox potentials can be determined.

Visualizing the this compound Environment

To understand the context in which this compound functions, it is essential to visualize the relevant biological pathways and experimental workflows.

experimental_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Data Comparison and Validation comp_model Select Computational Model (e.g., DFT Functional) calc Calculate Properties (HFCC, g-tensor, Redox Potential) comp_model->calc compare Compare Calculated vs. Experimental Data calc->compare sample_prep Prepare Sample (e.g., Isolated Mitochondria) epr EPR Spectroscopy sample_prep->epr cv Cyclic Voltammetry sample_prep->cv epr->compare cv->compare

Workflow for validating computational models of this compound.

The primary signaling pathway involving this compound is the Q cycle, which occurs at Complex III of the mitochondrial electron transport chain.

Q_cycle cluster_membrane Inner Mitochondrial Membrane cluster_complexIII Complex III cluster_IMS Intermembrane Space (IMS) cluster_matrix Mitochondrial Matrix Q_pool Ubiquinone Pool (Q) Qi_site Qi Site Q_pool->Qi_site QH2_pool Ubiquinol (B23937) Pool (QH2) Qo_site Qo Site QH2_pool->Qo_site 1st QH2 QH2_pool->Qo_site 2nd QH2 FeS Rieske Fe-S Qo_site->FeS e- Qo_site->FeS e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL e- (forms Q•−) Qo_site->Cyt_bL e- (forms Q) H_out 4H+ Qo_site->H_out 2H+ Qo_site->H_out 2H+ Qi_site->Q_pool Q•− formed Qi_site->QH2_pool QH2 regenerated Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site e- Cyt_bH->Qi_site e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- Cyt_c1->Cyt_c e- H_in 2H+ H_in->Qi_site

The Q Cycle pathway in Complex III of the electron transport chain.

The Q cycle describes the sequential oxidation and reduction of coenzyme Q, where this compound is a key intermediate.[5] In this process, ubiquinol (QH2) is oxidized at the Qo site, releasing two protons into the intermembrane space and transferring one electron to the high-potential chain (via the Rieske iron-sulfur protein and cytochrome c1 to cytochrome c) and the other to the low-potential chain (via cytochromes bL and bH to a ubiquinone molecule at the Qi site), forming a this compound radical anion.[6][7] A second turnover of the cycle fully reduces the this compound at the Qi site back to ubiquinol, consuming two protons from the mitochondrial matrix.[6][7] This cycle effectively pumps protons across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis.[5]

References

A Comparative Analysis of Ubisemiquinone: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and experimental methodologies for studying the pivotal electron carrier, ubisemiquinone.

This compound, a free radical intermediate in the Q-cycle of the mitochondrial electron transport chain, plays a critical role in cellular respiration and is a significant source of reactive oxygen species (ROS). Understanding its behavior is paramount for research in mitochondrial bioenergetics, oxidative stress, and the development of therapies targeting mitochondrial dysfunction. This guide provides a comparative overview of in vitro and in vivo studies on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular processes.

Data Presentation: A Quantitative Comparison

The study of this compound across different experimental systems reveals nuances in its kinetic properties and reactivity. In vitro systems, utilizing isolated mitochondria, submitochondrial particles (SMPs), or purified enzyme complexes, offer a controlled environment to dissect specific molecular interactions. In vivo studies, on the other hand, provide a holistic view of this compound's function within the complex cellular milieu. The following table summarizes key quantitative data from both approaches.

ParameterIn Vitro FindingIn Vivo Context/FindingKey References
Superoxide (B77818) Production This compound is the primary electron donor to O₂ to form superoxide (O₂⁻) in Complex III, especially in the presence of inhibitors like antimycin A.[1][2] Isolated mitochondria in state 4 generate 0.6–1.0 nmol of H₂O₂/min/mg of protein, which accounts for about 2% of O₂ uptake.Implicated as a major source of mitochondrial ROS in living organisms, contributing to cellular signaling and oxidative stress. The relative contribution of different sites to ROS production in vivo is still under investigation.[1][2]
Kinetics of Ubiquinone Reduction by Complex I For ubiquinone-10 (Q10), the Kₘ is 0.48 mM and the Vₘₐₓ is 23 ± 2 µmol⋅min⁻¹⋅mg⁻¹ in proteoliposomes containing complex I.[3] The catalytic efficiency (kcat/Kₘ) increases significantly for ubiquinones (B1209410) with longer isoprenoid chains like Q8 and Q10.[3]The kinetics in a living cell are influenced by the lipid membrane composition, the presence of other respiratory complexes in supercomplexes, and the overall metabolic state of the cell. These factors can alter the accessibility and binding of ubiquinone to the enzyme.[3]
This compound Concentration In isolated mitochondria, the concentration of this compound radical can be quantified by EPR spectroscopy and is typically less than 1µM.[4]Direct measurement in vivo is challenging. Levels are inferred from the effects of genetic or pharmacological manipulations of the electron transport chain.[4]
Reactivity with Superoxide The reaction of ubiquinone with superoxide to form the this compound radical anion is very rapid.This rapid reaction suggests a potential role for the ubiquinone/ubisemiquinone couple in scavenging superoxide in vivo.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key in vitro and in vivo techniques used to study this compound.

In Vitro: Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound in Isolated Mitochondria

This protocol outlines the detection of the this compound radical in isolated mitochondria.

1. Isolation of Mitochondria:

  • Isolate mitochondria from tissue (e.g., rat heart or liver) using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, mannitol, and a chelating agent like EGTA).

  • Determine the protein concentration of the mitochondrial suspension.

2. Sample Preparation for EPR:

  • Resuspend the isolated mitochondria in a respiration buffer (e.g., containing KCl, MgCl₂, KH₂PO₄, and a substrate for the respiratory chain like succinate).

  • To stabilize the this compound signal, inhibitors of the electron transport chain can be added. For example, antimycin A can be used to block the Qi site of Complex III, leading to an accumulation of this compound at the Qo site.

  • Transfer the mitochondrial suspension to EPR tubes and freeze them rapidly in liquid nitrogen to trap the radical species.

3. EPR Spectrometer Settings:

  • Microwave Frequency: X-band (around 9.4 GHz).

  • Microwave Power: 2 to 20 mW (should be optimized to avoid saturation of the signal).

  • Modulation Frequency: 100 kHz.

  • Modulation Amplitude: 4 G.

  • Receiver Gain: 4 x 10⁵.

  • Time Constant: 0.655 s.

  • Sweep Width: 80 G.

  • Center Field: 3360 G.

  • Temperature: Cryogenic temperatures are required, typically in the range of 4-10 K, using liquid helium.[4]

4. Data Analysis:

  • The this compound radical gives a characteristic EPR signal centered around g = 2.00.

  • The concentration of the radical can be quantified by double integration of the EPR spectrum and comparison with a standard of known concentration.

In Vivo: Extraction and Measurement of Ubiquinone from Murine Tissues

This protocol describes a method for extracting and quantifying the total ubiquinone pool from mouse tissues, which can provide insights into the redox state under different physiological or pathological conditions.[5]

1. Tissue Harvesting and Preparation:

  • Harvest tissues from mice and immediately snap-freeze them in liquid nitrogen to quench metabolic activity.

  • Pulverize the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

2. Isolation of Mitochondria (Optional but Recommended):

  • Homogenize the powdered tissue in a cold mitochondrial isolation buffer.

  • Perform differential centrifugation to enrich for the mitochondrial fraction. This step helps to reduce contamination from other cellular components.

3. Biphasic Extraction of Quinones:

  • To the mitochondrial pellet (or total tissue homogenate), add a mixture of acidified methanol (B129727) and hexane (B92381).

  • Vortex the mixture vigorously to ensure thorough extraction of the lipophilic quinones into the hexane phase.

  • Centrifuge to separate the phases.

4. Sample Analysis by LC-MS:

  • Carefully collect the upper hexane phase containing the extracted quinones.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Use a C18 reverse-phase column for separation of the different quinone species (e.g., ubiquinone-9 in mice).

  • Detect and quantify the ubiquinone species using a mass spectrometer, comparing the peak areas to those of known standards.

5. Normalization:

  • Normalize the quantified ubiquinone levels to the protein content of the initial mitochondrial pellet or tissue homogenate.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound research.

Ubisemiquinone_Formation_and_ROS_Production cluster_ComplexIII Complex III (Qo Site) cluster_ROS ROS Production Ubiquinol Ubiquinol (QH2) This compound This compound (Q.-) Ubiquinol->this compound -1e- Rieske Rieske Fe-S This compound->Rieske e- Cyt_bL Cytochrome bL This compound->Cyt_bL e- O2 Oxygen (O2) This compound->O2 e- Ubiquinone Ubiquinone (Q) Cyt_c1 Cytochrome c1 Rieske->Cyt_c1 Superoxide Superoxide (O2.-)

Caption: The Q-cycle at the Qo site of Complex III, highlighting the formation of this compound and its role as an electron donor for superoxide production.

Experimental_Workflow_Comparison cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Tissue_IV Tissue Homogenization Mito_Isolation Mitochondria Isolation Tissue_IV->Mito_Isolation SMPs Submitochondrial Particles Mito_Isolation->SMPs Purified_Complexes Purified Complexes Mito_Isolation->Purified_Complexes EPR EPR Spectroscopy Mito_Isolation->EPR Kinetic_Assays Enzyme Kinetic Assays SMPs->Kinetic_Assays Purified_Complexes->Kinetic_Assays Animal_Model Animal Model (e.g., Mouse) Tissue_Harvest Tissue Harvesting & Freezing Animal_Model->Tissue_Harvest Extraction Quinone Extraction Tissue_Harvest->Extraction LCMS LC-MS Analysis Extraction->LCMS Title Comparison of Experimental Workflows for this compound Studies

Caption: A comparison of the typical experimental workflows for studying this compound in vitro and in vivo.

Conclusion

The study of this compound necessitates a multi-faceted approach, leveraging the strengths of both in vitro and in vivo methodologies. In vitro studies provide a high degree of control, enabling the detailed characterization of molecular mechanisms and kinetics. In vivo studies, while more complex, offer a physiologically relevant context, revealing the integrated role of this compound in cellular metabolism and pathology. By combining the quantitative data and detailed protocols from both realms, researchers can build a more complete and accurate understanding of this crucial biomolecule, paving the way for new discoveries and therapeutic interventions.

References

The Influence of the Membrane Environment on Ubisemiquinone Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intermediate in the quinone/quinol redox couple, ubisemiquinone (SQ), plays a critical role in cellular respiration and is a significant source of reactive oxygen species. Its fleeting existence and reactivity are intricately modulated by its surrounding microenvironment. This guide provides a comparative analysis of how the membrane environment—spanning from the complex native mitochondrial membrane to simplified artificial lipid bilayers—influences the physicochemical properties of this compound. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of this compound biochemistry, aiding in the design of novel therapeutics targeting mitochondrial function and related pathologies.

I. Impact of Membrane Environment on this compound Redox Potential and Stability

The midpoint potential (E'm) and the stability constant (Kstab) of the this compound radical are crucial determinants of its lifetime and reactivity. These parameters are profoundly influenced by the surrounding lipid and protein environment.

Table 1: Comparison of this compound Redox Properties in Different Environments

EnvironmentSystemE'm1 (Q/SQ) (mV)E'm2 (SQ/QH2) (mV)E'm (Q/QH2) (mV)Stability Constant (Kstab)Reference
Aqueous Solution Calculated-163---[1]
Protein Environment Isolated Bovine Heart Complex I (pH 7.8)-45-63-542.0[2]
Native Membrane Paracoccus denitrificans Cytochrome bc1 Complex (pH 8.5)--+42 (for Qi site)Thermodynamically stable[3]

Key Findings:

  • A significant shift in the redox potential of this compound is observed when moving from an aqueous environment to a protein-bound state. The calculated E'm(Q/SQ•−) in water is -163 mV, whereas in the isolated Complex I, the E'm1 for the first electron transfer to form the semiquinone is -45 mV at pH 7.8[1][2]. This highlights the stabilizing effect of the protein environment on the this compound radical.

  • The stability of the this compound radical is also markedly increased within protein complexes. In the isolated Complex I, the stability constant (Kstab) of the semiquinone form is 2.0, indicating a thermodynamically stable intermediate[2]. Similarly, in the Paracoccus denitrificans cytochrome bc1 complex, a thermodynamically stable this compound radical is detectable by EPR spectroscopy[3].

Experimental Protocols:

Determination of Redox Potentials and Stability Constant in Isolated Complex I

The redox and EPR properties of this compound species in isolated bovine heart complex I were characterized through potentiometric redox titration of the g=2.00 semiquinone EPR signal.

  • Sample Preparation: Isolated bovine heart complex I was used.

  • Potentiometric Redox Titration: The sample was placed in an EPR tube equipped with electrodes for monitoring the redox potential. A series of redox mediators were added to facilitate equilibration with the electrode.

  • EPR Spectroscopy: EPR spectra were recorded at a sample temperature of 173 K. The intensity of the g=2.00 semiquinone signal was measured at various applied redox potentials.

  • Data Analysis: The signal intensity was plotted against the applied potential, and the data were fitted to the Nernst equation to determine the midpoint potentials for the two one-electron transfer steps (E'm1 and E'm2). The stability constant (Kstab) was calculated from these midpoint potentials.[2]

II. Influence of Membrane Composition on the Kinetics of this compound-Dependent Enzymes

The lipid composition of the membrane, which dictates its fluidity and structure, can significantly impact the kinetics of enzymes that utilize ubiquinone as a substrate.

Table 2: Kinetic Parameters of Succinate-Ubiquinone Reductase with Ubiquinone Analogues

Ubiquinone AnalogueApparent Km (µM)Apparent Vmax (units/mg protein)SystemReference
Q130.3 ± 4.314.0 ± 1.2Purified Complex II from Trypanosoma cruzi[4]
Q212.4 ± 0.711.9 ± 0.3Purified Complex II from Trypanosoma cruzi[4]

Key Findings:

  • Studies on purified Complex II from Trypanosoma cruzi demonstrate that the length of the isoprenoid tail of the ubiquinone analogue affects its binding affinity to the enzyme. The apparent Km for Q2 (two isoprenoid units) is lower than that for Q1 (one isoprenoid unit), suggesting a tighter binding of the longer-chain analogue[4].

  • While the binding affinity differs, the maximal velocity (Vmax) of the enzyme is similar for both Q1 and Q2, indicating that the rate-limiting step of the reaction is not significantly affected by the tail length in this system[4].

Experimental Protocols:

Kinetic Analysis of Succinate-Ubiquinone Reductase Activity

The succinate (B1194679):ubiquinone reductase activity of purified Complex II was determined spectrophotometrically.

  • Enzyme Preparation: Complex II was purified from Trypanosoma cruzi.

  • Assay Mixture: The reaction was carried out in the presence of 10 mM sodium succinate and varying concentrations of the ubiquinone analogues (Q1 or Q2).

  • Kinetic Measurement: The reduction of the ubiquinone analogue was monitored over time.

  • Data Analysis: The initial reaction rates were plotted against the substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax values[4].

III. Probing the this compound Environment with Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique to study paramagnetic species like the this compound radical. By analyzing the EPR signal, information about the mobility, polarity, and accessibility of the this compound within the membrane can be obtained. While direct EPR studies on spin-labeled this compound in different lipid compositions are not abundant in the reviewed literature, the principles of using spin labels to probe membrane environments are well-established.

Experimental Protocols:

General Protocol for Site-Directed Spin Labeling EPR of Membrane Proteins

This protocol outlines the general steps for using EPR to study the dynamics of a spin-labeled protein within a lipid bilayer, which can be adapted to study the environment of this compound-binding proteins.

  • Protein Modification: Introduce a cysteine residue at a specific site of interest in the protein via site-directed mutagenesis.

  • Spin Labeling: React the purified protein with a nitroxide spin label, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL), which specifically attaches to the cysteine residue.

  • Reconstitution into Liposomes: Reconstitute the spin-labeled protein into liposomes of the desired lipid composition. This is typically done by mixing the protein and lipids in the presence of a detergent, followed by detergent removal.

  • EPR Spectroscopy: Record the continuous-wave (CW) EPR spectrum of the proteoliposome sample.

  • Data Analysis: Analyze the lineshape of the EPR spectrum to obtain information about the mobility of the spin label. Parameters such as the inverse linewidth of the central line can provide a measure of relative mobility. Power saturation experiments can be used to determine the accessibility of the spin label to paramagnetic relaxation agents in the aqueous phase or within the membrane, providing information on the depth of the label within the bilayer.[5][6][7]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Q-cycle, a key process involving this compound in the cytochrome bc1 complex, and a general workflow for studying membrane protein kinetics in a reconstituted system.

Q_cycle cluster_IMS Intermembrane Space cluster_matrix Mitochondrial Matrix Qo Qo Site FeS Rieske Fe-S Qo->FeS e- Cyt_bL Cytochrome bL Qo->Cyt_bL e- Protons_matrix_out 2H+ Qo->Protons_matrix_out Qi Qi Site Q_in Q_in Qi->Q_in Q Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH Cyt_bH->Qi Cyt_c Cytochrome c Cyt_c1->Cyt_c Protons_matrix_in 2H+ Protons_matrix_in->Qi QH2_in QH2_in QH2_in->Qo QH2 QH2_out QH2_out Q_in->QH2_out QH2

Caption: The Q-cycle pathway in the cytochrome bc1 complex.

experimental_workflow start Start purify Purify Membrane Protein start->purify prepare_liposomes Prepare Liposomes (Varying Lipid Composition) start->prepare_liposomes reconstitute Reconstitute Protein into Liposomes purify->reconstitute prepare_liposomes->reconstitute characterize Characterize Proteoliposomes (Size, Protein Orientation) reconstitute->characterize kinetic_assay Perform Kinetic Assay (e.g., Spectrophotometry) characterize->kinetic_assay data_analysis Analyze Data (e.g., Michaelis-Menten) kinetic_assay->data_analysis end End data_analysis->end

Caption: General workflow for kinetic analysis of a reconstituted membrane protein.

V. Conclusion

The properties of this compound are not intrinsic but are dynamically shaped by its membrane environment. The protein scaffolding within mitochondrial complexes significantly stabilizes the this compound radical and elevates its redox potential compared to an aqueous environment. Furthermore, the lipid composition of the membrane influences the binding and kinetics of ubiquinone-dependent enzymes. This guide highlights the necessity of studying this compound within the context of its native or well-defined model membrane systems to accurately understand its biological function and its role in pathology. The provided experimental frameworks offer a starting point for researchers to further dissect the intricate relationship between the membrane environment and this compound properties, paving the way for the development of targeted therapeutic strategies.

References

A critical comparison of different techniques for studying ubisemiquinone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ubisemiquinone (SQ), the one-electron reduced free radical intermediate of ubiquinone (Coenzyme Q), is a critical component in cellular bioenergetics and a significant source of reactive oxygen species (ROS). Its transient nature and low concentration make it a challenging species to study. This guide provides a critical comparison of the primary techniques used to investigate this compound, offering an objective analysis of their performance, supported by experimental data and detailed protocols.

Overview of Techniques

The study of this compound relies on a multi-faceted approach, as no single technique can fully elucidate its structure, function, and environment. The principal methods include Electron Paramagnetic Resonance (EPR) Spectroscopy for direct detection, Electrochemical Methods for thermodynamic characterization, and Computational Methods for theoretical insight. Each technique offers unique advantages and is subject to specific limitations.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct and definitive method for detecting and characterizing paramagnetic species like the this compound radical.[1][2][3] It exploits the interaction of an unpaired electron's magnetic moment with an external magnetic field.

Core Principles

EPR detects the absorption of microwave radiation by an unpaired electron as it transitions between spin states in a strong magnetic field. The resulting spectrum provides information about the radical's identity, concentration, structure, and molecular environment.[1][3] Key parameters include the g-value, which is characteristic of the radical, and hyperfine couplings, which reveal interactions with nearby magnetic nuclei.

Data Presentation: EPR Parameters for this compound

The g-value for this compound is typically around 2.004-2.006, with slight variations depending on its specific protein environment and whether it is the anionic (SQ⁻) or neutral (SQH•) form.[4][5][6][7]

ParameterComplex I (SQNf, SQNs)Complex II (SQs)Complex III (SQo, SQi)Reference(s)
g-value (isotropic) ~2.0046 - 2.0067~2.005~2.004 - 2.006[4][5][6][7]
Linewidth (Gauss) 7.5 - 12.8~128.8 - 10[6][7]
Temperature 40 K - 150 KRoom Temp / CryoCryogenic[6]
Key Inhibitors Rotenone, SquamotacinTheonyltrifluoroacetoneAntimycin A, Myxothiazol[6][8]
Experimental Protocol: EPR Spectroscopy of Mitochondrial Membranes

This protocol outlines the general steps for detecting this compound radicals in submitochondrial particles (SMPs).

  • Sample Preparation:

    • Isolate mitochondria from the tissue of interest (e.g., bovine heart) via differential centrifugation.

    • Prepare SMPs by sonication followed by ultracentrifugation. Resuspend the SMP pellet in a suitable buffer (e.g., 50 mM MOPS, pH 7.4).

    • Determine protein concentration using a standard assay (e.g., Bradford or BCA). Adjust to a final concentration of 20-40 mg/mL.

  • Redox Poising:

    • To stabilize the semiquinone intermediate, reduce the sample anaerobically. Add a substrate (e.g., 5 mM succinate (B1194679) for Complex II/III or 2 mM NADH for Complex I).

    • Inhibitors can be used to trap SQ at specific sites. For example, add antimycin A to accumulate SQ at the Qᵢ site of Complex III.

  • EPR Sample Loading:

    • Transfer approximately 250 µL of the sample into a high-quality quartz EPR tube (e.g., Wilmad PQ-714).[9]

    • Flash-freeze the sample by slowly lowering the tube into liquid nitrogen to prevent tube cracking and ensure a homogenous glass.[9][10]

  • EPR Measurement:

    • Set the spectrometer to appropriate parameters. Typical X-band (~9.5 GHz) settings for this compound are:

      • Temperature: 100 K (or as determined by saturation studies)

      • Microwave Frequency: ~9.45 GHz

      • Microwave Power: Non-saturating power, typically ≤ 2 mW (determined via power saturation curve).[6]

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 1-2 G

      • Magnetic Field Center: ~3370 G

      • Scan Width: 100 G

  • Data Analysis:

    • Record the first-derivative absorption spectrum.

    • Quantify the signal by double integration of the spectrum and comparison to a known standard (e.g., Cu-EDTA).

    • Determine the g-value using a standard marker (e.g., DPPH, g = 2.0036).

Critical Assessment
StrengthsWeaknesses
Direct Detection: The only technique that directly and unambiguously detects the paramagnetic this compound radical.[1][2]Low Sensitivity: Requires relatively high concentrations of the radical (>1 µM), which can be challenging to achieve in biological systems.[11]
High Specificity: Provides detailed structural and electronic information (g-tensor, hyperfine couplings) that can identify the radical and probe its environment.[1][3]Requires Cryogenic Temperatures: Measurements are often performed at low temperatures to increase signal intensity and slow relaxation, which may not reflect physiological conditions.
Non-Destructive: The technique is generally non-destructive to the sample.[2]Potential for Artifacts: Spin-trapping methods, sometimes used for short-lived radicals, can introduce artifacts.[11] The process of freezing can also alter the sample state.
Versatility: Can be applied to a wide range of samples, from purified enzymes to intact tissues.[10]Specialized Equipment: Requires dedicated and expensive instrumentation.

Electrochemical Methods

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for determining the thermodynamic properties of ubiquinone redox states.[12] They measure the midpoint potentials (Em) for the electron transfer steps, providing insight into the energetics of this compound formation and reduction.

Core Principles

CV involves applying a linearly ramping potential to an electrode immersed in a solution and measuring the resulting current. As the potential sweeps through the redox potential of an analyte, a peak in current is observed corresponding to its oxidation or reduction. The midpoint potential, calculated from the oxidative and reductive peak potentials, reflects the thermodynamic favorability of the electron transfer.

Data Presentation: Midpoint Potentials for Ubiquinone Redox Couples

The midpoint potentials are highly dependent on the solvent and pH. In biological membranes, the protein environment significantly modulates these values.

Redox CoupleMidpoint Potential (Em vs. NHE)ConditionsReference(s)
UQ / UQ•⁻-163 mVCalculated, Aqueous solution[13]
UQ•⁻ / UQH₂+42 mV to +84mVMeasured, pH 7.4 - 8.5 (in Complex III)[4][6]
UQ / UQH₂ (Overall)+60 to +90 mVpH 7.0, Mitochondrial Membrane[7]
Experimental Protocol: Cyclic Voltammetry of a Ubiquinone Analogue

This protocol describes a general procedure for analyzing a water-soluble ubiquinone analogue (e.g., Coenzyme Q₀).

  • Electrochemical Cell Setup:

    • Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • The electrolyte solution is a buffered aqueous solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) containing the ubiquinone analogue (e.g., 1 mM CoQ₀).

  • Deoxygenation:

    • Purge the solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.[14] Maintain a gentle flow of the gas over the solution during the experiment.[14]

  • CV Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the CV parameters:

      • Initial Potential: e.g., +0.4 V (a potential where no reaction occurs)

      • Vertex Potential 1: e.g., -0.6 V (past the reduction peak)

      • Vertex Potential 2: e.g., +0.4 V (to return to the start)

      • Scan Rate: 100 mV/s (can be varied to study kinetics)

  • Data Acquisition and Analysis:

    • Run the potential sweep and record the resulting voltammogram (current vs. potential).

    • Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).

    • Calculate the formal midpoint potential as Em = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV.

Critical Assessment
StrengthsWeaknesses
Thermodynamic Data: Provides precise measurement of midpoint potentials, which is crucial for understanding the energetics of electron transport.[7]Indirect Detection: Does not directly observe the radical species or provide structural information.
Kinetics Information: Variable scan rate experiments can yield information on the kinetics of electron transfer.Environmental Sensitivity: Results are highly sensitive to the solvent, pH, and electrode material, which can make it difficult to extrapolate to the in vivo membrane environment.[12]
High Sensitivity: Can detect low concentrations of electroactive species.Surface Effects: Adsorption of the analyte or intermediates onto the electrode surface can complicate the voltammogram and lead to artifacts.[15]
Relatively Inexpensive: The required equipment is more accessible than that for EPR spectroscopy.Matrix Interference: Other redox-active species in complex biological samples can interfere with the signal of interest.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model the electronic structure, properties, and reactivity of this compound.[16][17] These in silico methods complement experimental techniques by providing molecular-level insights that are often inaccessible in the lab.

Core Principles

Computational methods solve approximations of the Schrödinger equation to predict molecular properties.[18] For enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are often used. A small, electronically important region (the QM region, e.g., the quinone and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent (the MM region) is treated with classical molecular mechanics.[18][19] This allows for the modeling of bond-breaking/forming events within the context of the larger protein environment.[18]

Data Presentation: Predicted Properties of this compound

Computational methods can predict a range of properties that can be compared with experimental data for validation.

Predicted PropertyTypical Computational MethodApplicationReference(s)
Redox Potentials DFT with a solvation model (e.g., SMD, PCM)Predicts Em values for comparison with electrochemistry.[13][20]
EPR Parameters (g-tensor) DFTPredicts g-values for comparison with EPR spectra.
Spin Density Distribution DFTVisualizes the location of the unpaired electron on the molecule.
Binding Energies QM/MM, Molecular DockingDetermines the stability of this compound in a protein binding site.[19]
Reaction Pathways QM/MMMaps the energy landscape for ubiquinone reduction or oxidation.[18]
Experimental Protocol: General Workflow for QM/MM Calculation
  • System Setup:

    • Obtain a high-resolution crystal structure of the target protein (e.g., mitochondrial Complex III) from the Protein Data Bank (PDB).

    • Model the ubiquinone/ubisemiquinone into the active site using molecular docking or by modifying a co-crystallized ligand.

    • Solvate the system in a water box and add counter-ions to neutralize the charge, creating a realistic simulation environment.

  • Partitioning (QM/MM Definition):

    • Define the QM region. This typically includes the quinone ring system and any side chains directly involved in catalysis or hydrogen bonding (e.g., histidine, glutamate (B1630785) residues).

    • The remainder of the protein, solvent, and ions constitute the MM region.

  • Geometry Optimization:

    • Perform an energy minimization of the entire system to relax the structure and remove any steric clashes, allowing the QM region and its immediate environment to adopt a low-energy conformation.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a chosen DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31+G(d,p)) to calculate the desired electronic property (e.g., redox potential, spin density).[20]

  • Analysis:

    • Analyze the calculated properties. For redox potentials, this involves calculating the Gibbs free energy change for the redox reaction.

    • Compare the computational results with experimental data from EPR and electrochemistry to validate the model.

Critical Assessment
StrengthsWeaknesses
Mechanistic Insight: Can model transition states and reaction pathways that are difficult or impossible to observe experimentally.[18][21]Computationally Expensive: QM/MM calculations, especially for large systems or reaction pathways, require significant computational resources and time.[19][22]
Atomic-Level Detail: Provides unparalleled detail on geometry, electronic structure, and intermolecular interactions.Approximation-Dependent: The accuracy of the results depends heavily on the chosen level of theory (functional, basis set) and the QM/MM partitioning scheme.[19]
Predictive Power: Can be used to predict the properties of novel inhibitors or mutated enzymes before they are synthesized.[23]Requires Experimental Validation: Computational models are theoretical and must be validated against experimental data to be considered reliable.
Safety and Cost: Avoids the cost and safety concerns associated with chemical experiments.Model Complexity: Building an accurate model of a complex biological system can be challenging and requires significant expertise.

Visualized Workflows and Pathways

The Mitochondrial Q-Cycle

This compound is a key intermediate in the Q-cycle of Complex III, which couples electron transfer from ubiquinol (B23937) to cytochrome c with proton translocation across the inner mitochondrial membrane.[8][24]

Caption: The Q-Cycle couples electron transfer to proton pumping in Complex III.

Experimental Workflow

A comprehensive study of this compound integrates multiple techniques to correlate structural, thermodynamic, and theoretical data.

Workflow Integrated Workflow for this compound Study prep Sample Preparation (e.g., Isolate Mitochondria, Purify Protein) epr EPR Spectroscopy (Direct Radical Detection, g-value) prep->epr electrochem Electrochemistry (CV) (Midpoint Potentials, Thermodynamics) prep->electrochem comp Computational Modeling (DFT/QMMM) (Structure, Energetics, Pathway) prep->comp Input Structure data_int Data Integration & Correlation epr->data_int Structural Data electrochem->data_int Thermodynamic Data comp->data_int Theoretical Predictions conclusion Mechanistic Hypothesis (Structure-Function Relationship) data_int->conclusion

Caption: An integrated workflow combining experimental and theoretical techniques.

Comparison Logic

The choice of technique depends on the specific research question. EPR is essential for proving the existence of the radical, electrochemistry is needed for energetics, and computation links structure to function.

Logic Logical Framework for Technique Selection question Research Question epr EPR Spectroscopy question->epr electrochem Electrochemistry question->electrochem comp Computational Methods question->comp outcome_epr Is the radical present? What is its environment? epr->outcome_epr outcome_ec What are the reaction energetics? (Midpoint Potentials) electrochem->outcome_ec outcome_comp What is the molecular mechanism? How does structure relate to function? comp->outcome_comp

Caption: Matching the research question to the appropriate analytical technique.

Conclusion and Recommendations

The study of this compound demands an integrated approach.

  • For direct evidence and structural characterization , EPR spectroscopy is indispensable. It is the gold standard for confirming the presence of the radical and probing its immediate environment.[1]

  • To understand the thermodynamics and energetic feasibility of this compound's role in electron transport, electrochemical methods are essential for determining midpoint potentials.

  • To elucidate the underlying molecular mechanisms and bridge the gap between static structures and dynamic function, computational methods provide critical insights that are often experimentally inaccessible.[21][22]

For drug development professionals targeting mitochondrial complexes, a combined strategy is recommended. EPR can confirm if a drug alters the steady-state concentration or environment of the this compound radical. Electrochemistry can reveal if the drug affects the redox thermodynamics of the quinone pool. Finally, computational modeling can predict binding modes and explain, at an atomic level, how the drug exerts its effect, thereby guiding the rational design of more potent and specific therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Ubisemiquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of ubisemiquinone, a transient semiquinone radical intermediate of coenzyme Q10 (ubiquinone). Given its nature as a free radical, specific handling and disposal procedures are crucial to ensure laboratory safety and environmental protection. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is an unstable free radical, and its stability can be influenced by its environment, such as the presence of proteins and the pH of the solution. It is more stable in alkaline conditions. While coenzyme Q10 itself is not generally classified as a hazardous substance, the reactive nature of the this compound radical warrants careful handling.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat when handling this compound or any materials contaminated with it.

Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or associated solvent vapors.

Spill Management: In the event of a spill, avoid direct contact. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed, labeled container for disposal. Do not use combustible materials for absorption.

This compound Waste Categorization and Disposal Plan

The primary objective for the disposal of this compound is its conversion to the more stable, non-radical forms: ubiquinone (fully oxidized) and ubiquinol (B23937) (fully reduced).

Waste Streams:
  • This compound Solutions: Solutions containing the this compound radical.

  • Contaminated Materials: Items such as PPE, absorbent materials, and labware that have come into contact with this compound.

  • Empty Containers: Original containers of parent compounds used to generate this compound.

Detailed Disposal Protocol

The following protocol is designed to facilitate the safe disposal of this compound by promoting its natural dismutation. Semiquinone radicals can undergo dismutation, a reaction where two radicals react to form a quinone and a hydroquinone.

Step 1: In-Lab Neutralization/Deactivation

For solutions containing this compound, the recommended approach is to facilitate its conversion to ubiquinone and ubiquinol prior to disposal.

  • Isolate the Waste: Collect the this compound-containing solution in a dedicated, sealed, and clearly labeled waste container. The container should be made of a compatible material (e.g., amber glass) to prevent reaction and degradation from light.

  • Promote Dismutation: Store the sealed container in a dark, cool, and well-ventilated area for a sufficient period (e.g., 24-48 hours) to allow for the spontaneous dismutation of the this compound radical. The rate of this process can be influenced by factors such as concentration and solvent.

  • Verification (Optional): If analytical capabilities are available (e.g., EPR spectroscopy), the absence of the radical signal can be confirmed. However, for routine disposal, allowing sufficient time for dismutation is a practical approach.

Step 2: Final Disposal of Treated Waste

Once the this compound has been converted to its more stable forms, the waste can be managed according to the guidelines for coenzyme Q10.

  • Solid Waste (Unused parent compounds, contaminated materials):

    • Place in a robust, sealed, and clearly labeled container. The label should read "Coenzyme Q10 Waste" and include any other institutional requirements.

    • Dispose of through a licensed chemical waste disposal company, likely via incineration or a scientific landfill.

  • Liquid Waste (Treated this compound solution):

    • While coenzyme Q10 is not typically classified as hazardous, it should not be discharged into drains or waterways.

    • Collect the treated liquid waste in a sealed and labeled container for disposal by a licensed chemical waste contractor.

  • Empty Containers:

    • Rinse the empty container three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • Deface the original label and dispose of the container in accordance with institutional guidelines for chemical container disposal.

Summary of this compound Properties for Disposal

PropertyImplication for Disposal
Chemical Nature Free radical intermediate of Coenzyme Q10. Inherently unstable.
Stability More stable in alkaline pH. Less stable in acidic or neutral aqueous solutions.
Reactivity Can react with molecular oxygen. Undergoes dismutation to form ubiquinone and ubiquinol.
Primary Disposal Goal Conversion to the more stable, non-radical forms (ubiquinone and ubiquinol).

Disposal Workflow

Ubisemiquinone_Disposal_Workflow cluster_prep Preparation cluster_categorize Waste Categorization cluster_treatment In-Lab Treatment cluster_disposal Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE start->ppe categorize Categorize Waste Stream ppe->categorize solution This compound Solution categorize->solution Liquid contaminated Contaminated Materials categorize->contaminated Solid collect_liquid Collect in Sealed, Labeled Container solution->collect_liquid collect_solids Collect Solids in Sealed, Labeled Container contaminated->collect_solids dismutation Store for 24-48h to Allow Dismutation collect_liquid->dismutation licensed_disposal Dispose via Licensed Chemical Waste Contractor dismutation->licensed_disposal collect_solids->licensed_disposal

Safeguarding Your Research: A Comprehensive Guide to Handling Ubisemiquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of ubisemiquinone, a critical component in mitochondrial electron transport chain research. Adherence to these procedures is paramount to ensure personal safety and maintain the integrity of your experimental work. While this compound is a transient free radical, the handling precautions for its precursor, Ubiquinone (Coenzyme Q10), and the reagents used in its generation must be strictly followed.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to chemicals. The following table summarizes the recommended PPE for all procedures involving the handling of Ubiquinone and related compounds.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GlassesANSI Z87.1-compliant, with side shields.Protects against splashes and airborne particles.[1][2]
Chemical GogglesTo be worn when there is a significant risk of splashing.Provides a tighter seal around the eyes for superior splash protection.[1][2]
Face ShieldTo be worn in conjunction with safety glasses or goggles during procedures with a high splash potential.[2][3][4]Protects the entire face from splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact. Change gloves immediately upon contamination.[4]Prevents skin contact with chemicals.
Chemical-Resistant GlovesConsult the Safety Data Sheet (SDS) for the appropriate glove material when handling concentrated solutions.[2][5]Provides enhanced protection against specific chemicals.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.[1][2]Protects skin and personal clothing from contamination.
Protective ClothingWear long pants and closed-toe shoes at all times in the laboratory.[1][2]Minimizes skin exposure to potential spills.
Respiratory Protection Fume HoodAll handling of powdered Ubiquinone and volatile solvents should be conducted in a certified chemical fume hood.Prevents inhalation of dust and vapors.
RespiratorNot generally required for handling Ubiquinone under normal laboratory conditions with adequate ventilation.[6]May be necessary for large spills or in poorly ventilated areas, based on a risk assessment.[5]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling of Ubiquinone throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store Ubiquinone in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][7] Some formulations may require storage in a freezer.[6]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[6][8]

2. Preparation of Solutions:

  • Location: All weighing and solution preparation activities should be performed in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear all PPE as specified in the table above.

  • Procedure:

    • Carefully weigh the required amount of Ubiquinone powder.

    • Slowly add the powder to the desired solvent to avoid generating dust.

    • Gently swirl or sonicate to dissolve.

    • Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3. Experimental Use:

  • Controlled Area: Conduct all experiments involving this compound in a designated and clearly marked area.

  • Ventilation: Ensure adequate ventilation throughout the experiment.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[8]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling any chemicals, even if gloves were worn.[8][9]

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing Ubiquinone or its solvents in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Environmental Precaution: Ubiquinone is noted as being very toxic to aquatic life with long-lasting effects.[7] Prevent any release into the environment.[7]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling Ubiquinone, incorporating key safety checkpoints.

G Workflow for Safe Handling of this compound Precursors cluster_receiving Receiving & Storage cluster_preparation Solution Preparation (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect PPE1 Wear Full PPE Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh Ubiquinone Store->Weigh Transport with Secondary Containment Dissolve Dissolve in Solvent Weigh->Dissolve PPE2 Wear Full PPE Label Label Solution Dissolve->Label Experiment Conduct Experiment Label->Experiment Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate PPE3 Wear Full PPE Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for handling Ubiquinone from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ubisemiquinone
Reactant of Route 2
Ubisemiquinone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.